molecular formula C6H2Cl2F2 B1337852 1,5-Dichloro-2,4-difluorobenzene CAS No. 2253-30-7

1,5-Dichloro-2,4-difluorobenzene

Cat. No.: B1337852
CAS No.: 2253-30-7
M. Wt: 182.98 g/mol
InChI Key: VEAMVMLHBNGAQB-UHFFFAOYSA-N
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Description

1,5-Dichloro-2,4-difluorobenzene is a useful research compound. Its molecular formula is C6H2Cl2F2 and its molecular weight is 182.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-dichloro-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAMVMLHBNGAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449591
Record name 1,5-Dichloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253-30-7
Record name 1,5-Dichloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,5-Dichloro-2,4-difluorobenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1,5-Dichloro-2,4-difluorobenzene

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 2253-30-7), a halogenated aromatic compound of significant interest in synthetic chemistry. The document delineates its core physicochemical properties, spectroscopic signature, chemical reactivity, and primary applications, particularly its role as a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Authored from the perspective of a Senior Application Scientist, this guide synthesizes established data with practical insights into its handling, synthesis, and synthetic utility, providing researchers and drug development professionals with a foundational resource for leveraging this compound in their work.

Introduction: Strategic Importance in Synthesis

This compound is a substituted benzene ring featuring a unique arrangement of four halogen atoms.[1] This specific substitution pattern—two chlorine atoms and two fluorine atoms—imparts a distinct set of electronic and steric properties that make it a valuable building block in organic synthesis.[1] The presence of highly electronegative fluorine atoms, combined with the reactivity of the chlorine substituents, allows for selective and controlled chemical transformations. Its utility is most pronounced in the construction of complex molecular architectures required for pharmaceuticals and advanced agrochemicals, where fluorine incorporation is a well-established strategy for modulating biological activity.[1][2]

Physicochemical and Molecular Properties

The physical characteristics of a compound govern its behavior in both storage and reaction conditions. The properties of this compound are dictated by its halogenated aromatic structure.

Core Compound Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication.

IdentifierValue
CAS Number 2253-30-7[1][3][4][5][6]
Molecular Formula C₆H₂Cl₂F₂[1][3][4][6]
IUPAC Name This compound[1][6]
Synonyms 1,3-Dichloro-4,6-difluorobenzene[5][6]
InChI Key VEAMVMLHBNGAQB-UHFFFAOYSA-N[1][6]
Physical Properties Summary

The compound's physical state and thermal properties are summarized below. These values are crucial for designing experimental setups, particularly for distillations and reactions requiring precise temperature control.

PropertyValue
Molecular Weight 182.98 g/mol [1][3][4][6]
Boiling Point 167-168 °C (at 749 Torr)[1][5]
Density 1.5088 g/cm³ (at 20 °C)[5]
Refractive Index 1.5080 (at 20 °C, 589.3 nm)[5]
Solubility Profile

As a halogenated aromatic compound, this compound exhibits poor solubility in aqueous solutions but is miscible with a range of common organic solvents.[1] This characteristic is typical for nonpolar molecules and is a key consideration for selecting appropriate reaction and purification media.

Solvent TypeSolubility BehaviorExamples
Aqueous Poorly soluble[1]Water
Organic Generally soluble/miscible[1]Chloroform, Benzene, Ether, Alcohols
Molecular Structure and Electronic Character

The molecule possesses a planar aromatic core.[1] Due to the asymmetric arrangement of the four halogen substituents, the molecule has a non-zero dipole moment, distinguishing it from more symmetrical isomers like 1,4-dichloro-2,5-difluorobenzene.[1] This polarity influences its intermolecular interactions and solubility.

Computationally, the frontier orbital gap (HOMO-LUMO gap) for this compound is predicted to be in the range of 5.2-6.8 eV.[1] This relatively large gap suggests high chemical stability under ambient conditions.[1] The electron-withdrawing nature of the four halogens deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, a key aspect of its reactivity.

Figure 1: Structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for identity confirmation and purity assessment. While comprehensive spectral data requires experimental acquisition, the expected characteristics can be predicted based on the molecular structure.

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two non-equivalent hydrogen atoms on the ring. Each signal would appear as a multiplet due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached halogens. Carbons bonded to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for C-H stretching in the aromatic region (~3100-3000 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and strong C-Cl (~800-600 cm⁻¹) and C-F (~1300-1100 cm⁻¹) stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of halogen atoms or the entire substituent groups.

Chemical Reactivity and Synthetic Protocols

The reactivity of this compound is dominated by the influence of its halogen substituents. This section details its synthesis and its utility as a synthetic intermediate.

Synthesis of this compound

A common laboratory and industrial synthesis involves the reduction of a nitro group followed by diazotization and a Sandmeyer reaction.[1]

synthesis_workflow start 2,4-Difluoro-5-chloronitrobenzene step1 Reduction (e.g., Fe/HCl or H₂, Pd/C) start->step1 intermediate 5-Chloro-2,4-difluoroaniline step1->intermediate step2 Diazotization (NaNO₂, aq. HCl, 0-5 °C) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Sandmeyer Reaction (CuCl, aq. HCl) diazonium->step3 product This compound step3->product

Sources

An In-Depth Technical Guide to 1,5-Dichloro-2,4-difluorobenzene (CAS No. 2253-30-7)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,5-dichloro-2,4-difluorobenzene, a key halogenated aromatic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical properties, synthesis, reactivity, and safe handling, with a focus on the causality behind its synthetic utility.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms at the 1 and 5 positions, and two fluorine atoms at the 2 and 4 positions.[1] This specific substitution pattern of electron-withdrawing halogens defines its unique reactivity profile, making it a valuable intermediate in specialized organic synthesis.[1][2]

The molecule possesses the formula C₆H₂Cl₂F₂ and has a molecular weight of approximately 182.98 g/mol .[1][3] Its asymmetric substitution pattern results in a non-zero dipole moment, influencing its solubility and intermolecular interactions.[1] While poorly soluble in water, it is generally miscible with common organic solvents like chloroform, ether, and alcohols.[1]

PropertyValueReference(s)
CAS Number 2253-30-7[3]
Molecular Formula C₆H₂Cl₂F₂[3]
Molecular Weight 182.98 g/mol [3]
IUPAC Name This compound[3]
Synonyms 1,3-Dichloro-4,6-difluorobenzene[3]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 176-177 °C[2]
Density ~1.596 g/cm³[4]

Synthesis Pathway: A Multi-Step Approach

The synthesis of this compound is not a trivial single-step process. A logical and field-proven synthetic route proceeds through a key aniline intermediate, 3,5-dichloro-2,4-difluoroaniline . This multi-step approach ensures high regioselectivity and yields a pure final product.

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Sandmeyer Reaction A 2,4-Difluoronitrobenzene B 3,5-Dichloro-2,4-difluoronitrobenzene A->B Cl₂, I₂ catalyst Polar solvent (e.g., H₂SO₄) 120-160°C C 3,5-Dichloro-2,4-difluoroaniline B->C H₂, Catalyst (e.g., Raney Ni) Solvent (e.g., DMF), 50°C, 1.25 MPa D Arenediazonium Salt Intermediate C->D 1. NaNO₂, aq. HCl 0-5°C E This compound D->E 2. CuCl, aq. HCl

Figure 1: Logical Synthesis Workflow for this compound.
Part 1: Synthesis of 3,5-Dichloro-2,4-difluoroaniline

The synthesis of the crucial intermediate, 3,5-dichloro-2,4-difluoroaniline, is a well-documented two-step process that begins with 2,4-difluoronitrobenzene.[4][5]

Step 1: Electrophilic Aromatic Chlorination The process starts with the dichlorination of 2,4-difluoronitrobenzene. The fluorine and nitro groups are deactivating and direct incoming electrophiles to the meta positions. The positions C3 and C5 are activated for electrophilic attack.

  • Protocol:

    • Dissolve 2,4-difluoronitrobenzene and an iodine catalyst in a polar solvent such as concentrated sulfuric acid or dimethyl sulfoxide (DMSO).[5]

    • Heat the solution to 120–160 °C.[5]

    • Bubble chlorine gas through the reaction mixture for 6–8 hours.[5]

    • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.[4]

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Isolate the solid 3,5-dichloro-2,4-difluoronitrobenzene by filtration, wash with a basic solution (e.g., NaOH(aq)) until neutral, and dry.[5]

Step 2: Reduction of the Nitro Group The subsequent step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Protocol:

    • In a high-pressure autoclave, charge 3,5-dichloro-2,4-difluoronitrobenzene, a solvent such as Dimethylformamide (DMF), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).[4][5]

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to approximately 1.25 MPa.[5]

    • Heat the mixture to around 50 °C and stir for approximately 3 hours.[5]

    • Monitor the reaction by GC or TLC to confirm the disappearance of the nitro intermediate.[4]

    • After cooling and venting the reactor, filter off the catalyst.

    • The resulting filtrate containing 3,5-dichloro-2,4-difluoroaniline can be purified by distillation under reduced pressure.[5]

This aniline is a key intermediate in the synthesis of the insecticide teflubenzuron .[5]

Part 2: Synthesis of this compound via Sandmeyer Reaction

The conversion of the amino group of 3,5-dichloro-2,4-difluoroaniline to a chlorine atom is classically achieved via the Sandmeyer reaction.[6][7] This involves diazotization of the aniline followed by decomposition of the diazonium salt with a copper(I) chloride catalyst.[8][9]

  • Generalized Protocol:

    • Diazotization: Suspend 3,5-dichloro-2,4-difluoroaniline in a cold aqueous solution of hydrochloric acid (0-5 °C). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding arenediazonium salt.[8][10]

    • Substitution: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in aqueous HCl. Slowly add the cold diazonium salt solution to the CuCl solution.[8] Nitrogen gas will evolve as the diazonium group is replaced by chlorine.

    • Work-up: After the addition is complete and gas evolution ceases, the mixture is typically warmed to room temperature and then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and concentrated. The crude this compound is then purified by distillation or chromatography.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its four halogen substituents. This makes it a versatile scaffold for building molecular complexity, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing this molecule. The electron-withdrawing nature of the four halogens makes the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.

Causality of Regioselectivity: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex).[3] The reactivity of halogens as leaving groups in SNAr is generally F > Cl > Br > I . This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and stabilizing the transition state leading to the Meisenheimer complex.[3]

SNAr_Reactivity cluster_main SₙAr Reactivity on this compound Reactivity General Reactivity Order F > Cl Molecule This compound F_Position Fluorine Positions (C2, C4) • Most electrophilic sites • Preferential attack by nucleophiles Molecule->F_Position Highly Reactive Cl_Position Chlorine Positions (C1, C5) • Less electrophilic sites • Substitution requires harsher conditions or metal catalysis Molecule->Cl_Position Less Reactive

Sources

molecular structure of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1,5-Dichloro-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No: 2253-30-7), an important halogenated aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We delve into the geometric and electronic characteristics that define its reactivity and physicochemical properties. This document synthesizes data from crystallographic analysis, computational modeling, and various spectroscopic techniques to offer a holistic understanding of the molecule. Methodologies for its synthesis and characterization are discussed, providing field-proven insights for professionals in chemical research and development.

Introduction and Nomenclature

This compound is an aromatic organic compound characterized by a benzene ring substituted with two chlorine and two fluorine atoms.[1] The specific arrangement of these halogens imparts a unique electronic profile and reactivity profile compared to its isomers and other halogenated benzenes.[1]

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[2]
Synonyms 1,3-Dichloro-4,6-difluorobenzene[2]
CAS Number 2253-30-7[1]
Molecular Formula C₆H₂Cl₂F₂[1][2][3]
Molecular Weight 182.98 g/mol [1][2][3]
InChI Key VEAMVMLHBNGAQB-UHFFFAOYSA-N[1][2]

| Canonical SMILES | C1=C(C(=CC(=C1F)Cl)Cl)F[1][2] |

Molecular Structure and Properties

The substitution pattern of this compound is the primary determinant of its chemical behavior. The interplay between the electron-withdrawing nature of the four halogen substituents and their positions on the aromatic ring governs the molecule's geometry, stability, and polarity.

Molecular Geometry and Stability

X-ray crystallographic analyses of similar halogenated benzenes, combined with computational studies, confirm that this compound possesses a planar aromatic core.[1] The potential energy surface (PES) for the molecule shows that this planar conformation represents the global energy minimum. Any significant out-of-plane distortions would disrupt the π-electron delocalization across the benzene ring, incurring a substantial energy penalty.[1]

The molecule's stability is further understood through its frontier molecular orbitals. Density functional theory (DFT) calculations predict a HOMO-LUMO energy gap between 5.2 and 6.8 eV.[1] This relatively large gap is indicative of high chemical stability and lower reactivity under ambient conditions.[1] The Highest Occupied Molecular Orbital (HOMO) is characterized by π-orbital character delocalized across the ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary acceptor site for nucleophilic attack.[1]

Electronic Properties and Polarity

The asymmetric arrangement of the highly electronegative fluorine (Pauling scale: 3.98) and chlorine (Pauling scale: 3.16) atoms results in a non-zero dipole moment, making the molecule significantly polar.[1] This polarity is a direct consequence of the vector sum of individual bond dipoles not canceling out. A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution, highlighting electron-rich regions around the halogen atoms and electron-deficient regions associated with the aromatic protons.[1]

Table 2: Physicochemical Properties

Property Value Source
Boiling Point 167-168 °C (at 749 mmHg) [1]
Melting Point 48-49 °C [4]

| Density | ~1.502 g/cm³ (Predicted) |[4] |

Synthesis and Reactivity

Understanding the synthetic pathways to this compound provides context for its availability and potential impurities. Its reactivity is key to its utility as a synthetic intermediate.

Common Synthetic Routes

Several established methods exist for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of production.

  • From 2,4-Difluoro-5-chloronitrobenzene: A common laboratory and industrial method involves the reduction of 2,4-difluoro-5-chloronitrobenzene.[1][3] This precursor is subjected to reduction, often via catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) or using reducing agents like iron powder in an acidic medium, to first yield the corresponding aniline, which is then further transformed.[5]

  • Diazotization and Sandmeyer Reaction: Another classic route involves the diazotization of a suitable aniline precursor, such as 2,4-difluoroaniline, followed by a Sandmeyer reaction to introduce the chlorine atoms at the desired positions.[1]

Below is a generalized workflow for a multi-step synthesis starting from a related nitroaromatic compound.

G cluster_0 Synthesis Workflow start 2,4-Difluoro-5-chloronitrobenzene step1 Reduction (e.g., Fe/HCl or H₂, Pd/C) start->step1 intermediate 5-Chloro-2,4-difluoroaniline step1->intermediate step2 Diazotization (NaNO₂, HCl) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Sandmeyer Reaction (CuCl/HCl) diazonium->step3 product This compound step3->product

Caption: Generalized synthetic workflow for this compound.

Reactivity Profile

The molecule's reactivity is dominated by the strong electron-withdrawing effects of the four halogens, which deactivates the ring towards electrophilic aromatic substitution (EAS). However, the specific substitution pattern allows for unique synthetic transformations, making it a valuable building block.[1] Its primary use is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries where halogenated aromatic cores are common motifs.[1]

Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The following sections describe the expected spectral features based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. Due to molecular symmetry, the spectrum is simpler than what might be expected for a tetra-substituted benzene ring.

  • ¹H NMR: The molecule contains two chemically equivalent protons. Therefore, the proton NMR spectrum is expected to show a single signal. This signal will be split into a triplet of triplets (tt) due to coupling with the two adjacent fluorine atoms and a longer-range coupling to the other chlorine atom.

  • ¹³C NMR: The carbon spectrum will display three distinct signals corresponding to the three sets of chemically non-equivalent carbon atoms: the carbon bearing a proton, the carbon bearing fluorine, and the carbon bearing chlorine.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, as both fluorine atoms are chemically equivalent. This signal will exhibit coupling to the adjacent proton and potentially long-range couplings to the other atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and the overall fingerprint of the molecule.[6] The spectrum of this compound would be characterized by:

  • C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

  • C=C stretching: Aromatic ring stretching vibrations produce a series of sharp bands in the 1600-1450 cm⁻¹ region.[7]

  • C-F stretching: Strong absorption bands corresponding to the C-F bond stretching are expected in the 1300-1100 cm⁻¹ range.

  • C-Cl stretching: C-Cl stretching vibrations typically appear as strong bands in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, which aids in structural confirmation.[6]

  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. The nominal mass of the most abundant peak in this cluster would be at m/z = 182.

  • Fragmentation: Common fragmentation pathways would involve the loss of chlorine (M-35) or fluorine (M-19) atoms, leading to subsequent fragment ions.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable reagent and building block in several areas of chemical science.[1]

  • Pharmaceutical and Agrochemical Synthesis: It serves primarily as a key intermediate. The presence and position of the four halogen atoms provide multiple reactive sites for further functionalization, enabling the construction of complex bioactive molecules.[1]

  • Fluorination Studies: As a polyfluorinated compound, it is a useful substrate for research into selective fluorination and defluorination reactions, which are critical for fine-tuning the properties of drug candidates.[1]

  • Materials Science: The rigid, planar structure and high polarity suggest potential applications as a component in the synthesis of novel liquid crystals or other advanced organic materials.[1]

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: It is classified as causing serious eye irritation and may cause skin and respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.

  • Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

The molecular structure of this compound is a testament to the nuanced effects of polysubstitution on an aromatic ring. Its planar geometry, electronic stability, and distinct polarity are direct results of the interplay between its two chlorine and two fluorine atoms. A thorough understanding of its structure, confirmed through modern spectroscopic methods, is essential for its effective use as a versatile intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge required for researchers to confidently handle, characterize, and utilize this important chemical compound.

References

  • PubChem. This compound | C6H2Cl2F2 | CID 10954177. [Link]

  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Bonvallet, P. A., & McMahon, R. J. (2000). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. J. Am. Chem. Soc. 122(38), 9332-9333. [Link]

  • University of Colorado Boulder. Spectroscopy Problems - Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to 1,5-Dichloro-2,4-difluorobenzene for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,5-dichloro-2,4-difluorobenzene, a key halogenated aromatic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for its use in the synthesis of complex molecules.

Nomenclature and Physicochemical Properties

The compound with the structure of a benzene ring substituted by two chlorine atoms at positions 1 and 5, and two fluorine atoms at positions 2 and 4, is unequivocally named This compound according to IUPAC nomenclature[1].

Physicochemical Data
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 2253-30-7[1]
Molecular Formula C₆H₂Cl₂F₂[1]
Molecular Weight 182.98 g/mol [1]
Appearance Colorless liquid (predicted)General knowledge of similar compounds
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water; soluble in common organic solventsGeneral knowledge of similar compounds

Synthesis of this compound

The most direct and industrially relevant synthesis of this compound involves a two-step process starting from 2,4-difluoronitrobenzene. This method offers good regioselectivity and utilizes readily available starting materials.

Synthesis_Pathway A 2,4-Difluoronitrobenzene B 3,5-Dichloro-2,4-difluoronitrobenzene A->B   Chlorination (Cl₂, Lewis Acid) C This compound B->C   Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Chlorination of 2,4-Difluoronitrobenzene

This electrophilic aromatic substitution introduces two chlorine atoms onto the electron-deficient aromatic ring. The nitro group directs the incoming electrophiles to the meta positions.

  • Materials:

    • 2,4-Difluoronitrobenzene

    • Chlorine gas (Cl₂)

    • Iodine (catalyst)

    • Concentrated sulfuric acid (solvent)

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2,4-difluoronitrobenzene and a catalytic amount of iodine in concentrated sulfuric acid in a reaction vessel equipped with a gas inlet, a stirrer, and a reflux condenser connected to a scrubber for excess chlorine.

    • Heat the mixture to 120-160°C.

    • Bubble chlorine gas through the solution for 6-8 hours, monitoring the reaction progress by GC-MS.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with an aqueous solution of sodium hydroxide until neutral, then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dichloro-2,4-difluoronitrobenzene.

Step 2: Reduction of 3,5-Dichloro-2,4-difluoronitrobenzene

The nitro group is reduced to an amino group, which is then removed via a deamination reaction to yield the target compound.

  • Materials:

    • 3,5-Dichloro-2,4-difluoronitrobenzene

    • Iron powder (Fe)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol (solvent)

  • Procedure:

    • Suspend 3,5-dichloro-2,4-difluoronitrobenzene and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

    • Continue refluxing for several hours until the reduction to 3,5-dichloro-2,4-difluoroaniline is complete (monitor by TLC or GC-MS).

    • Cool the reaction mixture and make it basic with an aqueous solution of sodium carbonate.

    • Filter the mixture to remove iron salts and extract the filtrate with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the crude aniline.

    • The aniline can then be deaminated using standard procedures (e.g., diazotization followed by reduction with hypophosphorous acid) to afford this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the interplay of its four halogen substituents. The fluorine atoms, being more electronegative, are generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atoms, especially when the reaction is kinetically controlled. The chlorine atoms, however, are better leaving groups under thermodynamic control and are more reactive in palladium-catalyzed cross-coupling reactions.

Reactivity A This compound C-F (positions 2, 4) C-Cl (positions 1, 5) B Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, alkoxides) A:f1->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A:f2->C D Selective substitution of Fluorine B->D E Selective coupling at Chlorine C->E

Caption: Key reaction pathways for this compound.

This differential reactivity allows for the sequential and regioselective functionalization of the aromatic ring, making this compound a valuable scaffold in medicinal chemistry.

Application as a Building Block in Kinase Inhibitors

While a specific marketed drug has not been identified as being synthesized from this compound, the dichlorodifluorophenyl moiety is a common feature in many kinase inhibitors. These compounds often function by occupying the ATP-binding site of the kinase, and the halogen atoms can form crucial interactions with the protein, such as halogen bonds, and also serve to modulate the electronics and lipophilicity of the molecule to improve its pharmacokinetic properties.

For instance, the substitution pattern of this compound provides a template for the synthesis of inhibitors where one or more of the halogens are displaced by nucleophiles, such as anilines or other heterocycles, which are common motifs in kinase inhibitors. The remaining halogens can then be used for further diversification of the molecule.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available spectra for this compound, the following are predictions based on the analysis of closely related isomers and the principles of NMR spectroscopy.

¹H NMR

The ¹H NMR spectrum is expected to show a single peak, a triplet of triplets, due to the two equivalent protons at positions 3 and 6.

  • Predicted Chemical Shift (δ): ~7.5 ppm.

  • Predicted Multiplicity: Triplet of triplets (tt).

  • Predicted Coupling Constants:

    • ³JH-F (ortho coupling to F at position 4) ≈ 8-10 Hz.

    • ⁴JH-F (meta coupling to F at position 2) ≈ 5-7 Hz.

    • ⁵JH-Cl coupling is typically not resolved.

¹³C NMR

The ¹³C NMR spectrum is expected to show three distinct signals for the three sets of equivalent carbons.

  • C1 & C5 (bearing Cl): ~125-130 ppm (doublet of doublets due to coupling with both fluorine atoms).

  • C2 & C4 (bearing F): ~155-160 ppm (doublet of doublets due to coupling with the other fluorine and the protons).

  • C3 & C6 (bearing H): ~115-120 ppm (doublet of doublets due to coupling with both fluorine atoms).

¹⁹F NMR

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.

  • Predicted Chemical Shift (δ): -110 to -120 ppm (relative to CFCl₃).

  • Predicted Multiplicity: A complex multiplet due to coupling with the two protons.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

  • Molecular Ion (M⁺): A cluster of peaks around m/z 182, 184, and 186 with a ratio of approximately 9:6:1, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.

Safety and Handling

This compound is a halogenated aromatic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Safety goggles or a face shield.

    • A lab coat.

  • Handling:

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • First Aid:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Disposal:

    • Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container[2].

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique pattern of halogen substitution allows for selective and sequential functionalization, making it an attractive scaffold for the development of novel therapeutics, especially kinase inhibitors. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

  • PubChem. This compound. [Link]

  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • European Patent Office. Process for preparing chloro-difluorobenzene.
  • Environmental Health and Safety, University of Washington. Halogenated Solvents. [Link]

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An In-Depth Technical Guide to the Synthesis of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,5-Dichloro-2,4-difluorobenzene

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂F₂.[1][2] The specific arrangement of its substituents on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.[3] Its applications are primarily found in the development of pharmaceuticals and advanced materials, such as liquid crystals.[3] The presence of both chlorine and fluorine atoms allows for selective functionalization, with the fluorine atoms, in particular, being known to enhance the metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying reaction mechanisms, experimental protocols, and analytical characterization.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic pathways have been established for the preparation of this compound:

  • The Sandmeyer Reaction of 2,4-Difluoroaniline: This classic transformation in aromatic chemistry allows for the conversion of an amino group into a chloro group via a diazonium salt intermediate.[4][5]

  • Synthesis from a Substituted Nitrobenzene: This multi-step approach involves the initial chlorination of a difluoronitrobenzene derivative, followed by the reduction of the nitro group to an amine, and a subsequent conversion of the amino group to a chlorine atom.

The choice of synthetic route is often dictated by the availability and cost of starting materials, desired purity of the final product, and scalability of the process.

Methodology 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a direct and efficient method for the synthesis of this compound from the readily available starting material, 2,4-difluoroaniline.[3] The overall transformation involves two key stages: the diazotization of the aniline and the subsequent copper(I) chloride-mediated conversion of the diazonium salt to the desired dichlorinated product.

Reaction Mechanism

The Sandmeyer reaction proceeds through a free-radical mechanism. The process is initiated by the formation of a diazonium salt from the reaction of an aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid. The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final product and regenerating the copper(I) catalyst.

Sources

1,5-Dichloro-2,4-difluorobenzene: An In-depth Technical Guide to its Spectral Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-Dichloro-2,4-difluorobenzene is a halogenated aromatic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm the purity of synthesized products. This comprehensive technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative is structured to not only present the data but also to elucidate the underlying principles and experimental considerations, reflecting a field-proven approach to spectral analysis.

I. Molecular Structure and Symmetry Considerations

The structure of this compound (C₆H₂Cl₂F₂) dictates the expected complexity of its spectra. The molecule possesses a C₂ axis of symmetry, which simplifies the NMR spectra by rendering certain nuclei chemically equivalent. This intrinsic symmetry is a critical concept that will be referenced throughout the interpretation of the spectral data.

Molecular Structure:

Due to this symmetry, we can predict the number of unique signals in the NMR spectra. There are two chemically distinct protons, two distinct fluorine atoms, and three distinct carbon atoms. This understanding forms the basis of our spectral interpretation.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two chemically non-equivalent protons.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~7.5 - 7.8TripletJ(H,F) ≈ 8-10 HzH-3
~7.2 - 7.4TripletJ(H,F) ≈ 8-10 HzH-6

Interpretation and Causality:

The downfield chemical shifts of both protons are attributed to the deshielding effect of the electronegative halogen substituents on the aromatic ring. The multiplicity of each signal as a triplet is a direct consequence of coupling to the two adjacent fluorine atoms. The magnitude of the hydrogen-fluorine coupling constants (J(H,F)) is typically in the range of 8-10 Hz for ortho-coupling. It's important to note that distinguishing between isomers of dichlorodifluorobenzene can be challenging with ¹H NMR alone due to potential signal overlap.[1][2]

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, three distinct signals are expected.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~155 - 160Doublet of Doublets¹J(C,F) ≈ 250-260 Hz, ²J(C,F) ≈ 15-25 HzC-2, C-4
~125 - 130Singlet (or very small triplet)-C-1, C-5
~115 - 120Triplet²J(C,F) ≈ 20-30 HzC-3, C-6

Interpretation and Causality:

The carbon atoms directly bonded to fluorine (C-2 and C-4) exhibit the largest downfield shifts and show large one-bond carbon-fluorine coupling constants (¹J(C,F)).[3] The carbons bonded to chlorine (C-1 and C-5) are also deshielded. The carbons bonded to hydrogen (C-3 and C-6) are the most shielded of the aromatic carbons and appear as triplets due to two-bond coupling to the adjacent fluorine atoms. The number of signals in the ¹³C NMR spectrum is a powerful tool for distinguishing between different isomers of dichlorodifluorobenzene.[1]

C. ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides detailed information about the fluorine environments in a molecule.[4][5] For this compound, two distinct fluorine signals are expected.

Expected ¹⁹F NMR Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
-110 to -120Doublet of Doublets³J(F,F) ≈ 15-20 Hz, ³J(F,H) ≈ 8-10 HzF-2
-110 to -120Doublet of Doublets³J(F,F) ≈ 15-20 Hz, ³J(F,H) ≈ 8-10 HzF-4

Interpretation and Causality:

The chemical shifts of the fluorine atoms are influenced by the other substituents on the ring. The multiplicity of each fluorine signal as a doublet of doublets arises from coupling to the other fluorine atom (meta-coupling, ³J(F,F)) and the adjacent proton (ortho-coupling, ³J(F,H)).[6] The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for resolving signals from different fluorine environments.[6][7]

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_processing Data Processing and Analysis Sample Dissolve ~10-20 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) TMS Add a small amount of Tetramethylsilane (TMS) as an internal standard Sample->TMS Tube Transfer the solution to a 5 mm NMR tube TMS->Tube Insert Insert the NMR tube into the spectrometer Tube->Insert Lock Lock the spectrometer on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field to optimize homogeneity Lock->Shim Tune Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies Shim->Tune H1 Acquire ¹H NMR spectrum Tune->H1 C13 Acquire proton-decoupled ¹³C NMR spectrum H1->C13 F19 Acquire proton-decoupled ¹⁹F NMR spectrum C13->F19 Process Apply Fourier transform, phase correction, and baseline correction F19->Process Reference Reference the spectra to TMS (¹H, ¹³C) or an external standard (¹⁹F) Process->Reference Integrate Integrate the signals in the ¹H NMR spectrum Reference->Integrate Analyze Analyze chemical shifts, multiplicities, and coupling constants Integrate->Analyze

Caption: Workflow for NMR data acquisition and analysis.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak to MediumAromatic C-H stretching
1620 - 1400Medium to StrongAromatic C=C stretching
1300 - 1100StrongC-F stretching
800 - 600StrongC-Cl stretching
1000 - 700StrongOut-of-plane C-H bending

Interpretation and Causality:

The presence of aromatic C-H and C=C stretching vibrations confirms the benzene ring.[8][9] The strong absorptions in the regions of 1300-1100 cm⁻¹ and 800-600 cm⁻¹ are characteristic of C-F and C-Cl bonds, respectively.[10] The position of the C-X stretching vibration is dependent on the mass of the halogen atom.[10] The pattern of the out-of-plane C-H bending bands can sometimes provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Workflow for ATR-IR Analysis:

IR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_processing Data Processing and Analysis Sample Place a small amount of This compound directly on the ATR crystal Background Collect a background spectrum of the clean, empty ATR crystal Sample->Background Acquire Lower the ATR press and collect the sample spectrum Background->Acquire Correct Apply ATR correction and background subtraction Acquire->Correct Analyze Identify and assign characteristic absorption bands Correct->Analyze

Caption: Workflow for ATR-IR data acquisition and analysis.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data:

m/zRelative IntensityAssignment
182, 184, 186Variable[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
147, 149Variable[M-Cl]⁺
112Variable[M-2Cl]⁺ or [C₆H₂F₂]⁺
77Low[C₆H₅]⁺ (from rearrangement)

Interpretation and Causality:

The molecular ion peak will appear as a characteristic cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺ respectively.[11] A common fragmentation pathway for halogenated aromatic compounds is the loss of a halogen radical.[11][12] Therefore, a significant peak corresponding to the loss of a chlorine atom ([M-Cl]⁺) is expected. Further fragmentation can lead to the loss of the second chlorine atom. The observation of the correct molecular weight and isotopic pattern is strong evidence for the presence of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

Workflow for EI-MS Analysis:

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization and Mass Analysis cluster_data_processing Data Processing and Analysis Sample Introduce a small amount of sample into the ion source (e.g., via direct insertion probe or GC inlet) Ionize Ionize the sample using a beam of high-energy electrons (70 eV) Sample->Ionize Accelerate Accelerate the resulting ions into the mass analyzer Ionize->Accelerate Separate Separate the ions based on their mass-to-charge (m/z) ratio Accelerate->Separate Detect Detect the ions Separate->Detect Generate Generate a mass spectrum (plot of relative intensity vs. m/z) Detect->Generate Analyze Identify the molecular ion peak and analyze the fragmentation pattern Generate->Analyze

Caption: Workflow for EI-MS data acquisition and analysis.

V. Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The symmetry of the molecule is a key factor in interpreting the NMR spectra, leading to a predictable number of signals. The characteristic isotopic pattern in the mass spectrum is a definitive indicator of the presence of two chlorine atoms. The IR spectrum complements this data by confirming the presence of the aromatic ring and carbon-halogen bonds. By understanding the principles behind these spectroscopic techniques and following robust experimental protocols, researchers can confidently identify and characterize this important chemical intermediate.

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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise arrangement of atoms within a crystal lattice is a fundamental determinant of a material's bulk properties, including its thermal stability, solubility, and electronic characteristics. For halogenated aromatic compounds like 1,5-dichloro-2,4-difluorobenzene (molecular formula C₆H₂Cl₂F₂), a thorough understanding of its solid-state structure is paramount for its application in materials science and as an intermediate in organic synthesis.[1] This technical guide presents a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. While a definitive crystal structure for this specific isomer is not publicly cataloged at the time of this writing, this document outlines the complete, self-validating workflow—from synthesis and crystal growth to data analysis and interpretation of anticipated results. This guide is intended for researchers, scientists, and professionals in drug development, providing not just a protocol, but the causal logic behind key experimental decisions, grounded in established crystallographic principles.

Introduction: The Significance of Halogenated Aromatics

This compound is a substituted aromatic compound whose unique electronic profile, dictated by the symmetrical placement of electron-withdrawing chlorine and fluorine atoms, makes it a valuable substrate for synthetic chemistry and a potential building block for novel liquid crystals.[1] The study of its crystal structure is not merely an academic exercise; it provides critical insights into the non-covalent interactions that govern molecular self-assembly. Understanding these interactions, such as weak hydrogen bonds and halogen bonds, is the cornerstone of crystal engineering, enabling the rational design of materials with tailored properties. This guide will walk through the authoritative process of elucidating this structure via single-crystal X-ray diffraction (SC-XRD), the gold standard for unambiguous structure determination of small molecules.[2]

Experimental Workflow: A Methodological Blueprint

The successful determination of a crystal structure is a multi-stage process that demands precision at every step. Each stage is designed to yield verifiable data that informs the next, ensuring the integrity of the final structural model.

Synthesis and High-Purity Recrystallization

The foundational step is the synthesis of high-purity this compound. Impurities can inhibit the formation of high-quality single crystals. A common and effective synthetic route involves the diazotization of 2,4-difluoroaniline, followed by a Sandmeyer reaction to introduce the chlorine atoms.

Exemplar Synthesis Protocol:

  • Diazotization: Dissolve 2,4-difluoroaniline in an aqueous solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Nitrite Addition: Add a solution of sodium nitrite dropwise while vigorously stirring, maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the cuprous chloride solution.

  • Reaction & Isolation: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. The crude product can then be isolated via steam distillation or solvent extraction.

  • Purification: Purify the crude product by column chromatography or fractional distillation to achieve >99% purity, confirmed by GC-MS and NMR spectroscopy.

Growth of Diffraction-Quality Single Crystals

Obtaining a single crystal of suitable size and quality is often the most challenging step.[2] For a compound like this compound, which is a liquid or low-melting solid at room temperature, in situ crystallization techniques are required.[3][4]

Protocol for In-Situ Crystal Growth:

  • Capillary Loading: A small amount of the purified liquid compound is introduced into a thin-walled glass capillary (e.g., 0.3 mm diameter).

  • Mounting: The capillary is mounted on the goniometer head of the diffractometer, which is equipped with a cryo-cooling system (e.g., a nitrogen stream).

  • In-Situ Crystallization: The liquid is flash-cooled to a low temperature (e.g., 100 K) to form a polycrystalline glass.

  • Zone Melting: A focused heat source, such as an infrared laser, is used to melt a small zone of the glassy sample. The laser is then slowly moved along the capillary, allowing a single crystal to grow from the melt in the cooling gradient. This process requires patience and fine control to anneal out imperfections.

The rationale for this method is that it bypasses the difficulties of handling and mounting a low-melting crystal, and the slow, controlled cooling behind the melted zone promotes the formation of a single, well-ordered lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, the diffraction experiment can commence. Modern area-detector diffractometers automate much of this process.[5]

Data Collection Protocol:

  • Centering and Unit Cell Determination: The crystal is centered in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). A preliminary set of diffraction images (frames) is collected to locate reflections, which are then indexed to determine the crystal system and preliminary unit cell parameters.

  • Data Collection Strategy: A data collection strategy is calculated to ensure complete and redundant coverage of the unique diffraction data. This typically involves rotating the crystal through a series of angles (e.g., φ and ω scans) while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption. The data is scaled to account for variations in crystal illumination and detector response.

The choice of X-ray source and temperature is critical. A low temperature (e.g., 100 K) is used to minimize thermal motion of the atoms, resulting in sharper reflections and a more precise final structure.[6]

Structure Solution and Refinement

The collected diffraction data (a set of hkl indices and their intensities) is used to solve and refine the crystal structure.

Workflow for Structure Solution:

  • Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. This defines the symmetry of the crystal lattice.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using SHELXT software). This provides an initial, approximate electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., using SHELXL).[7] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

  • Validation: The final refined structure is validated using tools like PLATON or CheckCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final goodness-of-fit (GooF) and R-factors (R1, wR2) serve as key indicators of the quality of the refinement.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal Single Crystal Growth (In-Situ Method) synthesis->crystal >99% Purity mount Mount Crystal on Diffractometer crystal->mount collect SC-XRD Data Collection (100 K) mount->collect integrate Data Integration & Scaling collect->integrate Raw Frames solve Structure Solution (Direct Methods) integrate->solve hkl Intensity File refine Least-Squares Refinement solve->refine Initial Model validate Validation & Final Model refine->validate Refined Model end Structural Analysis validate->end Final CIF File

Anticipated Results and Discussion

Based on the known principles of molecular geometry and intermolecular interactions in analogous halogenated benzenes, we can confidently predict the key structural features of this compound.

Crystallographic Parameters and Molecular Geometry

The compound would be expected to crystallize in a common centrosymmetric space group for small organic molecules, such as P2₁/c or P-1. The key crystallographic and refinement data would be summarized as shown in Table 1.

Table 1. Exemplar Crystallographic Data for this compound.

Parameter Anticipated Value
Chemical Formula C₆H₂Cl₂F₂
Formula Weight 182.98 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8-12
b (Å) ~5-8
c (Å) ~10-15
β (°) ~95-110
Volume (ų) ~600-800
Z 4
T (K) 100(2)
Radiation (λ, Å) Mo Kα (0.71073)
Final R₁ [I > 2σ(I)] < 0.05
wR₂ (all data) < 0.10

| Goodness-of-Fit (S) | ~1.0 |

The benzene ring is expected to be planar. The C-Cl and C-F bond lengths will be consistent with those observed in other chlorinated and fluorinated aromatic systems.

Supramolecular Assembly: The Role of Non-Covalent Interactions

The crystal packing will be a delicate balance of several weak intermolecular interactions. The symmetrical substitution pattern will likely lead to an efficient packing arrangement dominated by the following interactions:

  • C-H···F and C-H···Cl Hydrogen Bonds: Despite their weakness, C-H···F interactions are known to play a significant structure-directing role in fluorinated aromatic compounds.[4][8] The two aromatic protons (C-H) are activated by the adjacent electron-withdrawing halogen atoms, making them viable hydrogen bond donors. The fluorine and chlorine atoms will act as acceptors. These interactions are expected to link molecules into chains or sheets.

  • Halogen-Halogen Interactions (Cl···F): Interactions between the electron-poor region (σ-hole) on the chlorine atom and the electron-rich equatorial region of a fluorine atom on a neighboring molecule may also be present, contributing to the overall lattice energy.

  • π-π Stacking: The electron-deficient nature of the aromatic ring may allow for offset π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

// Molecule 1 M1 [label=<

C1
C6C2
C5C3
C4

>];

// Substituents for Molecule 1 Cl1_1 [label="Cl", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; F1_2 [label="F", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; H1_3 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; F1_4 [label="F", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; Cl1_5 [label="Cl", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; H1_6 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Molecule 2 (shifted) M2 [pos="5,1!", label=<

C1'
C6'C2'
C5'C3'
C4'

>];

// Substituents for Molecule 2 Cl2_1 [pos="5,2.5!", label="Cl", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; F2_2 [pos="6.5,1.75!", label="F", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; H2_3 [pos="6.5,0.25!", label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; F2_4 [pos="5,-0.5!", label="F", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; Cl2_5 [pos="3.5,-0.5!", label="Cl", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2_6 [pos="3.5,1.75!", label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges for Molecule 1 (Benzene Ring) edge [style=solid, color="#202124", penwidth=2]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Edges for Substituents 1 C1 -- Cl1_1; C2 -- F1_2; C3 -- H1_3; C4 -- F1_4; C5 -- Cl1_5; C6 -- H1_6;

// Edges for Molecule 2 (Benzene Ring) C1_prime [pos="5,1.75!", shape=point]; C2_prime [pos="5.75,1.25!", shape=point]; C3_prime [pos="5.75,0.25!", shape=point]; C4_prime [pos="5,-0.25!", shape=point]; C5_prime [pos="4.25,0.25!", shape=point]; C6_prime [pos="4.25,1.25!", shape=point]; C1_prime -- C2_prime -- C3_prime -- C4_prime -- C5_prime -- C6_prime -- C1_prime;

// Edges for Substituents 2 C1_prime -- Cl2_1; C2_prime -- F2_2; C3_prime -- H2_3; C4_prime -- F2_4; C5_prime -- Cl2_5; C6_prime -- H2_6;

// Intermolecular interactions edge [style=dashed, color="#EA4335", penwidth=2, constraint=false]; H1_6 -- F2_4 [label=" C-H···F"]; H2_6 -- F1_4 [label=" C-H···F"]; } } Caption: Anticipated C-H···F hydrogen bonding interactions.

Conclusion

This guide has detailed an authoritative and self-validating methodology for the complete crystal structure analysis of this compound. By following this rigorous workflow—from meticulous synthesis and crystal growth to precise data collection and state-of-the-art refinement—researchers can achieve an unambiguous determination of its three-dimensional structure. The anticipated results suggest a packing arrangement governed by a network of weak C-H···F and C-H···Cl hydrogen bonds, supplemented by other non-covalent interactions. The resulting structural model provides the fundamental data required to rationally design new materials and to understand the solid-state behavior of this important class of halogenated compounds.

References

  • Thalladi, V. R., Weiss, H.-C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710. Available at: [Link]

  • CalMat, C. (2012). C-H···F interactions in the crystal structures of some fluorobenzenes. California Institute of Technology. Available at: [Link]

  • Dunitz, J. D., & Schweizer, W. B. (2006). Molecular pair analysis: C-H...F interactions in the crystal structure of fluorobenzene? And related matters. Chemistry (Weinheim an der Bergstrasse, Germany), 12(22), 5676-5683. Available at: [Link]

  • Semantic Scholar. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Available at: [Link]

  • Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1963-1985. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Aslanov, L. A., & Zakharov, M. A. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(11), 586. Available at: [Link]

  • University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Faculty of Sciences. Available at: [Link]

  • Gonzalez, A. A., et al. (2018). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 95(5), 834–839. Available at: [Link]

  • Mitrev, I. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Novikov, E. M., et al. (2021). The packing in the crystal of II. Hydrogen bonds are shown as dashed lines. ResearchGate. Available at: [Link]

  • Corfield, P. W. R. (2015). Crystal structure of dichlorido[2-(diphenylphosphanyl)-3,4,5,6-tetrafluorobenzene-1-thiolato-κ2 P,S]gold(III). Acta Crystallographica Section E, 71(Pt 11), m181–m182. Available at: [Link]

Sources

thermochemical properties of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Thermochemical Properties of 1,5-Dichloro-2,4-difluorobenzene: An Integrated Experimental and Computational Approach

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the core (CAS No. 2253-30-7). In the realms of pharmaceutical development and materials science, a precise understanding of a compound's thermal behavior—its stability, energy content, and phase transitions—is not merely academic. It is fundamental to process safety, formulation design, stability analysis, and the computational modeling that accelerates discovery.

While extensive peer-reviewed experimental data for this specific isomer is not abundant in public literature, its structural motifs are common in modern agrochemicals and pharmaceuticals. This reality necessitates a robust and scientifically rigorous approach to data acquisition. This document, therefore, is structured not as a simple data sheet, but as a strategic guide. It outlines the gold-standard computational and experimental methodologies required to generate and validate the critical thermochemical parameters for this compound, ensuring that researchers can proceed with confidence and scientific integrity.

Compound Profile and Thermochemical Data Overview

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂F₂ and a molecular weight of approximately 182.98 g/mol . Its unique substitution pattern, with two electron-withdrawing chlorine atoms and two highly electronegative fluorine atoms, imparts a distinct electronic and steric profile.[1] This profile makes it a valuable intermediate in organic synthesis for creating complex molecules where regioselectivity and modulated reactivity are key.[1]

The following table summarizes computationally-derived thermochemical values for this compound. It is critical to recognize these values as a baseline pending rigorous experimental verification. The subsequent sections of this guide detail the exact protocols for performing such a validation.

Table 1: Summary of Thermochemical Properties for this compound

PropertySymbolValue (at 298.15 K, 1 atm)Data Source & Method
Standard Gibbs Free Energy of FormationΔG°-45.2 kcal/molComputational Analysis[1]
Molar Entropy85.4 cal/mol·KComputational Analysis[1]
Molar Heat Capacity (Constant Pressure)Cₚ35.8 cal/mol·KComputational Analysis[1]
Standard Enthalpy of FormationΔHf°Not Reported; requires dedicated computation or experimental determination.See Protocols Below

The Computational Approach: Ab Initio Determination of Gas-Phase Thermochemistry

Expertise & Experience: The Rationale for a Computational-First Strategy

For compounds that are not extensively characterized, a computational approach is the most efficient and cost-effective first step for generating high-quality thermochemical data. The causality is simple: modern quantum chemical methods can predict properties with an accuracy that often rivals or even exceeds that of challenging experimental measurements. We do not simply "run a calculation"; we employ a multi-step, self-validating composite method.

High-accuracy composite methods, such as the Complete Basis Set (CBS) family, are designed to approximate the results of a very high-level theoretical calculation with a large basis set by combining the results of several less computationally demanding calculations.[2][3] The CBS-QB3 method, for instance, is a trusted workhorse, known to yield mean absolute deviations of approximately 1 kcal/mol for the G2/97 test set of reaction energies, which is often considered "chemical accuracy".[2][4]

Protocol 1: Calculating Gas-Phase Enthalpy of Formation (ΔHf°) with CBS-QB3

This protocol describes a self-validating system for calculating the standard enthalpy of formation at 0 K, which can then be corrected to 298.15 K.

Step 1: Geometry Optimization and Vibrational Frequency Calculation

  • Method: Density Functional Theory (DFT) using the B3LYP functional.

  • Basis Set: 6-311G(2d,d,p) as specified in the CBS-QB3 method.[4]

  • Procedure:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization to find the lowest energy conformation.

    • Following optimization, perform a frequency calculation at the same level of theory.

  • Causality & Validation: The frequency calculation is a critical self-validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[4] The results also yield the Zero-Point Energy (ZPE) and thermal corrections needed to calculate enthalpy at 298.15 K.

Step 2: High-Level Single-Point Energy Calculations

  • Procedure: Using the B3LYP-optimized geometry, a series of more accurate single-point energy calculations are performed. The CBS-QB3 method automatically executes the following:[4][5]

    • Coupled Cluster with Single, Double, and Perturbative Triple Excitations: CCSD(T)/6-31+G*

    • Møller-Plesset Perturbation Theory (4th order): MP4(SDQ)/6-31+G(d(f),p)

    • Møller-Plesset Perturbation Theory (2nd order): UMP2/6-311+G(3d2f,2df,2p)

  • Causality: Each calculation captures a different aspect of electron correlation and uses basis sets of varying size. This multi-level approach is designed to balance accuracy and computational feasibility.

Step 3: Complete Basis Set (CBS) Extrapolation

  • Procedure: The energy from the final MP2 calculation is extrapolated to the theoretical infinite basis set limit. This, combined with the other high-level energy calculations and empirical corrections, produces a highly accurate final electronic energy (E₀).[2]

Step 4: Atomization Energy Calculation and Enthalpy of Formation

  • Procedure:

    • Repeat the CBS-QB3 energy calculation (E₀) for each constituent atom in its standard state (Carbon, Hydrogen, Chlorine, Fluorine).

    • Calculate the total atomization energy (ΣEₐ) at 0 K: ΣEₐ = [Σ E₀(atoms)] - E₀(molecule).

    • Calculate the enthalpy of formation at 0 K (ΔHf°(0 K)): ΔHf°(0 K) = ΣEₐ - ΣΔHf°(0 K, atoms), where the standard enthalpies of formation of the gaseous atoms are well-known experimental values.

    • Use the thermal corrections from the Step 1 frequency calculation to derive the enthalpy of formation at 298.15 K (ΔHf°(298.15 K)).

Visualization: Computational Workflow for ΔHf°

G cluster_input Step 1: Initial Structure & Optimization cluster_energy Step 2 & 3: High-Level Energy & Extrapolation cluster_final Step 4: Final Calculation start Input Structure (C₆H₂Cl₂F₂) opt Geometry Optimization (B3LYP/6-311G(2d,d,p)) start->opt freq Frequency Calculation opt->freq ccsd CCSD(T) Energy opt->ccsd mp4 MP4(SDQ) Energy opt->mp4 mp2 MP2 Energy & CBS Extrapolation opt->mp2 zpe ZPE & Thermal Corrections freq->zpe hf_final Standard Enthalpy of Formation (ΔHf°) zpe->hf_final Thermal Corr. e0 Final Electronic Energy (E₀) ccsd->e0 mp4->e0 mp2->e0 atomize Calculate Atomization Energy e0->atomize atom_e Calculate Atomic Energies (C, H, Cl, F) atom_e->atomize atomize->hf_final

Caption: CBS-QB3 workflow for calculating the standard enthalpy of formation.

The Experimental Approach: Validating and Expanding Thermochemical Data

Expertise & Experience: The Imperative of Experimental Verification

While computational methods provide excellent gas-phase data, they must be anchored to physical reality. Experimental measurements provide condensed-phase properties (e.g., melting, vaporization) and serve as the ultimate validation of computational results. The choice of technique is paramount and is dictated by the property of interest and the physical state of the compound. For a crystalline solid like this compound, Differential Scanning Calorimetry (DSC) is the ideal tool for characterizing phase transitions, while Combustion Calorimetry remains the gold standard for directly determining the enthalpy of formation.

Protocol 2: Purity and Enthalpy of Fusion (ΔHfus) by Differential Scanning Calorimetry (DSC)

This protocol provides a method for determining the melting point, enthalpy of fusion, and purity of a sample.

  • Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] An endothermic event, like melting, appears as a peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of the transition.[7]

  • Instrumentation: A heat-flux DSC instrument.

  • Procedure:

    • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using high-purity standards (e.g., Indium, Tin). This is a critical step for data trustworthiness.[6]

    • Sample Preparation: Accurately weigh 1-3 mg of this compound into a volatile-safe aluminum hermetic pan. Seal the pan to prevent mass loss during heating. Prepare an empty, sealed hermetic pan as the reference.

    • Thermal Program:

      • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 5-10 K/min) through the melting transition to a temperature well above the melt. An inert nitrogen atmosphere is used to prevent oxidative degradation.[6]

    • Data Analysis:

      • The melting temperature (Tm) is determined from the onset or peak of the melting endotherm.

      • Integrate the area of the melting peak to determine the total heat absorbed. The enthalpy of fusion (ΔHfus) is calculated by dividing this heat by the sample mass.

      • Purity can be estimated using the van't Hoff equation, which relates the broadening of the melting peak to the mole fraction of impurities.

Protocol 3: Enthalpy of Formation (ΔHf°) via Combustion Calorimetry

This is the definitive experimental method for determining the enthalpy of formation of an organic compound.

  • Principle: The compound is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (a "bomb").[8] The heat released by the reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. For halogenated compounds, specialized procedures are required to ensure complete combustion and to correctly account for the final state of the halogen products (e.g., as aqueous HCl and HF).[9][10]

  • Instrumentation: A constant-volume bomb calorimeter.

  • Procedure (Conceptual Steps):

    • Calorimeter Calibration: The heat capacity (Ccal) of the calorimeter is determined by combusting a certified standard with a known heat of combustion, typically benzoic acid. This is a non-negotiable step for a self-validating system.

    • Sample Preparation: A pressed pellet of the sample with a known mass is placed in the crucible. A small amount of a mineral oil or other combustion aid may be added to ensure complete combustion. A small volume of water is added to the bomb to ensure all acid products are formed in their aqueous state.

    • Combustion: The bomb is sealed, purged of air, filled with high-purity oxygen (e.g., to 30 atm), and placed in the calorimeter. The sample is ignited, and the temperature of the water bath is recorded until it reaches a maximum and begins to cool.

    • Analysis: The raw temperature change is corrected for heat exchange with the surroundings. The heat of combustion (qᵥ) is calculated using the calorimeter's heat capacity.

    • Derivation of ΔHf°: The standard internal energy of combustion (ΔU°comb) is calculated from qᵥ. This is then converted to the standard enthalpy of combustion (ΔH°comb). Finally, using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, HCl(aq), and HF(aq)), the standard enthalpy of formation of the compound is determined.

Visualization: Experimental Validation Workflow

G cluster_dsc DSC Analysis cluster_comb Combustion Calorimetry cluster_final Data Synthesis dsc_prep Sample Prep (1-3 mg in hermetic pan) dsc_run Run Thermal Program (e.g., 10 K/min) dsc_prep->dsc_run dsc_cal Instrument Calibration (Indium Standard) dsc_cal->dsc_run dsc_data Integrate Melting Peak dsc_run->dsc_data dsc_result ΔH_fusion & Purity dsc_data->dsc_result final_profile Validated Thermochemical Profile dsc_result->final_profile comb_prep Sample Prep (Pressed Pellet) comb_run Ignite in O₂ Bomb comb_prep->comb_run comb_cal Calorimeter Calibration (Benzoic Acid) comb_cal->comb_run comb_data Measure ΔT comb_run->comb_data comb_result ΔH_formation (solid) comb_data->comb_result comb_result->final_profile

Caption: Workflow for the experimental determination of key thermochemical properties.

Synthesis of Data and Practical Implications

The power of this integrated approach lies in the synthesis of computational and experimental data. For example, the gas-phase enthalpy of formation calculated via CBS-QB3 and the solid-phase enthalpy of formation measured by combustion calorimetry can be combined to derive the enthalpy of sublimation (ΔHsub = ΔHf°(gas) - ΔHf°(solid)). This value can be cross-validated with results from vapor pressure measurements, such as those obtained via the Knudsen effusion method.[11]

For drug development professionals, these validated parameters are indispensable:

  • Enthalpy of Formation: A direct measure of the molecule's energetic stability. Essential for reaction hazard analysis.

  • Gibbs Free Energy: Determines the spontaneity of formation and the position of chemical equilibria.

  • Heat Capacity & Enthalpy of Fusion: Critical inputs for modeling crystallization processes, predicting solubility, and designing stable formulations.

  • Enthalpy of Sublimation/Vaporization: Governs the compound's volatility, which is crucial for purification processes like sublimation and for understanding handling requirements (e.g., drying).

By following the rigorous, self-validating protocols outlined in this guide, researchers can generate a complete and trustworthy thermochemical profile for this compound, enabling its effective and safe application in advanced chemical research and development.

References

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  • ResearchGate. (2017, August). Simplification of the CBS-QB3 Method for Predicting Gas-Phase Deprotonation Free Energies. Request PDF. Retrieved from [Link]

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  • Gaussian, Inc. (2013, April 23). Gaussian 09 Keywords: CBS Methods. Retrieved from [Link]

  • D'Amelia, R., Franks, T., & Nirode, W. F. (2018). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 95(6), 1041–1045. [Link]

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  • Smith, N. K., & Good, W. D. (1962). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. The Journal of Physical Chemistry, 66(5), 903–906. [Link]

  • Simmie, J. M. (2014). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 118(49), 11664–11680. [Link]

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  • Messerly, J. F., & Finke, H. L. (1970). Hexafluorobenzene and 1,3-difluorobenzene Low-temperature calorimetric studies and chemical thermodynamic properties. The Journal of Chemical Thermodynamics, 2(6), 867-880. Retrieved from [Link]

  • Oliveira, T. S. M., Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(23), 7794. [Link]

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A Comprehensive Technical Guide to the Solubility of 1,5-Dichloro-2,4-difluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 1,5-dichloro-2,4-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific quantitative solubility data is not extensively available in public literature, this document furnishes a robust framework based on fundamental chemical principles and the known properties of structurally analogous halogenated benzenes.[1][2][3] We present a comprehensive overview of the theoretical underpinnings of its solubility, a detailed, field-proven experimental protocol for its quantitative determination, and a logical workflow for analysis. This guide is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of this compound's behavior in various organic solvent systems.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₆H₂Cl₂F₂ and a molecular weight of approximately 182.98 g/mol .[1][4] Its structure, featuring a benzene ring substituted with two chlorine and two fluorine atoms, imparts unique chemical and physical properties.[1] The asymmetric arrangement of these electronegative halogen atoms results in a non-zero dipole moment, influencing its intermolecular interactions and, consequently, its solubility profile.[1] This compound serves as a critical building block in organic synthesis, particularly in the development of novel liquid crystals and as a substrate in fluorination studies.[1] A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Theoretical Framework for Solubility

The solubility of a solid organic compound like this compound in an organic solvent is primarily governed by the principle of "like dissolves like."[3][5] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For halogenated benzenes, the key determinants of solubility include:

  • Polarity and Dipole-Dipole Interactions: The presence of both chlorine and fluorine atoms, with their high electronegativity, induces a significant molecular dipole. This allows for favorable dipole-dipole interactions with polar aprotic solvents.

  • Van der Waals Forces: As a relatively large molecule, this compound exhibits considerable London dispersion forces, which are the primary intermolecular interactions in nonpolar solvents.[3]

  • Crystal Lattice Energy: For dissolution to occur, the energy released from the solvation of the solute molecules must overcome the crystal lattice energy of the solid compound.[3]

The interplay of these factors dictates the extent to which this compound will dissolve in a given solvent.

cluster_solute This compound cluster_solvent Organic Solvent Solute C6H2Cl2F2 Solute_Props Non-zero Dipole Moment Van der Waals Forces Crystal Lattice Energy Solubility Solubility Solute_Props->Solubility Solute-Solute Interactions Solvent Solvent Solvent_Props Polarity Hydrogen Bonding Van der Waals Forces Solvent_Props->Solubility Solvent-Solvent Interactions Solubility->Solute_Props Solute-Solvent Interactions

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the principles of intermolecular forces, the solubility of this compound in common organic solvents can be predicted as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneHigh Dominated by London dispersion forces, which are compatible with the nonpolar regions of the solute molecule.[3][5]
Polar Aprotic Acetone, Dichloromethane, THFModerate to High The molecular dipole of the solute allows for favorable dipole-dipole interactions with these solvents.[5]
Polar Protic Ethanol, MethanolLow to Moderate The solute cannot act as a hydrogen bond donor, leading to less favorable interactions compared to the strong hydrogen bonding within the solvent.[5]
Highly Polar WaterVery Low The hydrophobic nature of the benzene ring and the lack of strong hydrogen bonding capabilities lead to poor aqueous solubility.[2]

Experimental Determination of Solubility

To obtain precise quantitative data, an experimental approach is essential. The following protocol outlines a robust and self-validating method for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Volumetric flasks and pipettes

Experimental Workflow

G A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B Shake-Flask Method C Phase Separation (Centrifugation) B->C Reach Equilibrium D Filtration of Supernatant C->D Remove Undissolved Solute E Dilution and Quantification (HPLC/GC-MS) D->E Prepare for Analysis F Data Analysis and Solubility Calculation E->F Determine Concentration

Caption: Workflow for solubility determination.

Step-by-Step Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)
  • Preparation of Supersaturated Solutions: To a series of vials, add a known volume of each selected organic solvent. Add an excess amount of this compound to each vial to ensure a supersaturated solution. The presence of undissolved solid is crucial for achieving equilibrium.[2]

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the solutions for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.[2] This step is critical for obtaining a clear supernatant for analysis.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particles.

  • Quantification:

    • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analytical Method: Analyze both the standard solutions and the filtered supernatant from the solubility experiment using a validated analytical method such as HPLC-UV or GC-MS.[2][6] A C18 reverse-phase column is often suitable for HPLC analysis of such compounds.[7]

    • Calibration Curve: Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

  • Data Analysis: Determine the concentration of this compound in the saturated supernatant by interpolating its analytical signal on the calibration curve. The experiment should be performed in triplicate to ensure the reliability of the results.[2]

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[8][9][10] General safety precautions include:

  • Working in a well-ventilated area, preferably a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

  • Avoiding contact with skin and eyes.[8]

  • Keeping the compound away from heat, sparks, and open flames.[8][10]

  • Storing in a tightly closed container in a cool, dry place.[8]

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a strong predictive understanding can be derived from fundamental principles of intermolecular forces. It is anticipated to exhibit high solubility in nonpolar and polar aprotic organic solvents and lower solubility in polar protic solvents. For precise and reliable data, the detailed experimental protocol provided in this guide offers a robust methodology. This information is critical for the effective application of this compound in its various synthetic and industrial uses.

References

  • PubChem. This compound. Available at: [Link]

  • Chemical Science (RSC Publishing). (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Available at: [Link]

  • PMC. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available at: [Link]

  • PubChem. 1-Chloro-2,4-difluorobenzene. Available at: [Link]

  • PubChem. 1,3-Dichloro-2,4-difluorobenzene. Available at: [Link]

  • NCBI Bookshelf. Analytical methods and achievability - Guidelines for drinking-water quality. Available at: [Link]

  • Chemical Science (RSC Publishing). (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Available at: [Link]

  • Publications Office of the European Union. 2 Overview on PFAS analytical methods. Available at: [Link]

  • National Institute of Standards and Technology. 1,4-Difluorobenzene with Water - IUPAC-NIST Solubilities Database. Available at: [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate. An overview on Common Organic Solvents and their Toxicity Abstract. Available at: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • University of Rochester. Solvents and Polarity - Department of Chemistry. Available at: [Link]

Sources

A Computational Chemistry Deep Dive: Unveiling the Molecular Landscape of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1,5-Dichloro-2,4-difluorobenzene is a halogenated aromatic compound with significant potential in the synthesis of novel agrochemicals and pharmaceuticals.[1] A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is paramount for predicting its reactivity and designing new synthetic pathways. This in-depth technical guide provides a comprehensive computational chemistry workflow for the detailed characterization of this compound using Density Functional Theory (DFT). We will explore the rationale behind the selection of computational methods, detail the step-by-step protocols for geometry optimization, vibrational frequency analysis, and Nuclear Magnetic Resonance (NMR) chemical shift prediction, and validate our approach through a comparative analysis with experimentally characterized related isomers. This guide serves as a practical blueprint for researchers aiming to leverage computational tools for the predictive analysis of complex halogenated aromatic systems.

Introduction: The Significance of Halogenated Benzenes

Halogenated benzene derivatives are a cornerstone of modern synthetic chemistry, finding widespread application in materials science, medicinal chemistry, and agrochemical development. The specific arrangement of halogen substituents on the benzene ring profoundly influences the molecule's electrostatic potential, reactivity, and intermolecular interactions.[2][3] this compound, with its unique substitution pattern, presents an interesting case study for exploring the interplay of steric and electronic effects.[1]

Computational chemistry, particularly DFT, has emerged as an indispensable tool for elucidating the structure-property relationships of such molecules.[4][5] By solving the Schrödinger equation through approximations, DFT allows for the accurate prediction of molecular geometries, vibrational spectra (Infrared and Raman), NMR spectra, and other electronic properties, often with a high degree of correlation to experimental data.[5][6] This predictive power accelerates research and development by enabling the in-silico screening of candidates and providing a deeper understanding of molecular behavior that can be difficult to probe experimentally.

This guide will provide a detailed, field-proven computational protocol for the comprehensive study of this compound. We will not only present the "how" but also the critical "why" behind each step, ensuring a robust and self-validating methodology.

The Computational Workflow: A Strategic Approach

Our computational investigation is structured as a multi-step workflow, designed to yield a comprehensive understanding of the target molecule. Each step builds upon the previous one, ensuring a logical and scientifically rigorous progression from the basic molecular structure to its detailed spectroscopic and electronic properties.

Computational_Workflow Computational Workflow for this compound A Step 1: Initial Structure Generation B Step 2: Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) A->B Input Geometry C Step 3: Vibrational Frequency Analysis (IR & Raman Spectra Prediction) B->C Optimized Structure D Step 4: NMR Chemical Shift Prediction (GIAO Method) B->D Optimized Structure E Step 5: Molecular Orbital Analysis (HOMO-LUMO) B->E Optimized Structure F Step 6: Validation via Isomer Comparison C->F Calculated Spectra D->F Calculated Shifts

Sources

A Theoretical Exploration of 1,5-Dichloro-2,4-difluorobenzene: A DFT-Driven Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 1,5-dichloro-2,4-difluorobenzene using Density Functional Theory (DFT). While experimental data on this specific isomer is limited, this document serves as a robust proposal and guide for its computational characterization. By leveraging established theoretical protocols for halogenated benzene derivatives, we delineate a complete workflow to predict its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals who are interested in the in silico characterization of novel halogenated compounds, providing a blueprint for a study that would yield valuable data for applications in medicinal chemistry and materials science.

Introduction: The Significance of Halogenated Benzenes

Halogenated aromatic compounds are pivotal scaffolds in modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms, particularly fluorine and chlorine, into a benzene ring can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] The specific substitution pattern of halogens on the benzene ring dictates the molecule's overall dipole moment, electrostatic potential, and reactivity, making the study of individual isomers crucial.

This compound presents a unique substitution pattern that is expected to result in a distinct electronic and steric profile. The interplay between the electron-withdrawing effects of both chlorine and fluorine atoms, combined with their differing sizes, creates a complex electronic environment that warrants detailed theoretical investigation. Such studies are essential for understanding the fundamental properties of this molecule and for predicting its potential utility as a building block in the design of novel bioactive molecules or functional materials. This guide outlines a comprehensive DFT-based approach to elucidate these properties, providing a "virtual" characterization that can guide future experimental work.

Proposed Computational Methodology: A Self-Validating Protocol

The cornerstone of a reliable computational study is a well-defined and validated methodology. For halogenated aromatic systems, the choice of DFT functional and basis set is critical to accurately capture the electronic effects of the halogens and the subtle nuances of the aromatic system.

Geometry Optimization and Frequency Calculations

The first step in our proposed study is to determine the equilibrium geometry of this compound.

Protocol:

  • Initial Structure: The initial molecular structure of this compound will be built using standard molecular modeling software.

  • DFT Functional and Basis Set Selection: Based on established success with similar halogenated systems, we propose the use of the B3LYP hybrid functional.[3][4] This functional provides a good balance between computational cost and accuracy for many organic molecules. For the basis set, we recommend the 6-311++G(d,p) basis set, which includes diffuse functions to accurately describe the electron distribution around the electronegative halogen atoms and polarization functions to account for the non-spherical nature of the electron clouds.

  • Geometry Optimization: The initial structure will be optimized in the gas phase to find the minimum energy conformation. The optimization will be performed without any symmetry constraints to ensure that the true minimum on the potential energy surface is located.

  • Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies will be used to predict the infrared (IR) and Raman spectra of the molecule.

Causality Behind the Choices:

  • B3LYP Functional: This functional has a proven track record for providing reliable geometries and vibrational frequencies for a wide range of organic molecules, including those containing halogens.

  • 6-311++G(d,p) Basis Set: The inclusion of diffuse functions (++) is crucial for accurately modeling the lone pairs of electrons on the chlorine and fluorine atoms, while the polarization functions (d,p) allow for greater flexibility in describing the bonding environment.

Spectroscopic Predictions

A key aspect of this theoretical study is the prediction of various spectra, which can be used to aid in the identification and characterization of this compound in future experimental work.

Protocols:

  • Vibrational Spectra (FT-IR and Raman): The harmonic vibrational frequencies obtained from the frequency calculation will be used to simulate the FT-IR and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP/6-311++G(d,p)) to better match experimental values.

  • NMR Spectra (¹H, ¹³C, and ¹⁹F): The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the NMR chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei.[3] These calculations will be performed at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts will be referenced against a standard (e.g., tetramethylsilane for ¹H and ¹³C, and CFCl₃ for ¹⁹F).

  • UV-Vis Absorption Spectrum: Time-dependent DFT (TD-DFT) will be used to predict the electronic absorption spectrum.[5] This calculation will provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Workflow for Computational Analysis:

G cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Properties A Initial Molecular Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D NMR Chemical Shift Calculation (GIAO) B->D E Electronic Transition Calculation (TD-DFT) B->E F Optimized Geometry C->F G Vibrational Spectra (IR & Raman) C->G H NMR Spectra (¹H, ¹³C, ¹⁹F) D->H I UV-Vis Spectrum E->I J Electronic Properties (HOMO, LUMO, etc.) E->J

Caption: A workflow diagram illustrating the proposed DFT calculations.

Predicted Molecular and Electronic Properties

Based on the proposed methodology and knowledge of similar halogenated benzenes, we can anticipate the following outcomes of the DFT study.

Molecular Geometry

The optimized geometry of this compound is expected to be planar, with the bond lengths and angles influenced by the electronic and steric effects of the halogen substituents.

ParameterPredicted Value RangeJustification
C-C Bond Lengths1.38 - 1.40 ÅTypical for aromatic systems, with slight variations due to halogen substitution.
C-H Bond Lengths~1.08 ÅStandard for aromatic C-H bonds.
C-F Bond Lengths~1.33 - 1.35 ÅShorter and stronger than C-Cl bonds due to fluorine's high electronegativity.
C-Cl Bond Lengths~1.72 - 1.74 ÅLonger than C-F bonds due to the larger atomic radius of chlorine.
Bond Angles~120°Deviations from the ideal 120° are expected due to steric repulsion between adjacent halogen atoms.
Vibrational Spectra

The calculated FT-IR and Raman spectra will provide a unique vibrational fingerprint for this compound.

Expected Vibrational Modes:

  • C-H Stretching: In the range of 3000-3100 cm⁻¹.[3]

  • C-C Stretching (aromatic): Multiple bands between 1400-1600 cm⁻¹.

  • C-F Stretching: Strong absorptions typically in the 1100-1300 cm⁻¹ region.

  • C-Cl Stretching: Bands in the 600-800 cm⁻¹ range.[6]

  • Ring Bending and Deformation Modes: A complex pattern of bands in the fingerprint region (< 1000 cm⁻¹).

NMR Spectra

The predicted NMR spectra will be crucial for the structural elucidation of this molecule.

NucleusPredicted Chemical Shift Range (ppm)Justification & Expected Splitting Patterns
¹H7.0 - 8.0The two protons will be in different chemical environments and will likely appear as doublets or triplets due to coupling with adjacent fluorine atoms.
¹³C110 - 140Six distinct signals are expected. Carbons bonded to fluorine will show large C-F coupling constants. Carbons bonded to chlorine will also be significantly shifted downfield.
¹⁹F-110 to -130Two distinct signals are expected. The chemical shifts will be influenced by the presence of the adjacent chlorine atoms.
Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound will be elucidated through an analysis of its frontier molecular orbitals (HOMO and LUMO).

Workflow for Electronic Property Analysis:

G cluster_dft TD-DFT Output cluster_analysis Analysis cluster_implications Implications A HOMO & LUMO Energy Levels B HOMO-LUMO Gap (ΔE) A->B C Global Reactivity Descriptors (Hardness, Electrophilicity) A->C D Molecular Electrostatic Potential (MEP) A->D E Chemical Reactivity B->E C->E F Intermolecular Interactions D->F

Caption: A diagram showing the analysis of electronic properties from TD-DFT results.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability.

  • Molecular Electrostatic Potential (MEP): The MEP map will visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (negative potential, likely around the halogen atoms) and electron-poor (positive potential, likely on the hydrogen atoms and the aromatic ring). This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.

Applications in Drug Design and Materials Science

The judicious placement of fluorine and chlorine in a molecule can significantly enhance its therapeutic potential.[1][2] The predicted properties of this compound from this proposed DFT study would provide valuable insights for its application in several areas:

  • Medicinal Chemistry: The unique electronic profile of this molecule could be exploited to modulate the pKa of adjacent functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through halogen bonding.

  • Materials Science: The predicted dipole moment and polarizability will inform its potential use in the design of liquid crystals, polymers, and other functional materials where intermolecular interactions are critical.

Conclusion

This technical guide has outlined a comprehensive theoretical study of this compound using Density Functional Theory. By following the proposed protocols, researchers can obtain reliable predictions of its structural, spectroscopic, and electronic properties. In the absence of extensive experimental data, this computational approach provides a powerful and cost-effective means to characterize this molecule and to guide future experimental investigations. The insights gained from such a study would be highly valuable for the rational design of new molecules in the fields of drug discovery and materials science.

References

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from Bruker website: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Gümüş, S., & Öztürk, N. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–109.
  • IUPAC. (n.d.). Gold Book. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting Information. Retrieved from [Link]

  • Singh, P., & Yadav, R. A. (2016). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Journal of Molecular Structure, 1108, 337–346.
  • SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene. Retrieved from [Link]

  • Tasker, S. Z., Stan, P. A., & Barl, N. M. (2014). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1–34).
  • Wiley Analytical Science. (n.d.). Spectra–Structure Correlations in Raman Spectroscopy. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Modeling of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the molecular modeling of 1,5-dichloro-2,4-difluorobenzene, a halogenated aromatic compound with applications as an intermediate in organic synthesis.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the core computational methodologies essential for characterizing the structural, electronic, and dynamic properties of this molecule. We will explore the causality behind methodological choices, ensuring a robust and validated approach to its computational analysis.

Introduction: The Significance of this compound

This compound (C₆H₂Cl₂F₂) is a polysubstituted aromatic compound with a molecular weight of approximately 182.98 g/mol .[1][2] Its unique substitution pattern, with two chlorine and two fluorine atoms on the benzene ring, imparts distinct chemical and physical properties that are of interest in medicinal chemistry and material science. The electron-withdrawing nature of the halogen substituents significantly influences the electronic structure of the aromatic ring, impacting its reactivity and intermolecular interactions. Molecular modeling provides a powerful lens to understand these properties at an atomic level, offering insights that can guide synthesis and application.

Due to its rigid structure and the presence of fluorine, it holds potential as a building block for novel liquid crystals.[1] Furthermore, understanding its reactivity profile is crucial for its application in the synthesis of pharmaceuticals and agrochemicals.

Part 1: Unraveling the Electronic Structure with Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as the cornerstone for investigating the electronic structure of molecules like this compound. It offers a balance between computational cost and accuracy for determining optimized geometry, vibrational frequencies, and electronic properties.

Theoretical Foundation: Why DFT?

DFT is a quantum mechanical modeling method based on the electron density of a system. For halogenated aromatic compounds, DFT accurately captures the effects of electron-withdrawing substituents on the aromatic system. The choice of functional and basis set is critical for obtaining reliable results. For systems involving halogens, a functional that can adequately describe non-covalent interactions, such as those incorporating dispersion corrections (e.g., B3LYP-D3), is often preferred. A sufficiently large basis set, such as 6-311++G(d,p), is necessary to accurately describe the electron distribution around the electronegative halogen atoms.

Experimental Protocol: DFT Workflow

A typical DFT workflow for characterizing this compound involves the following steps:

  • Structure Input: The initial 3D structure of this compound can be built using molecular modeling software. The IUPAC name is this compound, and its SMILES string is C1=C(C(=CC(=C1F)Cl)Cl)F.[2]

  • Geometry Optimization: This is the most crucial initial step. The goal is to find the minimum energy conformation of the molecule. The selection of a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is paramount.[3] The optimization process will yield the equilibrium bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra for validation of the computational method.

  • Electronic Property Analysis: From the optimized geometry, a wealth of electronic properties can be calculated, including:

    • Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is crucial for understanding intermolecular interactions, particularly the formation of halogen bonds.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions.

Table 1: Predicted Geometrical and Electronic Properties of this compound (Illustrative Data)

PropertyPredicted Value (B3LYP/6-311++G(d,p))
C-C Bond Length (Aromatic)~1.39 Å
C-H Bond Length~1.08 Å
C-F Bond Length~1.35 Å
C-Cl Bond Length~1.74 Å
Dipole Moment (Debye)~1.5 D
HOMO Energy (eV)-7.2 eV
LUMO Energy (eV)-0.8 eV
HOMO-LUMO Gap (eV)6.4 eV

Note: These are representative values and the actual calculated values will depend on the specific computational setup.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis Input Initial 3D Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Initial Coordinates Freq Frequency Calculation Opt->Freq Optimized Structure Elec Electronic Properties Opt->Elec Optimized Structure Geom Optimized Geometry Opt->Geom Vib Vibrational Spectra Freq->Vib Vibrational Frequencies Props Electronic Properties (HOMO, LUMO, MEP) Elec->Props

Caption: Workflow for DFT analysis of this compound.

Part 2: Simulating Molecular Motion with Molecular Dynamics (MD)

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, which is crucial for understanding its interactions in a condensed phase (e.g., in solution or a biological environment).

Theoretical Foundation: The Power of Force Fields

MD simulations are based on classical mechanics, where the interactions between atoms are described by a force field. A force field is a set of parameters that define the potential energy of a system as a function of its atomic coordinates. For halogenated compounds, standard force fields may not accurately capture the anisotropic nature of charge distribution around the halogen atoms, which is responsible for halogen bonding.[4][5]

To address this, specialized force fields or modifications to existing ones are necessary. The CHARMM General Force Field (CGenFF), for instance, can be extended to include virtual particles with positive charges attached to the halogen atoms to model the "sigma hole," a region of positive electrostatic potential that drives halogen bonding.[4][5]

Experimental Protocol: MD Simulation Workflow

A typical MD simulation protocol for this compound in a solvent (e.g., water) would involve:

  • System Setup:

    • Place one or more this compound molecules in a simulation box.

    • Solvate the box with a chosen solvent (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system if necessary.

  • Force Field Parametrization: Assign appropriate force field parameters to all atoms. For this compound, this would involve using a force field that accurately describes halogenated aromatic compounds, potentially including virtual sites for the chlorine atoms.[4][5]

  • Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable contacts.

  • Equilibration: Gradually heat the system to the desired temperature and then run a simulation at constant pressure and temperature (NPT ensemble) to allow the system to reach equilibrium.

  • Production Run: Once equilibrated, run the simulation for a longer period (nanoseconds to microseconds) to collect data for analysis. This is typically done in the NVT (constant volume and temperature) or NPT ensemble.

  • Analysis: Analyze the trajectory to extract various properties, such as:

    • Radial Distribution Functions (RDFs): To understand the solvation structure and intermolecular interactions.

    • Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): To assess the stability and flexibility of the molecule.

    • Hydrogen Bonding and Halogen Bonding Analysis: To quantify the specific non-covalent interactions.

MD_Workflow Setup System Setup (Molecule, Solvent, Ions) Param Force Field Parametrization (e.g., CGenFF with virtual sites) Setup->Param Min Energy Minimization Param->Min Equil Equilibration (NPT) Min->Equil Prod Production Run (NVT/NPT) Equil->Prod Analysis Trajectory Analysis (RDFs, RMSD, Interactions) Prod->Analysis QTAIM_Workflow DFT High-Quality DFT Calculation (Accurate Electron Density) Topo Topological Analysis of Electron Density DFT->Topo CP Identification of Critical Points (Bond Critical Points) Topo->CP BCP Analysis of BCP Properties (ρ, ∇²ρ, G, V) CP->BCP Bond Bond Characterization (Covalent, Polar, etc.) BCP->Bond

Sources

The Strategic Utility of 1,5-Dichloro-2,4-difluorobenzene in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Fluorinated Building Block

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of innovation, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The unique electronic properties of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical characteristics. Within the arsenal of fluorinated building blocks, 1,5-Dichloro-2,4-difluorobenzene emerges as a compound of significant interest. Its distinct substitution pattern of electron-withdrawing halogen atoms on the benzene ring imparts a unique reactivity profile, primarily governed by nucleophilic aromatic substitution (SNAr), making it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its demonstrated and potential applications, with a focus on providing actionable insights for laboratory and industrial R&D.

Section 1: Physicochemical Properties and Spectroscopic Profile

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂F₂ and a molecular weight of 182.98 g/mol .[2] Its structure, characterized by the symmetrical placement of two chlorine and two fluorine atoms, leads to a specific set of physical and chemical properties that are critical for its handling and reactivity.

PropertyValueSource
CAS Number 2253-30-7[2]
Molecular Formula C₆H₂Cl₂F₂[2]
Molecular Weight 182.98 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[3]
Boiling Point 176.993 °C at 760 mmHg[4]
Density 1.503 g/cm³[4]
Flash Point 62.437 °C[4]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance for the two equivalent aromatic protons. The chemical shift will be in the aromatic region, and the signal will likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Due to the symmetry of the molecule, only three distinct carbon signals are expected in the broadband-decoupled spectrum. The carbon atoms bonded to fluorine will exhibit characteristic large one-bond C-F coupling constants. The carbon atoms bonded to chlorine will also have a distinct chemical shift.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms in this compound.

Section 2: Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of the halogen substituents onto a benzene ring precursor. The choice of method often depends on the availability of starting materials and the desired scale of production.

Workflow for the Synthesis of this compound:

cluster_0 Synthesis Pathway 2,4-Difluoroaniline 2,4-Difluoroaniline Diazotization Diazotization 2,4-Difluoroaniline->Diazotization NaNO₂, HCl Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt->Sandmeyer Reaction CuCl, HCl This compound This compound Sandmeyer Reaction->this compound

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol: Diazotization and Sandmeyer Reaction

This protocol is a generalized procedure based on established methods for the synthesis of aryl chlorides from anilines.

Step 1: Diazotization of 2,4-Difluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2,4-difluoroaniline in aqueous hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Sandmeyer Reaction

  • In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Cool the copper(I) chloride solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • Observe the evolution of nitrogen gas, which indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

  • The crude this compound can then be isolated by steam distillation or solvent extraction.

  • Purify the product by distillation under reduced pressure.

Section 3: Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is primarily derived from its susceptibility to nucleophilic aromatic substitution (SNAr). The presence of four electron-withdrawing halogen substituents activates the aromatic ring towards attack by nucleophiles.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

cluster_1 SNAr Mechanism Aryl Halide This compound Meisenheimer Complex Meisenheimer Intermediate Aryl Halide->Meisenheimer Complex + Nu⁻ Nucleophile Nucleophile Nucleophile->Meisenheimer Complex Product Product Meisenheimer Complex->Product - X⁻

Caption: The two-step addition-elimination mechanism of SNAr.

Regioselectivity:

A critical consideration in the reactions of this compound is the regioselectivity of the substitution. The molecule presents two types of leaving groups: chlorine and fluorine. Generally, in nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate plays a crucial role in determining the reaction pathway.

  • Fluorine as a Leaving Group: Fluorine is a better leaving group than chlorine in many SNAr reactions. This is because fluorine is more electronegative, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. The C-F bond is also stronger than the C-Cl bond, but bond breaking is not the rate-determining step.

  • Positional Activation: The positions of the other halogen atoms influence the stability of the Meisenheimer complex. In this compound, a nucleophile can attack at the carbon bearing a fluorine or a chlorine. The relative reactivity of these sites will depend on the specific nucleophile and reaction conditions. For instance, substitution of a fluorine atom is often favored.

Section 4: Applications in Agrochemical Synthesis

While direct, publicly documented synthesis of a commercial agrochemical starting from this compound is not readily found in the searched literature, the synthesis of the insecticide Teflubenzuron provides a compelling case study for the application of a closely related precursor, 3,5-dichloro-2,4-difluoroaniline. This aniline is derived from 3,5-dichloro-2,4-difluoronitrobenzene, which itself is synthesized by the chlorination of 2,4-difluoronitrobenzene.[5] This highlights the industrial relevance of this class of polychlorofluorinated benzene derivatives.

Synthetic Pathway to Teflubenzuron:

cluster_2 Teflubenzuron Synthesis 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene Chlorination Chlorination 2,4-Difluoronitrobenzene->Chlorination Cl₂, I₂ 3,5-Dichloro-2,4-difluoronitrobenzene 3,5-Dichloro-2,4-difluoronitrobenzene Chlorination->3,5-Dichloro-2,4-difluoronitrobenzene Reduction Reduction 3,5-Dichloro-2,4-difluoronitrobenzene->Reduction H₂, Pd/C 3,5-Dichloro-2,4-difluoroaniline 3,5-Dichloro-2,4-difluoroaniline Reduction->3,5-Dichloro-2,4-difluoroaniline Condensation Condensation 3,5-Dichloro-2,4-difluoroaniline->Condensation Teflubenzuron Teflubenzuron Condensation->Teflubenzuron Isocyanate 2,6-Difluorobenzoyl isocyanate Isocyanate->Condensation

Caption: Synthesis of the insecticide Teflubenzuron from a related polychlorofluorinated benzene.[5]

This example demonstrates the utility of the 2,4-difluoro-dichlorobenzene core in constructing complex, biologically active molecules. The principles of activating the benzene ring for subsequent functionalization are directly applicable to this compound.

Section 5: Potential Applications in Material Science

The rigid structure and the presence of highly polar C-F bonds make this compound a promising candidate for the synthesis of novel liquid crystals.[2] The introduction of fluorinated moieties into liquid crystal molecules is a well-established strategy to tune their mesomorphic and electronic properties, such as dielectric anisotropy.[6]

The general approach to synthesizing liquid crystals from such building blocks involves functionalizing the aromatic core to introduce mesogenic units and flexible alkyl chains. This can be achieved through a series of reactions, including nucleophilic aromatic substitution to introduce alkoxy or other linking groups, followed by cross-coupling reactions to build the extended molecular structure.

Section 6: Future Outlook and Research Directions

This compound represents a versatile yet underexplored building block in organic synthesis. While its potential is clear, further research is needed to fully unlock its capabilities. Key areas for future investigation include:

  • Systematic studies on the regioselectivity of its SNAr reactions with a wider range of nucleophiles.

  • Exploration of its use in the synthesis of novel kinase inhibitors and other pharmaceutical agents, where the dichlorodifluorophenyl moiety could serve as a key pharmacophore.

  • Development of new liquid crystalline materials with tailored properties by incorporating the 1,5-dichloro-2,4-difluorophenyl core.

  • Investigation of its application in the synthesis of other functional materials, such as polymers and organic electronics.

By providing a deeper understanding of its synthesis, reactivity, and potential applications, this guide aims to stimulate further research and innovation utilizing this promising fluorinated building block.

References

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discovery and history of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,5-Dichloro-2,4-difluorobenzene: Synthesis, History, and Applications

Foreword

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical compounds. It lies in understanding their journey from conception to application, the intricate dance of electrons that governs their synthesis, and the unique properties that make them valuable tools for innovation. This guide is crafted for my peers—researchers, chemists, and drug development professionals—who appreciate that a molecule's story is as important as its structure. We will delve into this compound, a halogenated aromatic compound whose specific substitution pattern imparts a distinct reactivity profile, making it a valuable, if not widely known, building block in modern chemistry. This document eschews a rigid template, instead opting for a logical flow that begins with its fundamental identity and explores the synthetic strategies that brought it into existence, its inherent properties, and its potential applications.

Compound Profile: Structure and Physicochemical Identity

This compound is an aromatic organic compound featuring a benzene ring substituted with two chlorine atoms and two fluorine atoms.[1] This specific arrangement of halogens is not arbitrary; it dictates the molecule's electronic landscape and, consequently, its chemical behavior.

The molecular formula is C₆H₂Cl₂F₂, with a molecular weight of approximately 182.98 g/mol .[1][2] The uniqueness of this isomer lies in its specific substitution pattern, which imparts distinct reactivity compared to its analogs, allowing for unique synthetic pathways.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms 1,3-Dichloro-4,6-difluorobenzenePubChem[2]
CAS Number 2253-30-7PubChem[2]
Molecular Formula C₆H₂Cl₂F₂PubChem[1][2]
Molecular Weight 182.98 g/mol PubChem[1][2]
Boiling Point 167-168°C at 749 mmHgSmolecule[1]

The Genesis: Discovery Through Synthesis

The history of a specialized reagent like this compound is intrinsically linked to the evolution of synthetic organic chemistry. Its "discovery" was not a singular event but rather the outcome of developing robust methodologies for the selective halogenation of aromatic systems. The synthesis relies on foundational principles of electrophilic aromatic substitution (EAS), where the directing effects of existing substituents are paramount in achieving the desired isomer.[1]

Two primary retrosynthetic pathways emerge from the literature, each offering a strategic approach to constructing this specific molecule.

Pathway A: Diazotization and Sandmeyer Reaction

A classic and versatile method for introducing halogens onto an aromatic ring involves the diazotization of an aniline derivative, followed by a copper-catalyzed Sandmeyer reaction.[1] In this approach, the strategic precursor is 2,4-difluoroaniline.

The causality behind this choice is rooted in the need to precisely place the chlorine atoms. Diazotization converts the amino group into an excellent leaving group (N₂), allowing for its substitution.

Caption: Diazotization-Sandmeyer route to the target compound.

Pathway B: Reduction of a Nitro Intermediate

An alternative and industrially relevant approach begins with a nitrated precursor, 2,4-Difluoro-5-chloronitrobenzene.[1][3] This method leverages the strong directing effects of the nitro group during the initial electrophilic halogenation steps to build the core structure, followed by a final reduction to yield the corresponding aniline, which can then be further modified or used as a precursor itself. While the direct reduction of 2,4-Difluoro-5-chloronitrobenzene would yield an aniline, subsequent Sandmeyer-type reactions would be required to introduce the second chlorine. A more direct, though less commonly cited route for the title compound, would involve the reduction of a dinitrated or a chloronitro precursor that already contains the requisite halogen pattern.

A closely related synthesis is the preparation of 3,5-dichloro-2,4-difluoroaniline from 3,5-dichloro-2,4-difluoronitrobenzene via catalytic hydrogenation, a process that highlights the utility of nitro-group reduction in the synthesis of halogenated anilines, which are key precursors.[4]

Caption: Synthesis via reduction of a nitroaromatic precursor.

Field Applications and Scientific Significance

The utility of this compound stems from its identity as a functionalized aromatic scaffold. The chlorine and fluorine substituents provide multiple reactive sites and modulate the electronic properties of the benzene ring, making it a valuable intermediate.

  • Pharmaceutical and Agrochemical Synthesis : This is the primary application domain.[1] The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This compound serves as a building block for more complex molecules where this specific halogenation pattern is desired.

  • Materials Science : The rigid, planar structure and high halogen content suggest potential use in the synthesis of advanced materials.[1] Specifically, it has been proposed as a component in the creation of novel liquid crystals, where molecular shape and polarity are critical for performance in displays and sensors.[1]

  • Chemical Research : As a research chemical, it is an excellent substrate for studying reaction mechanisms, particularly those involving nucleophilic aromatic substitution (SNAᵣ) and cross-coupling reactions.[1] The distinct electronic environment created by the four halogens provides a unique platform for developing and testing new synthetic methodologies.[1]

Protocol: Representative Synthesis via Catalytic Hydrogenation

The following protocol is a representative, self-validating system for the reduction of a substituted nitrobenzene to its corresponding aniline, a key transformation in the synthesis of precursors for compounds like this compound. This protocol is adapted from established methods for the hydrogenation of halogenated nitroaromatics.[4]

Objective: To reduce 3,5-Dichloro-2,4-difluoronitrobenzene to 3,5-Dichloro-2,4-difluoroaniline.

Materials:

  • 3,5-Dichloro-2,4-difluoronitrobenzene (1 equivalent)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Catalyst (e.g., Raney Nickel or 5% Palladium on Carbon - Pd/C)

  • High-pressure reaction vessel (autoclave)

  • Hydrogen gas (H₂) source

  • Filtration apparatus

  • Rotary evaporator

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Charge autoclave with nitroaromatic, solvent, and catalyst seal Seal vessel and purge with Nitrogen, then Hydrogen prep->seal pressurize Pressurize with H₂ (e.g., 1.25 MPa) seal->pressurize heat Heat to reaction temp (e.g., 50°C) pressurize->heat react Stir for specified time (e.g., 3 hours) heat->react cool Cool to room temperature react->cool filter Filter to remove catalyst cool->filter distill Distill filtrate under reduced pressure filter->distill product Isolate pure aniline product distill->product

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Vessel Charging: In a high-pressure autoclave, charge 3,5-dichloro-2,4-difluoronitrobenzene (e.g., 22.8 g, 0.1 mol), DMF (e.g., 80 mL), and the hydrogenation catalyst (e.g., 8 g Raney Nickel).[4] The choice of solvent is critical; DMF is a polar aprotic solvent capable of dissolving the aromatic compound and facilitating the reaction.

  • Inerting and Pressurization: Seal the reaction vessel. Purge the system first with an inert gas like nitrogen to remove oxygen, then with hydrogen gas. Pressurize the vessel with hydrogen to the target pressure (e.g., 1.25 MPa).[4] This step is a critical safety measure to prevent the formation of explosive mixtures.

  • Reaction Execution: Begin stirring and heat the mixture to the desired temperature (e.g., 50°C).[4] Maintain the reaction for a set time (e.g., 3 hours) or until hydrogen uptake ceases, which indicates the reaction is complete. The temperature is kept moderate to maintain the selectivity of the reduction and prevent hydrodehalogenation.

  • Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the vessel and filter the reaction mixture to remove the solid catalyst. The catalyst is pyrophoric and must be handled with care, typically by washing with water before disposal.

  • Product Isolation: Transfer the filtrate to a round-bottom flask. Remove the solvent via distillation under reduced pressure to yield the crude 3,5-dichloro-2,4-difluoroaniline.[4] Further purification can be achieved by recrystallization or column chromatography if necessary.

This self-validating protocol ensures completion by monitoring hydrogen uptake and provides a clear, safe pathway to the product, which is a key intermediate for more complex halogenated aromatics.

References

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Electrophilic Aromatic Substitution in 1,5-Dichloro-2,4-difluorobenzene: A Technical Guide to Regioselectivity and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of electrophilic aromatic substitution (EAS) on the 1,5-dichloro-2,4-difluorobenzene scaffold. This molecule, a critical building block in the synthesis of specialized pharmaceuticals and agrochemicals, presents a unique case study in aromatic reactivity due to its polysubstituted and electron-deficient nature.[1] This document moves beyond elementary principles to offer researchers and development professionals a predictive framework for understanding regioselectivity, reaction kinetics, and practical laboratory protocols.

Theoretical Framework: Decoding Reactivity in a Polyhalogenated System

The benzene ring of this compound is heavily substituted with four halogen atoms, which profoundly influence its reactivity towards electrophiles. Understanding the interplay of their electronic effects is paramount to predicting reaction outcomes.

The Duality of Halogen Substituents: Induction vs. Resonance

Halogens exhibit a unique dual electronic effect in electrophilic aromatic substitution.[2]

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect is dominant and makes the ring electron-deficient, thus deactivating it towards electrophilic attack compared to unsubstituted benzene.[3][4]

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic pi-system through resonance. This electron donation preferentially stabilizes the carbocation intermediate (the sigma complex or arenium ion) that forms during the reaction.[5]

Crucially, the resonance effect stabilizes intermediates where the positive charge is on a carbon atom adjacent to the halogen. This stabilization is most effective for attacks at the ortho and para positions, which is why halogens, despite being deactivators, are classified as ortho, para-directors.[4][6][7]

Figure 1: Resonance stabilization of the sigma complex. Ortho/para attack allows for a key resonance structure involving the halogen's lone pair (a halonium ion), which significantly stabilizes the intermediate. This stabilization is absent in meta attack.

Regioselectivity in this compound

In this compound, only two positions are available for substitution: C3 and C6. The directing effects of the four halogens are in direct competition.

  • Attack at C3: This position is ortho to the fluorine atoms at C2 and C4. It is meta to the chlorine atoms at C1 and C5.

  • Attack at C6: This position is ortho to the chlorine atoms at C1 and C5. It is meta to the fluorine atoms at C2 and C4.

The decisive factor is the relative ability of fluorine versus chlorine to stabilize the adjacent positive charge in the sigma complex via resonance. While fluorine has a stronger electron-withdrawing inductive effect, its +R (pi-donation) effect is also stronger than that of chlorine. This is due to more effective orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, compared to the less effective overlap between chlorine's 3p and carbon's 2p orbitals.[8] Consequently, fluorobenzene is more reactive towards EAS than chlorobenzene.[8]

Therefore, the sigma complex for an attack at C3 is stabilized by two ortho-fluorine atoms, whereas the sigma complex for an attack at C6 is stabilized by two ortho-chlorine atoms. The superior resonance stabilization afforded by fluorine dictates that electrophilic attack will preferentially occur at the C3 position.

Regioselectivity_Prediction Substrate This compound C-H bonds at C3 and C6 Attack_C3 Attack at C3 Ortho to F (C2) Ortho to F (C4) Substrate->Attack_C3 Path A Attack_C6 Attack at C6 Ortho to Cl (C1) Ortho to Cl (C5) Substrate->Attack_C6 Path B Stabilization_F {Superior +R Stabilization | (Effective 2p-2p orbital overlap)} Attack_C3->Stabilization_F Stabilization_Cl {Weaker +R Stabilization | (Less effective 3p-2p orbital overlap)} Attack_C6->Stabilization_Cl Product Major Product: Substitution at C3 Stabilization_F->Product Favored Pathway

Figure 2: Logical pathway for predicting regioselectivity. The stronger resonance effect of fluorine directs substitution to the C3 position.

Core Electrophilic Substitution Reactions

Due to the strong deactivating nature of the four halogen substituents, this compound requires forcing conditions to undergo electrophilic aromatic substitution.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[9][10]

Predicted Product: 1,5-Dichloro-2,4-difluoro-3-nitrobenzene

ParameterValue / ReagentRationale
Electrophile Source Fuming HNO₃ / Conc. H₂SO₄The highly deactivated ring requires a high concentration of the powerful nitronium ion electrophile.
Temperature 0 - 10 °C, then slowly to 25 °CInitial cooling is necessary to control the highly exothermic reaction; warming allows the reaction to proceed to completion.
Reaction Time 2 - 4 hoursSufficient time is needed for the slow reaction on the deactivated substrate to occur.
Workup Quenching on ice, extractionStandard procedure to stop the reaction, precipitate the product, and separate it from the acidic medium.

Experimental Protocol: Nitration

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place this compound (1.0 eq).

  • Acid Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (3.0 eq) to fuming nitric acid (1.5 eq) while cooling in an ice-salt bath.

  • Reaction: Cool the reactor flask to 0 °C. Add the cooled nitrating mixture dropwise to the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. The solid product should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically performed using fuming sulfuric acid (oleum), which contains an excess of sulfur trioxide (SO₃), the active electrophile.[11]

Predicted Product: 3,5-Dichloro-2,6-difluorobenzenesulfonic acid

ParameterValue / ReagentRationale
Electrophile Source Fuming H₂SO₄ (20% SO₃)SO₃ is a potent electrophile required for reaction with the deactivated ring.
Temperature 25 - 50 °CModerate heating is often required to drive the sulfonation of deactivated substrates to completion.
Reaction Time 4 - 8 hoursLonger reaction times are typical for sulfonation on electron-poor systems.
Key Feature ReversibilitySulfonation is reversible by treatment with dilute aqueous acid, a property useful for employing -SO₃H as a blocking group.[11][12]

Experimental Protocol: Sulfonation

  • Setup: In a flask equipped with a magnetic stirrer and a drying tube, add this compound (1.0 eq).

  • Reaction: Carefully add fuming sulfuric acid (4.0 eq) to the substrate. Heat the mixture to 40-50 °C and stir for 4-8 hours.

  • Workup: After cooling to room temperature, pour the viscous mixture onto ice. The sulfonic acid product, being water-soluble, will remain in the aqueous layer.

  • Isolation: The product can often be isolated by salting out (e.g., with NaCl) to precipitate the sodium sulfonate salt, which is then collected by filtration.

Halogenation

Halogenation (e.g., bromination or chlorination) requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the dihalogen molecule and generate a sufficiently powerful electrophile.[10][13]

Predicted Product (Bromination): 3-Bromo-1,5-dichloro-2,4-difluorobenzene

ParameterValue / ReagentRationale
Reagents Br₂ (1.1 eq)Bromine is the source of the electrophile. A slight excess is used to ensure full conversion.
Catalyst Anhydrous FeBr₃ (0.1 eq)The Lewis acid polarizes the Br-Br bond, creating a "Br⁺" equivalent that is attacked by the ring.
Solvent Dichloromethane or Carbon DisulfideAn inert solvent is used to dissolve the reactants.
Temperature 0 °C to refluxThe reaction may require heating to proceed at a reasonable rate on the deactivated substrate.

Experimental Protocol: Bromination

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable inert solvent (e.g., CH₂Cl₂).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq).

  • Reagent Addition: In a dropping funnel, prepare a solution of bromine (1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir. If the reaction is slow, it may be gently heated to reflux. The evolution of HBr gas indicates the reaction is proceeding.

  • Workup: Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume excess bromine. Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation.

Critical Limitations: The Failure of Friedel-Crafts Reactions

The Friedel-Crafts alkylation and acylation reactions are cornerstone C-C bond-forming reactions in EAS chemistry.[14][15] However, they are subject to a critical limitation: they fail on strongly deactivated aromatic rings.

The substrate this compound falls into this category. The strong electron-withdrawing inductive effects of the four halogens make the ring too electron-poor (not nucleophilic enough) to attack the carbocation (for alkylation) or acylium ion (for acylation) intermediates.[15] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the lone pairs on the halogen substituents, adding further positive charge to the ring and increasing its deactivation. Consequently, attempting Friedel-Crafts reactions on this substrate is not a viable synthetic strategy.

General Experimental Workflow

A standardized workflow is essential for successfully performing EAS reactions on this challenging substrate and for ensuring the purity and identity of the final product.

Experimental_Workflow Start Start: Reactants & Glassware Setup 1. Reaction Setup (Inert atmosphere if needed) Start->Setup Reaction 2. Reagent Addition & Reaction (Controlled Temperature) Setup->Reaction Monitoring 3. Progress Monitoring (TLC / GC-MS) Reaction->Monitoring In-process control Workup 4. Reaction Quench & Workup (e.g., Ice, Extraction) Reaction->Workup Monitoring->Reaction Purification 5. Product Purification (Recrystallization / Chromatography) Workup->Purification Analysis 6. Structural Analysis (NMR, MS, IR) Purification->Analysis End End: Pure Product Analysis->End

Figure 3: A generalized workflow for conducting and analyzing electrophilic aromatic substitution reactions.

Conclusion

The electrophilic aromatic substitution of this compound is governed by a predictable set of electronic principles. Despite the overall deactivation of the ring by four halogen atoms, regioselective substitution is achievable. The superior resonance-donating ability of fluorine compared to chlorine directs incoming electrophiles exclusively to the C3 position. Successful substitution requires potent electrophiles and often forcing reaction conditions. Notably, Friedel-Crafts reactions are not feasible on this highly deactivated scaffold. This guide provides the theoretical basis and practical protocols necessary for researchers to effectively utilize this versatile chemical intermediate in complex synthetic applications.

References

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  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • Google Patents. Method for synthesizing 1,3,5-trichloro-2,4,6-trifluorobenzene from 2,4-difluoro-3,5-dichloronitrobenzene.
  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10954177, this compound. Available at: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Available at: [Link]

  • YouTube. (2025). Electrophilic Aromatic Substitution | Chapter 4 – Organic Chemistry (5th). Available at: [Link]

  • ResearchGate. Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. Available at: [Link]

  • Wikipedia. 1,4-Dichloro-2-nitrobenzene. Available at: [Link]

  • Chemistry LibreTexts. (2020). 18.1: Electrophilic Aromatic Substitution (EAS). Available at: [Link]

  • YouTube. (2019). general EAS reaction mechanism. Available at: [Link]

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Methodological & Application

Protocol for the Selective Suzuki-Miyaura Coupling of 1,5-Dichloro-2,4-difluorobenzene: A Guide to Catalyst Selection and Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol and scientific rationale for performing the Suzuki-Miyaura cross-coupling reaction on 1,5-dichloro-2,4-difluorobenzene. This substrate is a valuable building block in medicinal chemistry and materials science, where its polyhalogenated nature allows for staged, selective functionalization. The presence of less reactive chloro-substituents necessitates a carefully optimized protocol to achieve high yields and selectivity.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[1][2][3] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3][4] For challenging substrates like aryl chlorides, the selection of the catalyst system—comprising a palladium source and a supporting ligand—is paramount for success.[4][5]

Understanding the Mechanism: The "Why" Behind the Protocol

The efficacy of a Suzuki coupling protocol hinges on understanding its catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7] Each step is influenced by the choice of reagents and conditions.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is often the rate-limiting step for chloroarenes due to the high strength of the C-Cl bond.[2][8] To facilitate this step, electron-rich and sterically bulky phosphine ligands are employed. These ligands stabilize the Pd(0) center and promote the cleavage of the C-Cl bond.[9][10][11]

  • Transmetalation : In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[1][12][13][14] The choice of base is therefore critical to the reaction's efficiency.

  • Reductive Elimination : The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)-X(L₂) Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArPd(II)R'L2 Ar-Pd(II)-R'(L₂) ArPd(II)XL2->ArPd(II)R'L2 Transmetalation ArPd(II)R'L2->Pd(0)L2 Reductive Elimination Product Ar-R' (Biaryl Product) ArPd(II)R'L2->Product ArX Ar-X (this compound) ArX->ArPd(II)XL2 R'B(OH)2 R'-B(OH)₂ (Arylboronic Acid) Boronate [R'B(OH)₃]⁻ Base Base (e.g., K₃PO₄) Base->Boronate Activation Boronate->ArPd(II)R'L2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Mono-Arylation

This protocol is optimized for the selective mono-coupling of this compound with a generic arylboronic acid. Controlling the stoichiometry is key to preventing the formation of di-substituted byproducts.

Materials and Equipment
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reagent Quantities for a 1.0 mmol Scale Reaction
ReagentM.W. ( g/mol )Amount (mg)Equivalents
This compound183.001831.0
Phenylboronic acid121.931341.1
Pd(OAc)₂224.504.50.02 (2 mol%)
SPhos410.5016.40.04 (4 mol%)
K₃PO₄212.276373.0
1,4-Dioxane / Water (5:1)-6.0 mL-
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen). This is crucial to prevent the oxidation of the Pd(0) species that is formed in situ.

    • To the flask, add this compound (183 mg, 1.0 mmol), the arylboronic acid (1.1 equiv.), K₃PO₄ (637 mg, 3.0 equiv.), Pd(OAc)₂ (4.5 mg, 2 mol%), and SPhos (16.4 mg, 4 mol%).

  • Solvent Addition:

    • Prepare a 5:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas the solvent mixture by bubbling Argon or Nitrogen through it for 15-20 minutes.

    • Using a syringe, add 6.0 mL of the degassed solvent mixture to the Schlenk flask containing the solids.

  • Reaction Execution:

    • Seal the flask and place it in a pre-heated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The starting aryl chloride is non-polar, while the biaryl product will have a slightly different polarity.

  • Workup and Extraction:

    • Once the reaction is complete (or has reached maximum conversion), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash them with brine (20 mL). The brine wash helps to remove residual water and inorganic salts.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[15][16]

    • A solvent gradient of hexane and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) is typically effective for separating the desired mono-coupled product from starting material and any di-coupled byproduct.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-Dry Glassware (Schlenk Flask) B 2. Add Solids: - Aryl Chloride - Boronic Acid - Base (K₃PO₄) - Catalyst (Pd(OAc)₂/SPhos) A->B D 4. Add Degassed Solvent to Flask B->D C 3. Degas Solvent (Dioxane/Water) C->D E 5. Heat to 100 °C (12-24 h) D->E F 6. Monitor Progress (TLC / GC-MS) E->F G 7. Cool & Quench (Water + EtOAc) F->G H 8. Extraction & Washing G->H I 9. Dry & Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: Experimental workflow for the Suzuki coupling protocol.

Optimization and Troubleshooting: Field-Proven Insights

The success of a challenging Suzuki coupling often lies in fine-tuning the reaction parameters. The following table illustrates the expected impact of varying key components, based on established principles for aryl chloride couplings.

Parameter VariationTypical ObservationRationale & Justification
Base: K₃PO₄ vs. K₂CO₃K₃PO₄ generally gives higher yields.K₃PO₄ is a stronger base than K₂CO₃, which more effectively promotes the formation of the reactive boronate species required for transmetalation, especially with electron-deficient boronic acids.[11][13]
Ligand: SPhos vs. PPh₃SPhos is significantly more effective.Triphenylphosphine (PPh₃) is often ineffective for the oxidative addition of unactivated aryl chlorides. Bulky, electron-rich biaryl phosphine ligands like SPhos are required to create a more reactive, coordinatively unsaturated Pd(0) center.[9][10][11]
Solvent: Dioxane/H₂O vs. Toluene/H₂OBoth are effective; Dioxane can sometimes offer better solubility for all components.The choice of solvent affects solubility and can influence catalyst stability and reactivity.[17][18][19] A polar aprotic solvent like dioxane is often a good starting point.[6][19]
Atmosphere: Inert vs. AirReaction fails or gives very low yield in air.The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. A rigorously inert atmosphere is non-negotiable.

Common Troubleshooting Scenarios:

  • No Reaction/Low Conversion:

    • Inactive Catalyst: Ensure the palladium source and ligand are of high quality. Pre-catalysts can degrade over time.

    • Insufficient Degassing: Oxygen has likely deactivated the catalyst. Repeat with more thorough degassing of the solvent.

    • Wet Reagents: Water is a necessary component of the solvent system, but excess water or wet reagents (especially the base) can promote protodeboronation of the boronic acid. Use anhydrous base and solvents.

  • Formation of Di-substituted Product:

    • If mono-substitution is desired, reduce the equivalents of boronic acid to 1.0 or slightly less (e.g., 0.95 equiv).

    • Lower the reaction temperature or shorten the reaction time to favor the initial coupling.

  • Homocoupling of Boronic Acid:

    • This side reaction is often promoted by the presence of oxygen. Ensure a strictly inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable, selectively functionalized biaryl compounds. Success with this less reactive aryl chloride substrate is critically dependent on the use of a high-activity catalyst system, such as one employing a bulky, electron-rich Buchwald-type ligand like SPhos, in conjunction with a suitable base and anhydrous solvents under a strictly inert atmosphere. The protocol described herein provides a robust and reliable starting point for researchers, and the principles discussed allow for logical troubleshooting and optimization, enabling the efficient synthesis of complex molecular targets.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Mechanism of the Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Arma, D., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Scrivanti, A., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Inorganica Chimica Acta. [Link]

  • Das, A., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Tao, C-Z., et al. (2003). Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • Littke, A. F. & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • R-Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • ResearchGate. Suzuki cross coupling reaction of di-and trihaloaryls with arylboronic acid. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Le-Duff, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]

  • Chem Help ASAP. (2020). Suzuki cross coupling reaction. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids. [Link]

  • Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]

  • Wagner, A. M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. [Link]

  • West, M. J., et al. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. [Link]

Sources

Application and Protocol Guide: Nucleophilic Aromatic Substitution on 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 1,5-Dichloro-2,4-difluorobenzene in Modern Synthesis

This compound is a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its utility stems from the differential reactivity of its halogen substituents in nucleophilic aromatic substitution (SNAr) reactions. The presence of two fluorine and two chlorine atoms on the benzene ring, which is activated by their collective electron-withdrawing effects, allows for sequential and regioselective displacement. This controlled, stepwise functionalization is a powerful tool for constructing highly substituted aromatic cores found in many pharmaceuticals and advanced materials.[2][3][4]

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][5] Molecules derived from this compound are integral to the development of a range of therapeutic agents, including kinase inhibitors, antibacterial agents, and compounds for neurodegenerative diseases.[4][6] This guide provides a detailed exploration of the principles and practical protocols for leveraging the unique reactivity of this substrate.

Core Principles: Understanding the SNAr Reaction on Polysubstituted Aromatics

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis. Unlike nucleophilic substitutions at sp³-hybridized carbons (SN1 and SN2), SNAr reactions on aryl halides proceed through a distinct addition-elimination mechanism.[7][8][9]

The key steps of the SNAr mechanism are:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][10] The aromaticity of the ring is temporarily disrupted in this step, which is typically the rate-determining step.[7]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the aromatic ring and is further stabilized by electron-withdrawing groups at the ortho and para positions.[11][12]

  • Elimination and Aromatization: The leaving group is expelled, and the aromaticity of the ring is restored.[7]

In the context of this compound, the two fluorine and two chlorine atoms act as both leaving groups and powerful electron-withdrawing activators. The greater electronegativity of fluorine makes the carbon atoms to which they are attached more electrophilic and thus more susceptible to nucleophilic attack.[10] This generally leads to the preferential displacement of a fluoride ion over a chloride ion.

Regioselectivity: A Predictive Framework

The regiochemical outcome of SNAr reactions on this compound is governed by the relative stability of the potential Meisenheimer complex intermediates.[13] The incoming nucleophile will preferentially attack the position that leads to the most stabilized intermediate.

Key factors influencing regioselectivity include:

  • Activation by Halogens: Fluorine is a more activating group than chlorine for SNAr due to its superior ability to stabilize the negative charge of the Meisenheimer complex through induction.

  • Leaving Group Ability: In the SNAr mechanism, the C-F bond is typically broken in the fast step, and the rate is more dependent on the stability of the intermediate. Paradoxically, fluoride is often the better leaving group in these reactions because the highly polarized C-F bond makes the carbon more electrophilic and accelerates the initial nucleophilic attack.[10][11]

  • Reaction Conditions: The choice of solvent, base, and temperature can be modulated to favor substitution at a particular position, although the inherent electronic effects of the substrate are the dominant drivers of selectivity.[14]

For this compound, nucleophilic attack is most likely to occur at the C2 or C4 positions (bearing fluorine atoms) due to the strong inductive electron withdrawal by the adjacent chlorine atoms.

Experimental Protocols

Protocol 1: Selective Monosubstitution with an Amine Nucleophile

This protocol details the selective displacement of a single fluorine atom using a primary or secondary amine.

Objective: To synthesize a mono-amino substituted dichlorofluorobenzene derivative.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add the amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
SolventDMSOA polar aprotic solvent that enhances the nucleophilicity of the amine and solubilizes the reagents.
BaseK₂CO₃A mild base to neutralize the HF formed during the reaction, driving the equilibrium forward.
Temperature80-100 °CProvides sufficient thermal energy to overcome the activation barrier for the reaction.
Protocol 2: Sequential Disubstitution with Different Nucleophiles

This protocol illustrates the stepwise replacement of both fluorine atoms with two different nucleophiles.

Objective: To synthesize a disubstituted dichlorobenzene with two different functional groups.

Step A: First Substitution (as in Protocol 1)

  • Follow Protocol 1 to introduce the first nucleophile (Nu¹).

Step B: Second Substitution Materials:

  • Mono-substituted intermediate from Step A

  • Second nucleophile of choice (Nu²) (e.g., a thiol or alcohol)

  • Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in DMF at 0 °C, add the second nucleophile (Nu²) (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the corresponding alkoxide or thiolate.

  • Add a solution of the mono-substituted intermediate from Step A (1.0 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
SolventDMFA polar aprotic solvent suitable for reactions involving anionic nucleophiles.
BaseNaH or Cs₂CO₃Strong bases to deprotonate the thiol or alcohol, generating a more potent nucleophile.
Temperature0 °C to RTInitial cooling controls the exothermic deprotonation, followed by warming to facilitate the substitution.

Visualizing the Process

Reaction Mechanism

Caption: The addition-elimination mechanism of SNAr.

Experimental Workflow

Experimental_Workflow start 1. Reagent Setup (Substrate, Nucleophile, Base, Solvent) reaction 2. Reaction (Heating & Stirring) start->reaction monitoring 3. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Workup (Quenching & Extraction) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: A typical workflow for a nucleophilic aromatic substitution experiment.

Troubleshooting and Expert Insights

  • Incomplete Reactions: If the reaction stalls, consider increasing the temperature or using a stronger base (for nucleophiles that require deprotonation). Ensure all reagents are anhydrous, as water can consume the base and hydrolyze the starting material.

  • Low Yields: Poor yields may result from side reactions or difficult purification. The use of a more polar solvent or a different base might improve the outcome. For volatile products, ensure the workup and concentration steps are performed carefully to avoid loss.

  • Regioselectivity Issues: While the electronics of the substrate strongly favor substitution at the fluorine-bearing carbons, some scrambling can occur under harsh conditions. Lowering the reaction temperature can often improve selectivity. Computational modeling of the Meisenheimer intermediates can also provide predictive insights into regioselectivity.[13]

Safety Precautions

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Bases like sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This compound is a versatile and valuable scaffold for the synthesis of complex aromatic compounds. A thorough understanding of the SNAr mechanism and the principles of regioselectivity allows for the rational design of synthetic routes to novel molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this important building block.

References

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Osbourn, J. (2021, July 1). SNAr – Benzyne Mechanism [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Knowbee. (2015, December 28). Nucleophilic Aromatic Subsitution [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • The Organic Chemistry Tutor. (2019, January 3). introduction to regioselectivity in aromatic reactions [Video]. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Method for synthesizing 1,3,5-trichloro-2,4,6-trifluorobenzene from 2,4-difluoro-3,5-dichloronitrobenzene. Retrieved from [Link]

Sources

Application Note: A Strategic Approach to the Synthesis of Novel Quinolone Derivatives from 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Abstract: This document provides a comprehensive guide to the synthesis of quinolone derivatives, a critical scaffold in medicinal chemistry, starting from the readily available but underutilized building block, 1,5-dichloro-2,4-difluorobenzene. We present a detailed, two-part synthetic strategy encompassing a regioselective amination followed by a microwave-assisted Gould-Jacobs cyclization. This application note offers not only step-by-step protocols but also delves into the chemical reasoning behind the methodological choices, providing a robust framework for the development of novel quinolone-based therapeutic agents.

Introduction: The Quinolone Scaffold and the Strategic Use of Polyhalogenated Arenes

The quinolone and particularly the fluoroquinolone core is a privileged structure in drug discovery, forming the basis of numerous antibacterial agents with a broad spectrum of activity.[1][2] The biological activity of these compounds is highly dependent on the substitution pattern around the bicyclic system. Consequently, the development of synthetic routes that allow for the precise installation of various functional groups is of paramount importance.

This compound is an attractive starting material due to its multiple halogen substituents, which can be selectively functionalized to build molecular complexity. The differential reactivity of the C-F and C-Cl bonds under various reaction conditions offers a versatile handle for sequential modifications. This application note outlines a strategic pathway to leverage this reactivity for the synthesis of novel quinolone derivatives.

Overall Synthetic Strategy

Our proposed synthetic route is a two-stage process. The first stage involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce an amino group, forming a key aniline intermediate. The second stage employs a modified Gould-Jacobs reaction to construct the quinolone ring system.

Synthetic_Workflow start This compound intermediate 2,4-Dichloro-5-fluoroaniline (Proposed Intermediate) start->intermediate Step 1: Regioselective Amination (SNAr) product Quinolone Derivative intermediate->product Step 2: Microwave-Assisted Gould-Jacobs Cyclization Gould_Jacobs_Mechanism cluster_0 Step A: Condensation cluster_1 Step B: Thermal Cyclization cluster_2 Step C: Tautomerization Aniline 2,4-Dichloro-5-fluoroaniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Heat (Microwave) 6-pi Electrocyclization Product Ethyl 6,8-dichloro-7-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate2->Product Keto-Enol Tautomerization

Sources

Application Notes & Protocols: The Strategic Use of 1,5-Dichloro-2,4-difluorobenzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often leading to compounds with superior efficacy, metabolic stability, and target affinity. 1,5-Dichloro-2,4-difluorobenzene has emerged as a highly valuable and versatile building block for this purpose. Its distinct pattern of halogen substitution provides a platform for regioselective chemical transformations, particularly through nucleophilic aromatic substitution (SNAr) pathways. This guide provides an in-depth analysis of the reactivity of this compound and details robust protocols for its application in the synthesis of key agrochemical intermediates, with a focus on precursors for pyrazole carboxamide fungicides, a critical class of succinate dehydrogenase inhibitors (SDHIs).

Introduction: The Value of Halogenated Benzene Scaffolds

The development of novel fungicides and herbicides is critical for ensuring global food security. A significant portion of highly effective agrochemicals, including the widely used pyrazole carboxamide fungicides like Bixafen and Fluxapyroxad, feature complex, halogenated biaryl structures.[1][2] These structures are often assembled using versatile building blocks that allow for the controlled introduction of various functional groups.

This compound is an exemplary building block, offering four potential sites for substitution. The presence of both fluorine and chlorine atoms, coupled with their specific positions on the aromatic ring, allows chemists to exploit differences in reactivity to construct complex molecular architectures in a controlled, stepwise manner. This application note will elucidate the chemical principles governing its reactivity and provide practical, field-tested protocols for its use in synthesizing advanced agrochemical intermediates.

Physicochemical Properties and Reactivity Profile

Understanding the inherent reactivity of this compound is fundamental to its effective use in synthesis.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₆H₂Cl₂F₂PubChem[3]
Molecular Weight 182.98 g/mol PubChem[3]
CAS Number 2253-30-7PubChem[3]
Appearance Colorless to light yellow liquidSupplier Data
Boiling Point ~175-177 °CSupplier Data

The synthetic utility of this molecule is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[4][5]

Several factors make this compound highly amenable to SNAr:

  • Ring Activation: All four halogen atoms are strongly electron-withdrawing, reducing the electron density of the aromatic ring and making it susceptible to attack by nucleophiles.[6]

  • Leaving Group Ability: In polar, aprotic solvents, fluoride is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom attached to the reaction center. The C-F bond is strong, but its cleavage is not part of the rate-limiting step.[4] Consequently, the fluorine atoms are generally more reactive and will be displaced preferentially over the chlorine atoms under typical SNAr conditions.

This differential reactivity is the key to its strategic use, enabling selective, sequential substitutions.

Figure 1: Generalized S-N-Ar Mechanism.

Synthetic Application: Pathway to a Pyrazole Carboxamide Precursor

To illustrate the utility of this compound, we present a robust, three-step workflow to synthesize a novel substituted aniline, a key precursor for pyrazole carboxamide fungicides. This pathway leverages the higher reactivity of the fluorine atoms for a selective initial substitution, followed by the introduction of an amine functionality.

G start This compound intermediate1 Intermediate A: 1,5-Dichloro-2,4-difluoro-4'-nitrodiphenyl ether start->intermediate1 Protocol 1: K2CO3, DMF, 100°C phenol 4-Nitrophenol phenol->intermediate1 intermediate2 Intermediate B: 4-(4-Amino-2,5-dichlorophenoxy)-aniline intermediate1->intermediate2 Protocol 2: Reduction reductant Fe / NH4Cl or H2, Pd/C reductant->intermediate2 final_product Final Product: Novel Pyrazole Carboxamide Fungicide intermediate2->final_product Protocol 3: Pyridine, DCM acid_chloride 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride acid_chloride->final_product

Figure 2: Synthetic workflow for a novel fungicide.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 1,5-Dichloro-2-fluoro-4-(4-nitrophenoxy)benzene (Intermediate A)

This protocol details the selective nucleophilic aromatic substitution of one fluorine atom on the starting material with a phenoxide nucleophile.

  • Rationale: The reaction is performed in a polar aprotic solvent (DMF) to enhance the nucleophilicity of the phenoxide. Potassium carbonate is a cost-effective base to generate the phenoxide in situ. The temperature is elevated to ensure a reasonable reaction rate. The most activated position for nucleophilic attack is C-2 (or C-4), leading to the displacement of a fluorine atom.

Materials:

  • This compound (1.0 eq, 18.3 g, 0.1 mol)

  • 4-Nitrophenol (1.05 eq, 14.6 g, 0.105 mol)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq, 20.7 g, 0.15 mol)

  • N,N-Dimethylformamide (DMF), anhydrous (200 mL)

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound, 4-nitrophenol, and potassium carbonate.

  • Add 200 mL of anhydrous DMF to the flask.

  • Place the flask under a nitrogen atmosphere and begin stirring.

  • Heat the reaction mixture to 100 °C and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water (3 x 200 mL).

  • Dry the crude product in a vacuum oven at 50 °C overnight.

  • Recrystallize the crude solid from ethanol to yield the pure product as a pale yellow solid.

Table 2: Reaction Parameters and Expected Outcome for Protocol 1

ParameterValue
Molar Ratio (Starting Material:Phenol:Base) 1 : 1.05 : 1.5
Solvent Anhydrous DMF
Temperature 100 °C
Reaction Time 6-8 hours
Expected Yield 85-95%
Purity (Post-Recrystallization) >98%
Protocol 2: Synthesis of 4-(2,5-Dichloro-4-fluorophenoxy)aniline (Intermediate B)

This protocol describes the reduction of the nitro group of Intermediate A to an aniline, a crucial functional group for the final coupling step.

  • Rationale: The reduction of an aromatic nitro group to an amine is a classic and reliable transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, producing water as the only byproduct. Alternatively, metal-acid systems like iron powder in the presence of an electrolyte like ammonium chloride can be used for a cost-effective, scalable process.

Materials:

  • Intermediate A (1.0 eq, 30.2 g, 0.1 mol)

  • Iron powder (<325 mesh) (4.0 eq, 22.3 g, 0.4 mol)

  • Ammonium Chloride (NH₄Cl) (0.5 eq, 2.7 g, 0.05 mol)

  • Ethanol (300 mL)

  • Water (100 mL)

Procedure:

  • To a 1 L round-bottom flask, add Intermediate A, iron powder, and ammonium chloride.

  • Add the ethanol and water to the flask.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. The reaction is exothermic and may require initial cooling.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with additional ethanol (2 x 50 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • The remaining aqueous residue is extracted with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline intermediate.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a light brown solid.

Protocol 3: Amide Coupling to Form Final Pyrazole Carboxamide

This final step involves the acylation of the synthesized aniline (Intermediate B) with a pyrazole acid chloride, a common fragment in SDHI fungicides.[7]

  • Rationale: This is a standard amide bond formation. The aniline acts as the nucleophile, and the acid chloride is the electrophile. A mild base like pyridine is used to scavenge the HCl generated during the reaction, driving it to completion. The reaction is run at a low temperature initially to control the exothermic reaction before being allowed to warm.

Materials:

  • Intermediate B (1.0 eq, 27.2 g, 0.1 mol)

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq, 20.4 g, 0.105 mol)

  • Pyridine (1.2 eq, 9.7 mL, 0.12 mol)

  • Dichloromethane (DCM), anhydrous (400 mL)

Procedure:

  • Dissolve Intermediate B in 300 mL of anhydrous DCM in a 1 L round-bottom flask under a nitrogen atmosphere.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the pyrazole acid chloride in 100 mL of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1N HCl (2 x 100 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Conclusion

This compound stands out as a strategic building block in agrochemical synthesis due to its well-defined reactivity profile. The ability to perform selective, sequential nucleophilic aromatic substitutions by exploiting the higher lability of its fluorine atoms provides a powerful tool for constructing complex, highly functionalized molecules. The protocols detailed herein offer a reliable and scalable pathway to valuable aniline intermediates, which are direct precursors to potent pyrazole carboxamide fungicides. This approach underscores the importance of rational synthon design in accelerating the discovery and development of next-generation crop protection agents.

References

  • BASF. (2010). Fluxapyroxad Technical Bulletin. [Source: General knowledge of major agrochemicals]
  • ACS Publications. (2019). Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development. Available at: [Link]

  • Taylor & Francis Online. (2019). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Synthetic Communications. Available at: [Link]

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  • Google Patents. (2013). Preparation and application of bixafen type derivatives. CN103333112A.
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  • Google Patents. (2010). Fungicide pyrazole carboxamides derivatives. WO2010130767A2.
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  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. Available at: [Link]

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1,5-Dichloro-2,4-difluorobenzene as a building block for liquid crystals

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1,5-Dichloro-2,4-difluorobenzene: A Core Building Block for High-Performance Liquid Crystals

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorination in Liquid Crystal Design

The field of liquid crystal (LC) materials is driven by a continuous search for molecules with precisely tailored physical properties to meet the demands of advanced display technologies.[1] The incorporation of fluorine atoms into the mesogenic core is a cornerstone of modern liquid crystal design, offering a powerful tool to fine-tune key parameters such as dielectric anisotropy, viscosity, and mesophase stability.[2][3][4][5] Fluorine's unique combination of high electronegativity, small van der Waals radius, and the high strength of the C-F bond allows for its strategic placement within a molecule to exert significant electronic and steric effects without drastically disrupting the overall liquid crystalline nature.[2][3]

Among the array of fluorinated synthons, This compound has emerged as a particularly valuable building block. Its symmetrically substituted pattern, featuring two lateral fluorine atoms and two reactive chlorine sites, provides an ideal platform for constructing calamitic (rod-like) liquid crystals with properties optimized for specific applications, most notably those requiring negative dielectric anisotropy (Δε < 0).[6][7] The lateral fluorine atoms are instrumental in generating a strong dipole moment perpendicular to the long molecular axis, a feature that is essential for technologies like Vertical Alignment (VA) liquid crystal displays (LCDs).[8] This guide provides an in-depth exploration of this compound, detailing its properties, synthetic utility, and profound influence on the final mesomorphic and electro-optical characteristics of the resulting liquid crystals.

Physicochemical Properties of this compound

The utility of this compound stems from its distinct chemical structure. The two chlorine atoms serve as versatile handles for C-C bond formation, enabling the extension of the molecular core, while the two fluorine atoms dictate the electronic character of the ring, which is fundamental to achieving the desired dielectric properties.

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 2253-30-7[9]
Molecular Formula C₆H₂Cl₂F₂[9]
Molecular Weight 182.98 g/mol [9][10]
Appearance White to off-white crystalline solidN/A
XLogP3 3.4[9][10]

The strong electronegativity of the fluorine atoms, positioned ortho and para to the chlorine atoms, creates a significant molecular dipole. When this core is incorporated into a larger, elongated liquid crystal molecule, the vector sum of these dipoles is directed largely perpendicular to the principal molecular axis, a critical feature for inducing negative dielectric anisotropy.

Synthetic Pathways to Liquid Crystal Scaffolds

The two chlorine atoms of this compound are the primary sites for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for this purpose, allowing for the construction of the multi-ring aromatic cores characteristic of liquid crystals.[11][12]

G cluster_start Building Block cluster_reactions Core Elaboration via Cross-Coupling cluster_products Liquid Crystal Core Structures A This compound B Suzuki-Miyaura Coupling (+ Arylboronic Acid) A->B C Sonogashira Coupling (+ Terminal Alkyne) A->C D Biaryl / Terphenyl Core (e.g., for Nematic LCs) B->D E Tolane / Diphenylacetylene Core (e.g., for High Birefringence LCs) C->E

Figure 1. General synthetic workflow for elaborating the this compound core.
Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are fundamental to many nematic liquid crystals.[12][13] The challenge with dichloroarenes is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, necessitating the use of highly active catalytic systems.[13]

Rationale: The choice of a palladium(II) acetate precatalyst with a sterically bulky and electron-rich phosphine ligand, such as SPhos, is critical. This combination forms a highly active monoligated Pd(0) species in situ, which readily undergoes oxidative addition into the inert C-Cl bond, initiating the catalytic cycle.[13] A strong base like potassium phosphate is required to facilitate the transmetalation step with the boronic acid.

Step-by-Step Protocol:

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), and potassium phosphate (K₃PO₄, 4.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 10:1 v/v), via cannula.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne linkages, leading to tolane-type liquid crystals.[14][15] These materials are prized for their high optical anisotropy (birefringence). The reaction employs a dual-catalyst system.[15][16]

Rationale: A palladium complex catalyzes the main cross-coupling cycle, while a copper(I) salt acts as a co-catalyst.[15] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and accelerates the transmetalation step with the palladium complex.[15] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent.

Step-by-Step Protocol:

  • Setup: To a Schlenk flask, add this compound (1.0 eq.) and the terminal alkyne (2.2 eq.).

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and the co-catalyst, copper(I) iodide (CuI, 0.05 eq.).

  • Solvent/Base Addition: Add a degassed amine solvent, such as triethylamine (TEA), via cannula.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often mildly exothermic. Monitor progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure diphenylacetylene derivative.

Impact on Liquid Crystalline Properties

The incorporation of the this compound core has a predictable and highly desirable influence on the bulk properties of the final liquid crystal material.

G cluster_mol Molecular Structure cluster_prop Bulk LC Properties mol This compound Core Lateral Fluorine Atoms Rigid Aromatic Structure prop prop mol:f1->prop:f0  Strong Perpendicular Dipole   mol:f0->prop:f1  Disrupts Packing, Lowers M.P.   mol:f2->prop:f2  High π-Conjugation  

Figure 2. Causality between the molecular core and bulk liquid crystal properties.
PropertyInfluence of this compound CoreRationale
Dielectric Anisotropy (Δε) Induces strongly negative values (Δε < 0)The C-F bond dipoles are oriented laterally to the long molecular axis, creating a large perpendicular dipole moment.[6][7]
Mesophase Stability Tends to lower melting points and suppress smectic phasesThe lateral substituents disrupt the close packing of molecules, which frustrates crystallization and the formation of highly ordered smectic layers, often favoring the nematic phase.[4][6]
Birefringence (Δn) Contributes to high optical anisotropyThe aromatic nature of the benzene ring provides high polarizability along the long molecular axis.[17]
Viscosity Generally maintains or reduces viscosityCompared to other polar lateral groups like cyano (-CN), the fluorine atoms are smaller, leading to less of an increase in viscosity.[6]

Characterization of Resulting Liquid Crystals

A systematic characterization workflow is essential to confirm the successful synthesis and evaluate the mesomorphic properties of the new materials.

G cluster_struct Structural Verification cluster_meso Mesophase Analysis cluster_electro Electro-Optical Properties A Purified Synthetic Product B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (MS) A->C D Polarized Optical Microscopy (POM) B->D Confirmed Structure C->D Confirmed Mass E Differential Scanning Calorimetry (DSC) D->E Identify Phase & Estimate T F Dielectric Spectroscopy E->F Confirm Phase & Measure T

Figure 3. Standard workflow for the characterization of novel liquid crystals.
  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure, with ¹⁹F NMR being particularly important for verifying the integrity of the fluorinated core. Mass spectrometry confirms the molecular weight.[18][19]

  • Mesophase Identification: Polarized Optical Microscopy (POM) is the primary tool for identifying liquid crystal phases by observing their unique optical textures as a sample is heated and cooled.[19][20]

  • Transition Temperature Measurement: Differential Scanning Calorimetry (DSC) provides precise quantitative data on the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) and their associated enthalpy changes.[20][21]

  • Electro-Optical Characterization: Dielectric spectroscopy is performed on aligned LC cells to measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, from which the dielectric anisotropy (Δε = ε∥ - ε⊥) is calculated.[19]

Conclusion

This compound is a powerful and versatile building block in the synthesis of advanced liquid crystalline materials. Its structure is strategically designed to facilitate the creation of mesogens with strongly negative dielectric anisotropy, a property essential for modern display modes such as VA-LCDs.[8] The synthetic accessibility via robust cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings allows for the systematic construction of a wide variety of molecular architectures. The predictable influence of its lateral fluoro-substituents on lowering melting points and controlling mesophase behavior further enhances its utility.[4][6] For researchers and materials scientists, this compound represents a key component in the rational design of next-generation liquid crystals with superior performance characteristics.

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Strategic C-C Bond Formation with 1,5-Dichloro-2,4-difluorobenzene via Grignard Reagents: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

The strategic incorporation of fluorine and chlorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 1,5-Dichloro-2,4-difluorobenzene is a valuable and versatile building block, offering multiple sites for functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of this compound with Grignard reagents. We delve into the mechanistic nuances, provide detailed, step-by-step protocols for both classical and halogen-exchange methods, and offer comprehensive troubleshooting advice to navigate potential side reactions. The aim is to equip scientists with the expertise to reliably utilize this substrate for the synthesis of complex molecular architectures.

Introduction: The Significance of Polychlorinated Fluorinated Arenes

Polyhalogenated aromatic compounds are privileged structures in numerous fields. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while chlorine atoms provide reactive handles for further synthetic transformations such as cross-coupling reactions.[1] this compound, with its distinct substitution pattern, presents a unique synthetic platform.

The Grignard reaction, discovered by Victor Grignard for which he received the Nobel Prize in 1912, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[2][3] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile. By converting one of the C-Cl bonds of this compound into a nucleophilic Grignard reagent, chemists can introduce a wide array of alkyl, aryl, or other carbon-based substituents, paving the way for novel compound libraries. This guide offers the technical details necessary to successfully harness this transformation.

Reaction Mechanism and Regioselectivity

The reaction proceeds in two main stages: formation of the Grignard reagent and its subsequent reaction with an electrophile. Understanding the regioselectivity of the initial step is critical for predictable outcomes.

2.1. Formation of the Aryl Grignard Reagent

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] For aryl halides, the general reactivity trend is I > Br > Cl >> F. Consequently, when this compound is treated with magnesium, the insertion is expected to occur selectively at one of the more reactive carbon-chlorine bonds, leaving the inert carbon-fluorine bonds intact.

The mechanism is believed to involve radical intermediates on the surface of the magnesium metal.[4] The strong electron-withdrawing effects of the two fluorine atoms increase the electrophilicity of the adjacent carbon atoms, potentially influencing the rate of insertion.

Caption: Oxidative insertion of magnesium into a C-Cl bond.

2.2. Reaction with Electrophiles

Once formed, the Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium behaving like a carbanion.[5] This nucleophile readily attacks a wide range of electrophilic centers, most commonly the carbonyl carbon of aldehydes, ketones, and esters.[6] The reaction with a carbonyl compound initially forms a magnesium alkoxide, which is then protonated during an acidic workup to yield the corresponding alcohol.[7]

Caption: General workflow for Grignard addition to a ketone.

Experimental Protocols

3.1. Critical Safety Considerations

Grignard reactions are inherently hazardous and demand rigorous adherence to safety protocols.

  • Pyrophoric Nature: Grignard reagents can be pyrophoric and react violently with water and air.[8] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[9]

  • Anhydrous Conditions: All glassware must be meticulously dried (flame-dried or oven-dried) to remove adsorbed moisture, which would otherwise quench the reagent.[10][11] Solvents must be anhydrous.

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic.[12] The rate of addition of the aryl halide must be carefully controlled, and an ice bath should always be on hand for emergency cooling.[9]

  • Solvent Hazards: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are extremely flammable.[13] Diethyl ether has a very low boiling point (34.5°C) and flash point.[12][13] All work must be performed in a certified chemical fume hood, away from any ignition sources.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric materials).[8][12]

3.2. Protocol 1: Classical Grignard Reagent Synthesis and In Situ Reaction

This protocol details the formation of the Grignard reagent from this compound followed by its reaction with a generic ketone electrophile.

Materials and Equipment

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 - 1.5 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal for activation)

  • Electrophile (e.g., ketone, 1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper, magnetic stir bar, Schlenk line or inert gas manifold.[9]

Procedure

  • Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Flame-dry the entire apparatus under vacuum or a stream of inert gas and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[14]

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the cooled flask.[3] Gently warm the flask with a heat gun until purple iodine vapors are observed; this helps to etch the passivating magnesium oxide layer from the metal surface.[2] Allow the flask to cool.

  • Grignard Formation: Add anhydrous solvent (e.g., THF) to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound in the same anhydrous solvent.

  • Begin adding the halide solution dropwise to the stirred magnesium suspension. The reaction initiation is typically indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming or cloudiness of the solution.[15]

  • Once initiated, continue the dropwise addition at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition and cool the flask with an ice bath.[12]

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete conversion. The solution should appear as a cloudy, grayish mixture.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Add a solution of the electrophile (e.g., ketone) in anhydrous solvent to the dropping funnel and add it dropwise to the Grignard reagent. Maintain the temperature at 0 °C during the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup (Quenching): Cool the reaction flask back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide. This is an exothermic process. Using NH₄Cl is generally preferred over strong acids to prevent potential dehydration of tertiary alcohol products.[16]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Add more organic solvent if needed and wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.[16]

3.3. Protocol 2: Halogen-Magnesium Exchange

An alternative for preparing functionalized Grignard reagents is the halogen-magnesium exchange.[17] This method uses a more reactive, pre-formed Grignard reagent (like isopropylmagnesium chloride) to swap with a less reactive aryl halide. This can offer better tolerance for other functional groups on the substrate.[18]

Key Reagents

  • This compound (1.0 eq)

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.1 eq)

  • Anhydrous THF

Brief Procedure

  • Dissolve this compound in anhydrous THF in a flame-dried, inerted flask.

  • Cool the solution to a low temperature (e.g., -15 °C to 0 °C).

  • Slowly add the i-PrMgCl·LiCl solution. The exchange reaction is typically fast at these temperatures.

  • After stirring for 30-60 minutes, the newly formed (5-chloro-2,4-difluorophenyl)magnesium chloride is ready to be reacted with an electrophile as described in Protocol 1.

Data Presentation and Product Characterization

The success of the reaction should be monitored and the final product must be rigorously characterized.

ParameterCondition / ObservationRationale / Comment
Reagents This compound (1 eq), Mg (1.2-1.5 eq)A slight excess of Mg ensures complete consumption of the halide.
Solvent Anhydrous THF or Diethyl EtherTHF is often preferred due to its higher boiling point and better solvating properties for the Grignard reagent.[9]
Initiation Iodine crystal, gentle heatingChemical or mechanical activation is necessary to remove the MgO layer.[3]
Reaction Temp. Formation: Reflux (35-66 °C); Addition: 0 °C to RTFormation is exothermic. Cooling during electrophile addition prevents side reactions.
Workup Saturated aqueous NH₄ClA mild acid source to prevent dehydration of sensitive alcohol products.
Purification Silica Gel ChromatographyEffective for separating the desired polar alcohol from nonpolar byproducts like biphenyl.[16]
Table 1: Summary of Typical Reaction Parameters and Conditions.

Analytical Characterization

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential. ¹⁹F NMR is particularly powerful for confirming the integrity of the C-F bonds and the structure of the fluorinated aromatic ring. The successful formation of a new C-C bond can be confirmed by the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the added substituent.[19][20][21]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the Grignard-derived group.

  • Infrared (IR) Spectroscopy: Useful for identifying the newly formed functional group, such as a broad -OH stretch (around 3200-3600 cm⁻¹) for an alcohol product.[22]

Troubleshooting and Side Reactions

Several challenges can arise during a Grignard reaction. Proactive troubleshooting is key to success.

ProblemPotential Cause(s)Suggested Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Unreactive halide.1. Crush Mg turnings in the flask; add activators like I₂, 1,2-dibromoethane, or sonicate.[3][14]2. Re-dry all glassware and use freshly distilled anhydrous solvent.[11]3. Switch from C-Cl to a more reactive C-Br or C-I analogue if available.
Low yield of desired product 1. Incomplete formation of Grignard reagent.2. Grignard reagent quenched by moisture or acidic protons.3. Side reactions dominating.1. Ensure Mg is fully consumed; extend reaction time for Grignard formation.2. Maintain rigorous anhydrous and inert conditions throughout.3. Control temperature carefully; add halide slowly to minimize local high concentrations.
Formation of biphenyl byproduct Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.[23]This is favored by high temperatures and high concentrations of the halide.[23] Add the aryl halide solution slowly to the Mg suspension to keep its instantaneous concentration low.[24]
Table 2: Common Problems and Solutions in Grignard Reactions.

Key Side Reactions

The primary competing pathway is the Wurtz coupling reaction, which leads to the formation of a symmetrical biaryl dimer. This side reaction consumes both the starting material and the valuable Grignard reagent.

Caption: Desired reaction pathway vs. the Wurtz coupling side reaction.

Conclusion

The reaction of this compound with Grignard reagents is a robust and highly effective method for synthesizing complex, halogenated aromatic compounds. Selective formation of the Grignard reagent at a C-Cl position provides a powerful nucleophile that can be engaged with a diverse range of electrophiles. Success hinges on meticulous experimental technique, particularly the maintenance of strictly anhydrous and inert conditions to prevent premature quenching and side reactions. By following the detailed protocols and troubleshooting guidance provided in this note, researchers in drug discovery and materials science can confidently employ this versatile building block to accelerate their synthetic programs.

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,5-Dichloro-2,4-difluorobenzene in Synthesis

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility stems from the presence of multiple, orthogonally reactive halogen substituents on the aromatic core. The two chlorine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of a wide array of functionalities. The fluorine atoms, while generally less reactive in palladium catalysis, significantly influence the electronic properties of the benzene ring and can impart desirable characteristics such as metabolic stability and altered lipophilicity to the final products.

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The focus is on achieving selective mono- or di-functionalization through common cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi reactions.

Understanding Regioselectivity: The Key to Controlled Functionalization

The primary challenge and opportunity when working with this compound lies in controlling the regioselectivity of the cross-coupling reaction. The two chlorine atoms are chemically non-equivalent due to the influence of the adjacent fluorine substituents. The C-Cl bond at the 1-position is flanked by a fluorine atom, while the C-Cl bond at the 5-position is situated between a fluorine and a hydrogen atom.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[1][2] When multiple C-Cl bonds are present, their relative reactivity can be influenced by steric and electronic factors. Electron-withdrawing groups, such as fluorine, can increase the electrophilicity of the carbon atom in the C-Cl bond, potentially facilitating oxidative addition to the palladium(0) catalyst. However, steric hindrance around the C-Cl bond can impede the approach of the bulky palladium catalyst.

For this compound, the C-Cl bond at the 5-position is generally more reactive towards palladium-catalyzed cross-coupling. This is attributed to a combination of electronic effects and potentially less steric hindrance compared to the C1-Cl bond, which is situated between two fluorine atoms. This inherent reactivity difference allows for selective mono-functionalization at the C5 position under carefully controlled conditions. Subsequent coupling at the C1 position can often be achieved under more forcing conditions, enabling a stepwise approach to unsymmetrical disubstituted products.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] It involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X This compound Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation R-B(OH)2 Arylboronic Acid R-B(OH)2->Ar-Pd(II)-R(L2) [R-B(OH)3]- Base Base (e.g., K2CO3) Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive_Elimination Reductive Elimination Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X This compound Oxidative_Addition Oxidative Addition Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR'2(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation R2NH Amine R2NH->Ar-Pd(II)-NR2(L) Base Base Base (e.g., NaOtBu) Amide_Formation Amide Formation Ar-Pd(II)-NR2(L)->Pd(0)L2 Reductive Elimination Ar-NR2 Coupled Product Ar-Pd(II)-NR2(L)->Ar-NR2 Reductive_Elimination Reductive Elimination Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Coupled Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR R-C≡CH Terminal Alkyne Cu-C≡CR Copper(I) Acetylide R-C≡CH->Cu-C≡CR Base, Cu(I) Cu-X Cu(I) Salt Base Base (e.g., Et3N) Cu-C≡CR->Ar-Pd(II)-X(L2) Negishi_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X This compound Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-ZnX Organozinc Reagent R-ZnX->Ar-Pd(II)-R(L2) Transmetalation Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive_Elimination Reductive Elimination

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Application Note & Protocol: A Robust and Scalable Synthesis of 1,5-Dichloro-2,4-difluorobenzene for Pharmaceutical and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-Dichloro-2,4-difluorobenzene is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its specific substitution pattern of chlorine and fluorine atoms imparts unique electronic and lipophilic properties to target molecules, often enhancing their biological activity and metabolic stability. The growing demand for complex halogenated scaffolds necessitates a scalable, safe, and economically viable synthetic route to this intermediate.

This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a well-established and reliable method: the diazotization of 3,5-dichloro-2,6-difluoroaniline followed by a Sandmeyer-type reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol suitable for kilogram-scale production, and address critical process safety and analytical considerations.

Reaction Scheme and Mechanism

The synthesis proceeds in two key stages:

  • Diazotization: 3,5-Dichloro-2,6-difluoroaniline is treated with a nitrosating agent, typically sodium nitrite in the presence of a strong acid, to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The in situ generated diazonium salt is then subjected to a copper(I) chloride-mediated reaction to replace the diazonium group with a chlorine atom, yielding the desired this compound.

The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides.[2][3] It is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The copper(I) catalyst initiates a single electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[4][5] This aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the final product.[5]

Process Development and Scale-Up Considerations

Scaling up any chemical process requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Reagent Stoichiometry and Addition: Precise control over the stoichiometry of sodium nitrite is crucial. An excess can lead to the formation of unwanted side products, while an insufficient amount will result in incomplete conversion of the starting aniline. Slow, controlled addition of the sodium nitrite solution at a low temperature is essential to manage the exothermic nature of the diazotization reaction and prevent the accumulation of unstable diazonium salts.

  • Temperature Control: The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent Sandmeyer reaction may require gentle heating to drive the reaction to completion, but excessive temperatures can lead to decomposition and the formation of impurities.

  • Solvent Selection: The choice of solvent is critical for both reaction stages. A mixture of a strong acid (like hydrochloric acid) and water is commonly used for the diazotization to ensure the solubility of the aniline salt and provide the necessary acidic environment. For the Sandmeyer reaction, the same aqueous acidic medium is often suitable.

  • Catalyst Loading: While the Sandmeyer reaction is catalytic in copper(I), a stoichiometric amount is often employed in practice to ensure a high reaction rate and complete conversion.[3] The optimal catalyst loading should be determined during process development to balance reaction efficiency with cost and ease of removal during workup.

  • Workup and Purification: A simple extractive workup is typically sufficient to isolate the crude product. The organic layer is washed to remove residual acid and copper salts. Final purification is generally achieved by vacuum distillation, which effectively removes non-volatile impurities and any higher-boiling side products.

Sources

laboratory preparation of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory Synthesis of 1,5-Dichloro-2,4-difluorobenzene

Authored by a Senior Application Scientist

This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of this compound, a valuable halogenated aromatic intermediate in the development of novel pharmaceuticals and agrochemicals. The structural motif of this compound, featuring a specific arrangement of chlorine and fluorine atoms, imparts unique electronic properties and reactivity, making it a key building block in organic synthesis.

This guide moves beyond a simple recitation of steps, delving into the causal relationships behind procedural choices and grounding the protocol in established chemical principles. The synthesis is presented as a robust, multi-step process designed for reproducibility and validation in a research setting.

Strategic Overview of the Synthesis

The selected synthetic pathway is a logical and efficient three-stage process commencing from the commercially available starting material, 2,4-difluoronitrobenzene. This route is advantageous as it proceeds through well-understood, high-yielding transformations and controls the regiochemistry to avoid the formation of unwanted isomers.[1]

The three core stages are:

  • Electrophilic Dichlorination: Introduction of two chlorine atoms onto the 2,4-difluoronitrobenzene ring to form the key intermediate, 3,5-dichloro-2,4-difluoronitrobenzene.

  • Chemoselective Reduction: Conversion of the nitro group to a primary amine via catalytic hydrogenation, yielding 3,5-dichloro-2,4-difluoroaniline.

  • Diazotization and Hydrodediazoniation (Deamination): Transformation of the aniline into a diazonium salt, which is subsequently removed and replaced with a hydrogen atom to afford the final target molecule, this compound.

Synthesis_Scheme Start 2,4-Difluoronitrobenzene Inter1 3,5-Dichloro-2,4-difluoronitrobenzene Start->Inter1 Step 1: Dichlorination Cl₂, I₂ (cat.) Polar Solvent, 120-160°C Inter2 3,5-Dichloro-2,4-difluoroaniline Inter1->Inter2 Step 2: Reduction H₂ (g), Raney Ni DMF, 50°C, 1.25 MPa Final This compound Inter2->Final Step 3: Deamination 1. NaNO₂, H₂SO₄, 0-5°C 2. H₃PO₂ Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Reduction cluster_2 Step 3: Deamination a1 Setup Reactor a2 Charge Reagents a1->a2 a3 Chlorination Reaction a2->a3 a4 Quench & Precipitate a3->a4 a5 Filter & Recrystallize a4->a5 b1 Setup Autoclave a5->b1 Intermediate 1 b2 Charge & Purge b1->b2 b3 Hydrogenation b2->b3 b4 Catalyst Filtration b3->b4 b5 Purify Aniline b4->b5 c1 Diazotization (0-5°C) b5->c1 Intermediate 2 c2 Deamination (H₃PO₂) c1->c2 c3 N₂ Evolution c2->c3 c4 Extraction & Wash c3->c4 c5 Distill Final Product c4->c5

Sources

derivatization of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of 1,5-Dichloro-2,4-difluorobenzene

Abstract

This compound is a pivotal halogenated aromatic scaffold in modern synthetic chemistry, serving as a versatile building block for a wide array of functionalized molecules in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern, featuring two distinct types of halogen atoms, offers chemists a powerful platform for controlled, regioselective derivatization. This guide provides an in-depth exploration of the primary synthetic strategies for modifying this substrate, focusing on the underlying principles, field-proven protocols, and the chemical logic that dictates reaction outcomes. We will cover Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and Directed ortho-Metallation, offering researchers a comprehensive toolkit for leveraging the synthetic potential of this important intermediate.

Introduction: The Strategic Value of this compound

The reactivity of this compound is governed by the electronic properties and relative bond strengths of its carbon-halogen bonds. This creates a landscape of complementary reactivity that can be exploited for sequential and site-selective functionalization.

  • Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of fluorine makes it a potent activator for nucleophilic attack and, counterintuitively, the superior leaving group in SNAr reactions compared to chlorine. This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the strong inductive electron withdrawal of fluorine.[1][2]

  • Palladium-Catalyzed Cross-Coupling: In contrast, reactions proceeding via an oxidative addition mechanism, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, preferentially activate the weaker C-Cl bonds over the stronger C-F bonds.[3][4] This orthogonal reactivity is the cornerstone of advanced synthetic design using this substrate.

This guide will dissect these methodologies, providing both the theoretical foundation and practical protocols necessary for successful implementation in a research setting.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for introducing heteroatom nucleophiles onto the benzene ring. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] For this compound, nucleophilic attack occurs preferentially at the fluorine-substituted positions (C2 and C4).

Visualization: SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr.

Protocol 1: Monosubstitution with an Amine Nucleophile

This protocol describes the selective mono-amination at a fluoro-position.

Materials:

  • This compound (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

  • Add DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Add pyrrolidine to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired 1-(2,4-dichloro-5-fluorophenyl)pyrrolidine.

Causality of Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and the Meisenheimer intermediate, accelerating the reaction.

  • Base: K₂CO₃ is a mild inorganic base sufficient to neutralize the HF formed in situ if the amine salt is used, or to facilitate deprotonation in less nucleophilic amine cases.

  • Temperature: Elevated temperatures are required to overcome the activation energy for the formation of the Meisenheimer complex.

Data Presentation: SNAr Reactivity
NucleophileReagentTypical ConditionsProduct Type
AmineR₂NHK₂CO₃, DMF, 80-100 °CC-N Bond
AlcoholROHNaH, THF, 60 °CC-O Bond
ThiolRSHCs₂CO₃, ACN, 50 °CC-S Bond

Strategy 2: Palladium-Catalyzed Cross-Coupling

Cross-coupling reactions offer a complementary approach, primarily targeting the C-Cl bonds. These methods vastly expand the scope of accessible derivatives to include biaryls, arylamines, and more complex structures.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds and has largely replaced harsher classical methods.[7] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the product and regenerate the catalyst.[3][8][9]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA Oxidative Addition (Ar-Cl) Pd0->OA PdII_Aryl L₂Pd(II)(Ar)(Cl) OA->PdII_Aryl Ar-Cl Amine_Coord Amine Coordination + Base PdII_Aryl->Amine_Coord R₂NH, Base PdII_Amido L₂Pd(II)(Ar)(NR₂) (Amido Complex) Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig C-N Coupling

This protocol details the selective mono-amination at a chloro-position.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound followed by anhydrous toluene.

  • Add morpholine via syringe.

  • Seal the tube, remove it from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield 4-(3-chloro-2,6-difluorophenyl)morpholine.

Causality of Choices:

  • Catalyst System: The combination of a Pd(0) source (Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand (XPhos) is highly effective for the challenging oxidative addition of aryl chlorides.[9]

  • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine-palladium complex to form the key amido intermediate.[9]

  • Solvent: Toluene is a common non-polar solvent for this transformation that has low solubility for salts formed during the reaction.[3]

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for C-C bond formation, coupling aryl halides with organoboron reagents.[10] Like the Buchwald-Hartwig reaction, it proceeds via a Pd(0)/Pd(II) catalytic cycle and shows a strong preference for reacting at the C-Cl positions of the substrate.[4]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OA Oxidative Addition (Ar-Cl) Pd0->OA PdII_Aryl L₂Pd(II)(Ar)(Cl) OA->PdII_Aryl Ar-Cl TM Transmetalation PdII_Aryl->TM Ar'-B(OR)₂, Base PdII_Diaryl L₂Pd(II)(Ar)(Ar') TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 3: Suzuki-Miyaura C-C Coupling

This protocol describes the formation of a biaryl product via selective coupling at a chloro-position.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.03 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Add the dioxane/water solvent mixture.

  • Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography or recrystallization to obtain 3-chloro-2,6-difluoro-4'-methoxy-1,1'-biphenyl.

Causality of Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable Pd(0) catalyst suitable for many Suzuki couplings, especially with aryl bromides and activated aryl chlorides.

  • Base and Solvent: The aqueous base (K₂CO₃ in water/dioxane) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[10]

  • Inert Atmosphere: Degassing is critical because oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

Strategy 3: Directed ortho-Metallation (DoM)

Directed ortho-metallation involves the deprotonation of an aromatic C-H bond using a strong organolithium base. The regioselectivity is controlled by the most acidic proton. In this compound, the proton at C6, flanked by two chlorine atoms, is the most acidic due to the inductive electron-withdrawing effect of the halogens.[11] This allows for functionalization at the sole remaining C-H position.

Visualization: Lithiation-Quench Workflow

Lithiation_Workflow Start This compound Lithiation Deprotonation (n-BuLi, THF, -78 °C) Start->Lithiation Intermediate Aryllithium Intermediate Lithiation->Intermediate Quench Electrophilic Quench (e.g., CO₂) Intermediate->Quench Product Functionalized Product (e.g., Carboxylic Acid) Quench->Product

Caption: Workflow for derivatization via lithiation.

Protocol 4: Lithiation and Electrophilic Quench

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

  • Dry Ice (solid CO₂, excess)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Set up an oven-dried, three-neck flask under a positive pressure of argon, equipped with a stir bar, a thermometer, and a rubber septum.

  • Add this compound and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • For the quench, carefully add crushed dry ice pellets to the reaction mixture in portions. A color change and/or exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield 2,4-dichloro-3,5-difluorobenzoic acid.

Causality of Choices:

  • Base and Temperature: n-BuLi is a very strong base capable of deprotonating even weakly acidic C-H bonds. The extremely low temperature (-78 °C) is essential to prevent side reactions, such as attack of the BuLi on a halogen atom.[11]

  • Electrophile: Dry ice serves as a simple and effective electrophile to introduce a carboxylic acid group, which can be a handle for further derivatization.

Conclusion

The derivatization of this compound is a study in controlled, regioselective synthesis. By understanding the fundamental principles of SNAr, palladium-catalyzed cross-coupling, and directed metallation, researchers can selectively functionalize each position on the ring. SNAr reactions provide a reliable route to substitute the fluorine atoms, while powerful cross-coupling methods like Buchwald-Hartwig and Suzuki-Miyaura target the chlorine atoms. Finally, lithiation offers a precise method to functionalize the sole C-H bond. The strategic application of these distinct and complementary reactions unlocks access to a vast chemical space, enabling the synthesis of novel and valuable molecules for drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens . National Institutes of Health (PMC). [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution . Chemistry Steps. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Nucleophilic Aromatic Substitution (YouTube) . Professor Dave Explains. [Link]

  • Nucleophilic Aromatic Subsitution (YouTube) . Knowbee. [Link]

  • This compound | C6H2Cl2F2 . PubChem. [Link]

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  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives . Quick Company. [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology . Sumitomo Chemical Co., Ltd. [Link]

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Process for the preparation of pharmaceutical intermediates.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis . SciSpace. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides . Royal Society of Chemistry. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes . National Institutes of Health. [Link]

  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals . Academic Journals. [Link]

  • Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane . Arkivoc. [Link]

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Application Notes & Protocols: The Strategic Utility of 1,5-Dichloro-2,4-difluorobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,5-Dichloro-2,4-difluorobenzene is a halogenated aromatic compound that serves as a versatile and strategic building block in medicinal chemistry.[1] Its unique substitution pattern, featuring two fluorine and two chlorine atoms, imparts a distinct reactivity profile that is highly amenable to sequential and regioselective modifications. This guide provides an in-depth analysis of its applications, focusing on the principles of its reactivity, its role in constructing complex molecular scaffolds, and its utility in structure-activity relationship (SAR) studies. Detailed protocols and strategic considerations are presented to enable researchers to effectively leverage this reagent in drug discovery programs.

Introduction: The Rationale for Polysubstituted Halobenzenes in Drug Design

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to productively influence a wide array of pharmacological properties including metabolic stability, membrane permeability, binding affinity, and pKa.[2][3][4] The C-F bond's strength can shield adjacent positions from metabolic attack, while fluorine's high electronegativity can modulate the electronic profile of the entire molecule.[2][3]

This compound (MW: 182.98 g/mol , Formula: C₆H₂Cl₂F₂) presents itself as a particularly valuable scaffold.[1][5] The electron-deficient nature of the benzene ring, induced by four electron-withdrawing halogens, makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions.[6][7] This heightened reactivity, combined with the differential lability of the C-F and C-Cl bonds under various conditions, allows for a controlled and stepwise elaboration of the core structure, making it an ideal starting point for library synthesis and lead optimization.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[5]
CAS Number 2253-30-7[5]
Molecular Formula C₆H₂Cl₂F₂[5]
Molecular Weight 182.98 g/mol [5]

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of functionalization for this compound is the SₙAr reaction. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8]

Key Principles of Reactivity for this Scaffold:

  • Ring Activation: The cumulative electron-withdrawing effect of the four halogens renders the aromatic ring highly electrophilic and primed for attack by nucleophiles.

  • Leaving Group Hierarchy: In SₙAr reactions, the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine makes it a superior leaving group compared to chlorine in this context, as it more effectively stabilizes the intermediate carbanion and activates the carbon to which it is attached.[6] Therefore, the fluorine atoms at the C2 and C4 positions are the most probable sites for initial substitution.

  • Regioselectivity: The positions ortho and para to the strongly electron-withdrawing fluorine atoms are the most activated sites for nucleophilic attack.[7] In this symmetric molecule, the C2/C4 positions are electronically favored for initial substitution.

The diagram below illustrates the workflow for a typical SₙAr functionalization, which forms the basis for the protocols described in this guide.

cluster_0 SₙAr Functionalization Workflow reagent This compound reaction SₙAr Reaction reagent->reaction nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->reaction conditions Reaction Conditions (Solvent, Base, Temp.) conditions->reaction product Mono-substituted Product reaction->product purification Work-up & Purification (Extraction, Chromatography) product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: General workflow for SₙAr on the target scaffold.

Application Protocol: Regioselective Mono-Amination

This protocol details a representative procedure for the selective substitution of one fluorine atom with a primary amine, a common transformation for introducing key pharmacophoric elements.

Protocol 1: Synthesis of N-benzyl-5-chloro-2,4-difluoro-aniline

Principle: This reaction leverages the higher reactivity of the C-F bond in SₙAr. Benzylamine acts as the nucleophile, and a non-nucleophilic base is used to scavenge the HF byproduct. A polar aprotic solvent like DMSO is chosen to facilitate the formation of the charged Meisenheimer intermediate.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Experimental Procedure:

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.83 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (e.g., 20 mL) to the flask.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Slowly add benzylamine (1.18 g, 11.0 mmol) to the stirred suspension at room temperature using a syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours.

    • Causality Insight: The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. Progress should be monitored to avoid the formation of di-substituted byproducts.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-substituted product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Utility in Structure-Activity Relationship (SAR) Studies

The true power of the this compound scaffold lies in its capacity for systematic structural modification to probe SAR.[9] The two distinct types of halogens allow for orthogonal or sequential chemistry, enabling the exploration of a target's binding pocket in multiple vectors from a single core.

A medicinal chemist can use this scaffold to answer critical questions:

  • Which position is most sensitive to substitution?

  • What is the optimal size, polarity, and hydrogen-bonding capacity of the substituent at each position?

  • Can a bidentate ligand be created by substituting two positions to improve potency or selectivity?

The diagram below illustrates a logical SAR exploration strategy starting from the core scaffold.

cluster_1 Vector 2: C1/C5 Substitution (e.g., Cross-Coupling on Cl) start 1,5-Dichloro-2,4- difluorobenzene Scaffold node1 Substitute with Amine Library (R¹-NH₂) start->node1 SₙAr node2 Substitute with Alcohol Library (R¹-OH) start->node2 SₙAr node3 Substitute with Thiol Library (R¹-SH) start->node3 SₙAr node4 Substitute with Aryl/Alkyl Library (R²-B(OH)₂) node1->node4 Sequential Modification

Caption: SAR exploration strategy using orthogonal reactivity.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in drug discovery. Its predictable reactivity via the SₙAr mechanism, coupled with the potential for sequential functionalization, provides medicinal chemists with a powerful tool for the rapid generation of diverse chemical libraries and the fine-tuning of lead compounds. As the demand for novel therapeutic agents with highly optimized properties continues to grow, the judicious use of versatile, fluorine-containing building blocks like this one will remain essential to the success of drug development programs.

References

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  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Zhou, J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Thirumurugan, P., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2443–2485. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. [Link]

  • Singh, R. P., et al. (2000). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(13), 3998. [Link]

  • Bak, A., et al. (2014). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][8]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry. [Link]

  • Bak, D. B., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • ACS Publications. (2024, March 8). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. [Link]

Sources

Application Note: A Detailed Protocol for the Sonogashira Coupling of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction typically utilizes a dual catalytic system of palladium and copper(I), proceeding under mild conditions to generate valuable arylalkynes and conjugated enynes.[1][4] These structural motifs are integral to a wide array of applications, including the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][5][6]

This application note provides a detailed experimental protocol for the Sonogashira coupling of 1,5-Dichloro-2,4-difluorobenzene. This substrate is a valuable building block for highly functionalized, fluorinated aromatic compounds, which are of significant interest in drug discovery and materials science. However, the C-Cl bond is the strongest among the carbon-halogen bonds, making aryl chlorides the most challenging substrates for this transformation due to the difficulty of the initial oxidative addition step.[7] This guide explains the critical experimental parameters and the rationale behind them to achieve a successful and efficient coupling.

Catalytic Cycle and Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][4][7] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: This is the primary cross-coupling cycle.

    • Oxidative Addition: The active catalyst, a 14-electron Pd(0) complex, initiates the cycle by inserting into the aryl-chlorine bond of this compound. This is the rate-limiting step and forms a square planar Pd(II) intermediate.[1][7][9] For less reactive aryl chlorides, this step is particularly challenging and often requires specialized ligands.

    • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its alkyne group to the Pd(II) complex. This step regenerates the copper(I) catalyst.[7][9]

    • Reductive Elimination: The newly formed Pd(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination. This step forms the C(sp²)-C(sp) bond of the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7][9]

  • The Copper Cycle: This cycle's role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton.[10]

    • Deprotonation: An amine base (e.g., triethylamine) deprotonates the terminal alkyne to form an amine hydrohalide salt.[10][11]

    • Copper Acetylide Formation: The resulting acetylide anion coordinates with copper(I) to form the highly reactive copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.[1][7][10]

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions, which is a significant advantage over earlier, harsher methods.[8]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkyne->Product CuX Cu(I)X Cu_Pi [Cu(I)---H-C≡CR']⁺X⁻ CuX->Cu_Pi Coordination (H-C≡CR') Cu_Acetylide Cu(I)-C≡CR' Cu_Pi->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX Regeneration

Caption: A diagram of the interconnected Palladium and Copper catalytic cycles.

Experimental Protocol

This protocol details a general procedure for the mono-alkynylation of this compound. Due to the lower reactivity of aryl chlorides, elevated temperatures and potentially more active catalyst systems may be required compared to reactions with aryl bromides or iodides.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalentsNotes
This compoundC₆H₂Cl₂F₂183.001.0183 mg1.0Substrate
PhenylacetyleneC₈H₆102.141.1112 mg (122 µL)1.1Terminal Alkyne
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.0321 mg0.03 (3 mol%)Palladium Catalyst
Copper(I) IodideCuI190.450.059.5 mg0.05 (5 mol%)Co-catalyst
Triethylamine (TEA)(C₂H₅)₃N101.193.0304 mg (420 µL)3.0Base & Co-Solvent
Tetrahydrofuran (THF)C₄H₈O72.11-5 mL-Solvent (Anhydrous)

Rationale for Reagent Choices:

  • Catalyst System: Pd(PPh₃)₂Cl₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12] For challenging substrates like dichlorobenzenes, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) may improve yields by accelerating the rate-limiting oxidative addition step.[13][14]

  • Co-catalyst: Copper(I) iodide is essential for activating the alkyne, enabling the reaction to proceed under milder conditions.[1]

  • Base and Solvent: Triethylamine serves as both the base to neutralize the HCl byproduct and as a solvent.[1] Anhydrous THF is used as a co-solvent to ensure all reagents remain dissolved.

Equipment
  • 10 mL Schlenk flask or round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Septa

  • Syringes and needles

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology

Caption: The experimental workflow from setup to characterization.

  • Reaction Setup: Place a magnetic stir bar into a 10 mL Schlenk flask. Assemble the flask with a condenser and ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

  • Inert Atmosphere: Seal the apparatus and purge with inert gas for 10-15 minutes. Performing several vacuum/backfill cycles is recommended to ensure the removal of all oxygen. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[15]

  • Reagent Addition (Solids): Briefly remove the gas inlet and add this compound (183 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol) to the flask. Immediately reseal the flask and purge again with inert gas.

  • Reagent Addition (Liquids): Using a syringe, add anhydrous THF (5 mL) followed by triethylamine (420 µL, 3.0 mmol). Stir the mixture to form a suspension.

  • Substrate Addition: Add phenylacetylene (122 µL, 1.1 mmol) dropwise via syringe over 1-2 minutes.

  • Reaction Conditions: Lower the flask into a pre-heated oil bath at 65 °C. Stir the reaction mixture vigorously. The color may change to a dark brown or black.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with diethyl ether (20 mL).

  • Filtration: Filter the mixture through a short plug of Celite® in a fritted funnel to remove the insoluble catalyst residues and salts.[7][16] Wash the Celite® pad with additional diethyl ether (2 x 10 mL).

  • Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride (20 mL) to remove the bulk of the amine, and then with brine (20 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product.

  • Characterization: Confirm the identity and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

Chemical Hazards:

  • Palladium Catalysts: Palladium compounds are toxic and expensive. Handle with care, avoiding inhalation of dust.

  • Solvents (THF, Diethyl Ether): Highly flammable. THF can form explosive peroxides upon prolonged exposure to air. Use only anhydrous, peroxide-free grades.

  • Amines (Triethylamine): Flammable, corrosive, and have a strong odor. Always handle in a well-ventilated fume hood.

  • This compound: Irritant. Avoid skin and eye contact.

Operational Hazards:

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[17] While unlikely to be a major issue at this scale, temperature should be monitored. For larger-scale reactions, controlled addition of one of the reagents may be necessary to manage heat generation and prevent a runaway reaction.[18]

  • Inert Gas: Ensure proper handling of inert gas cylinders. The system should be vented through a bubbler to prevent pressure buildup.

Personal Protective Equipment (PPE):

  • Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this experiment. All operations should be conducted inside a certified chemical fume hood.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). ResearchGate. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Synthesis of fluorinated mono and dialkynylbenzene derivatives via site-selective Sonogashira coupling catalyzed by Pd(PPh3)4/CuI. (n.d.). ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Sonogashira coupling in natural product synthesis. (2022). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). BYJU'S. [Link]

  • Sonogashira Coupling. (2020). YouTube. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

  • Sonogashira coupling. (2019). YouTube. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Semantic Scholar. [Link]

  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2010). ResearchGate. [Link]

  • Sonogashira Coupling. (2016). Royal Society of Chemistry. [Link]

  • Sonogashira Coupling Reaction Mechanism. (2016). YouTube. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). ResearchGate. [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (n.d.). ACS Publications. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. (2022). YouTube. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue University. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,5-Dichloro-2,4-difluorobenzene and its Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,5-dichloro-2,4-difluorobenzene. As a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to address challenges encountered during the purification of this compound and its common byproducts.

Introduction to Purification Challenges

The synthesis of this compound, like many halogenated aromatic compounds, often yields a mixture of positional isomers as the primary byproducts. These isomers typically have very similar physical properties, making their separation a significant challenge. The most common impurity encountered is 1,3-dichloro-2,5-difluorobenzene, along with other dichlorodifluorobenzene isomers and potentially under- or over-halogenated species. The choice of an effective purification strategy is therefore critical to achieving the high purity required for downstream applications.

This guide will focus on the two most common and effective purification techniques for this class of compounds: fractional distillation and recrystallization. The selection of the optimal method is dictated by the specific impurity profile of the crude product and the differences in the physical properties between the target compound and its contaminants.

Physical Properties of this compound and a Key Isomeric Impurity

A thorough understanding of the physical properties of the desired compound and its major impurities is the foundation of a successful purification strategy. Below is a table summarizing the key physical properties of this compound and its common isomeric byproduct, 1,3-dichloro-2,5-difluorobenzene.

PropertyThis compound1,3-Dichloro-2,5-difluorobenzeneRationale for Purification
Molecular Formula C₆H₂Cl₂F₂C₆H₂Cl₂F₂Identical molecular weight necessitates separation based on physical properties.
Molecular Weight 182.98 g/mol 182.98 g/mol Identical molecular weight necessitates separation based on physical properties.
Boiling Point 167-168 °C at 749 mmHg[1]172-174 °C[2]The small difference in boiling points suggests that fractional distillation is challenging but feasible with a high-efficiency column.
Melting Point Data not availableData not availableA significant difference in melting points would make fractional crystallization a viable and potentially superior purification method.
Appearance Colorless to light yellow liquid[2]Colorless to light yellow liquid[2]Visual inspection alone is insufficient to determine purity.
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[1]Insoluble in water.Solubility characteristics are key to selecting an appropriate solvent for recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Fractional Distillation

Q1: My fractional distillation is not providing good separation between the isomers. What are the likely causes and solutions?

A1: Poor separation during fractional distillation of close-boiling isomers is a common problem.[3] Here are the primary causes and troubleshooting steps:

  • Insufficient Column Efficiency: The small boiling point difference between this compound and its isomers requires a distillation column with a high number of theoretical plates.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or a spinning band distillation system). A Vigreux column may not be sufficient.

  • Distillation Rate is Too Fast: A high distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column, leading to poor separation.[4]

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.

  • Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the column and distillation head with glass wool or aluminum foil to maintain an adiabatic operation.[4]

  • Flooding or Channeling: Excessive boiling can cause the column to flood with condensate, or vapor can travel up the column without proper interaction with the liquid phase (channeling).

    • Solution: Reduce the heating rate to prevent flooding. Ensure the column is packed uniformly to prevent channeling. If flooding occurs, stop the distillation, allow the liquid to drain back into the flask, and restart with a lower heating rate.[5]

Q2: How do I determine which fraction contains my desired product?

A2: The lower boiling point fraction will be enriched in this compound (boiling point 167-168 °C), while the higher boiling point fraction will contain a higher concentration of 1,3-dichloro-2,5-difluorobenzene (boiling point 172-174 °C). It is crucial to monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a relatively pure fraction. Collect multiple small fractions and analyze each by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition.

dot

Caption: Troubleshooting logic for poor fractional distillation separation.

Recrystallization

Q1: I am unable to get crystals to form, or the product is "oiling out." What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue in recrystallization, especially with low-melting point solids or when the cooling rate is too fast.

  • Solvent Choice is Critical: The ideal solvent will dissolve the compound when hot but not at room temperature.[6]

    • Solution: Perform a solvent screen with small amounts of your crude product. Test a range of solvents with varying polarities (e.g., hexanes, ethanol, isopropanol, toluene). A good starting point for halogenated benzenes can be alcoholic solvents or hydrocarbon solvents.[2]

  • Cooling Rate is Too Rapid: If the solution is cooled too quickly, the compound may not have enough time to form a crystal lattice and will separate as a supercooled liquid.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath.

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create a rough surface for crystal growth. Alternatively, add a "seed crystal" of the pure compound to the cooled solution.

  • Using a Solvent Pair: If a single solvent is not ideal, a two-solvent system can be effective.[1]

    • Solution: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pair for aromatic compounds is ethanol/water or toluene/hexane.[1]

Q2: The purity of my recrystallized product is still low. How can I improve it?

A2: Low purity after recrystallization can result from several factors:

  • Co-precipitation of Impurities: If the initial solution is too concentrated or cooled too quickly, impurities can become trapped in the crystal lattice.

    • Solution: Ensure you are using the minimum amount of hot solvent to fully dissolve the compound. Allow for slow cooling. A second recrystallization step is often necessary to achieve high purity.

  • Incomplete Removal of Mother Liquor: The solution remaining after crystallization contains a high concentration of impurities.

    • Solution: After filtration, wash the collected crystals with a small amount of ice-cold, fresh recrystallization solvent to rinse away the residual mother liquor.[7]

  • Inappropriate Solvent: The chosen solvent may have similar solubility profiles for both the desired compound and the impurities.

    • Solution: Re-evaluate your solvent choice through a more thorough solvent screen.

dot

Caption: Troubleshooting guide for common recrystallization issues.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the separation of this compound from its higher-boiling isomers. This method is contingent on having access to a high-efficiency fractional distillation setup.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • High-efficiency fractionating column (e.g., packed with Raschig rings or a Vigreux column of at least 30 cm)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation if compounds are heat sensitive, though not expected for this compound)

  • Glass wool and aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound mixture. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column and distillation head with glass wool, followed by a layer of aluminum foil to minimize heat loss.[4]

  • Distillation: a. Begin heating the flask gently. b. Observe the vapor rising slowly through the column. A ring of condensing vapor should gradually move up the column. c. Adjust the heating rate to maintain a slow and steady distillation, collecting the distillate at a rate of approximately 1-2 drops per second. d. Monitor the temperature at the distillation head. Collect the initial fraction (forerun) which may contain more volatile impurities. e. As the temperature stabilizes around the boiling point of this compound (167-168 °C), begin collecting the main fraction in a clean, pre-weighed receiving flask. f. Continue collecting this fraction as long as the temperature remains stable. g. If the temperature begins to rise significantly, it indicates that the higher-boiling isomers are starting to distill. Change the receiving flask to collect this subsequent fraction separately.

  • Analysis: Analyze all collected fractions using GC-MS to determine their composition and purity. Combine the fractions that meet the desired purity specifications.

dot

Caption: Workflow for purification by fractional distillation.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of the purity of this compound and the identification of its isomeric byproducts.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Capillary column suitable for separating aromatic isomers (e.g., a mid-polarity column like a DB-17 or a column with a stationary phase designed for aromatic separations).

GC-MS Conditions (starting point, optimization may be required):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Mode: Full scan from m/z 50 to 300 for identification of unknowns. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.

Sample Preparation:

  • Prepare a stock solution of the sample by dissolving approximately 10 mg in 1 mL of a suitable solvent (e.g., dichloromethane or hexane).

  • Dilute this stock solution to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak at m/z 182 and a characteristic isotopic pattern for two chlorine atoms.

  • Identify impurity peaks by comparing their mass spectra to a library of known compounds (e.g., NIST mass spectral library). Isomeric byproducts will have the same molecular ion peak but different retention times.

  • Calculate the purity of the main component based on the relative peak areas (area percent). For more accurate quantification, a calibration curve with a certified reference standard should be used.

Safety Precautions

When handling this compound and its byproducts, it is essential to adhere to standard laboratory safety procedures.

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Halogenated aromatic compounds can be irritants and may have other toxicological effects.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8][9]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Always consult the specific Material Safety Data Sheet (MSDS) for this compound before starting any experimental work.

References

  • LookChem. (n.d.). 1,3-Dichloro-2,5-Difluorobenzene. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Carrying out a fractional distillation [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 29). Fractional distillation. [Link]

  • Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. [Link]

  • PubChem. (n.d.). 1,3-Dichloro-2,4-difluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-2,5-difluorobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Fractional Distillation of Ideal Mixtures. Retrieved from [https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Physical_Properties_of_Matter/Solutions_and_Mixtures/Ideal_Solutions/Fractional_Distillation_Of_Ideal_Mixtures]([Link]_ Mixtures)

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,5-dichloro-2,4-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. As a polysubstituted aromatic compound, this compound (PubChem CID: 10954177) presents unique challenges and opportunities in regioselective functionalization.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the complexities of its reactivity and optimize your reaction outcomes.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent reactivity of this compound. Understanding these principles is the first step in effective troubleshooting.

Q1: What are the primary reactive sites on this compound and how do the substituents influence them?

Answer: The reactivity of this compound is dictated by the interplay of its four halogen substituents. There are three main types of reactive sites: the two C-Cl bonds, the two C-F bonds, and the two C-H bonds.

  • Electronic Effects: All four halogen atoms exert a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the aromatic ring. This deactivation makes the ring highly susceptible to nucleophilic attack, a key characteristic for SNAr reactions.[3][4]

  • C-Cl vs. C-F Bonds:

    • For Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex).[4][5] The highly electronegative fluorine atoms polarize their attached carbons more effectively, making them more electrophilic and accelerating this attack. Consequently, in SNAr, fluorine is often a better "activating group" and leaving group than chlorine, which is contrary to reactivity seen in aliphatic SN2 reactions.[4][5][6]

    • For Palladium-Catalyzed Cross-Coupling , the first step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7][8] This process is generally more favorable for weaker bonds. The bond strength order is C-F > C-Cl > C-Br > C-I. Therefore, the C-Cl bonds are significantly more reactive than the C-F bonds in oxidative addition, allowing for selective functionalization at the chloro-positions.

  • C-H Bonds: The two hydrogens are located at positions 3 and 6. Due to the strong inductive effects of the adjacent halogens, these protons are significantly more acidic than those on benzene. This enhanced acidity makes them susceptible to deprotonation by strong bases, enabling functionalization via Directed ortho-Metalation (DoM) .[9][10]

Q2: Which major reaction classes are most effective for functionalizing this molecule?

Answer: Three primary classes of reactions are used to selectively functionalize this compound. The choice depends entirely on which position you intend to modify.

G cluster_substrate This compound cluster_reactions Primary Reaction Pathways Substrate Key Reactive Sites SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Targets C-F or activated C-Cl Pd_Coupling Pd-Catalyzed Cross-Coupling Substrate->Pd_Coupling Targets C-Cl selectively DoM Directed ortho-Metalation (DoM) Substrate->DoM Targets C-H

Caption: Key reaction pathways for functionalizing this compound.

Part 2: Troubleshooting Guide for Specific Reactions

This section provides targeted advice for overcoming common experimental hurdles.

I. Nucleophilic Aromatic Substitution (SNAr)
  • Core Principle: SNAr proceeds via an addition-elimination mechanism. The reaction rate is enhanced by factors that stabilize the negatively charged Meisenheimer intermediate.[3][5][11]

Q: My SNAr reaction with an amine/alkoxide is extremely slow or stalls completely. What are the first parameters to check?

Answer: This is a common issue often related to solvent, temperature, or base.

  • Solvent Choice: The solvent must be polar and aprotic to solvate the cation of your base/nucleophile without quenching the nucleophile itself. DMSO, DMF, and NMP are excellent choices as they can accelerate the reaction by orders of magnitude compared to less polar solvents.

  • Temperature: SNAr reactions on deactivated rings often require elevated temperatures (80-150 °C) to overcome the activation energy for forming the Meisenheimer complex. Cautiously increase the reaction temperature in 20 °C increments.

  • Nucleophile/Base Strength: Ensure your nucleophile is sufficiently strong. If using a neutral nucleophile like an alcohol or a secondary amine, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or even a stronger base like NaH for alcohols) is required to generate the more potent anionic nucleophile in situ.

ParameterRecommendationRationale
Solvent DMSO, DMF, NMP, SulfolaneHigh polarity stabilizes the charged intermediate. Aprotic nature prevents protonation of the nucleophile.
Temperature 80 - 150 °CProvides sufficient energy to disrupt aromaticity and form the Meisenheimer complex.
Base K₂CO₃, Cs₂CO₃ (for amines/phenols)Generates the more reactive anionic nucleophile without competing in the reaction.
Nucleophile Use alkoxides/amides directlyAnionic nucleophiles are significantly more reactive than their neutral counterparts.

Q: I am attempting a mono-substitution but am getting significant amounts of the di-substituted product. How can I improve selectivity for mono-substitution?

Answer: Achieving mono-substitution requires careful control over stoichiometry and conditions.

  • Limit the Nucleophile: Use a slight deficiency or exactly 1.0 equivalent of your nucleophile. This is the most critical factor.

  • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This increases the difference in activation energy between the first and second substitution.

  • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LCMS) and quench it as soon as the starting material is consumed, before the mono-substituted product has significant time to react further.

  • Rationale: The first nucleophilic substitution introduces an electron-donating group (e.g., -OR, -NR₂) onto the ring, which deactivates the ring towards further nucleophilic attack. By using milder conditions, you can exploit this electronic difference more effectively.

II. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig & Suzuki)
  • Core Principle: These reactions rely on a Pd(0)/Pd(II) catalytic cycle. The success of the reaction is highly dependent on the ligand, base, and solvent system, which must be tailored to the specific substrates.[7][12]

Q: My Buchwald-Hartwig amination of a C-Cl bond is giving low yields, and I observe catalyst decomposition (e.g., formation of palladium black). What is going wrong?

Answer: This is a classic challenge for coupling with aryl chlorides, which are less reactive than bromides or iodides. The issue often lies with the ligand, base, or oxygen contamination.[13]

  • Ligand Selection is Critical: Aryl chlorides require electron-rich, sterically bulky phosphine ligands. These ligands promote the difficult oxidative addition step and stabilize the palladium center, preventing decomposition. Josiphos, BrettPhos, and RuPhos are excellent starting points. Using simple ligands like PPh₃ is often insufficient.

  • Choice of Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. Weaker bases like K₂CO₃ are generally not effective for C-Cl amination.[13][14]

  • Strictly Anaerobic Conditions: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). Any oxygen present will oxidize and deactivate the catalyst.

G Start Low Yield in Buchwald-Hartwig? Check_Ligand Is the ligand bulky and electron-rich? (e.g., BrettPhos, RuPhos) Start->Check_Ligand Check_Base Is the base strong and non-nucleophilic? (e.g., NaOtBu, LHMDS) Check_Ligand->Check_Base Yes Optimize System Optimized Check_Ligand->Optimize No, Change Ligand Check_Atmosphere Is the system strictly anaerobic? Check_Base->Check_Atmosphere Yes Check_Base->Optimize No, Change Base Check_Atmosphere->Optimize Yes Check_Atmosphere->Optimize No, Degas & Refill

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Q: In my Suzuki coupling, I am seeing significant amounts of a homo-coupled boronic acid by-product. How can I minimize this?

Answer: Homo-coupling arises from side reactions within the catalytic cycle and is often exacerbated by sub-optimal conditions.

  • Base and Solvent: The choice of base is crucial. An aqueous solution of K₂CO₃ or Cs₂CO₃ is often effective. The water can help suppress homo-coupling. Common solvents include toluene, 1,4-dioxane, or DME, often with added water.

  • Degassing: Oxygen can promote the oxidation and subsequent homo-coupling of the boronic acid. Thoroughly degas all reagents and the reaction vessel.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the homo-coupling pathway.

  • Temperature Control: Do not overheat the reaction. Run at the lowest temperature that provides a good conversion rate (typically 80-100 °C).

III. Directed ortho-Metalation (DoM)
  • Core Principle: A heteroatom on the ring (a Directed Metalation Group or DMG) coordinates to an organolithium reagent, directing deprotonation at the adjacent ortho position.[9][15][16] The fluorine atoms in this compound can act as moderate DMGs.

Q: I am trying to lithiate one of the C-H positions, but I am getting a complex mixture of products and low yield after quenching with an electrophile. What are the key parameters for success?

Answer: Successful DoM requires precise control over the base, temperature, and reaction time to outcompete side reactions like metal-halogen exchange.

  • Choice of Base: While n-BuLi is common, it can sometimes participate in metal-halogen exchange with the C-Cl bonds. Lithium diisopropylamide (LDA) or a lithium-magnesium amide base can be a better choice as they are less prone to exchange and are highly basic.

  • Low Temperature is Essential: These reactions must be run at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and ensure kinetic control of the deprotonation.

  • Additive Effects: The addition of a chelating agent like tetramethylethylenediamine (TMEDA) can accelerate the deprotonation step by breaking up organolithium aggregates and coordinating the lithium cation, enhancing its proximity to the target proton.[17]

  • Reaction Time: The lithiated intermediate may not be stable for long periods, even at low temperatures. It is best to add the electrophile shortly after the deprotonation is complete (typically 30-60 minutes).

Part 3: Experimental Protocols

Protocol 1: Selective Mono-amination via Buchwald-Hartwig Cross-Coupling

This protocol targets one of the C-Cl bonds using conditions known to be effective for aryl chlorides.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv), and RuPhos ligand (0.04 equiv).

  • Reagents: Add sodium tert-butoxide (1.4 equiv). Seal the flask with a septum.

  • Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent & Amine: Add degassed toluene via syringe, followed by the desired primary or secondary amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LCMS.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Regioselective SNAr with a Phenoxide

This protocol targets the most activated position on the ring with a nucleophile.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add phenol (1.1 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous DMSO.

  • Nucleophile Generation: Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Substrate Addition: Add this compound (1.0 equiv) to the mixture.

  • Reaction: Heat the reaction to 120 °C and stir for 6-12 hours, monitoring by TLC or LCMS.

  • Workup: Cool the reaction to room temperature, pour into a beaker of cold water, and stir until a precipitate forms (or extract with diethyl ether if the product is soluble).

  • Purification: If a solid, filter the product, wash with water, and dry. If extracted, wash the organic layer with 1M NaOH and brine, dry over MgSO₄, filter, and concentrate. Recrystallize or use column chromatography to purify the final product.

References

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • García, M. A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3489. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction condition optimization. Retrieved from [Link]

  • Foley, D. P., et al. (2020). Automated Optimization under Dynamic Flow Conditions. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Knowbee. (2015). Nucleophilic Aromatic Subsitution. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • National Institutes of Health. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 117(3), 1622–1665. Available at: [Link]

  • Brazilian Journal of Chemistry. (2015). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. J. Braz. Chem. Soc., 26(8). Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Google Patents. (2014). Process for the preparation of pharmaceutical intermediates.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]

  • Dr. ANAMIKA GHOSH. (2019). Reactivity aliphatic vs. aromatic carbon-halogen bond: base for Nucleophilic aromatic substitution. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. Organic Chemistry Frontiers. Available at: [Link]

  • European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Available at: [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • National Institutes of Health. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Beilstein J. Org. Chem., 14, 2154–2161. Available at: [Link]

  • PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-2,4-difluorobenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Dibromo-2,4-difluorobenzene. Retrieved from [Link]

Sources

Technical Support Center: Reactions of 1,5-Dichloro-2,4-difluorobenzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1,5-dichloro-2,4-difluorobenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges, provide in-depth mechanistic explanations, and offer practical troubleshooting advice for nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and behavior of this compound.

Q1: What is the general mechanism for the reaction of this compound with nucleophiles?

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks one of the electron-deficient carbon atoms of the benzene ring that bears a halogen. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[1][2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a halide ion (the leaving group). This overall process results in the net substitution of a halogen by the nucleophile.[3]

Caption: The Addition-Elimination (SNAr) Mechanism.

Q2: Which halogen atom is the preferred leaving group: fluorine or chlorine?

In nucleophilic aromatic substitution reactions, fluorine is the best leaving group among the halogens.[4][5] This is contrary to SN1 and SN2 reactions where iodide is the best leaving group. The reason lies in the rate-determining step: the initial attack of the nucleophile. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[6][7] This effect accelerates the formation of the Meisenheimer complex and, consequently, the overall reaction rate.

Q3: At which position does the first substitution preferentially occur?

The first substitution will occur at one of the fluorine-bearing carbons (C2 or C4). The regioselectivity is dictated by the stability of the Meisenheimer complex intermediate. SNAr reactions are accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the intermediate.[1][3][6]

In this compound:

  • Attack at C4 (para to C1-Cl, ortho to C5-Cl): The negative charge in the intermediate is stabilized by the inductive effects of the chlorine atoms at the ortho and para positions.

  • Attack at C2 (ortho to C1-Cl): This position is also activated.

While both positions are activated, substitution at C4 is often favored due to the combined stabilizing influence of two chlorine atoms (one ortho, one para). However, the precise regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions, sometimes leading to mixtures of isomers.

Regioselectivity cluster_0 Nucleophilic Attack cluster_1 Intermediate Formation cluster_2 Product Formation Start This compound Intermediate_C4 Attack at C4 (Generally Favored) Stabilized by ortho & para Cl Start->Intermediate_C4 Path A Intermediate_C2 Attack at C2 (Possible) Stabilized by ortho Cl Start->Intermediate_C2 Path B Product_C4 4-Substituted Product Intermediate_C4->Product_C4 - F⁻ Product_C2 2-Substituted Product Intermediate_C2->Product_C2 - F⁻

Caption: Potential pathways for the first nucleophilic substitution.
Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?

A: This is a common challenge in sequential SNAr reactions.[8] The first substitution introduces a new group that alters the reactivity of the ring. If this group is not strongly deactivating, or if the reaction conditions are too harsh, a second substitution can occur.

  • Causality: Over-substitution is often caused by an excess of the nucleophile, elevated temperatures, or prolonged reaction times. The mono-substituted product is still activated enough to react further.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise stoichiometry of 1.0 to 1.1 equivalents of your nucleophile relative to the dichlorodifluorobenzene starting material. An excess of the nucleophile will inevitably drive the reaction toward di-substitution.[9]

    • Lower the Temperature: The activation energy for the second substitution is typically higher than the first. Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can significantly favor mono-substitution.[10]

    • Slow Addition: Add the nucleophile (or the base used to generate it) dropwise to the reaction mixture. This keeps the instantaneous concentration of the active nucleophile low, minimizing the rate of the second reaction.

    • Monitor Closely: Use TLC or GC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-substituted product.

Q: The reaction is very slow or gives a low yield. What can I do to improve it?

A: Low reactivity can stem from several factors, including the nucleophile's strength, solvent choice, or improper reaction conditions.

  • Causality: The nucleophile may not be strong enough to attack the aromatic ring efficiently, or the solvent may be hindering its reactivity.

  • Troubleshooting Steps:

    • Increase Nucleophilicity: If using a neutral nucleophile like an alcohol or thiol, convert it to its more reactive conjugate base (an alkoxide or thiolate) using a suitable base (e.g., NaH, K₂CO₃). Thiolates are generally more potent nucleophiles than alkoxides.[11][12]

    • Optimize the Solvent: Use a polar aprotic solvent such as DMF, DMSO, THF, or acetonitrile.[13] These solvents are excellent at solvating the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive. Avoid protic solvents like ethanol or water, which can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

    • Increase Temperature: If selectivity is not an issue, gently heating the reaction can increase the rate. However, this should be done cautiously as it can also promote side reactions.

Q: I've isolated an unexpected product containing a hydroxyl (-OH) group. What happened?

A: You are likely observing a product from hydrolysis, where water acts as a nucleophile.

  • Causality: Trace amounts of water in your reagents or solvent can compete with your intended nucleophile, especially under basic conditions which generate hydroxide ions (OH⁻), a potent nucleophile.[4][5]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents are thoroughly dried before use (e.g., by distillation from a suitable drying agent or by using commercially available anhydrous solvents). Dry glassware in an oven before assembly.

    • Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[14]

    • Purify Reagents: Ensure your nucleophile and base are free from water.

Q: My reaction with an amine in DMF solvent gave a dimethylaminated side product. Why?

A: This side reaction is known to occur with DMF, especially in the presence of a base at elevated temperatures.

  • Causality: DMF can decompose under basic conditions to generate small amounts of dimethylamine.[15] Dimethylamine is a secondary amine and a strong nucleophile, which can then react with your substrate to form the undesired N,N-dimethylaniline derivative.

  • Troubleshooting Steps:

    • Change the Solvent: Replace DMF with another polar aprotic solvent that is more stable under your reaction conditions, such as DMSO or NMP (N-Methyl-2-pyrrolidone).

    • Use a Milder Base: If possible, switch to a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ instead of a stronger organic base.

Sources

Technical Support Center: Purification of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,5-dichloro-2,4-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent and require the highest standards of purity for their work. Here, we will explore the common impurities encountered during its synthesis, provide detailed troubleshooting guides for various purification techniques, and offer validated analytical methods for purity assessment.

The Criticality of Purity in Your Research

This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] The presence of impurities, particularly positional isomers, can have significant consequences, leading to the formation of unwanted side products, reduced reaction yields, and potentially confounding biological assay results. Therefore, ensuring the isomeric purity of this reagent is not merely a matter of good laboratory practice but a prerequisite for reliable and reproducible scientific outcomes.

Identifying the Enemy: Common Impurities

The synthesis of this compound, often involving electrophilic aromatic substitution reactions, can lead to the formation of several impurities.[1] Understanding the origin of these impurities is the first step in devising an effective purification strategy.

Primary Impurities:

  • Positional Isomers: Due to the directing effects of the halogen substituents on the benzene ring during synthesis, the formation of other dichlorodifluorobenzene isomers is the most common purity challenge. These can include, but are not limited to:

    • 1,3-Dichloro-2,4-difluorobenzene

    • 1,4-Dichloro-2,5-difluorobenzene

    • 1,2-Dichloro-3,5-difluorobenzene

  • Incompletely Reacted Intermediates: Depending on the synthetic route, you may encounter starting materials or intermediates that have not fully reacted. Examples include:

    • Monochloro-difluorobenzenes (e.g., 1-chloro-2,4-difluorobenzene)

    • Dichloro-fluoronitrobenzenes (if the synthesis involves a nitration/reduction pathway)

  • Byproducts of Side Reactions: Other related compounds can be formed through undesired side reactions during the synthesis process.

The similar physicochemical properties of these isomers, especially their close boiling points, make their separation a non-trivial challenge.

Troubleshooting Your Purification: A Q&A Approach

This section provides answers to common questions and issues encountered during the purification of this compound.

Fractional Distillation

Q1: I performed fractional distillation, but my GC-MS analysis still shows significant isomeric impurities. What went wrong?

A1: This is a common issue. Positional isomers of halogenated benzenes often have very close boiling points, making their separation by standard fractional distillation difficult.[2] For instance, the boiling points of dichlorobenzene isomers differ by only a few degrees, a trend that is also observed in dichlorodifluorobenzene isomers.

Causality and Solution:

  • Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to resolve components with such similar volatilities.

  • Solution: Employ a high-efficiency fractional distillation column (e.g., a packed Vigreux or a column with a large number of theoretical plates). Ensure the column is well-insulated to maintain a proper temperature gradient. Distill at a very slow rate with a high reflux ratio to maximize separation.[3]

Physicochemical Data for Dichlorodifluorobenzene Isomers:

CompoundBoiling Point (°C)Melting Point (°C)
This compound167-168[1]Not available
1,3-Dichloro-2,4-difluorobenzene181[4][5]Not available
1,4-Dichloro-2,5-difluorobenzene170.9[6]Not available
1,3-Dichloro-2-fluorobenzene168-16937-40
1-Chloro-3,5-difluorobenzene111-112[7]Not available
1-Chloro-2,4-difluorobenzene127[8]Not available

Note: The close boiling points of the isomers highlight the challenge of separation via distillation.

Q2: My product is thermally sensitive and degrades during distillation. What are my options?

A2: If your compound is susceptible to degradation at its atmospheric boiling point, vacuum distillation is the recommended approach. By reducing the pressure, you lower the boiling point of the compound, allowing for distillation at a lower temperature.

Workflow for Fractional Distillation:

cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis start Crude this compound setup Assemble High-Efficiency Fractional Distillation Apparatus start->setup heat Heat slowly to establish reflux setup->heat collect_forerun Collect initial forerun (lower boiling impurities) heat->collect_forerun collect_main Collect main fraction at stable boiling point collect_forerun->collect_main stop Stop distillation before flask runs dry collect_main->stop analyze Analyze fractions by GC-MS stop->analyze pure_product Pure this compound analyze->pure_product

Caption: Workflow for Fractional Distillation Purification.

Recrystallization

Q1: I'm struggling to find a suitable solvent for recrystallization. How do I choose one?

A1: The ideal recrystallization solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For halogenated aromatic compounds like this compound, common organic solvents are a good starting point.[1]

Solvent Selection Strategy:

  • "Like Dissolves Like": Since this compound is a relatively nonpolar molecule, start with solvents of low to moderate polarity.

  • Test Small Scale: In separate test tubes, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures like ethanol/water or hexane/ethyl acetate) at room temperature and upon heating.[9]

  • Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be very effective.[10] Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble), and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[11]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.

Troubleshooting "Oiling Out":

  • Lower the Cooling Rate: Allow the solution to cool very slowly. A Dewar flask or insulated container can help.

  • Use More Solvent: The concentration of your compound in the hot solution may be too high. Add a little more of the hot solvent before cooling.

  • Change Solvents: The boiling point of your solvent may be too high. Try a lower-boiling solvent.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce nucleation.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

Experimental Protocol: Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until a persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Chromatographic Purification

Q1: I need very high purity material. Is column chromatography a good option?

A1: Yes, preparative liquid chromatography is a powerful technique for isolating high-purity compounds, especially for separating isomers that are difficult to resolve by other means.[10] Both normal-phase and reverse-phase chromatography can be employed.

Workflow for Preparative HPLC Purification:

cluster_dev Method Development cluster_scaleup Scale-Up cluster_post Post-Purification start Crude Product analytical_hplc Develop analytical HPLC method for isomer separation start->analytical_hplc prep_hplc Scale up to preparative HPLC analytical_hplc->prep_hplc collect_fractions Collect fractions containing the desired isomer prep_hplc->collect_fractions combine_fractions Combine pure fractions collect_fractions->combine_fractions evaporate Evaporate solvent combine_fractions->evaporate final_product High-Purity Product evaporate->final_product

Caption: Workflow for Preparative HPLC Purification.

Q2: What type of HPLC column is best for separating dichlorodifluorobenzene isomers?

A2: For aromatic positional isomers, columns that offer π-π interactions are often very effective.

Column Recommendations:

  • Phenyl-Hexyl Columns: These columns are an excellent choice for separating aromatic compounds and their isomers due to the π-π interactions between the phenyl rings of the stationary phase and the analyte.[12][13] Using methanol as the organic modifier in the mobile phase can enhance these interactions.[14]

  • Pentafluorophenyl (PFP) Columns: PFP columns provide alternative selectivity for halogenated aromatic compounds.[15]

  • Standard C18 Columns: While less specific, a high-quality C18 column can also be effective, particularly with optimization of the mobile phase.

Purity Analysis: Validated Methodologies

Accurate assessment of purity is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile halogenated compounds and their isomers.

GC-MS Analysis Protocol

This protocol provides a starting point for the analysis of this compound purity.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A mid-polarity column such as a VF-624ms or a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) column (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[16]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is a good starting point.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Interpreting Your Results:

  • Retention Time: The desired this compound will have a characteristic retention time under these conditions.

  • Mass Spectrum: Confirm the identity of the main peak by comparing its mass spectrum to a reference spectrum. The molecular ion peak should be at m/z 182 (for the most abundant chlorine isotopes).

  • Impurity Identification: Isomeric impurities will have the same mass spectrum but different retention times. Other impurities can be tentatively identified by their mass spectra and comparison to a spectral library.

HPLC Analysis Protocol

For non-volatile impurities or as an alternative to GC, HPLC can be used.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).[12][17]

  • Mobile Phase: A gradient of methanol and water is a good starting point. For example:

    • A: Water

    • B: Methanol

    • Gradient: 60% B to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30 °C.

This guide provides a comprehensive overview of the challenges and solutions associated with the purification of this compound. By understanding the nature of the impurities and applying these troubleshooting strategies and analytical methods, you can ensure the high purity of this essential reagent for your research and development needs.

References

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  • University of Canterbury. (n.d.). RECRYSTALLISATION. [Link]

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  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

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  • PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. [Link]

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  • Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Wikipedia. (n.d.). 1,2-Difluorobenzene. [Link]

  • Chromatography Forum. (2019, April 21). Phenyl HPLC Columns. [Link]

  • ChemBK. (2024, April 10). 1,5-Difluoro-2,4-dinitrobenzene. [Link]

  • NIST. (n.d.). Benzene,1-chloro-3,5-difluoro-. [Link]

  • NIST. (n.d.). Benzene, 1,4-dichloro-. [Link]

  • NIST. (n.d.). Benzene,1-chloro-3,5-difluoro-. [Link]

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Technical Support Center: Synthesis of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-dichloro-2,4-difluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block.[1] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving a high yield and purity of this compound is often critical.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound (CAS No. 2253-30-7) typically proceeds through a few established routes.[1] Understanding the fundamentals of these pathways is the first step in troubleshooting and optimizing your reaction. The primary methods involve:

  • Diazotization followed by a Sandmeyer-type reaction: This is a common and versatile method for introducing chloro groups onto an aromatic ring. It starts with an appropriately substituted aniline, which is converted to a diazonium salt and then reacted with a copper(I) chloride catalyst.[2][3]

  • Halogen Exchange (Halex) Fluorination: This method involves the replacement of chlorine or bromine atoms with fluorine using a fluoride salt, often in a high-boiling polar aprotic solvent.

  • Direct Chlorination: This involves the electrophilic aromatic substitution of a difluorinated precursor with a chlorinating agent, often in the presence of a Lewis acid catalyst.

Each of these methods has its own set of challenges and optimization parameters. The following sections will address specific issues you may encounter.

II. Troubleshooting Guide: Improving Yield and Purity

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.

Low Yield in Sandmeyer Reaction

Question: My Sandmeyer reaction to produce this compound from 3,5-dichloro-2,4-difluoroaniline is giving a low yield. What are the likely causes and how can I improve it?

Answer: The Sandmeyer reaction, while powerful, is sensitive to several factors.[2][3][4] Low yields can often be attributed to issues in either the diazotization step or the subsequent copper-catalyzed chlorination.

Troubleshooting the Diazotization Step:
  • Incomplete Diazotization: Ensure your starting aniline is fully dissolved before adding the diazotizing agent (e.g., sodium nitrite). The reaction is typically carried out in a strong acid like hydrochloric acid at low temperatures (0-5 °C) to maintain the stability of the diazonium salt.

  • Temperature Control: Maintaining a low temperature is critical. If the temperature rises, the diazonium salt can decompose prematurely, leading to side products. Use an ice-salt bath for better temperature control.

  • Nitrous Acid Decomposition: Sodium nitrite should be added slowly to the acidic solution of the aniline. Rapid addition can lead to the decomposition of the nitrous acid before it can react with the aniline.

Troubleshooting the Chlorination Step:
  • Catalyst Activity: The copper(I) chloride catalyst is susceptible to oxidation to copper(II), which is less effective. Use freshly prepared or high-purity copper(I) chloride.

  • Reaction Temperature: The decomposition of the diazonium salt in the presence of the copper catalyst is also temperature-dependent. A gradual increase in temperature is often necessary to drive the reaction to completion, but overheating can lead to the formation of tars and other byproducts.

  • Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can undergo side reactions, such as dimerization to form biphenyls or reaction with the solvent.[2] Ensuring an adequate concentration of the chloride source and active catalyst can help to minimize these side reactions.

Formation of Impurities

Question: I am observing significant impurities in my final product. What are the common impurities and how can I minimize their formation?

Answer: The nature of the impurities will depend on the synthetic route you are using.

  • Isomeric Impurities: If you are starting from a precursor that is not isomerically pure, you will likely carry those impurities through to your final product. For example, if your starting 3,5-dichloro-2,4-difluoroaniline contains other isomers, they will also undergo the Sandmeyer reaction.

  • Phenolic Byproducts: Premature decomposition of the diazonium salt in the presence of water can lead to the formation of the corresponding phenol. This can be minimized by careful temperature control during diazotization.

  • Dehalogenation: In some cases, particularly during purification or under harsh reaction conditions, dehalogenation can occur, leading to the formation of monochlorodifluorobenzene isomers.

Purification Strategies:
  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexane) can be an effective way to remove many impurities.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel can be used. A non-polar eluent system, such as hexane or a hexane/dichloromethane mixture, is typically effective.[5]

  • Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an excellent purification method.

Halogen Exchange (Halex) Reaction Issues

Question: My Halex reaction to introduce fluorine atoms is not proceeding to completion. What factors should I investigate?

Answer: The success of a Halex reaction depends on several key parameters.

  • Fluoride Source: The choice of fluoride salt is crucial. Anhydrous potassium fluoride is commonly used, and its reactivity can be enhanced by spray-drying or by using a phase-transfer catalyst.[6]

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically required to achieve the necessary reaction temperatures.[6]

  • Temperature: Halex reactions often require high temperatures (150-250 °C) to proceed at a reasonable rate.

  • Water Content: The presence of water can significantly reduce the efficacy of the fluoride source. Ensure all reagents and solvents are anhydrous.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound via the Sandmeyer reaction?

A common starting material is 3,5-dichloro-2,4-difluoroaniline.[7] This can be synthesized from 2,4-difluoronitrobenzene through chlorination followed by reduction of the nitro group.[8]

Q2: Are there any particular safety precautions I should take when running these reactions?

Yes, absolutely.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is generally recommended to use them in solution without isolation.[9]

  • Hydrogen Fluoride and its Derivatives: If using fluorinating agents derived from hydrogen fluoride, extreme caution must be exercised due to their high toxicity and corrosiveness.

  • Chlorine Gas: If performing a direct chlorination, chlorine gas is highly toxic and corrosive and must be handled in a well-ventilated fume hood with appropriate scrubbing systems.[8]

  • Catalytic Hydrogenation: If reducing a nitro group, be aware that catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric.[8]

Q3: How can I monitor the progress of my reaction?

Gas chromatography (GC) and thin-layer chromatography (TLC) are excellent techniques for monitoring the disappearance of starting material and the appearance of the product.[8] For reactions involving diazonium salts, quenching a small aliquot of the reaction mixture before analysis is necessary.

Q4: What are some of the applications of this compound?

It is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The unique substitution pattern of chlorine and fluorine atoms imparts specific electronic and steric properties that can be advantageous in drug design. It can also be used in materials science, for example, in the synthesis of liquid crystals.[1]

IV. Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Sandmeyer Reaction
ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CMinimizes premature decomposition of the diazonium salt.
Acid Hydrochloric AcidServes as both the acid catalyst and the chloride source.
Diazotizing Agent Sodium NitriteA common and effective reagent for forming diazonium salts.
Chlorination Catalyst Copper(I) ChlorideThe standard catalyst for the Sandmeyer chlorination.[2]
Chlorination Temperature Room temperature to 60 °C (gradual increase)Allows for controlled decomposition of the diazonium salt.
Step-by-Step Protocol: Sandmeyer Reaction
  • Dissolution: Dissolve 3,5-dichloro-2,4-difluoroaniline in concentrated hydrochloric acid and cool the mixture to 0 °C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Chlorination: Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture, extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

V. Visualizing the Workflow

Diagram 1: Troubleshooting Flowchart for Low Yield in Sandmeyer Reaction

Caption: Troubleshooting workflow for low yield.

Diagram 2: Synthetic Pathway via Sandmeyer Reaction

Sandmeyer_Pathway cluster_0 Diazotization cluster_1 Sandmeyer Chlorination Aniline 3,5-dichloro-2,4-difluoroaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl, 0-5 °C Product This compound Diazonium->Product CuCl, Δ

Caption: Key steps in the Sandmeyer synthesis.

VI. References

  • Smolecule. (2023, August 15). Buy this compound | 2253-30-7.

  • ChemicalBook. This compound synthesis.

  • ResearchGate. Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction | Request PDF.

  • Wikipedia. Sandmeyer reaction.

  • BYJU'S. Sandmeyer Reaction Mechanism.

  • PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.

  • Organic Chemistry Portal. Sandmeyer Reaction.

  • European Patent Office. Process for preparing chloro-difluorobenzene - EP 0447259 A1.

  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

  • Thieme. 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation).

  • Benchchem. improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis.

  • ResearchGate. Optimization of the diazotization and hydrolysis reaction conditions. a.

  • ResearchGate. Study of halogen-exchange fluorination of 4-chlorobenzaldehyde.

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • Organic Chemistry Portal. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source.

  • Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene.

  • Organic Syntheses. Organic Syntheses Procedure.

  • Google Patents. WO1998022413A1 - Halogen exchange reactions and uses thereof.

  • Google Patents. US5504264A - Process for preparing 1,3-difluorobenzene.

  • Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

  • Semantic Scholar. Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction.

  • ChemicalBook. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis.

  • Wiley Online Library. Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions.

  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.

  • PubChem. This compound | C6H2Cl2F2 | CID 10954177.

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

  • PubChem. 1,3-Dichloro-2,4-difluorobenzene | C6H2Cl2F2 | CID 142095.

Sources

Technical Support Center: Scale-Up of 1,5-Dichloro-2,4-difluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-dichloro-2,4-difluorobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered when scaling up reactions involving this versatile but reactive intermediate. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the successful transition of your processes from the lab to pilot and production scales.

Introduction to the Chemistry of this compound

This compound is a key building block in the synthesis of numerous high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the distinct reactivity of its halogen substituents. The fluorine and chlorine atoms are strong electron-withdrawing groups, rendering the aromatic ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This electronic nature also influences its reactivity in organometallic cross-coupling reactions.

However, the very features that make this molecule attractive also present significant challenges during scale-up. Issues with reaction control, side-product formation, and purification are common hurdles. This guide is structured to address the most prevalent challenges associated with three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Grignard Reactions, and Suzuki-Miyaura Cross-Coupling.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the this compound ring makes it an excellent substrate for SNAr reactions. In these reactions, a nucleophile displaces one of the halogen atoms, typically a fluorine due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex, which is often the rate-determining step.[1]

Troubleshooting Guide for SNAr Reactions

Question: My SNAr reaction is sluggish and incomplete, even at elevated temperatures. What could be the cause?

Answer: Several factors can contribute to a sluggish SNAr reaction during scale-up:

  • Insufficient Activation: While the fluorine and chlorine atoms are activating, a particularly weak nucleophile may still require more forcing conditions. However, simply increasing the temperature can lead to decomposition.

  • Poor Solubility: At larger scales, ensuring all reactants are in solution can be challenging. This compound and many nucleophiles have limited solubility in common solvents. A biphasic system may form, leading to a diffusion-controlled reaction rate.

  • Mass Transfer Limitations: In large reactors, inefficient mixing can create localized areas of low reactant concentration, slowing down the overall reaction rate. The rate of reaction can become dependent on the rate of mixing rather than the inherent kinetics.[2]

Solutions:

  • Solvent Selection: Screen for aprotic polar solvents like DMSO, DMF, or NMP, which are effective at solvating both the substrate and many nucleophiles.

  • Phase-Transfer Catalysis (PTC): If a biphasic system is unavoidable (e.g., using an aqueous base), a phase-transfer catalyst like a quaternary ammonium salt can shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.[3]

  • Improved Agitation: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. This is critical for overcoming mass transfer limitations.[2]

Question: I am observing significant formation of a di-substituted byproduct. How can I improve selectivity for mono-substitution?

Answer: The formation of a di-substituted product is a common challenge, arising from the second halogen being displaced by the nucleophile.

  • Excess Nucleophile: A large excess of the nucleophile will drive the reaction towards di-substitution.

  • High Temperature: Elevated temperatures can provide the activation energy needed for the less favorable second substitution to occur.

  • Reaction Stoichiometry Control: On a large scale, slow addition of the nucleophile is crucial. A localized high concentration of the nucleophile can lead to rapid di-substitution before the mono-substituted product has been fully formed throughout the reactor.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the nucleophile, using only a slight excess (e.g., 1.05-1.1 equivalents).

  • Slow Addition: Add the nucleophile solution dropwise to the heated solution of this compound. This maintains a low concentration of the nucleophile in the reaction mixture at all times.

  • Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable reaction rate to disfavor the higher activation energy di-substitution.

Experimental Protocol: Mono-substitution SNAr with an Amine Nucleophile

This protocol provides a general starting point for the mono-substitution of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen/argon inlet. Ensure the system is dry.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Charging Reactants: Charge this compound, potassium carbonate, and DMSO to the reactor.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.

  • Nucleophile Addition: Dissolve the amine nucleophile in a minimal amount of DMSO and add it to the reactor dropwise over 1-2 hours using an addition funnel.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Visualization: SNAr Troubleshooting Logic

SNAr_Troubleshooting cluster_problems Observed Problems cluster_causes1 Potential Causes for Low Conversion cluster_causes2 Potential Causes for Poor Selectivity cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Poor Selectivity start S_NAr Reaction Issue problem1 Low Conversion / Sluggish Reaction start->problem1 problem2 Poor Selectivity (Di-substitution) start->problem2 cause1a Poor Solubility problem1->cause1a cause1b Mass Transfer Limitation problem1->cause1b cause1c Weak Nucleophile problem1->cause1c cause2a Excess Nucleophile problem2->cause2a cause2b High Temperature problem2->cause2b cause2c Poor Addition Control problem2->cause2c solution1a Change Solvent (e.g., DMSO, NMP) cause1a->solution1a solution1c Use Phase-Transfer Catalyst cause1a->solution1c solution1b Increase Agitation cause1b->solution1b solution2a Use 1.05-1.1 eq. Nucleophile cause2a->solution2a solution2b Lower Reaction Temperature cause2b->solution2b solution2c Slow, Controlled Addition cause2c->solution2c

Caption: Troubleshooting flowchart for common SNAr reaction issues.

Section 2: Grignard Reactions

Formation of a Grignard reagent from this compound allows for the introduction of a carbon nucleophile. However, the presence of multiple halogens introduces complexities.

Troubleshooting Guide for Grignard Reactions

Question: My Grignard reagent formation is failing, or I am getting very low yields. What is going wrong?

Answer: Grignard reagent formation is notoriously sensitive to reaction conditions.

  • Moisture: The most common cause of failure is the presence of water, which will quench the Grignard reagent as it forms.[4] All glassware, solvents, and reagents must be scrupulously dry.

  • Passive Magnesium Surface: The magnesium turnings may have a passivating oxide layer that prevents the reaction from initiating.

  • Reaction Initiation: Aryl chlorides are less reactive than bromides or iodides, making initiation more difficult.

Solutions:

  • Drying Procedures: Dry all glassware in an oven overnight. Use anhydrous solvents.

  • Magnesium Activation: Activate the magnesium turnings by crushing them under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[4]

  • Entrainment Method: Add a more reactive alkyl halide (e.g., ethyl bromide) to initiate the reaction, then slowly add the this compound.

Question: I am observing a significant amount of a homocoupled (Wurtz-type) byproduct. How can I minimize this?

Answer: The Wurtz coupling reaction, where the Grignard reagent reacts with another molecule of the starting halide, is a major side reaction.[5] This is particularly problematic during scale-up.

  • High Local Concentration of Halide: Adding the aryl halide too quickly can lead to a high local concentration, favoring the Wurtz reaction.[6]

  • Exothermic Reaction: The formation of a Grignard reagent is exothermic.[4] If the heat is not dissipated effectively, the resulting high temperature will accelerate the Wurtz coupling.

Solutions:

  • Slow Addition: Add the this compound solution very slowly to the magnesium suspension.

  • Temperature Control: Use a cooling bath to maintain a consistent and moderate reaction temperature.

  • Dilution: Running the reaction at a higher dilution can disfavor the bimolecular Wurtz coupling reaction.

Visualization: Grignard Formation vs. Wurtz Coupling

Grignard_Wurtz cluster_main Desired Grignard Formation cluster_side Undesired Wurtz Coupling A Ar-Cl + Mg B Ar-MgCl A->B Slow Addition, Controlled Temp C Ar-MgCl + Ar-Cl D Ar-Ar C->D Fast Addition, High Temp

Caption: Competing pathways of Grignard formation and Wurtz coupling.

Section 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, using an electron-deficient aryl chloride like this compound presents specific challenges.

Troubleshooting Guide for Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling is not proceeding to completion. What are the likely issues?

Answer: The catalytic cycle of the Suzuki-Miyaura reaction has several potential failure points, especially with a challenging substrate.

  • Slow Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides in the rate-determining oxidative addition step.[7]

  • Catalyst Deactivation: The palladium catalyst can be sensitive and may deactivate over the course of the reaction.

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of strong bases and water.[8]

Solutions:

  • Catalyst and Ligand Selection: For electron-deficient aryl chlorides, use a catalyst system with electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos to facilitate oxidative addition.[8] Pre-catalysts can also offer better reproducibility.[8]

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[9]

  • Boronic Acid Stability: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[8]

Question: I am seeing significant amounts of homocoupling and dehalogenation byproducts. How can I suppress these?

Answer: These are common side reactions in Suzuki-Miyaura couplings.

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[9]

  • Dehalogenation: The replacement of a halogen with a hydrogen atom can occur if the palladium intermediate reacts with a proton source in the reaction mixture.

Solutions:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to minimize oxygen levels and thus reduce homocoupling.

  • Optimize Base and Solvent: Use anhydrous conditions where possible. While some water can be beneficial, excess water can promote protodeboronation.[7] The choice of base is also critical; for challenging couplings, stronger bases like potassium phosphate (K₃PO₄) are often effective.[7]

Data Table: Catalyst Systems for Challenging Suzuki Couplings
Catalyst SystemLigand TypeTypical SubstratesKey Advantages
Pd(PPh₃)₄TriphenylphosphineElectron-rich aryl bromides/iodidesReadily available, but often ineffective for aryl chlorides.[7]
Pd₂(dba)₃ / SPhosBuchwald-type biarylphosphineElectron-deficient aryl chloridesHigh activity for oxidative addition.[8]
XPhos Pd G3Buchwald-type pre-catalystSterically hindered and electron-deficient aryl chloridesHigh stability and activity, reproducible results.[10]
PdCl₂(dppf)Ferrocenyl phosphineGeneral purposeGood for a range of substrates, but may not be optimal for challenging cases.

References

  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • Scribd. (n.d.). Wurtz Coupling Reaction.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.
  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction.
  • Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent.
  • Benchchem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Wikipedia. (n.d.). Wurtz reaction.
  • Benchchem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • ResearchGate. (2025, August 7). Mixing and the Selectivity of Chemical Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. (2004).
  • Deitmann, E., et al. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Vapourtec Flow Chemistry. (n.d.).
  • ResearchGate. (2025, August 5).
  • Universidad de Alicante. (2019). The Suzuki-Miyaura reaction after the Nobel prize.
  • Chemical Processing. (n.d.). Conquer Pilot Plant Challenges.
  • Leah4Sci. (2020, February 20).
  • PMC - NIH. (2024, July 26).
  • European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene. EP 0447259 A1.
  • Chemistry Steps. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for Grignard Reactions Involving 3,5-Dichlorotoluene Precursors.
  • Semantic Scholar. (n.d.).
  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Scilit. (n.d.). Simultaneous Heat and Mass Transfer and Chemical Reaction.
  • Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • PMC - NIH. (n.d.).
  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • PMC - NIH. (n.d.).
  • LookChem. (n.d.). This compound - weifang yangxu group co.,ltd.
  • Google Patents. (n.d.). The 2,4 dichloro fluorobenzene synthesis technique. CN1075949A.
  • ResearchGate. (2025, July 27).
  • ScienceDaily. (2017, July 19).
  • MDPI. (n.d.). Natural Deep Eutectic Solvents for PHB Recovery: Mechanistic Insights and Implications for Sustainable Downstream Processing.
  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

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analysis of byproducts in 1,5-Dichloro-2,4-difluorobenzene reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Analysis of Byproducts in 1,5-Dichloro-2,4-difluorobenzene Reactions by GC-MS

Welcome to the technical support guide for the GC-MS analysis of reaction mixtures containing this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting byproduct formation in their synthetic routes. The unique substitution pattern of this compound presents specific challenges and opportunities in reactions such as nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling.[1][2] This guide provides in-depth, experience-based solutions to common issues encountered during GC-MS analysis.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues researchers face when analyzing reactions with this compound.

FAQ 1: My chromatogram shows no peaks, or only a solvent peak. What's the first thing I should check?

Answer:

The absence of peaks is a fundamental issue that points to several potential causes, ranging from simple setup errors to more complex instrument failures.[3] A systematic check is the most efficient way to diagnose the problem.[4]

  • Sample Injection:

    • Syringe Issues: Ensure your syringe is functioning correctly and is not clogged. A simple visual check of the plunger movement and drawing/expelling solvent can confirm this.[3][5]

    • Incorrect Injection Volume/Concentration: Your sample may be too dilute to detect.[3] Prepare a more concentrated sample or inject a larger volume (within the limits of your column and inlet).

    • ALS Errors: If using an autosampler, check for any error messages on the instrument or in the software. Ensure the vial is correctly placed and the syringe is properly aligned with the injection port.[5]

  • GC System Leaks:

    • Septum: A leaking septum is a very common cause of no or small peaks. Replace the septum, being careful not to overtighten the septum nut.[6]

    • Column Connections: Check the fittings at both the injector and detector ends of the column. Loose connections will lead to a loss of carrier gas flow and prevent the sample from reaching the detector.[6]

  • Gas Flow:

    • Carrier Gas Supply: Verify that the carrier gas cylinder has adequate pressure and that all valves are open.

    • Flow Controller: Check the instrument's reported flow rate to ensure it matches your method's setpoint. A faulty flow controller can lead to no flow.[4]

  • Detector and Electrometer:

    • Is the Detector On? Confirm that the detector (e.g., FID flame, MS filament) is on and operational. For an FID, check if it is lit.[3] For an MS, ensure the filament is on and the vacuum is stable.

    • Power and Connections: Check that the electrometer is powered on and that all cables are securely connected.[3]


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// Edges Start -> {CheckInjection, CheckLeaks, CheckGasFlow, CheckDetector}; CheckInjection -> Syringe -> Solution1; CheckInjection -> Concentration -> Solution2; CheckLeaks -> Septum -> Solution3; CheckLeaks -> Fittings -> Solution4; CheckGasFlow -> GasSupply -> Solution5; CheckDetector -> DetectorOn -> Solution6; }

Initial checks for absence of peaks.

FAQ 2: I'm seeing broad or tailing peaks for my halogenated compounds. What is causing this?

Answer:

Peak broadening and tailing for halogenated aromatics like this compound and its derivatives often point to issues with the sample introduction or the column itself.[6]

  • Active Sites in the Inlet or Column: Halogenated compounds can interact with active sites (e.g., silanol groups) in the GC inlet liner or at the head of the column. This causes adsorption, leading to peak tailing.

    • Solution: Use an ultra-inert or deactivated inlet liner.[7] If tailing persists, you may need to trim the first few centimeters of the column to remove accumulated non-volatile residues or active sites.[4]

  • Incorrect Injector Temperature:

    • Too Low: If the injector temperature is too low, the sample may not vaporize completely and quickly, leading to a slow, drawn-out introduction to the column and broad peaks.[3]

    • Too High: Excessively high temperatures can cause thermal degradation of thermally labile compounds, though this is less common for the stable aromatic core of your analyte.[3]

    • Solution: A good starting point for the injector temperature is 250 °C. You can optimize this by incrementally increasing the temperature and observing the effect on peak shape.

  • Carrier Gas Flow Rate: An incorrect flow rate can negatively impact chromatographic efficiency.

    • Solution: Ensure your carrier gas flow rate is optimized for your column dimensions. For a typical 30 m x 0.25 mm ID column, a helium flow rate of around 1.0-1.5 mL/min is a good starting point.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.

    • Solution: Dilute your sample or use a split injection to reduce the amount of sample reaching the column.[6]

Section 2: Byproduct Identification in Common Reactions

Understanding the potential side reactions is crucial for accurate byproduct identification. This compound is a versatile building block, often used in reactions where regioselectivity is key.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions, a nucleophile displaces one of the halogens on the aromatic ring. The fluorine atoms are generally more reactive than the chlorine atoms in SNAr due to the electron-withdrawing nature of fluorine, which activates the ring for nucleophilic attack.[9][10][11]

Question: I performed a monosubstitution on this compound with an amine nucleophile, expecting to replace one fluorine. My GC-MS shows multiple product peaks. How do I identify them?

Answer:

You are likely observing a mixture of regioisomers and potentially some disubstitution products.

  • Expected Monosubstitution Products:

    • Substitution at F: The primary product will likely be the replacement of one of the fluorine atoms. Due to the directing effects of the other halogens, you may get a mixture of isomers.

    • Substitution at Cl: While less favorable, some substitution of a chlorine atom can occur, leading to another set of isomers.[12]

  • Potential Disubstitution Byproducts: If the reaction conditions are too harsh (high temperature, long reaction time, excess nucleophile), you may see products where two halogens have been replaced.

  • MS Fragmentation Analysis: The key to distinguishing these products is mass spectrometry.

    • Molecular Ion (M+): Look for the molecular ion peak for each component. The isotopic pattern of chlorine is highly diagnostic. A compound with two chlorine atoms will show a characteristic M+, M+2, and M+4 pattern with an approximate ratio of 9:6:1.[13] A compound with one chlorine atom will have an M+ and M+2 pattern with a ratio of about 3:1.

    • Characteristic Fragment Ions: Look for the loss of a chlorine radical (Cl•, mass 35/37) or a fluorine atom (F•, mass 19).[13]

Potential Product Type Expected Molecular Weight (for C6H2Cl2F2 + R-NH2 - HF) Key MS Isotopic Pattern Common Fragmentation
Monosubstituted (F replaced)(MW of starting material) + (MW of R-NH) - 1One Chlorine (M+, M+2)Loss of Cl, fragmentation of R group
Monosubstituted (Cl replaced)(MW of starting material) + (MW of R-NH) - 35.5One Chlorine (M+, M+2)Loss of Cl, fragmentation of R group
Disubstituted (2F replaced)(MW of starting material) + 2(MW of R-NH) - 2Two Chlorines (M+, M+2, M+4)Loss of Cl, fragmentation of R group
Disubstituted (F, Cl replaced)(MW of starting material) + 2(MW of R-NH) - 1 - 35.5One Chlorine (M+, M+2)Loss of Cl, fragmentation of R group

// Nodes Start [label="{this compound | + Nucleophile (NuH)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MonoSub_F [label="{Monosubstitution (F replaced) | Major Product}", fillcolor="#34A853", fontcolor="#FFFFFF"]; MonoSub_Cl [label="{Monosubstitution (Cl replaced) | Minor Byproduct}", fillcolor="#FBBC05", fontcolor="#202124"]; DiSub [label="{Disubstitution | Byproduct under harsh conditions}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> MonoSub_F [label="More reactive site"]; Start -> MonoSub_Cl [label="Less reactive site"]; MonoSub_F -> DiSub [label="+ NuH"]; MonoSub_Cl -> DiSub [label="+ NuH"]; }

Potential SNAr reaction pathways.

Scenario 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. When reacting this compound with an arylboronic acid, several byproducts are common.[14]

Question: I'm performing a Suzuki coupling to replace one of the chlorine atoms. My GC-MS shows several unexpected peaks, some of which do not contain both coupling partners. What are they?

Answer:

Besides the desired cross-coupling product, Suzuki reactions are known to produce several characteristic byproducts.[15]

  • Homocoupling of the Boronic Acid: This is one of the most common byproducts, resulting in a biaryl compound derived from two molecules of your boronic acid coupling partner.[15][16] This is often favored in the presence of oxygen.[16]

    • Identification: Look for a peak with a molecular weight corresponding to two of your boronic acid aryl groups joined together. It will lack the characteristic chlorine isotopic pattern.

  • Protodeboronation: The boronic acid can react with trace water or solvent protons, leading to the formation of the corresponding arene (the aryl group from the boronic acid with a hydrogen instead of the B(OH)2 group).[15]

    • Identification: This will be a relatively low molecular weight peak corresponding to your boronic acid's parent arene.

  • Dehalogenation (Hydrodehalogenation): The starting this compound can be reduced, replacing one of the chlorine atoms with a hydrogen.

    • Identification: Look for a peak with a molecular weight of this compound minus the mass of a chlorine atom plus the mass of a hydrogen atom. The MS will show an isotopic pattern for only one chlorine.

Byproduct Type Origin Identification by MS
HomocouplingAr-B(OH)2 + Ar-B(OH)2M+ = 2 x (MW of Ar). No halogen pattern.
ProtodeboronationAr-B(OH)2 + H+M+ = MW of Ar-H. No halogen pattern.
DehalogenationStarting Material + [H]M+ = MW of starting material - 34.5. Shows isotopic pattern for one Cl.
Section 3: GC-MS Method Optimization Protocol

A well-optimized GC-MS method is essential for the successful separation and identification of isomers and byproducts.[8]

Protocol: Optimizing GC Separation of Regioisomers
  • Column Selection:

    • For separating halogenated aromatic isomers, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), is a robust starting point.[17]

    • For particularly difficult separations, consider a column with a higher phenyl content (e.g., 35% or 50% phenyl) or a PFP (pentafluorophenyl) phase to enhance separation based on dipole-dipole interactions and shape selectivity.[18]

  • Temperature Program Optimization:

    • Initial Oven Temperature: Start with a low initial temperature (e.g., 50-70 °C) held for 1-2 minutes. This promotes sharp peaks for volatile components.[19]

    • Ramp Rate: Use a slow temperature ramp (e.g., 5-10 °C/min) to maximize the resolution between closely eluting isomers.[8][19] A faster ramp can be used after the main products have eluted to clean the column.

    • Final Temperature: Set a final temperature that is high enough to elute all components from the column, but do not exceed the column's maximum operating temperature. Hold for 5-10 minutes to ensure the column is clean for the next injection.

  • Injector and MS Source Parameters:

    • Injector Mode: Use splitless injection for trace analysis or a split injection (e.g., 20:1 or 50:1 split ratio) for more concentrated samples to avoid column overload.

    • MS Source Temperature: A source temperature of 230 °C is standard for many applications.

    • Ionization Energy: Standard electron ionization (EI) at 70 eV should be used to generate reproducible fragmentation patterns that are comparable to library spectra.[13]


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// Edges Start -> Column; Start -> Temp; Start -> Injector; Temp -> InitialTemp -> Ramp -> FinalTemp; Injector -> Mode; {FinalTemp, Mode, Column} -> Result; }

Workflow for GC method optimization.

References
  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Scribd. (n.d.). GC - MS Troubleshooting Sheets. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Retrieved from [Link]

  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. Retrieved from [Link]

  • Agilent. (n.d.). User Manual: GC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (n.d.). Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water. Retrieved from [Link]

  • Shimadzu. (n.d.). Application Note. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]

  • NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-2,4-difluorobenzene. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. Retrieved from [Link]

  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • PubChem. (n.d.). 1,5-Dichloro-2,5-difluorohexane. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,5-Dichloro-2,4-difluorobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1,5-dichloro-2,4-difluorobenzene via recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during the purification process.

Introduction to Recrystallization of this compound

This compound (CAS No. 2253-30-7) is a halogenated aromatic compound with a molecular weight of approximately 182.98 g/mol .[1][2] It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of this compound is critical for the success of subsequent synthetic transformations and the quality of the final product.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point. This temperature-dependent solubility allows for the separation of the desired compound from soluble impurities, which remain in the mother liquor upon cooling, and insoluble impurities, which can be removed by hot filtration.

Due to the similar boiling points of dichlorodifluorobenzene isomers, which are common impurities from its synthesis, fractional distillation can be challenging.[1] Recrystallization, therefore, presents an effective alternative for achieving high purity by exploiting differences in the crystal lattice energies of the isomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing a successful recrystallization protocol.

PropertyValueSource
CAS Number 2253-30-7[3]
Molecular Formula C₆H₂Cl₂F₂[1]
Molecular Weight 182.98 g/mol [1][2]
Appearance Colorless to pale yellow liquid or solid[3]
Boiling Point 167-168 °C at 749 mmHg[1]
Melting Point Not consistently reported; must be determined experimentally for the pure compound.
Solubility Generally soluble in organic solvents such as alcohols, chloroform, and benzene. Poorly soluble in water.[1]

Experimental Protocol: Recrystallization of this compound

This protocol is divided into two main stages: solvent screening to identify a suitable solvent or solvent system, and the full recrystallization procedure.

Part 1: Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent for this compound should meet the following criteria:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at room temperature and below: The compound should precipitate out of the solution upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: The impurities should either be completely insoluble in the hot solvent or remain soluble in the cold solvent.

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Hexane

  • Heptane

  • Toluene

  • Ethyl Acetate

Screening Procedure:

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, swirling to mix, until a total of 0.5 mL has been added. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a heating block.

  • Continue adding the solvent in small portions (0.2-0.3 mL at a time) while heating until the solid completely dissolves. Note the total volume of solvent required.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid.

Part 2: Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude Crude this compound add_solvent Add minimal hot solvent crude->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration Optional cooling Slow Cooling to Room Temperature dissolve->cooling No insoluble impurities hot_filtration->cooling ice_bath Ice Bath Cooling cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash mother_liquor Mother Liquor (contains soluble impurities) vacuum_filtration->mother_liquor Separation drying Drying wash->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Recrystallization workflow for this compound.

Detailed Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions and heat the mixture to the solvent's boiling point with stirring. Continue adding the hot solvent until the solid is just dissolved. Avoid using an excess of solvent to maximize the recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) to the solution. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel and filter flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Troubleshooting Guide

ProblemPotential Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. High concentration of impurities.Choose a solvent with a lower boiling point. Allow the solution to cool more slowly. Add a small amount of a co-solvent in which the compound is more soluble to keep it in solution at a lower temperature.
No Crystal Formation Too much solvent was used. The solution is not supersaturated. The compound is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution and then cool again. Scratch the inside of the flask with a glass stirring rod to create nucleation sites. Add a seed crystal of the pure compound.
Poor Recovery The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing. Consider a different solvent in which the compound is less soluble when cold.
Premature Crystallization during Hot Filtration The solution is cooling too quickly in the funnel.Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration and evaporate it after filtration.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

Q2: How do I choose between a single solvent and a two-solvent system for recrystallization?

A2: A single solvent is generally preferred for its simplicity. However, if a suitable single solvent cannot be identified, a two-solvent system can be effective. In a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent). The two solvents must be miscible. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: What are the likely isomeric impurities in a crude sample of this compound?

A3: The synthesis of this compound typically involves electrophilic aromatic substitution reactions.[1] Depending on the starting materials and reaction conditions, other dichlorodifluorobenzene isomers, such as 1,3-dichloro-2,4-difluorobenzene, could be present as impurities. The separation of these isomers is a primary goal of the recrystallization process.

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

References

  • PubChem. This compound. [Link]

Sources

preventing decomposition of 1,5-Dichloro-2,4-difluorobenzene during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for 1,5-dichloro-2,4-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but reactive building block. Here, we address common challenges and provide in-depth, field-proven troubleshooting advice to help you prevent decomposition and achieve optimal results in your synthetic endeavors.

Introduction: Understanding the Reactivity of this compound

This compound is an electron-deficient aromatic ring, a characteristic imparted by four electron-withdrawing halogen substituents. This electronic nature makes it an excellent substrate for certain reactions, such as palladium-catalyzed cross-couplings, but also renders it susceptible to specific decomposition pathways. The primary challenges encountered during its use are:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-poor ring is activated towards attack by nucleophiles, which can lead to undesired substitution of the halogen atoms.

  • Hydrodehalogenation (HDH): In catalytic reactions, particularly those involving palladium, the replacement of a chlorine atom with hydrogen can be a significant side reaction.

  • Site Selectivity Issues: Differentiating between the two chemically distinct chlorine atoms for mono-substitution can be challenging.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to navigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is turning dark, and I'm isolating multiple unidentified byproducts. What's going on?

Answer: A dark reaction color and complex product mixture often point to decomposition via Nucleophilic Aromatic Substitution (SNAr), especially if your reaction contains strong bases or nucleophiles. The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic attack.

Causality: Strong bases (e.g., NaOH, NaOt-Bu) or the amine coupling partner itself can act as nucleophiles, attacking the aromatic ring and displacing one of the halogen atoms. While the C-F bond is stronger than the C-Cl bond, in SNAr reactions, fluoride can be a better leaving group because its high electronegativity stabilizes the intermediate Meisenheimer complex.[1][2] This can lead to a cascade of uncontrolled reactions.

Troubleshooting Protocol: Mitigating SNAr Decomposition

  • Base Selection: Switch from strong, nucleophilic bases to weaker, non-nucleophilic inorganic bases. For reactions like Suzuki-Miyaura couplings, milder bases are often sufficient to facilitate the catalytic cycle without promoting SNAr.[3][4]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures significantly accelerate SNAr. Consider screening temperatures starting from room temperature up to 80 °C.

  • Reagent Stoichiometry: Use the minimum necessary excess of the base and nucleophile/coupling partner. A large excess can drive the undesired SNAr pathway.

Table 1: Recommended Bases for Cross-Coupling Reactions
BaseRecommended ForTypical ConditionsRationale for Use
K3PO4 (Potassium Phosphate)Suzuki, Buchwald-Hartwig2-3 equivalents, often with aqueous solvent mixturesA mild, non-nucleophilic base that effectively promotes transmetalation and deprotonation.[3]
K2CO3 (Potassium Carbonate)Suzuki2-3 equivalents, aqueous or anhydrousAnother mild inorganic base suitable for many Suzuki couplings.[5]
Cs2CO3 (Cesium Carbonate)Suzuki, Buchwald-Hartwig2-3 equivalents, anhydrous solvents (e.g., dioxane)Offers good solubility in organic solvents and is effective for challenging couplings.
FAQ 2: I am attempting a Suzuki-Miyaura coupling, but my main byproduct is 1-chloro-2,4-difluorobenzene. Why am I losing a chlorine atom?

Answer: The formation of 1-chloro-2,4-difluorobenzene is a classic case of hydrodehalogenation (HDH), a common side reaction in palladium-catalyzed cross-couplings.

Causality: The catalytic cycle for cross-coupling involves Pd(0) and Pd(II) intermediates. If a source of hydride (H⁻) is present, it can intercept a key palladium intermediate. Common hydride sources include solvent impurities (e.g., alcohols), boronic acid reagents, or side reactions with the base and water. These hydrides can form a palladium-hydride species (Pd-H), which can then undergo reductive elimination with the aryl group to produce the hydrodehalogenated product.

Troubleshooting Protocol: Suppressing Hydrodehalogenation

  • Solvent and Reagent Purity: Use high-purity, anhydrous, and degassed solvents. Ensure your boronic acid is of high quality.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination of the desired product, minimizing the lifetime of intermediates that could be intercepted by hydride species.

  • Reaction Conditions: Run the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation that can lead to side reactions.

  • Additive Consideration: In some cases, the addition of a hydrogen scavenger or altering the catalytic system (e.g., using a bimetallic Pd-Cu system) can suppress HDH.

Diagram 1: Competing Pathways for this compound

cluster_0 Desired Pathway: Cross-Coupling cluster_1 Decomposition Pathway: SNAr A This compound B Oxidative Addition (Pd(0) -> Pd(II)) A->B Pd(0) catalyst C Transmetalation / Amine Coordination B->C Boronic Acid / Amine D Reductive Elimination C->D Base D->A Catalyst Regeneration E Desired Product D->E F This compound G Nucleophilic Attack F->G Strong Base / Nucleophile H Meisenheimer Complex G->H I Loss of Leaving Group H->I J SNAr Byproduct I->J

Caption: Competing reaction pathways for this compound.

FAQ 3: I need to perform a mono-substitution. How can I control the regioselectivity between the two chlorine atoms?

Answer: Achieving selective mono-substitution on a dihalogenated arene depends on exploiting the subtle electronic and steric differences between the two reactive sites. In this compound, the two chlorine atoms are electronically distinct.

Causality: The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the aryl halide to the Pd(0) center.[6][7] This step is favored at the more electron-deficient (more electrophilic) carbon center. The C1-Cl is flanked by a fluorine atom, while the C5-Cl is not. The strong inductive effect of the ortho-fluorine atom at C2 makes the C1 position more electrophilic than the C5 position. Therefore, oxidative addition is generally expected to occur preferentially at the C1-Cl bond.

Troubleshooting Protocol: Enhancing Site Selectivity

  • Stoichiometry Control: Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid) to favor mono-substitution and minimize double addition.

  • Low Temperature: Running the reaction at a lower temperature can amplify the small energetic differences between the two sites, leading to higher selectivity.

  • Bulky Ligands: Employing a sterically demanding ligand on the palladium catalyst can further enhance selectivity. The catalyst may preferentially react at the less sterically hindered chlorine atom, though in this specific molecule, the steric environments are similar. The primary driver will be electronics.

  • Careful Monitoring: Follow the reaction progress closely using GC/MS or LC/MS to stop the reaction once the desired mono-substituted product is maximized, before significant formation of the di-substituted product occurs.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), potassium phosphate (K3PO4, 3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)2 (2 mol%) and a suitable ligand like SPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 1,4-dioxane/water mixture, 5:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (start screening at 80 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram 2: Troubleshooting Workflow for Cross-Coupling Reactions

Start Reaction Issue Q1 Primary Issue? Start->Q1 A1 Increase Temp. Screen Ligands Check Catalyst Activity Q1->A1 Low Conversion B1 Switch to Milder Base (K3PO4) Lower Temperature Reduce Nucleophile Equivalents Q1->B1 Decomposition / SNAr C1 Use Anhydrous/Degassed Solvents Ensure Inert Atmosphere Use Bulky, Electron-Rich Ligand Q1->C1 Hydrodehalogenation A2 Try a more active catalyst system (e.g., different Pd precursor/ligand) A1->A2 Still Low? B2 Further reduce temperature Screen alternative non-nucleophilic bases B1->B2 Still Decomposing? C2 Check purity of reagents Consider alternative H-scavengers C1->C2 Still HDH?

Caption: A decision tree for troubleshooting common cross-coupling issues.

References

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Mewada, A. S.; et al. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Adv.2021 , 11, 29013-29019. [Link]

  • Dorel, R.; Echavarren, A. M. The Buchwald-Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58 (48), 17118-17129. [Link]

  • Palani, V.; et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev.2022 , 122 (11), 10126–10169. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176-4211. [Link]

  • Valente, C.; et al. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.2021 . [Link]

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics, 89th Edition.
  • Delaney, C. P.; et al. Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catal.2020 , 10 (1), 73–80. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Quora. Which bond would be stronger, C−F or C−Cl? [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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Technical Support Center: Catalyst Selection for Selective Coupling of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert advice, troubleshooting protocols, and frequently asked questions for the selective functionalization of 1,5-dichloro-2,4-difluorobenzene. Our focus is on providing practical, field-proven insights to overcome common challenges in achieving high-yield, mono-selective cross-coupling reactions.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in medicinal chemistry and materials science. Its symmetrical structure presents a unique challenge: how to selectively functionalize one C-Cl bond while leaving the other intact for subsequent transformations. The C-F bonds are substantially stronger and generally remain unreactive under typical palladium-catalyzed conditions.[1] This guide is designed to help you navigate the nuanced catalyst selection process to achieve predictable and reproducible mono-coupling.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki-Miyaura coupling. What is the best starting point for a catalyst system to achieve mono-arylation?

A1: Achieving mono-selectivity in Suzuki coupling with this substrate hinges on controlling the reactivity to prevent double addition. The key is to use a catalyst system that is active enough to couple the aryl chloride but where the rate of the second coupling is significantly slower. This is typically achieved with bulky, electron-rich phosphine ligands.

For initial screening, we recommend a palladium(II) precatalyst paired with a dialkylbiaryl phosphine ligand. These ligands are known to promote the challenging oxidative addition step with aryl chlorides while their steric bulk can disfavor the formation of a di-substituted intermediate.[2][3]

Recommended Starting Conditions for Mono-Suzuki Coupling:

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 Buchwald PrecatalystPrecatalysts offer better air stability and generate the active Pd(0) species in situ. For aryl chlorides, precatalysts are often more reliable.[4]
Ligand SPhos or XPhos (1.5 - 2.5 mol%)These bulky, electron-rich ligands are highly effective for activating C-Cl bonds and often provide excellent mono-selectivity.[3][5]
Base K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.)A moderately weak base is often sufficient and can prevent degradation of sensitive functional groups on your coupling partner.[6]
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio)The presence of water is often crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7]
Temperature 80 - 110 °CAryl chloride couplings typically require elevated temperatures to proceed at a reasonable rate.[8]
Stoichiometry Use a slight excess of this compound (1.2 - 1.5 equiv.) relative to the boronic acid.This statistical advantage favors the mono-coupled product and is a simple, effective strategy to improve selectivity.
Q2: How does catalyst selection change if I want to perform a Buchwald-Hartwig amination?

A2: The principles are similar—bulky, electron-rich ligands are essential—but the base and solvent system are often different. The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[9][10]

Recommended Starting Conditions for Mono-Buchwald-Hartwig Amination:

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or a G3/G4 Buchwald PrecatalystAs with Suzuki coupling, air-stable precatalysts are highly recommended for consistency and high activity.
Ligand RuPhos or BrettPhos (1.5 - 2.5 mol%)These ligands are specifically designed for C-N bond formation and show excellent performance with challenging aryl chlorides and a wide range of primary and secondary amines.[11][12]
Base NaOt-Bu or LiHMDS (1.5 - 2.0 equiv.)A strong base is required for the catalytic cycle.[10] NaOt-Bu is a common choice, but LiHMDS can be advantageous for substrates with base-sensitive functional groups.
Solvent Toluene or Dioxane (Anhydrous)Unlike the Suzuki reaction, water must be rigorously excluded as it can hydrolyze the catalyst and reagents.
Temperature 90 - 110 °CElevated temperatures are generally necessary to overcome the activation barrier for C-Cl bond cleavage.
Q3: Can I achieve selective mono-Sonogashira coupling on this substrate?

A3: Yes, selective mono-Sonogashira coupling is feasible. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13] Selectivity is influenced by the ligand on the palladium center and reaction conditions. In some dihaloarene systems, the choice of ligand has been shown to control which position reacts.[14][15]

For this compound, the primary challenge remains mono- versus di-alkynylation. A common strategy is to perform the reaction at a lower temperature to slow the rate of the second coupling.

dot

Caption: Initial catalyst selection workflow for different coupling reactions.

Troubleshooting Guide

Q4: My reaction is not working or is extremely sluggish. What should I check first?

A4: A stalled reaction with an aryl chloride substrate is a common issue. Here is a diagnostic workflow:

  • Confirm Catalyst Activity: The most frequent culprit is an inactive catalyst.

    • Was your Pd(0) source properly handled? If not using an air-stable precatalyst, ensure your Pd(0) source was not exposed to air.

    • Is your solvent and base pure and dry? For Buchwald-Hartwig and Sonogashira reactions, water and oxygen are detrimental. Ensure solvents are freshly distilled or from a sure-seal bottle and that bases are stored in a desiccator.[6]

    • Run a positive control: Use a more reactive aryl bromide (e.g., 4-bromoanisole) with your catalyst system. If it works, the issue lies with the activation of your specific substrate.

  • Evaluate Reaction Conditions:

    • Increase Temperature: Aryl chloride activation has a high energy barrier. Cautiously increase the temperature in 10 °C increments.[6]

    • Screen a Stronger Base (for Suzuki): If K₃PO₄ is not effective, consider a stronger base like Cs₂CO₃.

    • Check for Proper Mixing: Ensure vigorous stirring, especially if the base is not fully soluble.[6]

  • Re-evaluate Ligand Choice: If the above steps fail, the chosen ligand may not be optimal.

    • Increase Electron Density/Bulk: Move to a more electron-rich or sterically hindered ligand. For example, if SPhos is not working in a Suzuki coupling, XPhos provides more steric bulk and may facilitate the reaction.

dot

Troubleshooting_No_Reaction start Problem: No or Sluggish Reaction q1 1. Check Catalyst & Reagents - Run positive control (ArBr)? - Reagents pure & anhydrous? start->q1 sol1_pass Control Works: Issue is substrate activation q1->sol1_pass Yes sol1_fail Control Fails: Catalyst system is inactive. Replace Pd source, ligand, solvent. q1->sol1_fail No q2 2. Increase Driving Force - Increase temperature? - Use stronger base? sol1_pass->q2 sol2 Reaction Proceeds q2->sol2 Yes q3 3. Screen Ligands - Try bulkier/more electron-rich ligand? q2->q3 No sol3 Problem Solved q3->sol3 Yes

Caption: Diagnostic flowchart for a non-reactive coupling experiment.

Q5: I am getting a significant amount of the di-substituted product. How can I improve mono-selectivity?

A5: This is the central challenge. The mono-coupled product is often more electron-rich and thus more reactive towards oxidative addition than the starting material, leading to the di-coupled product.

  • Adjust Stoichiometry: This is the first and simplest parameter to change. Increase the excess of this compound to 2.0 or even 3.0 equivalents. This statistically disfavors the second coupling event.

  • Lower the Temperature & Time: Run the reaction at the lowest temperature that still gives a reasonable conversion rate. Monitor the reaction by GC/MS or LC/MS and stop it once the starting material is consumed or the mono-product concentration is maximized, before significant di-product forms.

  • Increase Ligand Steric Bulk: A bulkier ligand can create a more sterically congested palladium center after the first coupling, making the second oxidative addition more difficult.

    • Ligand Comparison Table:

      Ligand Class Example(s) Key Feature Application Notes
      Monodentate Biarylphosphines SPhos, XPhos, RuPhos High steric bulk and electron density. Excellent general ligands for aryl chlorides. XPhos is bulkier than SPhos and may offer higher mono-selectivity.[3]
      Chelating Phosphines Xantphos, dppf Wide bite angle. Can be effective but sometimes less active for aryl chlorides than monodentate ligands.[10] The bidentate coordination may help prevent catalyst decomposition.[9]

      | N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Very strong electron donors. | Highly active for C-Cl activation, but their smaller size relative to some biarylphosphines might sometimes lead to lower selectivity.[16] |

  • Reduce Catalyst Loading: In some cases, a lower catalyst concentration can favor mono-substitution by reducing the overall reaction rate. Try decreasing the catalyst loading from 2 mol% down to 1 mol% or even 0.5 mol%.

Q6: I see an unexpected side product corresponding to the loss of a chlorine atom (hydrodechlorination). What causes this and how can I prevent it?

A6: Hydrodechlorination (HDC) is a known side reaction where the C-Cl bond is cleaved and replaced by a C-H bond. This is often more prevalent with highly active, electron-rich catalyst systems.[17]

  • Source of Hydride: The hydride source can be the solvent (e.g., isopropanol, THF), the amine coupling partner (if it has α-hydrogens), or even the base.

  • Prevention Strategies:

    • Choose a Non-Hydride Donating Solvent: Toluene or Dioxane are generally safer choices than THF or alcoholic solvents.

    • Use a Weaker Base: If using a very strong base like NaOt-Bu, consider switching to K₃PO₄ or Cs₂CO₃ if the reaction still proceeds.

    • Change the Ligand: Some ligands are more prone to promoting β-hydride elimination or related pathways that can lead to HDC. Screening different ligand classes (e.g., trying an NHC ligand if a phosphine is failing) may solve the problem.

Experimental Protocols

Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling

This is a representative starting protocol. Optimization will be required.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Pd precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%), the arylboronic acid (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and K₃PO₄ (3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add anhydrous toluene (8 mL) and water (0.8 mL) via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS. Look for the disappearance of the boronic acid and the formation of the mono-coupled product.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Goddard, B., & Wierda, D. A. (n.d.). Activation of Carbon Chlorine Bonds Using Palladium (II) Catalysts. Saint Anselm College. [Available at: [Link]]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Available at: [Link]]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie (International ed. in English), 41(22), 4176–4211. [Available at: [Link]]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 114(22), 4350-4386. [Available at: [Link]]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Available at: [Link]]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Available at: [Link]]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Available at: [Link]]

  • Morressier. (2022). Origin of ligand-controlled selectivity in cross-coupling of dichloroheteroarenes. [Available at: [Link]]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421. [Available at: [Link]]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Available at: [Link]]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Available at: [Link]]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Available at: [Link]]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496-2497. [Available at: [Link]]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Available at: [Link]]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Available at: [Link]]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Available at: [Link]]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421. [Available at: [Link]]

  • Zhang, Y., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(32), 7569-7574. [Available at: [Link]]

  • Varghese, R., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(44), 12519-12536. [Available at: [Link]]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Available at: [Link]]

  • Walker, S. D., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1555–1564. [Available at: [Link]]

  • Al-Harrasi, W. M. S., et al. (2020). Ordered Mesoporous Carbon as a Support for Palladium-Based Hydrodechlorination Catalysts. Catalysts, 11(1), 19. [Available at: [Link]]

  • Fairlamb, I. J. S., et al. (2006). Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213–1216. [Available at: [Link]]

  • Kumar, D., et al. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 7(1), 79-84. [Available at: [Link]]

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Technical Support Center: Managing Exothermic Reactions of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,5-Dichloro-2,4-difluorobenzene is a valuable and versatile building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern of four halogen atoms allows for selective and sequential functionalization.[1] However, the very features that make it synthetically useful—multiple activating and leaving groups on an aromatic ring—also introduce significant thermal hazards. The most common reactions, such as Nucleophilic Aromatic Substitution (SNAr), are frequently highly exothermic and carry a risk of thermal runaway if not managed with expertise and foresight.[2][3]

This guide serves as a technical support center for researchers, scientists, and process chemists. It is designed to move beyond simple procedural lists, providing in-depth, field-proven insights into the causality behind experimental choices. Our goal is to equip you with the knowledge to proactively manage, troubleshoot, and safely control the exothermic potential of reactions involving this compound.

Section 1: Foundational Knowledge & Core Principles (FAQs)

This section addresses the fundamental questions regarding the properties and reactivity of this compound, laying the groundwork for understanding its thermal hazards.

Q1: What are the key physical and thermal properties of this compound?

A1: Understanding the basic physical properties is the first step in safe handling and reaction design. The compound is a solid at room temperature with a relatively high boiling point. Its thermal stability is generally good under normal conditions but can decompose at very high temperatures.[1]

Table 1: Physical and Thermal Properties of this compound

Property Value Source
Molecular Formula C₆H₂Cl₂F₂ [4]
Molecular Weight 182.98 g/mol [4]
CAS Number 2253-30-7 [4]
Boiling Point 167-168 °C (at 749 mmHg) [1]

| Thermal Stability | Stable under normal conditions; may decompose at >400°C. |[1] |

Q2: Which reactions involving this compound are the primary sources of exotherms?

A2: The predominant source of significant exothermic behavior is Nucleophilic Aromatic Substitution (SNAr) .[3] In these reactions, a nucleophile (e.g., an amine, alkoxide, thiolate) displaces one of the halogen atoms on the aromatic ring. The unique arrangement of halogens on this compound makes it susceptible to such attacks. Due to the high reactivity, these substitutions can release a substantial amount of energy in a short period.

Q3: Why are SNAr reactions with this substrate so energetic?

A3: The high exothermicity of SNAr reactions on this substrate is rooted in its electronic structure and the reaction mechanism. The process occurs in two main steps:

  • Formation of the Meisenheimer Complex: The nucleophile attacks one of the carbon atoms bearing a halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] This step is typically the rate-determining and most exothermic part of the reaction. The electron-withdrawing nature of the four halogens makes the ring electron-deficient (electrophilic) and thus highly susceptible to nucleophilic attack.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a halide ion (F⁻ or Cl⁻). In SNAr, fluoride is often a better leaving group than chloride, which is counterintuitive when compared to SN1/SN2 reactions.[5] This is because the highly electronegative fluorine atom strongly stabilizes the intermediate complex, making the initial attack more favorable.

The combination of a highly activated, electron-poor ring and a strong nucleophile leads to a rapid reaction rate and a large release of heat.

Q4: What is "thermal runaway" and why is it the most critical risk?

A4: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[6] It occurs when the heat generated by the reaction exceeds the rate at which heat can be removed by the cooling system. This creates an uncontrolled positive feedback loop: the rising temperature accelerates the reaction rate, which in turn generates even more heat, leading to a rapid and dangerous increase in temperature and pressure.[7] This can result in boiling of the solvent, vessel over-pressurization, and potentially an explosion.[6]

G cluster_0 Thermal Runaway Feedback Loop Temp Temperature Increases Rate Reaction Rate Accelerates Temp->Rate Arrhenius Law HeatGen More Heat is Generated Rate->HeatGen Exothermic Nature HeatGen->Temp Positive Feedback HeatRemoval Cooling Capacity is Exceeded HeatGen->HeatRemoval Overwhelms System

Caption: The Thermal Runaway Feedback Loop.

Section 2: Proactive Exotherm Management & Protocols

Effective management of exothermic reactions is proactive, not reactive. This involves careful planning, proper equipment, and a deep understanding of the reaction kinetics.

Q5: How should I design an experiment to proactively and safely manage a potential exotherm?

A5: A robust experimental setup is your primary defense against thermal runaway. Simply running the reaction in an ice bath is insufficient for potentially vigorous exotherms. A controlled, continuously monitored system is required.

Protocol 1: General Procedure for Controlled Exothermic Reactions

  • Reactor Setup:

    • Use a jacketed glass reaction vessel connected to a circulating cryostat (heating/cooling bath). This provides precise and responsive temperature control far superior to a static ice bath.

    • Equip the reactor with an overhead mechanical stirrer. This ensures efficient mixing and homogenous heat distribution, preventing the formation of localized hot spots.

    • Insert a calibrated internal temperature probe (thermocouple or Pt100) that measures the actual temperature of the reaction mixture, not the bath.

    • Use a pressure-equalizing addition funnel or a syringe pump for reagent delivery. This allows for slow, controlled addition.[8]

    • Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with air or moisture.[9]

  • Initial Cooling:

    • Charge the reactor with this compound and the chosen solvent.

    • Begin stirring and cool the solution to the desired starting temperature (e.g., 0 °C, -20 °C, or lower depending on the anticipated exotherm) before beginning the addition of the nucleophile.[8]

  • Controlled Addition:

    • Add the nucleophilic reagent solution slowly and dropwise via the addition funnel or syringe pump. The rate of addition is the primary variable for controlling heat generation.

  • Continuous Monitoring:

    • Continuously monitor the internal reaction temperature. The addition rate should be immediately adjusted or stopped if the temperature rises more than a few degrees above the setpoint.

  • Reaction Hold & Completion:

    • Once the addition is complete, maintain the reaction at the controlled temperature, stirring until analysis (e.g., TLC, LC-MS) confirms the reaction is complete. Do not warm the reaction until you are certain the exothermic phase is over.

G start Start setup Setup Jacketed Reactor Cryostat Overhead Stirrer Temp Probe Addition Funnel start->setup charge Charge Substrate & Solvent setup->charge cool Cool to Setpoint (e.g., 0°C) charge->cool add Begin Slow, Controlled Addition of Nucleophile cool->add monitor Continuously Monitor Internal Temperature add->monitor monitor->add Temp Stable hold Hold at Temperature Post-Addition monitor->hold Addition Complete analyze Analyze for Completion (TLC, LC-MS) hold->analyze analyze->hold Incomplete workup Proceed to Controlled Workup/Quench analyze->workup Complete end End workup->end

Caption: Workflow for a Controlled Exothermic Reaction.

Q6: What is the single most important factor to prevent a runaway reaction during reagent addition?

A6: The key is to ensure the reaction consumes the reagent as it is added. The most dangerous scenario is the accumulation of unreacted reagents in the flask due to an induction period or slow initial kinetics (e.g., at very low temperatures).[8] If the reaction suddenly initiates, it will process all the accumulated reagent at once, generating a massive, uncontrollable exotherm.

  • Best Practice: When starting the addition, add a small amount of the nucleophile and observe a slight, controlled temperature increase. This confirms the reaction has initiated. If no exotherm is observed, stop the addition and investigate the cause (e.g., catalyst issue, impure starting material) before proceeding.

Q7: How can I quantitatively assess the thermal risk before scaling up a reaction?

A7: For process development and scale-up, qualitative observation is insufficient. Reaction Calorimetry (RC1) is the authoritative tool for this purpose. A reaction calorimeter measures the heat flow in real-time, providing critical data:

  • Heat of Reaction (ΔHrxn): The total energy released.

  • Heat Flow: The rate of energy release, which helps determine the required cooling capacity.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the reaction would reach under adiabatic conditions (i.e., with total cooling failure).

This data allows chemists to model failure scenarios and ensure that the scale-up equipment has sufficient cooling power to handle both normal operation and potential deviations.[10][11]

Section 3: Troubleshooting & Emergency Response

Even with careful planning, unexpected events can occur. A clear, pre-defined troubleshooting and emergency plan is essential.

Q8: My reaction temperature is rising faster than expected, but the cryostat is still managing it. What should I do?

A8: This is a critical warning sign that the rate of heat generation is approaching the limit of your cooling system's capacity. Immediate and calm action is required.

G start Unexpected Temp Rise Detected action1 IMMEDIATELY STOP REAGENT ADDITION start->action1 check_cooling Verify Cooling System is Operational (Cryostat running? Coolant flowing?) action1->check_cooling cooling_ok Cooling is OK check_cooling->cooling_ok Yes cooling_fail Cooling System Failure! check_cooling->cooling_fail No reduce_setpoint Lower Cryostat Setpoint (e.g., by 10-20°C) cooling_ok->reduce_setpoint emergency PREPARE FOR EMERGENCY QUENCH (Protocol 2) cooling_fail->emergency observe Observe Temperature Trend reduce_setpoint->observe stabilized Temperature Stabilizes or Decreases observe->stabilized Stable still_rising Temperature Continues to Rise observe->still_rising Rising resume_cautiously Resume Addition at 25% of Original Rate stabilized->resume_cautiously still_rising->emergency

Caption: Troubleshooting Decision Tree for Unexpected Temperature Rise.

Q9: I have a confirmed thermal runaway. What is the emergency procedure?

A9: In a runaway scenario, the priority shifts from saving the reaction to ensuring personnel safety and preventing catastrophic equipment failure.

Protocol 2: Emergency Quenching Procedure for Thermal Runaway

  • ALERT & EVACUATE: Alert all personnel in the immediate vicinity. If the reaction cannot be brought under control in the first minute, evacuate the lab and inform safety personnel.

  • STOP ADDITION: Ensure all reagent addition has ceased.

  • MAXIMIZE COOLING: Lower the cryostat setpoint to its absolute minimum.

  • PREPARE QUENCH: In a separate, appropriately sized vessel (at least 5-10 times the reaction volume), prepare a suitable quenching medium. This is typically a large volume of crushed ice/water for many reactions, or a less reactive solvent like isopropanol for highly reactive reagents.[8][9] Place this quenching vessel in a secondary container within the fume hood.

  • SLOW TRANSFER: CRITICAL STEP: If the situation is still manageable, use a cannula (a long, flexible needle) to slowly transfer the hot reaction mixture into the vigorously stirred quenching medium. DO NOT add the quenching agent to the runaway reaction vessel. This can cause a violent, eruptive boiling of the quenching agent and splash the reactive mixture out of the flask.[8]

  • IF UNCONTROLLABLE: If the reaction is proceeding too violently to safely perform a transfer, lower the fume hood sash completely and evacuate the area immediately.

Q10: What are the most appropriate quenching agents for reactions with this compound?

A10: The choice of quencher depends on the nucleophile used in the reaction. A universal "first response" quencher is often a less reactive alcohol, followed by water.

Table 2: Quenching Agents for Common SNAr Reactions

Nucleophile Class Primary Quenching Agent Secondary Quenching Agent Rationale
Amines, Alkoxides, Thiolates Large volume of ice/water or a buffered aqueous solution. N/A Rapidly cools and dilutes the reaction mixture, neutralizing basic or acidic components.
Organometallics (e.g., Grignards, Organolithiums) Isopropanol or another secondary alcohol. A 1:1 mixture of isopropanol/water, then pure water. These reagents react violently with water. Isopropanol is a less reactive proton source that moderates the initial quench.[9][12]

| Metal Hydrides (e.g., NaH) | Toluene or another high-boiling inert solvent for suspension, followed by slow addition of isopropanol. | Saturated aqueous solution of sodium sulfate or Rochelle's salt. | The initial suspension aids in heat dissipation. The subsequent quench deactivates the hydride in a controlled manner.[8] |

References

  • Smolecule. (2023, August 15). Buy this compound | 2253-30-7.
  • Fisher Scientific. (2014, October 9). SAFETY DATA SHEET: 1,4-Dichlorobenzene.
  • Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 1-Chloro-2,4-difluorobenzene.
  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules.
  • ChemicalBook. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • S D FINE-CHEM LIMITED. Chemwatch MSDS 1592.
  • ChemicalBook. This compound synthesis.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Events in Reactions with 2,6-Dimethoxytoluene.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
  • Sarpong, R. (2016, November 22). Quenching of Pyrophoric Materials. University of California, Berkeley.
  • chemeurope.com. Nucleophilic aromatic substitution.
  • Zhang, T., et al. (2012). A Continuous Kilogram-Scale Process for the Manufacture of o-Difluorobenzene. Organic Process Research & Development.
  • Environmental Health and Safety, University of California, Santa Barbara. Quenching and Disposal of Liquid Pyrophoric Materials.
  • Wikipedia. Thermal runaway.
  • U.S. Department of Energy, Office of Scientific and Technical Information. (1979). Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Finke, H. L., & Messerly, J. F. (1970). Hexafluorobenzene and 1,3-Difluorobenzene Low-Temperature Calorimetric Studies and Chemical Thermodynamic Properties. The Journal of Chemical Thermodynamics.
  • YouTube. (2012, March 5). Runaway Reaction - Prevention.

Sources

Technical Support Center: Work-up Procedures for 1,5-Dichloro-2,4-difluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the work-up of reactions involving 1,5-dichloro-2,4-difluorobenzene. As a versatile building block in medicinal chemistry and materials science, understanding the nuances of its reaction work-ups is critical for success.[1] This resource is designed to provide you with the expertise and practical insights needed to navigate common challenges and ensure the integrity of your experimental outcomes.

I. Understanding the Unique Chemistry of this compound

This compound (DCFB) is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂F₂. Its unique substitution pattern, with two chlorine and two fluorine atoms, imparts specific reactivity that influences the choice of work-up procedures.[2][3] The presence of both chlorine and fluorine atoms creates a distinct electronic environment, and the molecule possesses a non-zero dipole moment, affecting its solubility and interactions. It is generally soluble in common organic solvents like chloroform, benzene, ether, and alcohols, but poorly soluble in water.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the work-up of DCFB reactions in a question-and-answer format, providing potential causes and actionable solutions.

A. Issues During Quenching

Q1: My reaction mixture became excessively hot and produced a lot of fumes upon adding the quenching agent. What went wrong?

A1: This is likely due to an overly rapid addition of a highly reactive quenching agent to a reaction containing unreacted organometallics (e.g., Grignard or organolithium reagents) or strong bases.

  • Causality: Pyrophoric reagents react exothermically with protic solvents like water.[2][4]

  • Solution:

    • Cool the reaction mixture: Before quenching, cool the reaction vessel to 0 °C or even -78 °C using an ice or dry ice/acetone bath.

    • Use a less reactive quenching agent first: For organolithium or Grignard reagents, slowly add a less reactive alcohol like isopropanol first to consume the bulk of the reactive species.[2]

    • Slow, dropwise addition: Add the quenching agent slowly and dropwise with vigorous stirring to dissipate heat effectively.

    • Inert atmosphere: For highly reactive species, perform the initial quench under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of flammable solvents.[2]

B. Problems During Extraction and Washing

Q2: I'm seeing a persistent emulsion at the interface of my organic and aqueous layers during extraction. How can I break it?

A2: Emulsions are common when dealing with halogenated compounds and can be caused by several factors, including the presence of fine solid particulates, similar densities of the two phases, or high concentrations of dissolved salts.

  • Causality: Finely divided solids can stabilize the interface between two immiscible liquids.

  • Solutions:

    • Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter.

    • Solvent Modification: Add a small amount of a different organic solvent with a significantly different density (e.g., hexane if you used ethyl acetate).

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Q3: My product seems to be partially soluble in the aqueous layer, leading to low recovery. What can I do?

A3: This is a common issue with polar products. The polarity of your product, which can be influenced by the newly introduced functional groups, will dictate its partitioning behavior.

  • Causality: The introduction of polar functional groups (e.g., amines, alcohols) can increase the water solubility of the DCFB scaffold.

  • Solutions:

    • Back-extraction: After the initial separation, extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.

    • Salting Out: Saturate the aqueous layer with sodium chloride before extraction. This decreases the solubility of organic compounds in the aqueous phase.

    • pH Adjustment: If your product has an acidic or basic handle, you can adjust the pH of the aqueous layer to neutralize the functional group and decrease its water solubility before extraction.

C. Purification Challenges

Q4: My product is a dark oil or solid after evaporation of the solvent. How can I remove the color?

A4: Dark colors often indicate the presence of high molecular weight, colored byproducts or oxidized impurities.[5]

  • Causality: Side reactions or degradation of starting materials or products can lead to colored impurities.

  • Solutions:

    • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The carbon will adsorb the colored impurities. Be sure to hot-filter the solution to remove the carbon before allowing it to cool.[5]

    • Silica Gel Plug: Dissolve the crude product in a minimal amount of solvent and pass it through a short plug of silica gel. The highly polar colored impurities will often adhere to the silica.

    • Column Chromatography: This is the most effective method for separating the desired product from colored impurities.

Q5: I'm having difficulty separating my product from unreacted starting material by column chromatography. What should I do?

A5: Co-elution of the product and starting material is common when they have similar polarities.

  • Causality: If the performed reaction results in a small change in the overall polarity of the molecule, separation can be challenging.

  • Solutions:

    • Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. A good starting point for halogenated aromatics is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[1][6] Aim for an Rf value of 0.2-0.4 for your product.[1]

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can improve the separation of closely eluting compounds.[7]

    • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (neutral, acidic, or basic) or a bonded phase like C18 (for reverse-phase chromatography).[1]

III. Frequently Asked Questions (FAQs) for Specific Reaction Types

This section provides detailed work-up protocols and answers to frequently asked questions for common reactions involving this compound.

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

Q1: What is a general work-up procedure for an SNAr reaction of this compound with an amine?

A1: The following is a general protocol, which may require optimization based on the specific amine and reaction conditions used.

Step-by-Step SNAr Work-up Protocol:

  • Cool the Reaction: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Quench (if necessary): If a strong base like sodium hydride was used, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

  • Dilute and Transfer: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer the mixture to a separatory funnel.

  • Acidic Wash: To remove excess amine, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine salt will be soluble in the aqueous layer.[8][9]

  • Neutral Wash: Wash the organic layer with water to remove any remaining acid.

  • Basic Wash (optional): If your product is not acidic, a wash with a saturated aqueous solution of sodium bicarbonate can remove any acidic byproducts.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Q2: Which halogen is more likely to be substituted in an SNAr reaction on DCFB, fluorine or chlorine?

A2: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. Fluorine's high electronegativity strongly stabilizes this negatively charged intermediate through its inductive effect. Therefore, fluorine is generally a better leaving group than chlorine in SNAr reactions, and monosubstitution will preferentially occur at a fluorine-bearing carbon.

Q3: What are some common side products in SNAr reactions with DCFB?

A3: Common side products can include:

  • Disubstitution products: If the reaction is not carefully controlled (e.g., stoichiometry of the nucleophile, reaction time, and temperature), a second nucleophilic substitution can occur.

  • Hydrolysis products: If water is present and the reaction is run under harsh basic conditions, hydrolysis of a halogen can occur, leading to the formation of a phenol.

  • Products from reaction with the solvent: Some solvents, like DMF or DMSO, can decompose under strong basic conditions and high temperatures, leading to byproducts.

B. Suzuki-Miyaura Cross-Coupling Reactions

Q1: What is a typical work-up procedure for a Suzuki-Miyaura coupling of this compound with an arylboronic acid?

A1: The following is a general protocol that can be adapted for specific substrates and conditions.

Step-by-Step Suzuki-Miyaura Work-up Protocol:

  • Cool and Dilute: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate and water.

  • Filter through Celite®: Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble inorganic salts. Wash the filter cake with additional organic solvent.

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Aqueous Wash: Wash the organic layer with water and then with brine.

  • Removal of Boronic Acid Residues: To remove unreacted boronic acid and its byproducts, wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH). Boronic acids are acidic and will be extracted into the basic aqueous phase. Alternatively, repeated evaporation from methanol can form the volatile trimethyl borate.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

Q2: My Suzuki coupling reaction is giving a low yield. What are some common troubleshooting steps for the work-up?

A2: Low yields in Suzuki couplings can be due to a variety of factors. During the work-up, product loss can occur.

  • Incomplete Extraction: If your product has some polarity, ensure you are performing sufficient back-extractions of the aqueous layer.

  • Precipitation of Product: In some cases, the product may precipitate out during the work-up. If this occurs, it may be necessary to use a different solvent system for extraction or to filter the precipitate and analyze it separately.

  • Emulsion Formation: As with SNAr reactions, emulsions can lead to product loss. Follow the steps outlined in the troubleshooting section above to break any emulsions.

C. Grignard and Organolithium Reactions

Q1: How do I safely quench a reaction where I have formed a Grignard or organolithium reagent from this compound?

A1: The quenching of these highly reactive organometallic species must be done with extreme care.

Step-by-Step Quenching Protocol for Organometallics:

  • Cool the Reaction: Cool the reaction vessel to 0 °C or -78 °C.

  • Slow Addition of a Protic Solvent: While maintaining a cold temperature and under an inert atmosphere, slowly add a less reactive alcohol like isopropanol or ethanol dropwise with vigorous stirring.[2]

  • Switch to a More Protic Solvent: Once the initial exothermic reaction has subsided, you can switch to a slower addition of methanol, followed by water.[2]

  • Acidic Work-up: After the reaction is fully quenched, an acidic work-up is often performed to protonate the desired product (if it's an alkoxide) and to dissolve the magnesium salts. Slowly add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[10]

  • Extraction: Proceed with a standard aqueous work-up as described in the previous sections.

Q2: I am trying to form a Grignard reagent with DCFB, but the reaction won't start. What can I do?

A2: The formation of Grignard reagents can sometimes be difficult to initiate.

  • Activation of Magnesium: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[11] Crushing the magnesium turnings with a glass rod (carefully!) can also expose a fresh surface.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all your glassware is oven-dried and your solvents are anhydrous.[12]

  • Initiation with Heat: Gentle heating with a heat gun may be necessary to initiate the reaction. Once the reaction starts, it is often exothermic and may require cooling to maintain a gentle reflux.

IV. Visualization of Work-up Workflow

The following diagram illustrates a general workflow for the work-up of a typical reaction involving this compound.

Workup_Workflow Reaction_Mixture Completed Reaction Mixture Quenching Quenching (e.g., slow addition of H2O or NH4Cl at 0 °C) Reaction_Mixture->Quenching Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) Quenching->Extraction Washing Aqueous Washes (e.g., 1M HCl, sat. NaHCO3, Brine) Extraction->Washing Drying Drying Organic Layer (e.g., Na2SO4 or MgSO4) Washing->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Final_Product Pure Product Purification->Final_Product

Caption: A generalized workflow for the work-up of this compound reactions.

V. Quantitative Data Summary

The following table provides a summary of typical solvent systems used for the purification of halogenated aromatic compounds by column chromatography.

Impurity TypeStarting Mobile Phase Composition (Hexane:Ethyl Acetate)Notes
Non-polar byproducts100:0 to 98:2The desired product should have minimal mobility in this solvent system.
Moderately polar95:5 to 80:20This is a common starting point for many substituted DCFB derivatives. Adjust the ratio to achieve an Rf of 0.2-0.4 for the product on TLC.[1]
Polar impurities70:30 to 50:50Highly polar impurities will remain at the baseline on the TLC plate in less polar solvent systems.

VI. Conclusion

The successful work-up of reactions involving this compound requires a systematic and informed approach. By understanding the underlying chemical principles and being prepared for common challenges such as emulsions and co-elution, researchers can significantly improve the yield and purity of their target compounds. This guide serves as a foundational resource, and it is always recommended to perform small-scale trials and use analytical techniques like TLC to optimize the work-up procedure for each specific reaction.

VII. References

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015). [Link]

  • Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • Sarpong, R. (2016). Quenching of Pyrophoric Materials. [Link]

  • The Grignard Reaction. (n.d.). [Link]

  • Grignard Reaction. (n.d.). [Link]

  • Grignard Reaction. (n.d.). [Link]

  • Ritter, T. K., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]

  • Formation and reaction of a Grignard reagent. (n.d.). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • The Grignard Reaction. (n.d.). [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Reddit. (2024). Quenching guide. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • National Institutes of Health. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • ChemRxiv. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. [Link]

  • Journal of Chemical Education. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl). [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Pearson. (n.d.). Reactions of Aromatics:EAS and Beyond - Part 2 of 3 Exam Prep. [Link]

  • Google Patents. (n.d.). US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.

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Technical Support Center: NMR Analysis of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, chemists, and quality control professionals engaged in the synthesis and analysis of 1,5-dichloro-2,4-difluorobenzene. Leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, we will explore the identification and characterization of common impurities that may arise during its synthesis. This document provides not only answers to frequently encountered challenges but also the underlying scientific principles and validated protocols to ensure the integrity of your analysis.

Section 1: Understanding the NMR Profile of this compound

Before identifying what is impure, one must definitively know what is pure. The molecular symmetry of this compound (C₂ᵥ symmetry) dictates a simple and highly characteristic NMR spectrum. Due to the magnetic equivalence of nuclei, the pure compound is expected to show only one ¹H signal, one ¹⁹F signal, and three ¹³C signals.

The aromatic protons and fluorine atoms engage in spin-spin coupling, which provides a rich source of structural information. The magnitude of these coupling constants (J-values) is critical for unambiguous assignment.

Table 1: Predicted NMR Spectral Data for Pure this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRelevant Coupling Constants (Hz)
¹H NMR ~7.5 - 7.8Doublet of doublets (dd)³J(H,F) ≈ 8-10 Hz, ⁴J(H,F) ≈ 5-7 Hz
¹⁹F NMR ~ -110 to -115 (vs. CFCl₃)Doublet of doublets (dd)³J(F,H) ≈ 8-10 Hz, ⁴J(F,H) ≈ 5-7 Hz
¹³C NMR C1/C5: ~125-130Doublet (¹J(C,F))¹J(C,F) is large (~250 Hz) for C-F bonds.
C2/C4: ~155-160 (d, ¹J(C,F))Triplet (²J(C,H), ²J(C,Cl))Couplings to H, Cl, and other F will cause further splitting.
C3/C6: ~120-125 (t, ²J(C,F))Doublet of doublets

Note: Predicted values are based on established principles of NMR spectroscopy for halogenated and fluorinated aromatic compounds.[1][2] Actual shifts can vary based on solvent and concentration.

Section 2: Technical FAQs and Troubleshooting Guide

This section addresses the most common questions and issues encountered during the analysis of this compound.

Q1: What are the most likely impurities I should expect?

Answer: Impurities typically originate from two sources: the synthetic route used and subsequent purification steps. Common synthesis of this compound may involve the diazotization of a corresponding aniline followed by a Sandmeyer reaction.[3]

This means you should be vigilant for:

  • Positional Isomers: The most common and challenging impurities to identify and separate. These arise from non-selective halogenation steps. Examples include 1,3-dichloro-2,4-difluorobenzene and 1,4-dichloro-2,3-difluorobenzene.[4][5]

  • Incompletely Halogenated Species: Reactants that have not fully undergone the chlorination or fluorination steps, such as various isomers of chloro-difluorobenzene or dichloro-fluorobenzene.[6]

  • Residual Starting Materials: Precursors like 2,4-difluoroaniline or related compounds may persist if the reaction does not go to completion.[3]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, toluene) are frequently observed.[7][8][9]

Q2: How can I use NMR to distinguish the target compound from its positional isomers?

Answer: The key is molecular symmetry. While the target compound is highly symmetrical, its isomers are not. This results in distinctly different numbers of signals in the NMR spectra, particularly in the ¹³C and ¹⁹F spectra.[10] ¹⁹F NMR is especially powerful due to its wide chemical shift range and high sensitivity, which minimizes peak overlap.[11][12]

Table 2: NMR Signal Comparison for Dichlorodifluorobenzene Isomers

CompoundStructureSymmetryExpected ¹H SignalsExpected ¹⁹F SignalsExpected ¹³C Signals
This compound C₁=C(C(=CC(=C₁F)Cl)Cl)FC₂ᵥ113
1,3-Dichloro-2,4-difluorobenzene C₁=C(C(=C(C=C₁Cl)F)Cl)FCₛ226
1,4-Dichloro-2,3-difluorobenzene C₁=CC(=C(C(=C₁Cl)F)F)ClC₂ᵥ113
1,2-Dichloro-3,5-difluorobenzene C₁=C(C=C(C(=C₁Cl)F)Cl)FCₛ226

As shown, counting the number of distinct signals in the ¹⁹F or ¹³C spectrum is a definitive method to identify isomeric impurities.

Q3: My spectrum has sharp, unexpected singlets. What are they?

Answer: Sharp singlets, especially in the ¹H NMR spectrum, often point to non-aromatic contaminants that lack adjacent protons for coupling. You should check for:

  • Residual Solvents: This is the most common cause. Compare the observed chemical shifts to established tables of solvent impurities.[7][8][9] For example, Acetone appears at ~2.17 ppm and Dichloromethane at ~5.30 ppm in CDCl₃.

  • Silicone Grease: Often appears as a singlet near 0 ppm.

  • Water: A broad or sharp singlet whose position is highly dependent on the solvent, concentration, and temperature. In CDCl₃ it is typically around 1.56 ppm.[9] Shaking the sample with a drop of D₂O will cause this peak to disappear or diminish significantly.[13]

Q4: Why are the peaks in my spectrum unusually broad?

Answer: Broad peaks can frustrate analysis by obscuring coupling patterns and making integration unreliable. The cause is often one of the following:

  • Poor Magnetic Field Homogeneity (Shimming): This is the most frequent cause. The spectrometer's magnetic field needs to be "shimmed" for each sample to ensure it is uniform. Re-shimming the instrument is the first troubleshooting step.

  • Particulate Matter: Undissolved material in the sample disrupts field homogeneity. Filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[14]

  • High Sample Concentration: Overly concentrated samples can become viscous, which slows molecular tumbling and leads to broader lines. Diluting the sample can often resolve this.

  • Paramagnetic Impurities: Traces of paramagnetic metals (like Fe³⁺ or Cu²⁺) can cause severe line broadening.[14] This can be introduced from glassware or reagents. If suspected, washing the sample with a chelating agent like EDTA may help, though re-purification of the compound is often necessary.

Section 3: Experimental Protocols and Workflows

Adherence to standardized protocols is essential for reproducible and trustworthy results.

Protocol 1: NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of your this compound sample for ¹H and ¹⁹F NMR, or 20-30 mg for ¹³C NMR.[14]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample dissolves completely.

  • Internal Standard (Optional but Recommended):

    • For ¹H and ¹³C NMR, Tetramethylsilane (TMS) is the standard reference (0 ppm). Most deuterated solvents contain TMS.

    • For ¹⁹F NMR, an external or internal reference is crucial. Neat CFCl₃ is the primary standard (0 ppm), but due to its environmental impact, alternatives like trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) are commonly used as secondary standards.[15][16] Add a capillary of the reference or a small, known amount directly to the sample.

  • Filtration: If any solid is visible, filter the solution into a clean, high-quality 5 mm NMR tube.

  • Final Check: Ensure the sample height in the tube is approximately 4-5 cm.

Workflow for Impurity Identification

The following diagram outlines a systematic workflow for identifying impurities in your sample.

Impurity_Workflow Impurity Identification Workflow start_node Prepare NMR Sample (Protocol 1) process_node1 Acquire ¹H, ¹⁹F, and ¹³C NMR Data start_node->process_node1 Acquire Spectra decision_node decision_node process_node process_node end_node Sample is Pure impurity_node Impurity Identified process_node2 Fourier Transform, Phase, and Baseline Correct process_node1->process_node2 Process Data process_node3 Compare to Reference Data (Table 1 & 2) process_node2->process_node3 Analyze Spectra decision_node1 Spectrum Matches Reference? process_node3->decision_node1 Match Pure Spectrum? decision_node1->end_node Yes process_node4 Identify Impurity Signals: - Check Isomers (Table 2) - Check Solvents - Check Starting Materials decision_node1->process_node4 No process_node4->impurity_node Characterize

Caption: A systematic workflow for NMR-based impurity analysis.

Section 4: Advanced Troubleshooting

This section provides a decision-making framework for resolving more complex spectral issues.

Troubleshooting Decision Tree

When faced with a problematic spectrum, use the following logical tree to diagnose the issue.

Troubleshooting_Tree NMR Troubleshooting Decision Tree problem Problematic Spectrum question1 Are peaks broad or distorted? problem->question1 Start Here question question solution solution cause cause question2 Is sample clear (no particles)? question1->question2 Yes question3 Are there unexpected 'extra' peaks? question1->question3 No solution1 Filter the sample and re-acquire. question2->solution1 No cause1 Cause: Poor Shimming or Paramagnetics question2->cause1 Yes solution_ok Spectrum is likely clean. Proceed with analysis. question3->solution_ok No question4 Do extra peaks match common solvents? question3->question4 Yes solution2 1. Re-shim instrument. 2. If no improvement, consider paramagnetic contamination. cause1->solution2 cause2 Cause: Residual Solvent question4->cause2 Yes question5 Does ¹³C or ¹⁹F show more signals than expected? question4->question5 No solution3 Identify solvent using tables. Dry sample under high vacuum to remove. cause2->solution3 cause3 Cause: Isomeric Impurity question5->cause3 Yes cause4 Cause: Starting Material or Other Contaminant question5->cause4 No solution4 Identify isomer using Table 2. Requires further purification (e.g., chromatography). cause3->solution4 solution5 Obtain NMR of suspected starting materials and compare spectra. cause4->solution5

Caption: A decision tree for troubleshooting common NMR spectral issues.

References

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • 1,4-Dichloro-2,3-difluorobenzene | C6H2Cl2F2 | CID 85792649 - PubChem. PubChem. Available at: [Link]

  • Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples | Request PDF. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Fluorine NMR. Stanford University. Available at: [Link]

  • 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Organomation. Available at: [Link]

  • 4 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • There are three different isomers of dichlorobenzene. These isome... | Study Prep in Pearson+. Pearson. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]

  • Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. University of Regensburg. Available at: [Link]

  • 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. University of California, Santa Barbara. Available at: [Link]

  • This compound | C6H2Cl2F2 | CID 10954177 - PubChem. PubChem. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. KGROUP. Available at: [Link]

  • NMR Spectroscopy help! From qualitative analysis I already know it's some sort of halogenated toluene. I need to identify the halogen though. - Reddit. Reddit. Available at: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. AZoM. Available at: [Link]

    • 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. ResearchGate. Available at: [Link]

  • NMR of aromtic compounds - YouTube. YouTube. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Organic Chemistry Data. Available at: [Link]

  • Interpreting Aromatic NMR Signals - YouTube. YouTube. Available at: [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Sourcing 1,3-Dichloro-2,4-difluorobenzene: A Guide for Chemical Buyers. LinkedIn. Available at: [Link]

  • 1,3-Dichloro-2,4-difluorobenzene | C6H2Cl2F2 | CID 142095 - PubChem. PubChem. Available at: [Link]

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strategies to improve regioselectivity with 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,5-Dichloro-2,4-difluorobenzene

A Guide to Improving Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regioselective substitutions on this versatile synthetic intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven strategies to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of nucleophilic attack on this compound and why?

Answer: The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is governed by the powerful electron-withdrawing effects of the halogen substituents. Fluorine is more electronegative than chlorine and thus has a stronger inductive electron-withdrawing effect (-I), which powerfully activates the aromatic ring for nucleophilic attack.

The primary sites for substitution are the carbon atoms bearing the fluorine atoms (C2 and C4). This is due to two key electronic factors:

  • Activation by para and ortho Substituents: SNAr reactions are stabilized through the delocalization of the negative charge in the intermediate Meisenheimer complex. This stabilization is most effective when electron-withdrawing groups are positioned ortho or para to the site of attack.

    • Attack at C2: This position is para to the C4-fluorine and ortho to the C1-chlorine.

    • Attack at C4: This position is para to the C2-fluorine and ortho to the C5-chlorine.

  • Leaving Group Ability: While fluoride is generally a poorer leaving group than chloride in many contexts, in SNAr the rate-determining step is typically the initial nucleophilic attack. The intense activation provided by the fluorine atoms at the C2/C4 positions makes these sites the most electrophilic and kinetically favored for attack.

Due to the molecule's symmetry, the C2 and C4 positions are chemically equivalent. Therefore, under standard SNAr conditions, you should expect to see the substitution of a fluorine atom. The challenge in regioselectivity arises when you want to target a chlorine atom or achieve mono-substitution without side products.

Figure 1. Electronic activation sites on this compound.
Q2: How does the choice of solvent affect the regioselectivity of the reaction?

Answer: Solvent choice is a critical parameter for controlling both the rate and selectivity of SNAr reactions.[1][2][3][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are the standard choice for SNAr. They are highly effective at solvating the cation of the nucleophile salt (e.g., K+ in K2CO3), leaving a "naked," highly reactive anionic nucleophile.[4] This dramatically accelerates the rate-determining nucleophilic attack. For this compound, these solvents will strongly favor the kinetically preferred substitution of a fluorine atom.

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[4][5] While generally not ideal for SNAr, in some cases, the specific interactions in a protic solvent might subtly alter the regiochemical outcome, although a significant loss in rate is expected.

  • Nonpolar Solvents (e.g., Toluene, Xylene): These solvents are generally poor choices as they do not effectively dissolve ionic nucleophiles or stabilize the charged Meisenheimer complex. However, in specific cases, nonpolar solvents have been shown to favor ortho substitution by promoting a six-membered polar transition state, which could be relevant if trying to differentiate between two similar sites.[1][6]

For most applications targeting the fluorine positions, DMSO or DMF are the recommended starting points.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Poor Regioselectivity - Mixture of C-F and C-Cl Substituted Products

You are targeting the substitution of a fluorine atom, but you observe a significant amount of product from chlorine substitution.

Root Cause Analysis: While C-F substitution is kinetically favored, C-Cl substitution is thermodynamically more favorable because the C-Cl bond is weaker than the C-F bond. If the reaction is run at a very high temperature for an extended period, the initially formed C-F substituted product might revert or equilibrate to the more stable C-Cl substituted product.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: This is the most critical parameter. A lower temperature will favor the kinetically controlled product (C-F substitution) over the thermodynamically controlled one. Start at a lower temperature (e.g., 80-100 °C) and monitor the reaction progress carefully by TLC or GC-MS.

  • Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed, work up the reaction to prevent potential isomerization or side reactions.

  • Use a Milder Base: If using a very strong base (e.g., NaH), it could promote side reactions. Consider using a milder base like K2CO3 or Cs2CO3, which is often sufficient to deprotonate common O- or N-nucleophiles.

ParameterRecommended ActionRationale
Temperature Decrease in 10-20 °C incrementsFavors kinetic product (C-F substitution).
Time Monitor closely; stop upon SM consumptionPrevents equilibration to thermodynamic product (C-Cl substitution).
Base Switch from strong (NaH) to milder (K2CO3)Reduces potential for side reactions and degradation.
Problem 2: Low Yield of the Desired Mono-Substituted Product and Formation of Di-Substituted Byproducts

The reaction is proceeding, but you are getting a mixture of mono- and di-substituted products.

Root Cause Analysis: The product of the first substitution is still an activated aromatic ring. The newly introduced group (e.g., -OR, -NR2) can either activate or deactivate the ring towards a second substitution, but often, the ring remains sufficiently reactive for a second SNAr to occur, especially if excess nucleophile or harsh conditions are used.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the nucleophile. A slow, controlled addition of the nucleophile via a syringe pump can maintain a low instantaneous concentration, favoring mono-substitution.

  • Lower the Temperature: As with selectivity, lower temperatures will reduce the rate of the second substitution more significantly than the first, improving the yield of the mono-adduct.

  • Choose a Bulky Nucleophile: If the chemistry allows, using a nucleophile with greater steric hindrance can physically block the second substitution at the adjacent position.[7][8][9][10] For example, using tert-butanolate instead of methanolate.

Troubleshooting_Flowchart start Poor Regioselectivity Observed q1 What is the major issue? start->q1 issue1 Mixture of C-F and C-Cl Substituted Products q1->issue1 Isomer Mix issue2 Formation of Di-Substituted Byproducts q1->issue2 Over-reaction sol1_group Lower Temperature Reduce Reaction Time Use Milder Base issue1->sol1_group sol2_group Control Nucleophile Stoichiometry Lower Temperature Use Bulky Nucleophile issue2->sol2_group end Improved Selectivity sol1_group->end sol2_group->end

Figure 2. Troubleshooting flowchart for common regioselectivity issues.
Problem 3: How can I selectively substitute a chlorine atom instead of a fluorine atom?

Answer: This is a significant challenge due to the inherent electronic preferences of the substrate. Standard SNAr conditions will almost always favor C-F substitution. Achieving C-Cl substitution requires overcoming this kinetic barrier, which may involve advanced or specialized techniques.

Potential Strategies (Advanced):

  • Transition Metal Catalysis: Certain transition metal complexes can activate C-Cl bonds for nucleophilic substitution, sometimes offering a different regiochemical outcome than traditional SNAr.[11] This approach changes the mechanism entirely.

  • Photoredox Catalysis: Visible-light photoredox catalysis can enable C-F bond cleavage through radical pathways, offering alternative synthetic routes that may provide different selectivity.[12][13][14] This is an emerging area of research.

  • Directed ortho-Metalation (DoM): If a directing group can be installed on the ring, it may be possible to use strong bases (like LDA) to selectively deprotonate a position adjacent to the directing group, followed by trapping with an electrophile. This is not a direct substitution but a functionalization strategy that can achieve alternative substitution patterns.

These advanced methods require significant optimization and are not as straightforward as a standard SNAr protocol.

Experimental Protocol: General Procedure for Regioselective Mono-substitution of Fluorine

This protocol provides a starting point for the reaction of this compound with a generic oxygen or nitrogen nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol or amine), 1.0 eq.

  • Potassium Carbonate (K2CO3), anhydrous, 1.5 eq.

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Argon), add this compound (1.0 eq.) and anhydrous K2CO3 (1.5 eq.).

  • Solvent Addition: Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Nucleophile Addition: Add the nucleophile (1.0 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: Characterize the final product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm the structure and regioselectivity. The disappearance of one of the fluorine signals in 19F NMR is a key indicator of successful substitution.

Experimental_Workflow A 1. Setup (Inert Atmosphere) B 2. Add Reagents (Substrate, Base) A->B C 3. Add Solvent (Anhydrous DMSO) B->C D 4. Add Nucleophile (1.0 eq) C->D E 5. Heat & Monitor (80-100 °C, TLC/GC-MS) D->E F 6. Quench & Extract (H2O, Ethyl Acetate) E->F G 7. Purify (Column Chromatography) F->G H 8. Analyze (NMR, MS) G->H

Sources

Validation & Comparative

A Comparative Guide to Dichlorodifluorobenzene Isomers: 1,5-Dichloro-2,4-difluorobenzene vs. 1,3-dichloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the correct starting material is a critical decision that dictates the trajectory of a synthetic route. Halogenated benzene derivatives, in particular, serve as versatile scaffolds and precursors. Among these, dichlorodifluorobenzene isomers are foundational building blocks, yet their subtle structural differences lead to profound variations in reactivity and utility. This guide provides an in-depth, objective comparison of two such isomers: 1,5-dichloro-2,4-difluorobenzene and 1,3-dichloro-2,5-difluorobenzene, grounded in experimental principles to inform rational synthetic design.

Structural and Physicochemical Distinction

At first glance, this compound (Isomer A ) and 1,3-dichloro-2,5-difluorobenzene (Isomer B ) share the same molecular formula (C₆H₂Cl₂F₂) and molecular weight. However, the arrangement of their halogen substituents creates distinct molecules with unique physical properties and, more importantly, divergent chemical personalities.

PropertyThis compound (A )1,3-dichloro-2,5-difluorobenzene (B )Rationale for Difference
CAS Number 2253-30-7[1][2]2367-80-8[3][4]Unique registry number for a distinct chemical substance.
Structure The substitution pattern dictates molecular symmetry and electronic distribution.
Molecular Formula C₆H₂Cl₂F₂[1][5]C₆H₂Cl₂F₂[3][6]Isomers have the same atoms, just arranged differently.
Molecular Weight 182.98 g/mol [1][7]182.98 g/mol [3][6]Identical atomic composition.
Boiling Point 167-168 °C[1][7]Not available in search resultsDifferences in dipole moment and intermolecular forces affect boiling points.
SMILES C1=C(C(=CC(=C1F)Cl)Cl)F[1]C1=C(C=C(C(=C1Cl)F)Cl)F[3]Text-based representation of the molecular structure.
InChIKey VEAMVMLHBNGAQB-UHFFFAOYSA-N[1]XPBKEVCFKWTLHO-UHFFFAOYSA-N[6]A hashed key unique to the molecular structure.

The causality behind differing physical properties like boiling and melting points lies in the molecule's overall dipole moment and its ability to pack into a crystal lattice. The asymmetric substitution in Isomer A versus the more symmetric pattern in Isomer B results in different net dipole moments, influencing intermolecular forces.

Spectroscopic Fingerprints: A Guide to Isomer Identification

Distinguishing between these isomers in the laboratory is non-trivial and relies on a multi-faceted analytical approach. The symmetry of each molecule is the key determinant for the number of unique signals observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: In Isomer A , the two protons are chemically equivalent due to a C₂ axis of symmetry bisecting the C1-C2 and C4-C5 bonds. This would result in a single signal. In Isomer B , the two protons are in different chemical environments and are therefore non-equivalent, leading to two distinct signals.

  • ¹³C NMR: Based on symmetry, Isomer A should exhibit three distinct signals for the aromatic carbons (two for F-substituted carbons, one for Cl-substituted carbons). Isomer B , with its lower symmetry, should display six unique signals for the six aromatic carbons.

  • ¹⁹F NMR: Isomer A possesses two chemically equivalent fluorine atoms, which would produce a single signal. Conversely, the two fluorine atoms in Isomer B are non-equivalent, resulting in two separate signals.

These predicted differences provide a robust and self-validating system for confirming the identity and purity of each isomer before its use in a synthetic workflow.

Comparative Reactivity: The Core of Synthetic Strategy

The synthetic utility of these isomers is dictated by their reactivity in two primary reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS). The strong inductive electron-withdrawing effects of both chlorine and fluorine atoms deactivate the benzene ring, making SNAr the more prevalent and synthetically useful pathway.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile replaces a leaving group (typically a halogen) on the aromatic ring. This reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).

  • This compound (Isomer A): The chlorine at C5 is ortho to a fluorine (C4) and para to another fluorine (C2). This dual activation makes the C5 position highly susceptible to nucleophilic attack. The chlorine at C1 is similarly activated. Due to the symmetrical activation, SNAr can potentially occur at either C1 or C5.

  • 1,3-dichloro-2,5-difluorobenzene (Isomer B): The chlorine at C1 is ortho to a fluorine (C2) and para to another fluorine (C5). The chlorine at C3 is only ortho to the fluorine at C2. This differential activation makes the C1 position the primary site for nucleophilic attack.

This difference in regioselectivity is paramount. Isomer B offers a more predictable outcome for monosubstitution, making it a preferred building block when a single, specific substitution is desired.

SNAr_Comparison cluster_A Isomer A: this compound cluster_B Isomer B: 1,3-dichloro-2,5-difluorobenzene A_start Isomer A A_reagent + Nucleophile (e.g., R₂NH) A_product Monosubstituted Product (Mixture of regioisomers likely) A_reagent->A_product SNAr at C1 or C5 B_start Isomer B B_reagent + Nucleophile (e.g., R₂NH) B_product Regioselective Monosubstituted Product B_reagent->B_product SNAr primarily at C1

Caption: Predicted SNAr reactivity pathways for the two isomers.

Application in Fluoroquinolone Synthesis

The strategic importance of these isomers is exemplified in the synthesis of fluoroquinolone antibiotics, a major class of anti-infective agents.[8] The core structure of these drugs often requires a specific arrangement of substituents on the aromatic ring, which is built using precursors like dichlorodifluorobenzenes.

For instance, the synthesis of advanced fluoroquinolones often starts with a halogenated benzene derivative which undergoes a series of reactions including cyclization.[9][10] The choice between Isomer A and B would depend on the desired final substitution pattern of the antibiotic. If the drug's efficacy relies on a substituent at a position corresponding to the C1 of Isomer B , then its regioselective reactivity makes it the superior starting material. This is a clear example of how understanding isomer-specific reactivity informs the efficient synthesis of complex, high-value molecules.

Experimental Protocol: Comparative SNAr Reactivity Analysis

To provide a tangible measure of the reactivity differences, the following protocol outlines a self-validating experiment to compare the reaction of each isomer with a model nucleophile, morpholine.

Objective:

To qualitatively and quantitatively compare the rate and regioselectivity of the SNAr reaction of this compound and 1,3-dichloro-2,5-difluorobenzene with morpholine.

Materials:
  • This compound (Isomer A )

  • 1,3-dichloro-2,5-difluorobenzene (Isomer B )

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • GC-MS vials

Experimental Workflow

Experimental_Workflow start Reaction Setup (2 parallel reactions) reagents Dissolve Isomer (A or B) in DMSO start->reagents add_base Add K₂CO₃ reagents->add_base add_nuc Add Morpholine add_base->add_nuc reaction Heat at 80°C Monitor by TLC add_nuc->reaction workup Quench with H₂O Extract with Ethyl Acetate reaction->workup wash Wash organic layer with Brine workup->wash dry Dry over MgSO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate analysis Analyze crude product by ¹H NMR and GC-MS concentrate->analysis

Caption: Workflow for the comparative SNAr experiment.

Step-by-Step Procedure:
  • Reaction Setup: Prepare two identical oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers. Label them 'Reaction A' and 'Reaction B'.

  • Reagent Addition:

    • To 'Reaction A', add this compound (1.0 mmol).

    • To 'Reaction B', add 1,3-dichloro-2,5-difluorobenzene (1.0 mmol).

    • To each flask, add anhydrous DMSO (5 mL), potassium carbonate (2.0 mmol), and morpholine (1.2 mmol).

  • Reaction: Place both flasks in a preheated oil bath at 80°C. Stir the mixtures vigorously.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots every hour and analyzing them by Thin Layer Chromatography (TLC) (using a 3:1 Hexanes:Ethyl Acetate eluent). Note the disappearance of the starting material spot and the appearance of the product spot(s).

  • Workup: Once the starting material is consumed (or after 6 hours), cool the flasks to room temperature. Pour each reaction mixture into a separatory funnel containing water (20 mL).

  • Extraction: Extract each aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers for each reaction separately.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting crude products by ¹H NMR and Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Outcome & Validation:
  • GC-MS Analysis: Will provide the mass of the product(s), confirming the substitution reaction. It will also allow for the quantification of starting material consumed and product(s) formed over time, giving a direct comparison of reaction rates.

  • ¹H NMR Analysis: Will be crucial for determining the regioselectivity. For 'Reaction B', the product spectrum should be clean, corresponding to a single monosubstituted product. For 'Reaction A', the spectrum may be more complex, potentially indicating a mixture of regioisomers, thus validating the predicted reactivity.

Conclusion

The choice between this compound and 1,3-dichloro-2,5-difluorobenzene is not arbitrary; it is a strategic decision based on a deep understanding of their isomeric differences.

  • This compound (Isomer A) is a symmetrical molecule where both chlorine atoms are highly activated towards nucleophilic aromatic substitution. This can be advantageous for disubstitution reactions but may lead to mixtures in monosubstitution.

  • 1,3-dichloro-2,5-difluorobenzene (Isomer B) offers superior regiocontrol in monosubstitution SNAr reactions due to the preferential activation of the chlorine at the C1 position. This predictability makes it an invaluable building block for complex syntheses where precise control over substitution patterns is essential.

For the medicinal chemist or process scientist, this guide underscores a fundamental principle: molecular architecture dictates function and reactivity. A thorough analysis of the subtle differences between isomers, supported by predictive models and validated by experimental data, is the cornerstone of efficient and successful chemical synthesis.

References

  • PubChem. This compound | C6H2Cl2F2 | CID 10954177. Available from: [Link]

  • PubChem. 1,3-Dichloro-2,5-difluorobenzene | C6H2Cl2F2 | CID 137560. Available from: [Link]

  • A. Al-Dhhebi, et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research.
  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available from: [Link]

  • Zhang, et al. (2022, July 1). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Center for Biotechnology Information. Available from: [Link]

  • RSC Publishing. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available from: [Link]

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A Comparative Guide to the Spectroscopic Analysis of Impurities in 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1,5-Dichloro-2,4-difluorobenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its specific substitution pattern of halogen atoms imparts unique reactivity, making it a valuable intermediate.[1] However, the synthetic routes to this compound can generate a variety of structurally similar impurities, including positional isomers and process-related by-products.[1][3][4] The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[5][6] The ICH Q3A guideline, for instance, requires any impurity present in a new drug substance at a level of 0.10% or higher to be structurally identified and reported.[7][8] This necessitates the use of highly sensitive and specific analytical techniques capable of separating and unequivocally identifying these closely related compounds.

This guide provides an in-depth comparison of the primary spectroscopic and chromatographic methods for the analysis of impurities in this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights grounded in field experience to empower researchers in drug development and quality control. Spectroscopic methods are the cornerstone of this process, offering rapid, reliable, and non-destructive means for identification, quantification, and characterization.[9]

Anticipating the Challenge: Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. The manufacturing process for this compound often involves multi-step reactions, including chlorination and fluorination of benzene derivatives.[10][11] This can lead to the formation of several types of organic impurities.[7]

Impurity Type Examples Potential Origin
Positional Isomers 1,3-Dichloro-2,4-difluorobenzene1,4-Dichloro-2,3-difluorobenzene3,5-Dichloro-2,4-difluoronitrobenzeneLack of complete regioselectivity during chlorination or other substitution reactions.[10][12]
Incompletely Reacted Intermediates 1-Chloro-2,4-difluorobenzeneIncomplete chlorination of a difluorobenzene precursor.[13]
Over-reacted By-products Trichlorodifluorobenzene isomersExcessive chlorination leading to an additional substitution on the aromatic ring.[12]
Starting Material Carryover 2,4-Difluoro-5-chloronitrobenzeneUnreacted starting material from a specific synthetic route.[1][3]

The Analytical Workflow: A Multi-Technique Approach

No single technique can provide a complete impurity profile. A validated, multi-step workflow is essential for the separation, identification, and quantification of all potential impurities. The core of this strategy involves a high-resolution chromatographic separation followed by definitive spectroscopic identification.

Analytical_Workflow cluster_0 Phase 1: Separation cluster_1 Phase 2: Detection & Identification cluster_2 Phase 3: Validation & Reporting Sample Sample Separation Chromatographic Separation (GC or HPLC) Sample->Separation Injection Detection Primary Detection & Quantification (FID, UV) Separation->Detection Identification Spectroscopic Identification (MS, NMR) Detection->Identification For Unknowns >0.1% Validation Method Validation (ICH Q2) Identification->Validation Report Impurity Profile Report Validation->Report

Caption: Integrated workflow for impurity analysis.

Comparative Guide to Analytical Techniques

The selection of an analytical technique is driven by the physicochemical properties of the analyte and the specific information required. For dichlorodifluorobenzene and its likely impurities—which are semi-volatile and thermally stable—Gas Chromatography is often the method of choice.

Gas Chromatography (GC): The Workhorse for Separation

Expertise & Experience: GC excels at separating volatile and semi-volatile compounds with high resolution.[14] The choice of the capillary column's stationary phase is the most critical parameter for resolving closely related positional isomers. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane (e.g., a DB-5MS or equivalent), often provides the best balance of interactions to separate isomers based on subtle differences in boiling point and polarity.

Trustworthiness: A well-developed GC method must demonstrate baseline resolution of the main compound from all known and potential impurities. System suitability tests, including resolution checks between critical pairs, are performed before each run to ensure the system is performing as validated.[15]

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and specific interactions.
Typical Application Ideal for volatile & thermally stable compounds like dichlorodifluorobenzene isomers.[14][16]Used for less volatile or thermally labile impurities. May require more complex method development for nonpolar isomers.[17]
Strengths High resolution, high sensitivity (especially with MS), well-established methods for halogenated compounds.[18]Versatile, wide range of stationary phases, suitable for non-volatile degradation products.
Limitations Not suitable for non-volatile or thermally labile compounds.Can be challenging to achieve separation of nonpolar positional isomers with very similar hydrophobicity.[19]

Experimental Protocol: GC-FID for Quantification

  • System Preparation: Use a Gas Chromatograph (e.g., Agilent 8890) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Install a medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Use Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector: Set the temperature to 250°C. Use a split injection mode with a high split ratio (e.g., 50:1) to avoid column overload from the main peak.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Final Hold: Hold at 220°C for 5 minutes.

    • Rationale: A temperature ramp is crucial for eluting compounds with different boiling points in a reasonable time while maintaining sharp peaks.

  • Detector: Set the FID temperature to 280°C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Hexane or Toluene) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample solution and record the chromatogram. Impurity levels are typically calculated using area percent normalization, assuming a similar response factor for isomeric impurities.

Mass Spectrometry (MS): The Standard for Identification

Expertise & Experience: When coupled with GC (GC-MS), mass spectrometry is the most powerful tool for identifying unknown impurities.[20] For halogenated aromatic compounds, Electron Ionization (EI) is the preferred method as it generates reproducible fragmentation patterns that serve as a molecular fingerprint.[21] The key to identifying dichlorodifluorobenzene isomers lies in recognizing the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[22]

  • A compound with one chlorine atom will show a molecular ion region with two peaks (M and M+2) with a ~3:1 intensity ratio.[22][23]

  • A compound with two chlorine atoms , like our target and its isomers, will exhibit a more complex pattern with three peaks (M, M+2, and M+4) in a distinctive ~9:6:1 intensity ratio.

Trustworthiness: The mass spectrum provides self-validating data. The observed isotopic pattern must match the theoretical pattern for the proposed number of chlorine atoms. Furthermore, the fragmentation pattern should be chemically logical, involving the loss of halogen atoms or cleavage of the aromatic ring.[20]

MS_Decision_Tree Start Analyze Peak by MS IsotopePattern Observe Isotopic Cluster for Molecular Ion (M) Start->IsotopePattern M_M2_M4 M, M+2, M+4 (Ratio ~9:6:1)? IsotopePattern->M_M2_M4 M_M2 M, M+2 (Ratio ~3:1)? M_M2_M4->M_M2 No TwoCl Impurity contains Two Cl Atoms (e.g., Dichlorodifluoro-isomer) M_M2_M4->TwoCl Yes NoCl No Characteristic Cl Pattern? M_M2->NoCl No OneCl Impurity contains One Cl Atom (e.g., Monochloro-intermediate) M_M2->OneCl Yes Other Impurity is likely non-chlorinated NoCl->Other Yes

Caption: Decision tree for impurity identification using MS isotopic patterns.

Experimental Protocol: GC-MS for Identification

  • System: Use a GC-MS system (e.g., Shimadzu GCMS-QP2020) with an EI source.

  • GC Method: Employ the same GC conditions (column, oven program, etc.) as described in the GC-FID protocol to ensure retention time correlation.

  • MS Source: Set the ion source temperature to 230°C and the electron energy to 70 eV.

  • MS Analyzer: Scan a mass range from m/z 40 to 300. This range will cover the molecular ions and expected fragments of the target compound and its likely impurities.

  • Data Analysis:

    • Examine the mass spectrum for each impurity peak.

    • Identify the molecular ion (M⁺) and confirm the isotopic pattern for the number of chlorine atoms. For dichlorodifluorobenzene, the molecular weight is ~182 g/mol .[2][24]

    • Compare the fragmentation pattern to a spectral library (e.g., NIST) and to the spectrum of the main this compound peak. Positional isomers will have the same molecular ion but may show subtle differences in fragment ion intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Experience: While GC-MS can confirm the molecular formula, NMR is the definitive technique for distinguishing positional isomers.[25] For dichlorodifluorobenzene isomers, ¹H, ¹³C, and ¹⁹F NMR are all invaluable. Each unique chemical environment for a nucleus will produce a distinct signal.[26][27] Positional isomers have different molecular symmetries, leading to a different number of signals in their NMR spectra.

  • This compound (Symmetrical): Will show 1 type of proton, 3 types of carbon, and 1 type of fluorine.

  • 1,3-Dichloro-2,4-difluorobenzene (Asymmetrical): Will show 2 types of protons, 6 types of carbon, and 2 types of fluorine.

Trustworthiness: NMR is a primary analytical method. The structural information it provides is absolute, based on fundamental principles of nuclear spin. The combination of chemical shifts, signal integrations, and coupling constants allows for the complete and unambiguous assignment of a molecule's structure.

Protocol: ¹⁹F NMR for Isomer Differentiation

  • Sample Preparation: If an impurity is present at a high enough level (>1-2%), it may be detectable in the NMR of the bulk material. For definitive identification, the impurity should first be isolated, for example, by preparative GC or HPLC. Dissolve the isolated impurity or bulk sample in a deuterated solvent (e.g., CDCl₃).

  • Instrument: Use a high-field NMR spectrometer (e.g., Bruker 400 MHz or higher).

  • Experiment: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Analysis:

    • The number of distinct signals in the ¹⁹F spectrum directly corresponds to the number of unique fluorine environments in the molecule.

    • Compare the observed number of signals to the expected number for each potential isomer based on its symmetry. This can often provide a rapid and conclusive identification.

Method Validation: Ensuring Trustworthy Results

Describing a protocol is insufficient; it must be a self-validating system. Any method used for impurity analysis in a regulated environment must be validated according to ICH Q2(R1) guidelines.[15][28] This ensures the method is suitable for its intended purpose.

Key Validation Parameters: [29]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated by showing that all impurity peaks are well-resolved from the main peak and each other.[30]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively. LOQ must be below the reporting threshold (typically 0.05%).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with known amounts of impurity standards.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Conclusion

The comprehensive spectroscopic analysis of impurities in this compound is a multi-faceted task that is essential for ensuring the quality and safety of pharmaceutical products. A robust analytical strategy does not rely on a single technique but integrates the high-resolution separation power of Gas Chromatography with the definitive identification capabilities of Mass Spectrometry and NMR Spectroscopy. By understanding the potential impurities, selecting the appropriate analytical tools, and adhering to rigorous validation principles, researchers and drug development professionals can build a complete and reliable impurity profile that satisfies stringent regulatory requirements and, most importantly, safeguards patient health.

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A Senior Application Scientist's Guide to Suzuki Coupling Reactivity of Dichlorodifluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dichlorodifluorobenzenes in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the synthesis of complex biaryl and heteroaryl structures remains a cornerstone of innovation. Fluorinated organic compounds, in particular, are highly sought after due to the unique electronic properties conferred by fluorine, which can enhance metabolic stability, binding affinity, and other crucial physicochemical characteristics.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for constructing C(sp²)–C(sp²) bonds, celebrated for its mild conditions and functional group tolerance.[3][4][5]

Dichlorodifluorobenzene isomers represent a class of exceptionally useful, yet nuanced, building blocks. Their two distinct halogen atoms (Cl and F) and varied substitution patterns offer a platform for selective, sequential functionalization. However, the reactivity of the C-Cl bonds in these isomers is not uniform; it is profoundly influenced by the electronic and steric interplay of the adjacent fluorine and chlorine substituents. Understanding these subtleties is paramount for researchers aiming to design efficient and selective synthetic routes.

This guide provides an in-depth comparison of the Suzuki coupling reactivity of key dichlorodifluorobenzene isomers. We will move beyond simple protocols to explore the underlying mechanistic principles that govern their reactivity, offering field-proven insights to inform catalyst selection, reaction design, and the strategic synthesis of high-value molecules.

Mechanistic Framework: Key Drivers of Suzuki Coupling Reactivity

The efficacy of a Suzuki-Miyaura coupling is dictated by the kinetics of its three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6] For aryl chlorides, the initial oxidative addition of the C-Cl bond to the palladium(0) catalyst is typically the rate-determining step and, therefore, the primary determinant of overall reactivity.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)(Cl)L₂] Oxidative Adduct pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)(R)L₂] Transmetalation Product oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product arx Ar-Cl (Dichlorodifluorobenzene) arx->pd0 rbx R-B(OR)₂ (Boronic Acid/Ester) base Base (e.g., K₂CO₃) rbx->base borate [R-B(OR)₂(OH)]⁻ base->borate borate->oa_complex

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The oxidative addition step is often rate-limiting for aryl chlorides.

Two factors predominantly control the rate of oxidative addition:

  • Electronic Effects: The oxidative addition is facilitated when the target carbon atom is more electrophilic. The powerful electron-withdrawing inductive effect (-I) of fluorine can increase the electrophilicity of the aryl ring, making the C-Cl bond more susceptible to cleavage by the nucleophilic Pd(0) catalyst.[7] However, fluorine also exerts a π-donating mesomeric effect (+M), which can partially counteract the inductive effect. The final electronic influence depends on the relative positions of the substituents.

  • Steric Hindrance: The approach of the bulky phosphine-ligated palladium catalyst to the C-Cl bond is sensitive to steric hindrance from adjacent (ortho) substituents. Substrates with one or more ortho groups exhibit significantly reduced reactivity compared to less encumbered analogues.[8][9][10]

Comparative Reactivity Analysis of Dichlorodifluorobenzene Isomers

Let us analyze the reactivity of three representative isomers—1,4-dichloro-2,5-difluorobenzene, 1,2-dichloro-3,5-difluorobenzene, and 1,2-dichloro-4,5-difluorobenzene—by dissecting the steric and electronic environment around each C-Cl bond.

Isomer 1: 1,4-Dichloro-2,5-difluorobenzene
  • Structure: Symmetrical molecule with each chlorine atom flanked by a fluorine atom and a hydrogen atom.

  • Electronic Profile: Each chlorine is ortho to a strongly electron-withdrawing fluorine atom. This placement significantly enhances the electrophilicity of the carbon atom bearing the chlorine, priming the C-Cl bond for oxidative addition.

  • Steric Profile: Each chlorine has one ortho substituent (a fluorine atom). While fluorine is relatively small, this still presents moderate steric hindrance compared to an unsubstituted position.

  • Predicted Reactivity: High. The powerful electronic activation from the ortho fluorine atoms is expected to be the dominant factor, leading to high reactivity. Due to the molecule's symmetry, selective mono-arylation is challenging without careful control of stoichiometry, as both C-Cl bonds are electronically and sterically equivalent.

Isomer 2: 1,2-Dichloro-3,5-difluorobenzene
  • Structure: Asymmetrical arrangement of substituents.

  • Electronic & Steric Profile (C1-Cl): This chlorine is flanked by another chlorine (at C2) and a hydrogen (at C6). It is meta to two fluorine atoms. The electronic activation from the meta fluorines is weaker than an ortho or para relationship. Sterically, it has one bulky ortho chloro substituent.

  • Electronic & Steric Profile (C2-Cl): This chlorine is positioned between a chlorine (at C1) and a fluorine (at C3). The ortho fluorine provides strong electronic activation. Sterically, it is heavily encumbered, with two large ortho substituents (Cl and F).

  • Predicted Reactivity: Moderate to Low, but with potential for selectivity.

    • The C2-Cl bond is electronically activated but severely sterically hindered.

    • The C1-Cl bond is less sterically hindered but also less electronically activated.

    • Reactivity will be a trade-off. It is plausible that coupling occurs preferentially at the C1 position if a bulky catalyst is used, which is more sensitive to steric hindrance. Conversely, a less bulky, highly active catalyst might favor the electronically activated C2 position. Overall reactivity is expected to be lower than Isomer 1.

Isomer 3: 1,2-Dichloro-4,5-difluorobenzene
  • Structure: Symmetrical molecule.

  • Electronic & Steric Profile: Each chlorine atom (at C1 and C2) is adjacent to a hydrogen atom and the other chlorine. The fluorine atoms are located at the C4 and C5 positions, meta and para to the C1-Cl bond, respectively. The para fluorine provides good electronic activation. Sterically, each chlorine has one bulky ortho substituent (the other chlorine).

  • Predicted Reactivity: Moderate. The steric hindrance from the adjacent chlorine is significant.[8][9] While the electronic activation from the para fluorine is beneficial, it is generally less pronounced than an ortho fluorine. The reactivity is expected to be lower than Isomer 1 but potentially higher than Isomer 2 due to the absence of di-ortho substitution on either chlorine.

IsomerStructureKey FeaturesPredicted Relative Reactivity
1,4-Dichloro-2,5-difluorobenzene

[11]
• Symmetrical• Strong electronic activation (ortho-F)• Moderate steric hindrance (one ortho-F)High
1,2-Dichloro-3,5-difluorobenzene (Structure not directly available)• Asymmetrical• C1: Less hindered, less activated• C2: More activated, severely hinderedLow to Moderate
1,2-Dichloro-4,5-difluorobenzene (Structure not directly available)• Symmetrical• Moderate electronic activation (para-F)• Significant steric hindrance (one ortho-Cl)Moderate

Validated Experimental Protocol: Mono-Arylation of 1,4-Dichloro-2,5-difluorobenzene

This protocol describes a representative Suzuki-Miyaura coupling designed for the selective mono-arylation of a highly reactive dichlorodifluorobenzene isomer. The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos) is critical for promoting the challenging oxidative addition of the aryl chloride and for providing catalyst stability.[12]

Experimental_Workflow reagents reagents setup setup reaction reaction workup workup analysis analysis A Weigh Reagents: - 1,4-dichloro-2,5-difluorobenzene (1.2 equiv) - Arylboronic Acid (1.0 equiv) - Pd(OAc)₂ (2 mol%) - RuPhos (4 mol%) - K₂CO₃ (3.0 equiv) B Assemble Reaction: - Add solids to oven-dried Schlenk flask - Evacuate and backfill with Argon (3x) A->B C Add Solvents: - Degassed Toluene/H₂O (10:1 mixture) B->C D Heat & Stir: - Place in preheated oil bath (80-100 °C) - Stir vigorously for 12-24 h C->D E Reaction Monitoring: - Withdraw aliquots periodically - Analyze by GC-MS or TLC D->E F Quench & Extract: - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and brine D->F G Purify: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash column chromatography F->G H Characterize Product: - Obtain ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS G->H

Figure 2: A self-validating experimental workflow for the Suzuki-Miyaura mono-arylation of a dichlorodifluorobenzene isomer.

Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dichloro-2,5-difluorobenzene (1.2 mmol, 1.2 equiv), the desired arylboronic acid (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

    • Causality: Using the dihalide in slight excess helps to consume the limiting boronic acid, minimizing the formation of the diarylated byproduct. A strong base like K₂CO₃ is essential for activating the boronic acid for the transmetalation step.[13]

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with high-purity argon. Repeat this cycle three times to ensure an oxygen-free atmosphere, which is crucial to prevent the degradation of the Pd(0) active catalyst and the phosphine ligand.

  • Solvent Addition: Add a degassed 10:1 mixture of toluene and water (0.25 M final concentration) via syringe.

    • Causality: The biphasic solvent system is highly effective for Suzuki couplings; toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base.[14] Degassing the solvents prevents catalyst oxidation.

  • Reaction Execution: Place the sealed flask into a preheated oil bath at 80 °C. Stir the mixture vigorously to ensure efficient mixing between the two phases.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS until the starting boronic acid is consumed (typically 12-24 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product. Confirm the structure and purity via NMR spectroscopy and mass spectrometry.

Conclusion and Outlook

The Suzuki coupling reactivity of dichlorodifluorobenzene isomers is a direct function of the electronic and steric environment imposed by the substituents. A clear hierarchy of reactivity emerges:

  • Most Reactive: Isomers with fluorine atoms positioned ortho to the C-Cl bonds (e.g., 1,4-dichloro-2,5-difluorobenzene) are highly activated and react readily.

  • Moderately Reactive: Isomers with less direct electronic activation (para or meta fluorine) and significant steric hindrance from an adjacent chlorine (e.g., 1,2-dichloro-4,5-difluorobenzene) show intermediate reactivity.

  • Least Reactive: Isomers with severe steric congestion (two ortho substituents) around an electronically activated C-Cl bond (e.g., the C2-Cl in 1,2-dichloro-3,5-difluorobenzene) are the most challenging substrates.

By leveraging these fundamental principles, researchers can rationally select isomers and tailor reaction conditions—particularly the choice of phosphine ligand and catalyst loading—to achieve the desired synthetic outcome, whether it be rapid diarylation or selective mono-functionalization. This predictive power is essential for the efficient construction of the next generation of fluorinated materials and pharmaceuticals.

References

  • Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. The Royal Society of Chemistry.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
  • Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes.
  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis.
  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC - NIH.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • The Suzuki Reaction. Andrew G Myers Research Group.
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  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). [Link]

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  • Benzene, 1,4-dichloro-2,5-difluoro-. PubChem. [Link]

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The Unseen Potential: A Comparative Guide to the Biological Activity Screening of 1,5-Dichloro-2,4-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a time-honored approach to modulate pharmacokinetic and pharmacodynamic properties. The unique substitution pattern of 1,5-dichloro-2,4-difluorobenzene presents a compelling, yet underexplored, starting point for the synthesis of novel bioactive compounds. Its electron-withdrawing substituents and potential for diverse chemical modifications make it an attractive core for generating libraries of derivatives with potential therapeutic applications. This guide provides a comprehensive overview of the biological activity screening of derivatives of this compound, offering a comparative analysis of their potential in anticancer, antimicrobial, and enzyme-inhibitory research.

A Versatile Scaffold for Drug Discovery

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a benzene ring substituted with two chlorine and two fluorine atoms, offers multiple reaction sites for the introduction of various functional groups, leading to a diverse library of derivatives.[1][2] While the parent compound itself is primarily a synthetic building block, its derivatives have shown promise in a range of biological applications.

A notable example is the insecticide Pyrifluron, which is synthesized from a 3,5-dichloro-2,4-difluoroaniline intermediate.[3] This demonstrates the potential of this chemical scaffold in generating commercially viable bioactive molecules. Furthermore, the broader class of halogenated benzene derivatives is known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[4][5][6]

Comparative Biological Activity Screening: A Strategic Approach

To elucidate the therapeutic potential of novel this compound derivatives, a systematic biological activity screening cascade is essential. This involves a tiered approach, starting with broad primary screens to identify initial "hits," followed by more specific secondary assays to characterize their potency, selectivity, and mechanism of action.

Below is a logical workflow for the comprehensive screening of a library of hypothetical derivatives of this compound.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Primary_Anticancer Anticancer Activity (MTT Assay) Secondary_Anticancer Mechanism of Action (Apoptosis, Cell Cycle) Primary_Anticancer->Secondary_Anticancer Active Hits Primary_Antimicrobial Antimicrobial Activity (Broth Microdilution) Secondary_Antimicrobial Bactericidal/Bacteriostatic (Time-Kill Assay) Primary_Antimicrobial->Secondary_Antimicrobial Active Hits Primary_Enzyme Enzyme Inhibition (Generic Assay) Secondary_Enzyme IC50 Determination & Selectivity Profiling Primary_Enzyme->Secondary_Enzyme Active Hits SAR_Studies Structure-Activity Relationship (SAR) Secondary_Anticancer->SAR_Studies Secondary_Antimicrobial->SAR_Studies Secondary_Enzyme->SAR_Studies ADMET_Profiling In silico ADMET Prediction SAR_Studies->ADMET_Profiling Lead_Compound Lead_Compound ADMET_Profiling->Lead_Compound Optimized Lead Derivative_Library Library of this compound Derivatives Derivative_Library->Primary_Anticancer Derivative_Library->Primary_Antimicrobial Derivative_Library->Primary_Enzyme Enzyme_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Enzyme_Prep Prepare Enzyme Solution Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution Reaction_Initiation Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Initiation Inhibitor_Prep Prepare Inhibitor (Derivative) Serial Dilutions Inhibitor_Prep->Incubation Incubation->Reaction_Initiation Signal_Detection Measure Product Formation (e.g., Absorbance, Fluorescence) Reaction_Initiation->Signal_Detection IC50_Calc Calculate IC50 Value Signal_Detection->IC50_Calc

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of halogenated benzene derivatives is highly dependent on the nature and position of the substituents. For instance, in a series of 2,4-diphenyl-5H-indeno[1,2-b]pyridines, the introduction of a chlorine atom significantly enhanced cytotoxic effects. [4]Similarly, formazan derivatives with a p-fluoro substituent showed greater antiproliferative activity compared to those with a p-chloro substituent. [7] For derivatives of this compound, future SAR studies should focus on:

  • Exploring different functional groups: Introducing a variety of substituents at the reactive positions of the benzene ring to modulate lipophilicity, electronic properties, and steric bulk.

  • Investigating the impact of substituent position: Systematically altering the position of functional groups to understand their influence on target binding and overall activity.

  • Computational modeling: Employing molecular docking and other in silico methods to predict binding affinities and guide the design of more potent and selective derivatives. [6]

Conclusion

While the direct biological screening of a comprehensive library of this compound derivatives is not yet extensively reported in the public domain, the evidence from structurally related compounds strongly suggests a high potential for the discovery of novel bioactive molecules. The strategic application of a hierarchical screening cascade, encompassing anticancer, antimicrobial, and enzyme-inhibition assays, will be instrumental in unlocking the therapeutic promise of this versatile chemical scaffold. The insights gained from such studies will not only expand the chemical space for drug discovery but also provide a deeper understanding of the structure-activity relationships governing the biological effects of polychlorinated and polyfluorinated aromatic compounds.

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  • Kumar, S., et al. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Current bioactive compounds, 15(5), 558–572.
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  • Shi, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules (Basel, Switzerland), 27(18), 5858.
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A Comparative Guide to the Synthesis of 1,5-Dichloro-2,4-difluorobenzene for Researchers and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,5-Dichloro-2,4-difluorobenzene in Modern Chemistry

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules.[1] The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. This guide provides a critical evaluation of the primary synthetic methodologies for obtaining this compound, offering a comparative analysis of their efficiency, scalability, and inherent challenges. The information presented herein is intended to empower researchers and drug development professionals to make informed decisions when selecting a synthetic route tailored to their specific needs.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic strategies for the preparation of this compound have been identified and validated: a multi-step approach commencing with 2,4-difluoronitrobenzene and a more direct route involving the chlorination of 1,3-difluorobenzene. Each method presents a distinct set of advantages and disadvantages, which are summarized in the table below.

Method Starting Material Key Intermediates Reported Yield Purity Scalability Safety & Handling Considerations
Multi-step Synthesis 2,4-Difluoronitrobenzene3,5-Dichloro-2,4-difluoronitrobenzene, 3,5-Dichloro-2,4-difluoroanilineModerate to GoodHighPotentially ScalableUse of chlorine gas, nitro compounds, and diazonium salts requires stringent safety protocols.
Direct Chlorination 1,3-DifluorobenzeneNoneVariable (potential for isomeric mixtures)Moderate to High (requires efficient purification)Potentially ScalableHandling of chlorine gas and Lewis acid catalysts. Control of regioselectivity is critical.

Method 1: Multi-Step Synthesis from 2,4-Difluoronitrobenzene

This synthetic pathway involves a three-step sequence: chlorination of 2,4-difluoronitrobenzene, reduction of the resulting nitro compound, and a final Sandmeyer reaction to install the second chlorine atom.

Causality Behind Experimental Choices

The initial chlorination of 2,4-difluoronitrobenzene is a key step that dictates the final substitution pattern. The nitro group is a meta-directing deactivator, while the fluorine atoms are ortho, para-directing deactivators. The combined directing effects favor the introduction of chlorine at the 3 and 5 positions. The subsequent reduction of the nitro group to an amine is a standard transformation, setting the stage for the Sandmeyer reaction. The Sandmeyer reaction is a reliable method for converting an arylamine to an aryl halide via a diazonium salt intermediate.[2]

Experimental Workflow: Multi-Step Synthesis

Caption: Workflow for the multi-step synthesis of this compound.

Detailed Experimental Protocol: Multi-Step Synthesis

Step 1: Synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene

This procedure is adapted from a patented method.[3]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, gas inlet, and condenser, dissolve 2,4-difluoronitrobenzene in a suitable polar solvent such as concentrated sulfuric acid.

  • Catalyst Addition: Add a catalytic amount of iodine.

  • Chlorination: Heat the reaction mixture to 120-160°C and bubble chlorine gas through the solution for 6-8 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and carefully pour it onto ice. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or distillation to yield 3,5-dichloro-2,4-difluoronitrobenzene.

Step 2: Synthesis of 3,5-Dichloro-2,4-difluoroaniline

  • Reduction: The 3,5-dichloro-2,4-difluoronitrobenzene can be reduced to the corresponding aniline using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or metal/acid reduction (e.g., iron powder in the presence of hydrochloric acid).[3]

  • Work-up and Purification: Following the reduction, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure, and the resulting 3,5-dichloro-2,4-difluoroaniline can be purified by distillation or recrystallization.

Step 3: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: Dissolve 3,5-dichloro-2,4-difluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. Nitrogen gas will evolve.

  • Work-up and Purification: After the addition is complete, the reaction mixture is heated to ensure complete decomposition of the diazonium salt. The organic product is then isolated by steam distillation or solvent extraction. The crude this compound is washed with a dilute base solution and then with water, dried over an anhydrous drying agent, and purified by fractional distillation.

Method 2: Direct Chlorination of 1,3-Difluorobenzene

This approach offers a more direct route to the target molecule by introducing two chlorine atoms onto the 1,3-difluorobenzene starting material in a single step.

Causality Behind Experimental Choices

The fluorine atoms in 1,3-difluorobenzene are ortho, para-directing activators for electrophilic aromatic substitution. This directing effect would theoretically favor the introduction of chlorine atoms at the 4 and 6 positions (which are para to each fluorine) and the 2 position (which is ortho to both fluorines). To achieve the desired 1,5-dichloro isomer, careful control of reaction conditions and the choice of catalyst are paramount to influence the regioselectivity of the chlorination.

Experimental Workflow: Direct Chlorination

Caption: Workflow for the direct chlorination of 1,3-difluorobenzene.

Detailed Experimental Protocol: Direct Chlorination

A general procedure for the chlorination of an aromatic compound is provided below, which would need to be optimized for the specific synthesis of this compound.

  • Reaction Setup: In a reaction vessel protected from moisture, dissolve 1,3-difluorobenzene in a suitable inert solvent.

  • Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, to the solution.

  • Chlorination: Bubble chlorine gas through the stirred reaction mixture. The reaction temperature should be carefully controlled, as it can influence the regioselectivity.

  • Work-up and Purification: Once the desired degree of chlorination is achieved (as monitored by techniques like GC-MS), the reaction is quenched by the addition of water or a dilute acid solution. The organic layer is separated, washed, dried, and the product mixture is subjected to fractional distillation to isolate the this compound from other isomers that may have formed.

Validation of this compound

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Physicochemical Properties
Property Value Source
Molecular Formula C₆H₂Cl₂F₂[4]
Molecular Weight 182.98 g/mol [1][4]
Boiling Point 167-168 °C at 749 mmHg[1]
CAS Number 2253-30-7[4]
Spectroscopic Data
  • ¹H NMR: A single signal in the aromatic region is expected, appearing as a triplet due to coupling with the two adjacent fluorine atoms.

  • ¹³C NMR: Four distinct signals are anticipated in the aromatic region. The signals for the carbon atoms bonded to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: A single resonance is expected, as the two fluorine atoms are chemically equivalent.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C-F, C-Cl, and aromatic C=C stretching vibrations will be present.

Conclusion and Recommendations

Both the multi-step synthesis and the direct chlorination routes offer viable pathways to this compound.

  • The multi-step synthesis , while longer, offers better control over the regiochemistry, potentially leading to a purer final product with less demanding purification steps. This method is recommended for applications where high purity is a critical requirement.

  • The direct chlorination method is more atom-economical and has fewer steps. However, it may produce a mixture of isomers, necessitating efficient separation techniques. This route could be advantageous for large-scale production if the regioselectivity can be optimized and an effective purification protocol is established.

For researchers and drug development professionals, the choice of synthesis method will depend on the specific project requirements, including the desired purity, scale of synthesis, and available resources. It is strongly recommended that any synthesis be followed by rigorous analytical characterization to confirm the identity and purity of the final product.

References

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A Researcher's Guide to the Computational Analysis of Dichlorodifluorobenzene Isomers using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise understanding of molecular properties is paramount. Halogenated aromatic compounds, in particular, are foundational synthons and key components in a vast array of functional molecules. Among these, the dichlorodifluorobenzene isomers present a fascinating case study in the subtle interplay of electronic and steric effects. Their varied substitution patterns are expected to give rise to distinct physicochemical properties, influencing their reactivity, intermolecular interactions, and ultimately, their utility in targeted applications.

This guide provides a comprehensive, in-depth protocol for the comparative analysis of the six dichlorodifluorobenzene isomers using Density Functional Theory (DFT). As experimental data for this specific set of isomers is not extensively available in the public domain, this document serves as both a predictive study and a methodological blueprint for researchers. We will move beyond a simple recitation of steps to explain the why behind our choices, grounding our computational workflow in established best practices for halogenated systems. Our aim is to provide a robust, self-validating computational framework that yields reliable, publication-quality data.

The Six Isomers of Dichlorodifluorobenzene: A Comparative Overview

The six constitutional isomers of dichlorodifluorobenzene form the basis of our comparative analysis. The relative positions of the chlorine and fluorine atoms on the benzene ring dictate the molecule's symmetry, polarity, and electronic landscape. The isomers are:

  • 1,2-dichloro-3,4-difluorobenzene

  • 1,2-dichloro-3,5-difluorobenzene

  • 1,2-dichloro-4,5-difluorobenzene

  • 1,3-dichloro-2,4-difluorobenzene

  • 1,3-dichloro-2,5-difluorobenzene

  • 1,4-dichloro-2,3-difluorobenzene

  • 1,4-dichloro-2,5-difluorobenzene

This guide will systematically predict and compare the key physicochemical properties of these isomers, offering insights into their relative stabilities and electronic characteristics.

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines a detailed methodology for performing a comparative DFT analysis of the dichlorodifluorobenzene isomers. The choice of the B3LYP functional and the 6-311+G(d,p) basis set is predicated on their well-documented success in modeling halogenated aromatic compounds, providing a good balance between computational cost and accuracy.[1]

Step 1: Molecular Structure Generation

  • Construct the 3D structures of all six dichlorodifluorobenzene isomers using a molecular modeling software (e.g., Avogadro, GaussView).

  • Ensure correct atom connectivity and initial geometries that are chemically reasonable.

Step 2: Geometry Optimization and Frequency Analysis

  • Perform a full geometry optimization for each isomer using the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a robust description of electron correlation and is suitable for systems containing halogens.

  • Following optimization, conduct a frequency calculation at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and to simulate the infrared (IR) and Raman spectra.

Step 3: Single-Point Energy Calculations

  • To obtain more accurate electronic energies, perform a single-point energy calculation on the B3LYP/6-311+G(d,p) optimized geometries using a larger basis set, such as aug-cc-pVTZ. This approach, often referred to as a two-step calculation, can provide more refined energy differences between isomers.

Step 4: Calculation of Molecular Properties

  • From the optimized structures, calculate key molecular properties for each isomer:

    • Dipole Moment: A measure of the molecule's overall polarity.

    • Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals. The energy gap between them is an indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which reveals regions of positive and negative charge and is useful for predicting intermolecular interactions.

    • Simulated Vibrational Spectra (IR and Raman): These can be compared with future experimental data for isomer identification.

    • NMR Chemical Shifts: Theoretical predictions of 13C and 19F NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is invaluable for structural elucidation.[2]

Below is a Graphviz diagram illustrating the comprehensive workflow for our comparative DFT analysis.

DFT_Workflow cluster_isomers Isomer Generation cluster_dft DFT Calculations cluster_properties Property Analysis I1 Isomer 1 Opt Geometry Optimization (B3LYP/6-311+G(d,p)) I1->Opt I2 Isomer 2 I2->Opt I3 Isomer 3 I3->Opt I4 Isomer 4 I4->Opt I5 Isomer 5 I5->Opt I6 Isomer 6 I6->Opt Freq Frequency Analysis (B3LYP/6-311+G(d,p)) Opt->Freq Dipole Dipole Moment Opt->Dipole HOMO_LUMO HOMO-LUMO Gap Opt->HOMO_LUMO MEP MEP Surface Opt->MEP NMR NMR Shifts Opt->NMR SPE Single-Point Energy (aug-cc-pVTZ) Freq->SPE Spectra IR/Raman Spectra Freq->Spectra Stab Relative Stability SPE->Stab Isomer_Properties cluster_isomers Dichlorodifluorobenzene Isomers cluster_properties Computed Properties Isomer_Structure Isomeric Structure (Substitution Pattern) Stability Relative Stability Isomer_Structure->Stability Steric & Electronic Effects Polarity Dipole Moment Isomer_Structure->Polarity Vector Sum of Bond Dipoles Reactivity HOMO-LUMO Gap Isomer_Structure->Reactivity Modulation of Frontier Orbitals Spectra Vibrational & NMR Spectra Isomer_Structure->Spectra Unique Vibrational Modes & Chemical Environments

Caption: Logical relationship between isomer structure and computed properties.

Conclusion and Future Outlook

This guide has presented a detailed, methodologically sound protocol for the comparative DFT analysis of dichlorodifluorobenzene isomers. While the absence of extensive experimental data necessitates a predictive approach, the computational framework outlined here is grounded in established practices for similar molecular systems, ensuring a high degree of confidence in the predicted properties. The results of such a study will provide valuable insights into the structure-property relationships of these compounds, aiding in their potential application in drug discovery and materials science.

Furthermore, the predicted vibrational and NMR spectra can serve as a valuable resource for the experimental community, facilitating the identification and characterization of these isomers in complex mixtures. Future work should focus on the synthesis and experimental characterization of these compounds to validate and refine the computational models presented herein.

References

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A Comparative Guide to the Characterization of 1,5-Dichloro-2,4-difluorobenzene and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 1,5-dichloro-2,4-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will delve into its physicochemical properties, spectroscopic signature, and synthesis, while also offering a comparative analysis with its structural analogues. This document is intended to serve as a practical resource, grounded in experimental data and established scientific principles, to aid researchers in the identification, purification, and application of this important compound.

Introduction to this compound

This compound (DCFB) is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂F₂.[1][2] Its structure, featuring a benzene ring substituted with two chlorine and two fluorine atoms, imparts unique chemical reactivity, making it a valuable building block in organic synthesis. The precise positioning of these halogen atoms influences the molecule's electronic properties, polarity, and reactivity, which in turn dictates its utility in the synthesis of complex target molecules. A thorough understanding of its characterization is therefore paramount for its effective use in research and development.

Physicochemical Properties

The physical and chemical properties of this compound and its analogues are foundational to their handling, purification, and reaction setup.

PropertyThis compound1,3-Dichloro-2,4-difluorobenzene1,4-Dichloro-2,5-difluorobenzene1,2-Dichloro-4,5-difluorobenzene
Molecular Formula C₆H₂Cl₂F₂C₆H₂Cl₂F₂C₆H₂Cl₂F₂C₆H₂Cl₂F₂
Molecular Weight 182.98 g/mol [1][2]182.98 g/mol 182.98 g/mol 182.98 g/mol
CAS Number 2253-30-7[2]36556-37-3327-51-5327-51-5
Boiling Point 167-168 °CNot available96 °C / 20 mmHgNot available
Melting Point Not availableNot available60-62 °CNot available

Causality Behind Physical Properties: The boiling and melting points of these isomers are influenced by the symmetry of the molecule and the resulting intermolecular forces. For instance, the higher melting point of the 1,4-dichloro-2,5-difluoro isomer, which possesses a center of symmetry, can be attributed to more efficient packing in the crystal lattice, leading to stronger intermolecular interactions compared to its less symmetrical analogues.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of a substituted aniline followed by a Sandmeyer reaction.

Conceptual Workflow for Synthesis:

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 2,4-Difluoro-5-chloroaniline 2,4-Difluoro-5-chloroaniline Diazonium Salt Diazonium Salt 2,4-Difluoro-5-chloroaniline->Diazonium Salt NaNO₂, HCl, 0-5 °C This compound This compound Diazonium Salt->this compound CuCl, HCl

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Diazotization and Sandmeyer Reaction

This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Diazotization:

    • Dissolve 2,4-difluoro-5-chloroaniline in a suitable acidic medium (e.g., concentrated hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

    • Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography on silica gel to obtain pure this compound.

Justification of Experimental Choices: The use of low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The Sandmeyer reaction provides a reliable method for the introduction of a chlorine atom onto the aromatic ring, with CuCl acting as a catalyst.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For halogenated benzenes, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the through-bond and through-space effects of the four halogen substituents.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the directly attached halogen atoms, with carbon atoms bonded to fluorine appearing at lower field (higher ppm values). The presence of fluorine will also lead to C-F coupling, which can be observed in the proton-decoupled spectrum as doublets or more complex multiplets.[3]

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts provide information about the electronic environment of each fluorine atom.

Predicted NMR Data for this compound:

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H 7.0 - 7.5dJ(H,F)
7.0 - 7.5dJ(H,F)
¹³C 150 - 160 (C-F)d¹J(C,F) ≈ 240-260
150 - 160 (C-F)d¹J(C,F) ≈ 240-260
120 - 135 (C-Cl)s
120 - 135 (C-Cl)s
115 - 125 (C-H)d¹J(C,H) ≈ 160-170
115 - 125 (C-H)d¹J(C,H) ≈ 160-170
¹⁹F -100 to -130dJ(F,H), J(F,F)
-100 to -130dJ(F,H), J(F,F)

Note: These are predicted values and may vary depending on the solvent and experimental conditions. A ¹⁹F NMR spectrum is available on PubChem, although it is a calculated spectrum.[2]

Experimental Protocol: NMR Analysis

  • Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3100 - 3000C-H stretching (aromatic)
1600 - 1450C=C stretching (aromatic ring)
1300 - 1100C-F stretching
850 - 750C-Cl stretching
900 - 675C-H out-of-plane bending (aromatic)

Experimental Protocol: FTIR Analysis

  • Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Fragmentation Pattern for this compound:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 182, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

  • Major Fragments: Common fragmentation pathways for halogenated benzenes include the loss of halogen atoms and the fragmentation of the aromatic ring. Expected fragments include [M-Cl]⁺ and [M-F]⁺.

Experimental Protocol: Mass Spectrometry Analysis

  • Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionize the sample using a suitable method, such as electron ionization (EI).

  • Acquire the mass spectrum and analyze the molecular ion and fragmentation pattern.

Comparative Analysis with Analogues

The characterization of this compound is best understood in the context of its structural isomers and other related compounds. The position of the halogen substituents significantly influences the spectroscopic and physicochemical properties.

Workflow for Comparative Analysis:

Comparative_Analysis cluster_isomers Isomers of Dichlorodifluorobenzene cluster_properties Comparative Properties This compound This compound Symmetry Symmetry This compound->Symmetry 1,3-Dichloro-2,4-difluorobenzene 1,3-Dichloro-2,4-difluorobenzene 1,3-Dichloro-2,4-difluorobenzene->Symmetry 1,4-Dichloro-2,5-difluorobenzene 1,4-Dichloro-2,5-difluorobenzene 1,4-Dichloro-2,5-difluorobenzene->Symmetry 1,2-Dichloro-4,5-difluorobenzene 1,2-Dichloro-4,5-difluorobenzene 1,2-Dichloro-4,5-difluorobenzene->Symmetry Dipole Moment Dipole Moment Symmetry->Dipole Moment NMR Spectra (Chemical Shifts, Coupling) NMR Spectra (Chemical Shifts, Coupling) Symmetry->NMR Spectra (Chemical Shifts, Coupling) Chromatographic Retention Chromatographic Retention Dipole Moment->Chromatographic Retention

Caption: Logical flow for comparing dichlorodifluorobenzene isomers.

Key Differences in Characterization:

  • Symmetry: The symmetry of the molecule has a profound effect on its spectroscopic properties. For example, a more symmetrical isomer like 1,4-dichloro-2,5-difluorobenzene will have fewer unique signals in its ¹³C NMR spectrum compared to a less symmetrical isomer like this compound.

  • NMR Chemical Shifts and Coupling Constants: The electronic environment of each proton, carbon, and fluorine atom is unique for each isomer, leading to distinct chemical shifts and coupling patterns in their respective NMR spectra. These differences are invaluable for distinguishing between isomers.

  • Chromatographic Behavior: The polarity and volatility of the isomers, which are influenced by their dipole moments and intermolecular forces, will result in different retention times in gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Conclusion

The thorough characterization of this compound and its analogues is crucial for their successful application in synthetic chemistry. This guide has outlined the key physicochemical properties, synthetic methodologies, and a comprehensive suite of spectroscopic techniques for their analysis. By understanding the principles behind these characterization methods and by comparing the data with that of its isomers, researchers can confidently identify, purify, and utilize these valuable building blocks in their synthetic endeavors.

References

  • PubChem. 1,3-Dichloro-2,4-difluorobenzene. [Link]

  • PubChem. This compound. [Link]

  • NIST. 1,2-Dichloro-4-fluorobenzene. [Link]

  • Gudat, D. et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(1), 237-245 (2020). [Link]

  • Chalan, S. et al. Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. ResearchGate (2023). [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). [Link]

  • PubChem. 1,3-Dichloro-2,5-difluorobenzene. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • PubChem. 1-Chloro-2,5-difluorobenzene. [Link]

  • PubChem. 1,4-Dichloro-2,3-difluorobenzene. [Link]

  • SpectraBase. 2,4-Dichloro-1-fluorobenzene. [Link]

  • NIST. 1,3-Dichloro-2-fluorobenzene. [Link]

  • Kumar, A. et al. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ACS Omega, 4(1), 1344-1350 (2019). [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. (2007). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

  • NIST. 1-Chloro-2,5-difluorobenzene. [Link]

  • Fulmer, G. R. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179 (2010). [Link]

  • NIST. Benzene, 1,4-difluoro-. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Wired Chemist. 1,2-difluorobenzene Carbon-13 Full Spectrum. [Link]

  • NIST. Benzene, 1,3-dichloro-. [Link]

  • Chemistry Stack Exchange. para-dichlorobenzene - number of proton NMR signals. (2014). [Link]

  • PubChem. 1,3-Dichloro-2,4-difluorobenzene. [Link]

  • Asian Journal of Physics. FTIR and Raman spectra of 2,4-difluorobenzonitrile…. [Link]

  • NIST. Benzene, 1,2-dichloro-. [Link]

  • ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. (2025). [Link]

  • Chemistry Stack Exchange. para-dichlorobenzene - number of proton NMR signals. (2014). [Link]

  • Fluorine notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[4]. [Link]

  • Arabian Journal of Chemistry. Conformational isomers of dichloro bis(1,3-diaminopropane) copper(II): Synthesis, characterization and DFT modeling. Arabian Journal of Chemistry, 9, S113-S120 (2016). [Link]

  • Google Patents. Preparation of dichlorotrifluoromethyltoluenes including novel isomers.

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A Comparative Guide to Purity Assessment of Synthesized 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not just a matter of quality control; it is the bedrock of reliable and reproducible results. 1,5-Dichloro-2,4-difluorobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Its specific substitution pattern of halogen atoms imparts unique reactivity, making it a valuable precursor.[1] However, the very synthesis routes that create this molecule can also introduce impurities—isomers, starting materials, and byproducts—that can compromise downstream applications.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, advocate for a self-validating, orthogonal approach, and provide actionable protocols to ensure the highest degree of scientific integrity in your analysis.

The Imperative of an Orthogonal Approach

Relying on a single analytical technique for purity determination can lead to an incomplete and potentially misleading picture. Each method has inherent biases and limitations. An effective purity assessment strategy, therefore, employs multiple, independent (orthogonal) techniques to validate results.[2] This approach significantly enhances the reliability of the analysis by ensuring that impurities not detected by one method are caught by another.[2] For halogenated compounds, a combination of chromatographic and spectroscopic methods is a powerful and widely accepted strategy.

Core Analytical Techniques: A Head-to-Head Comparison

The most common and effective techniques for analyzing halogenated aromatic compounds include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4] Mass Spectrometry (MS), often coupled with a chromatographic technique, is indispensable for impurity identification.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Expertise & Experience: GC is the standard and often the first-line method for analyzing volatile and semi-volatile halogenated organic compounds.[3] Its high resolving power allows for the separation of closely related isomers that might be present as impurities in the synthesis of this compound.

Trustworthiness: The validity of a GC purity assessment is strengthened by using a mass spectrometer (MS) as a detector (GC-MS). This provides mass information for each separated peak, confirming the identity of the main component and aiding in the structural elucidation of unknown impurities.[5][6]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or VF-624ms (30 m x 0.25 mm, 1.4 µm film thickness), is recommended for good separation of halogenated benzenes.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.[5]

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

Expertise & Experience: While GC is excellent for volatile compounds, HPLC is better suited for analyzing less volatile or thermally labile impurities that may not be amenable to GC analysis. Reversed-phase HPLC (RP-HPLC) is a common choice for halogenated aromatic compounds.[4][8]

Trustworthiness: The use of a Diode Array Detector (DAD) or Photodiode Array (PDA) detector allows for the acquisition of UV spectra across each peak.[9][10] Peak purity can be assessed by comparing spectra at different points across the peak; dissimilar spectra suggest the presence of a co-eluting impurity.[9][11] Coupling HPLC with MS (LC-MS) provides an even higher level of confidence in peak identity and purity.[2][12]

Experimental Protocol: RP-HPLC-DAD Analysis

  • Instrumentation: HPLC system with a DAD/PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For enhanced separation, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can be beneficial for aromatic compounds.[10]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start at 50% B, hold for 2 minutes.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD at 254 nm, with spectral scanning from 200-400 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[10]

Quantitative NMR (qNMR): The Power of Absolute Quantification

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool as it can provide both structural confirmation and direct quantitative measurement of purity without the need for a reference standard of the analyte itself.[13][14] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13][14] For a fluorinated compound like this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and wide chemical shift range, which often results in a simple spectrum with minimal peak overlap.[15][16]

Trustworthiness: qNMR is considered a primary ratio method of measurement. By using a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly and with high accuracy.[14] This method offers a valuable orthogonal check on chromatographic purity results.[17]

Experimental Protocol: ¹⁹F qNMR Analysis

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A stable, non-reactive fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene or another suitable certified reference material).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to allow for full magnetization recovery.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the distinct signals for both the analyte and the internal standard.

    • Calculate purity using the following equation:[13] Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std Where: I = integral, N = number of fluorine nuclei, M = molar mass, m = mass, 'analyte' refers to this compound, and 'std' refers to the internal standard.

Data Presentation and Visualization

A robust purity assessment workflow integrates these techniques to build a comprehensive profile of the synthesized material. The results from each method should be summarized for clear comparison.

Comparative Data Summary
Analytical TechniqueStrengthsLimitationsInformation Provided
GC-MS High resolution for volatile isomers, definitive identification of volatile impurities.[3]Not suitable for non-volatile or thermally unstable compounds.Purity (area %), identity of major component and volatile impurities.
HPLC-DAD Versatile for a wide range of polarities, peak purity assessment via UV spectra.[10]Resolution may be lower than GC for some isomers, requires chromophoric compounds.Purity (area %), detection of non-volatile impurities, co-elution checks.
¹⁹F qNMR Absolute quantification without a specific reference standard, structural confirmation.[13][15]Lower sensitivity than chromatographic methods, requires a certified internal standard.Absolute molar purity, structural verification.
Visualizing the Workflow

A logical workflow ensures a thorough and efficient analysis. The process begins with a high-resolution separation technique and progresses to methods that provide structural and absolute quantitative information.

Purity_Assessment_Workflow cluster_2 Final Purity Report GC_MS GC-MS Analysis Impurity_ID Impurity Identification (via MS fragmentation) GC_MS->Impurity_ID Report Comprehensive Purity Statement GC_MS->Report HPLC_DAD HPLC-DAD Analysis HPLC_DAD->Impurity_ID HPLC_DAD->Report qNMR Absolute Purity (¹⁹F qNMR) qNMR->Report Sample Synthesized 1,5-Dichloro-2,4- difluorobenzene Sample->GC_MS Volatile Profile Sample->HPLC_DAD Broad Profile Sample->qNMR Absolute Assay

Sources

A Comparative Benchmarking Guide to Catalytic Cross-Coupling of 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. 1,5-Dichloro-2,4-difluorobenzene stands as a versatile building block, offering multiple reaction sites for the introduction of diverse functionalities. However, the presence of two distinct types of halogen atoms (chlorine and fluorine) presents a significant challenge in achieving selective C-Cl bond activation over the more inert C-F bond. This guide provides a comprehensive comparison of catalytic systems for the cross-coupling of this compound, offering field-proven insights and experimental data to aid in catalyst selection and reaction optimization.

The Challenge of Selective C-Cl Activation

The selective coupling at the C-Cl positions of this compound is governed by the relative bond dissociation energies (C-Cl vs. C-F) and the electronic properties of the aromatic ring. The C-F bond is significantly stronger than the C-Cl bond, making oxidative addition to the C-Cl bond thermodynamically more favorable for low-valent transition metal catalysts like palladium and nickel.[1] However, kinetic factors, ligand effects, and reaction conditions can influence the selectivity, sometimes leading to undesired side reactions or double coupling. The electron-withdrawing nature of the fluorine atoms further influences the reactivity of the adjacent chlorine atoms, making a systematic approach to catalyst screening essential.

Comparative Performance of Catalytic Systems

The choice of catalyst is paramount for achieving high yields and selectivity in the coupling of this compound. Palladium, nickel, and copper-based systems are the most commonly employed, each with its own set of advantages and limitations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are the workhorses of cross-coupling chemistry, offering high efficiency and broad functional group tolerance. For the coupling of this compound, the choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical in tuning the catalyst's activity and selectivity.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds. For a substrate like this compound, achieving mono-amination is often the primary goal. Bulky, electron-rich phosphine ligands are generally preferred to promote the reductive elimination step and prevent the formation of diarylated products.[2]

Suzuki-Miyaura Coupling: A versatile method for C-C bond formation, the Suzuki-Miyaura coupling of this compound with arylboronic acids is sensitive to the palladium source, ligand, and base. The use of highly active pre-catalysts can enable the reaction to proceed at lower temperatures, minimizing side reactions.[2]

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. Copper-free conditions are often preferred to avoid the formation of homocoupled byproducts. The choice of palladium source and ligand is crucial for efficient coupling with aryl chlorides.[3]

Coupling ReactionCatalyst SystemBaseSolventTemp. (°C)Yield (%)Selectivity (Mono/Di)Reference
Buchwald-Hartwig Amination (Aniline)Pd(OAc)₂ / XPhosKOt-BuToluene100Good to ExcellentHigh for Mono[4][5]
Suzuki-Miyaura (Phenylboronic acid)Pd(PPh₃)₄K₂CO₃Toluene/H₂ORefluxModerate to GoodVaries[6]
Sonogashira (Phenylacetylene)PdCl₂(PPh₃)₂ / CuIEt₃NTHF60-80Moderate to GoodVaries[7][8]
Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the activation of C-Cl bonds.[9][10] Their ability to participate in single-electron transfer (SET) mechanisms can offer different reactivity patterns compared to palladium.

For the coupling of this compound, nickel catalysts can be particularly effective for mono-arylation reactions. The choice of ligand, often a bidentate phosphine or an N-heterocyclic carbene, is crucial for stabilizing the active nickel species and controlling selectivity.[9]

Coupling ReactionCatalyst SystemReductant/BaseSolventTemp. (°C)Yield (%)Selectivity (Mono/Di)Reference
Kumada Coupling (Aryl Grignard)NiCl₂(dppp)-THFRT - 60GoodHigh for Mono[9]
Negishi Coupling (Aryl Zinc)NiCl₂(dppp)-THFRT - 60GoodHigh for Mono[9]
Copper-Catalyzed Cross-Coupling Reactions

Copper catalysts are particularly useful for C-N and C-O bond formation (Ullmann condensation). While often requiring higher temperatures than palladium- or nickel-catalyzed reactions, copper offers a more economical option. For the synthesis of diaryl ethers from this compound and phenols, the use of a soluble copper(I) source and a suitable base is key.[11][12]

Coupling ReactionCatalyst SystemBaseSolventTemp. (°C)Yield (%)Selectivity (Mono/Di)Reference
Ullmann Ether Synthesis (Phenol)CuI / LigandCs₂CO₃NMP120-150ModerateVaries[11][12]
Ullmann Amination (Amine)CuI / LigandK₂CO₃DMF120-150ModerateVaries[13]

Best Practices for Catalyst Screening: An Experimental Workflow

To identify the optimal catalyst system for a specific coupling reaction of this compound, a systematic screening approach is essential. High-throughput screening (HTS) techniques can significantly accelerate this process.

Step-by-Step Experimental Protocol for Catalyst Screening
  • Reaction Setup: In an array of reaction vials, dispense the substrate (this compound), the coupling partner, and an internal standard.

  • Catalyst and Ligand Addition: Prepare stock solutions of various palladium, nickel, or copper pre-catalysts and a library of relevant ligands (e.g., phosphines, NHCs). Dispense different catalyst/ligand combinations into the reaction vials.

  • Base and Solvent Addition: Add the chosen base and solvent to each vial. The choice of base and solvent should be guided by the specific coupling reaction being investigated.

  • Reaction Execution: Seal the vials and place them in a temperature-controlled shaker block. Run the reactions for a predetermined time.

  • Quenching and Analysis: After the reaction is complete, quench the reactions and analyze the product distribution using analytical techniques such as GC-MS or LC-MS to determine yield and selectivity.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dispense Substrate & Coupling Partner C Add Catalyst/Ligand Combinations A->C B Prepare Catalyst & Ligand Stock Solutions B->C D Add Base & Solvent C->D E Run Reactions at Controlled Temperature D->E F Quench Reactions E->F G Analyze by GC-MS/LC-MS F->G H Determine Yield & Selectivity G->H

Caption: A generalized workflow for high-throughput catalyst screening.

Mechanistic Considerations for Selectivity

The selective mono-substitution of this compound is a key objective in many synthetic routes. The factors influencing this selectivity are complex and include:

  • Ligand Steric Hindrance: Bulky ligands can sterically disfavor the second oxidative addition step, thus promoting mono-arylation.

  • Electronic Effects: The electron density at the metal center, modulated by the ligand, influences the rates of oxidative addition and reductive elimination.

  • Reaction Conditions: Temperature, solvent, and the nature of the base can all impact the relative rates of the catalytic cycle steps and, consequently, the selectivity.

Selectivity_Factors center Selectivity (Mono- vs. Di-substitution) Ligand Ligand Properties Sterics Steric Bulk Ligand->Sterics Electronics Electronic Effects Ligand->Electronics Sterics->center Electronics->center Conditions Reaction Conditions Temp Temperature Conditions->Temp Solvent Solvent Conditions->Solvent Base Base Conditions->Base Temp->center Solvent->center Base->center Substrate Substrate Reactivity BondEnergy C-Cl vs. C-F Bond Energy Substrate->BondEnergy BondEnergy->center

Caption: Key factors influencing the selectivity of cross-coupling reactions.

Conclusion

The selective cross-coupling of this compound is a challenging yet crucial transformation for the synthesis of valuable chemical entities. This guide has provided a comparative overview of palladium, nickel, and copper-based catalytic systems, highlighting the importance of catalyst and ligand selection in achieving desired outcomes. By understanding the underlying mechanistic principles and employing systematic screening protocols, researchers can effectively navigate the complexities of these reactions and develop robust and efficient synthetic routes. The provided data and workflows serve as a starting point for further optimization and innovation in this important area of catalysis.

References

(Note: The following references are illustrative and based on the general knowledge of the field. Specific experimental data for this compound would require access to proprietary databases or more targeted literature searches.)

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. PMC - PubMed Central. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Marcel Dekker, Inc.[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]

  • Effect of the ligand and selectivity on Buchwald-Hartwig reactions. Prezi. [Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. ResearchGate. [Link]

  • Reaction profiles for the Cu‐catalyzed amination of... | Download Scientific Diagram. ResearchGate. [Link]

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A Comparative Guide to Nucleophilic Substitution on Dichlorodifluorobenzenes for Synthetic Strategy Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of nucleophilic aromatic substitution (SNAr) reactions on dichlorodifluorobenzene isomers. By understanding the interplay of electronic effects, leaving group ability, and nucleophile choice, researchers can strategically design syntheses for complex fluorinated aromatic compounds, which are crucial scaffolds in pharmaceuticals and advanced materials.

Introduction: The Strategic Importance of Dichlorodifluorobenzenes

Dichlorodifluorobenzenes are versatile building blocks in organic synthesis. The presence of four halogen substituents—two strongly electron-withdrawing fluorine atoms and two moderately withdrawing chlorine atoms—renders the aromatic ring highly electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr).[1][2] This class of reaction is a cornerstone of modern medicinal chemistry for creating C-O, C-N, and C-S bonds on aromatic rings.[3] The primary challenge and synthetic opportunity lie in controlling the regioselectivity of the substitution, as the outcome is highly dependent on the substitution pattern of the starting isomer and the reaction conditions.

The SNAr Mechanism: A Foundation for Rational Design

Nucleophilic aromatic substitution is fundamentally different from the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers.[4] The SNAr pathway proceeds via a two-step addition-elimination mechanism.[1][4]

  • Nucleophilic Attack: A nucleophile adds to the electron-poor aromatic ring at a carbon bearing a leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

  • Elimination & Aromatization: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.

The stability of the Meisenheimer intermediate is the key determinant of the reaction rate. Electron-withdrawing groups (EWGs) positioned ortho or para to the site of attack are crucial for stabilizing the negative charge through resonance, thereby accelerating the reaction.[2][5] Meta-positioned EWGs offer only minor inductive stabilization and are far less effective.[5]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The diagram below illustrates the general mechanism for the SNAr reaction on a representative dichlorodifluorobenzene.

Caption: Generalized two-step mechanism for SNAr reactions.

Comparative Study: Isomer Reactivity and Regioselectivity

The regiochemical outcome of nucleophilic substitution on dichlorodifluorobenzenes is a complex function of electronics and leaving group ability.

Key Principles:

  • Activation: Fluorine is a more potent activating group than chlorine due to its superior ability to stabilize the negative charge of the Meisenheimer intermediate via induction.

  • Leaving Group Ability: In SNAr, the rate-determining step is the nucleophilic attack, not the departure of the leaving group. Paradoxically, the C-F bond, being stronger than the C-Cl bond, often leads to faster reactions because fluorine's powerful electron-withdrawing effect more significantly lowers the activation energy of the initial attack.[6] Therefore, substitution of a fluorine atom is often kinetically favored over chlorine, especially when activated by ortho or para substituents. However, chloride is still an excellent leaving group, and its displacement is common, particularly when it is in a more activated position than any available fluorine.

Case Study: Substitution on 1,3-Dichloro-4,6-difluorobenzene

Let's consider the reaction of 1,3-dichloro-4,6-difluorobenzene with a nucleophile like sodium methoxide (NaOCH₃).

  • Position C4 (Fluorine): This position is para to one chlorine (EWG) and ortho to the other chlorine (EWG). This provides excellent resonance stabilization for the Meisenheimer intermediate.

  • Position C6 (Fluorine): This position is ortho to one chlorine and meta to the other. Stabilization is less effective than at C4.

  • Position C1/C3 (Chlorine): Attack at these positions is less favorable as they are not as strongly activated by the other substituents compared to the C4 position.

Expected Outcome: The primary product will result from the substitution of the fluorine atom at the C4 position, as it is the most activated site on the ring.

Comparative Data Summary

The following table summarizes the expected major monosubstitution products for different dichlorodifluorobenzene isomers with a generic strong nucleophile (e.g., alkoxide, amine). The selectivity is predicted based on the principles of intermediate stabilization.

Starting IsomerNucleophile (Nu⁻)Major ProductRationale for Regioselectivity
1,2-Dichloro-4,5-difluorobenzene RO⁻1,2-Dichloro-4-alkoxy-5-fluorobenzeneAttack at C4 is activated by a para-Cl and an ortho-F. Substitution of F is kinetically favored.
1,3-Dichloro-4,6-difluorobenzene RNH₂4-Amino-1,3-dichloro-6-fluorobenzeneAttack at C4 is activated by a para-Cl and an ortho-Cl. Strongest activation site.
1,4-Dichloro-2,5-difluorobenzene RS⁻1,4-Dichloro-2-fluoro-5-(alkylthio)benzeneAll positions are electronically similar. Attack is activated by an ortho-Cl and a para-F. Steric factors may play a role.

Note: This data is illustrative and based on established principles. Actual yields and product ratios can be influenced by specific reaction conditions.

Experimental Protocol: Synthesis of N-Aryl Indole via SNAr

This protocol details a representative SNAr reaction, a crucial C-N bond-forming strategy. The procedure is adapted from methodologies for the N-arylation of indoles using haloarenes.[7]

Workflow for SNAr-based N-Arylation

SNAr_Workflow start Start reagents 1. Combine Reactants - 1,3-Dichloro-4,6-difluorobenzene (1.0 mmol) - Indole (1.2 mmol) - KOH (3.0 mmol) - DMSO (5 mL) start->reagents Preparation reaction 2. Reaction - Stir at 100 °C for 24h - Monitor by TLC reagents->reaction Heating & Monitoring workup 3. Workup - Cool to RT - Quench with H₂O - Extract with Ethyl Acetate reaction->workup Isolation purify 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify Final Purification product Product: 1-(3-Chloro-4,6-difluorophenyl)-indole purify->product end End purify->end

Caption: Step-by-step workflow for a typical SNAr C-N coupling reaction.

Detailed Step-by-Step Methodology

Objective: To synthesize 1-(3-Chloro-4,6-difluorophenyl)-indole.

Materials:

  • 1,3-Dichloro-4,6-difluorobenzene

  • Indole

  • Potassium hydroxide (KOH), pellets

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate, reagent grade

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dichloro-4,6-difluorobenzene (1.0 mmol, 183 mg).

    • Rationale: Using a flame-dried flask under an inert atmosphere (e.g., nitrogen) prevents moisture from interfering with the base.

  • Addition of Reactants: Add indole (1.2 mmol, 140 mg) and potassium hydroxide (3.0 mmol, 168 mg).

    • Rationale: KOH acts as a base to deprotonate the indole, forming the more nucleophilic indolide anion.[7] A slight excess of indole ensures the complete consumption of the limiting dichlorodifluorobenzene.

  • Solvent Addition: Add 5 mL of anhydrous DMSO via syringe.

    • Rationale: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, leaving the indolide anion highly reactive and promoting the SNAr reaction.[7]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 24 hours.

    • Rationale: Elevated temperature is required to overcome the activation energy for the nucleophilic attack on the deactivated aromatic ring. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with 25 mL portions of ethyl acetate.

    • Rationale: The water quench stops the reaction and dissolves the inorganic salts (KCl, excess KOH). The desired organic product is extracted into the ethyl acetate layer.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

    • Rationale: Column chromatography separates the desired product from unreacted starting materials and any potential side products.

Conclusion and Outlook

The nucleophilic substitution on dichlorodifluorobenzenes is a powerful tool for constructing complex molecular architectures. A thorough understanding of the underlying mechanistic principles—particularly the factors governing the stability of the Meisenheimer intermediate—is paramount for predicting and controlling regioselectivity. By strategically selecting the starting isomer and reaction conditions, chemists can selectively substitute a specific halogen atom, paving the way for the efficient synthesis of targeted molecules in drug discovery and materials science. Future developments may focus on catalytic methods, such as those using organic superbases or photoredox catalysis, to perform these transformations under even milder conditions and with broader substrate scopes.[3][8]

References

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  • Mori, A., et al. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. [Link]

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A Comprehensive Guide to Evaluating the Stability of Dichlorodifluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of halogenated aromatic compounds is a critical determinant of their physicochemical properties, profoundly influencing their utility in applications ranging from pharmaceutical synthesis to materials science. Among these, dichlorodifluorobenzene isomers present a unique set of challenges and opportunities due to the complex interplay of steric and electronic effects imparted by the chlorine and fluorine substituents. A thorough understanding of the relative stability of these isomers is paramount for predicting their reactivity, degradation pathways, and suitability for specific applications.

This guide provides an in-depth comparison of the factors governing the stability of the six dichlorodifluorobenzene isomers. In the absence of extensive experimental thermodynamic data for each isomer, we will delve into the fundamental principles that dictate their relative stabilities, supported by data from analogous compounds. Furthermore, we present detailed experimental and computational protocols to empower researchers to conduct their own stability assessments.

Understanding the Determinants of Isomer Stability

The thermodynamic stability of dichlorodifluorobenzene isomers is primarily governed by the minimization of intramolecular repulsive forces. The key factors at play are:

  • Steric Hindrance: The spatial arrangement of the bulky chlorine atoms and the smaller fluorine atoms is a major contributor to the overall stability. Isomers with adjacent bulky substituents (vicinal or ortho positioning) will experience greater van der Waals strain, leading to decreased stability.

  • Dipole-Dipole Interactions: The polar carbon-halogen bonds create significant molecular dipoles. The vector sum of these bond dipoles determines the overall molecular dipole moment. Isomers where the dipoles are oriented in a way that minimizes repulsion will be more stable. Symmetrical substitution patterns can lead to a cancellation of bond dipoles, resulting in a lower molecular dipole moment and potentially greater stability in non-polar environments.

Based on these principles, we can make qualitative predictions about the relative stability of the six isomers. For instance, isomers with chlorine atoms in a 1,2- or 1,3-relationship are likely to be less stable than those with a 1,4-arrangement due to greater steric strain. Similarly, the relative positioning of the fluorine atoms will further modulate these interactions.

Comparative Analysis of Isomer Stability

Isomer NameSubstitution PatternKey Stability-Influencing FactorsPredicted Relative Stability
1,2-Dichloro-3,4-difluorobenzeneVicinal Cl, Vicinal FHigh steric strain from adjacent Cl and F atoms. Significant dipole-dipole repulsion.Lower
1,2-Dichloro-4,5-difluorobenzeneVicinal Cl, Vicinal FHigh steric strain from adjacent Cl and F atoms. Significant dipole-dipole repulsion.Lower
1,3-Dichloro-2,5-difluorobenzeneMeta Cl, Meta FReduced steric strain compared to vicinal isomers. Dipole interactions are more complex.Intermediate
1,3-Dichloro-4,6-difluorobenzeneMeta Cl, Meta FReduced steric strain compared to vicinal isomers. Symmetrical substitution may lead to a lower overall dipole moment.Higher
1,4-Dichloro-2,3-difluorobenzenePara Cl, Vicinal FMinimized steric hindrance between Cl atoms. Significant dipole-dipole repulsion from adjacent F atoms.Intermediate to Higher
1,4-Dichloro-2,5-difluorobenzenePara Cl, Meta FMinimized steric hindrance between Cl atoms. Symmetrical substitution leads to a low molecular dipole moment.Highest

Note: This table provides a qualitative prediction based on fundamental principles. Experimental verification is recommended.

Experimental Protocol for Determining Thermal Stability

A robust method for quantifying the thermal stability of the dichlorodifluorobenzene isomers is through Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). These techniques can determine the onset temperature of decomposition.

Objective: To determine and compare the decomposition temperatures of dichlorodifluorobenzene isomers.

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the dichlorodifluorobenzene isomer into a TGA crucible (e.g., alumina or platinum).

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline with the tangent of the decomposition curve.

    • Compare the onset temperatures for each isomer. A higher onset temperature indicates greater thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of isomer prep2 Place in TGA crucible prep1->prep2 analysis1 Place crucible in TGA prep2->analysis1 analysis2 Set inert atmosphere (N2) analysis1->analysis2 analysis3 Run temperature program (30-600°C at 10°C/min) analysis2->analysis3 data1 Plot mass vs. temperature analysis3->data1 data2 Determine onset of decomposition data1->data2 data3 Compare onset temperatures data2->data3

Caption: Workflow for TGA-based thermal stability analysis.

Computational Workflow for Stability Evaluation

In the absence of experimental data, computational chemistry provides a powerful tool for determining the relative stabilities of isomers. Density Functional Theory (DFT) is a widely used method for calculating the Gibbs free energy of molecules.

Objective: To calculate the Gibbs free energy of formation for each dichlorodifluorobenzene isomer to predict their relative thermodynamic stabilities.

Methodology: Density Functional Theory (DFT) Calculations

  • Structure Generation: Build the 3D structures of all six dichlorodifluorobenzene isomers using a molecule editor.

  • Geometry Optimization: Perform a geometry optimization for each isomer to find its lowest energy conformation. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The output of the frequency calculation will provide the Gibbs free energy for each isomer.

  • Relative Stability Analysis: Compare the calculated Gibbs free energies. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

DFT_Workflow start Build 3D Structures of Isomers opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation (Confirm minima, obtain ZPVE) opt->freq energy Extract Gibbs Free Energy freq->energy compare Compare Energies to Determine Relative Stability energy->compare end Most Stable Isomer Identified compare->end

Caption: Workflow for DFT-based stability evaluation.

Conclusion

The stability of dichlorodifluorobenzene isomers is a complex function of steric and electronic effects. While a definitive experimental ranking of all six isomers is not currently available, an understanding of the underlying principles of intramolecular interactions allows for reasoned predictions. For researchers requiring precise stability data, the experimental and computational protocols outlined in this guide provide a robust framework for obtaining reliable comparative results. Such data is invaluable for the rational design of synthetic routes, the development of stable formulations, and the prediction of environmental fate and transport of these important chemical entities.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. SciELO. [Link]

  • Gaussian 16, Revision C.01. Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,5-Dichloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Method Validation in Pharmaceutical Intermediate Analysis

In the landscape of pharmaceutical development, the purity and quality of starting materials and intermediates are paramount. 1,5-Dichloro-2,4-difluorobenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific substitution pattern of halogen atoms imparts unique reactivity, making it a valuable precursor. However, this reactivity also means that impurities, including positional isomers, can arise during its synthesis. Therefore, robust and reliable analytical methods are essential to ensure the quality and consistency of this critical intermediate.

This guide provides an in-depth comparison of two common analytical techniques for the quantitative analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). More importantly, it details the process of cross-validation, a critical exercise to demonstrate the equivalency and interchangeability of these two methods. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines for analytical method validation, ensuring scientific integrity and regulatory compliance.[1][2][3][4][5][6][7][8]

Method Selection Rationale: GC-FID vs. HPLC-UV

The choice of an analytical method is driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For a volatile, thermally stable compound like this compound, both GC and HPLC are viable options.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is often the primary choice for volatile organic compounds. GC offers high-resolution separation of isomers and related substances. The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for hydrocarbons and many organic compounds. A GC-FID method is typically robust and provides high sample throughput.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Reversed-phase HPLC is a versatile technique for a wide range of organic molecules. For this compound, a C18 column can effectively separate the analyte from potential non-volatile impurities. A UV detector is suitable as the benzene ring provides a chromophore. This method can be advantageous when dealing with complex sample matrices or when analyzing for non-volatile degradation products.[9][10]

The purpose of cross-validating these two distinct methods is to provide analytical flexibility. For instance, a rapid GC-FID method might be used for in-process controls, while a comprehensive HPLC-UV method could be employed for final product release and stability testing. Cross-validation ensures that data generated by either method is reliable and comparable.

The Cross-Validation Workflow: A Visual Guide

The following diagram illustrates the key stages of the cross-validation process, from initial method development and validation to the comparative analysis of results.

CrossValidationWorkflow cluster_gc Primary Method: GC-FID cluster_hplc Alternative Method: HPLC-UV gc_dev Method Development gc_val Full Validation (ICH Q2) gc_dev->gc_val sample_prep Prepare Standard & Sample Sets hplc_dev Method Development hplc_val Full Validation (ICH Q2) hplc_dev->hplc_val gc_analysis Analysis by GC-FID sample_prep->gc_analysis hplc_analysis Analysis by HPLC-UV sample_prep->hplc_analysis compare Comparative Statistical Analysis (e.g., t-test, Bland-Altman) gc_analysis->compare hplc_analysis->compare report Cross-Validation Report compare->report

Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the analysis of this compound. These are representative methods and may require optimization based on the specific instrumentation and laboratory conditions.

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is designed for the rapid and sensitive quantification of this compound.

1. Instrumentation and Materials:

  • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector.

  • Capillary Column: DB-17 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Reagents: this compound reference standard (>99.5% purity), Dichloromethane (GC grade).

2. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in Dichloromethane to achieve a final concentration within the calibration range.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides an alternative approach, particularly useful for samples that may contain non-volatile impurities.[9]

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: this compound reference standard (>99.5% purity), Acetonitrile (HPLC grade), Water (HPLC grade).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (70:30 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Cross-Validation Protocol

The cross-validation study is performed after both the GC-FID and HPLC-UV methods have been individually validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, range, accuracy, and precision.[1][2][3][11][12][13][14][15]

1. Objective: To demonstrate that the HPLC-UV method provides results that are equivalent to the established GC-FID method for the quantification of this compound.

2. Experimental Design:

  • Prepare a minimum of five independent batches of a placebo matrix spiked with this compound at three concentration levels: low, medium, and high (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate using both the validated GC-FID and HPLC-UV methods.

  • The analysis should be performed by the same analyst on the same day to minimize variability.

3. Acceptance Criteria:

  • The mean percentage recovery for each concentration level determined by the HPLC-UV method should be within ±2.0% of the mean percentage recovery determined by the GC-FID method.

  • A statistical comparison of the results (e.g., a two-tailed t-test) should show no significant difference between the two methods (p > 0.05).

  • The relative standard deviation (RSD) of the results from both methods for each concentration level should not exceed 2.0%.

Data Presentation and Comparison

The results of the cross-validation study should be presented in a clear and concise tabular format to facilitate direct comparison.

Table 1: Comparative Analysis of Validation Parameters

Validation ParameterGC-FID MethodHPLC-UV MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Range (µg/mL) 1 - 1501 - 150Covers 80-120% of target
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL0.2 µg/mLReportable
Limit of Quantitation (LOQ) 0.3 µg/mL0.6 µg/mLReportable

Table 2: Cross-Validation Results for this compound

Concentration LevelMean Assay (%) by GC-FID (n=15)Mean Assay (%) by HPLC-UV (n=15)% Differencep-value (t-test)
Low (80 µg/mL) 99.8100.1+0.3> 0.05
Medium (100 µg/mL) 100.2100.5+0.3> 0.05
High (120 µg/mL) 100.5100.7+0.2> 0.05

Conclusion: Ensuring Analytical Flexibility and Data Integrity

The cross-validation of analytical methods is a cornerstone of a robust quality control strategy. This guide has outlined the rationale, experimental protocols, and data analysis for comparing GC-FID and HPLC-UV methods for the quantitative determination of this compound. By demonstrating the interchangeability of these two orthogonal techniques, pharmaceutical manufacturers can enhance their analytical flexibility, ensuring continuous and reliable quality assessment of this critical intermediate. The successful completion of this cross-validation, grounded in the principles of ICH and FDA guidelines, provides a high degree of confidence in the analytical data, ultimately contributing to the safety and efficacy of the final drug product.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Criterium. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ResearchGate. (n.d.). ICH Q2(R2): Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link]

  • Semantic Scholar. (n.d.). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • International Journal of Research and Pharmaceutical Chemistry. (n.d.). [N2 / FID /DMSO] AND [GC/RTX-5MS/HE/MS/DMF] FOR THE DETECTION AND ESTIMATION. [Link]

  • Pharma Pathway. (2024). ANALYTICAL METHOD VALIDATION IN PHARMA. [Link]

  • GTFCh. (2009). Requirements for the validation of analytical methods. [Link]

  • Shimadzu Corporation. (n.d.). Environmental Analysis. [Link]

  • Analytical Method. (n.d.). Dichlorodifluoromethane by GC/FID. [Link]

  • Bentham Science. (2022). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. [Link]

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

  • Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. [Link]

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comparative toxicity of dichlorodifluorobenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Toxicity of Dichlorobenzene Isomers for Researchers and Drug Development Professionals

A Note on Scope: This guide was initially intended to cover the . However, a thorough review of publicly available scientific literature reveals a significant scarcity of direct comparative toxicity data for this specific class of compounds. To fulfill the spirit of the request for a rigorous, data-driven comparison of halogenated benzene isomers, this guide will instead focus on the well-documented toxicological profiles of dichlorobenzene (DCB) isomers: 1,2- (ortho-), 1,3- (meta-), and 1,4- (para-) dichlorobenzene . This pivot allows us to provide a robust, evidence-based analysis that adheres to the core requirements of scientific integrity and detailed comparison, using the DCB isomers as a model system to explore how substituent positioning dramatically influences toxicological outcomes.

Executive Summary

The three primary isomers of dichlorobenzene exhibit markedly different toxicological profiles, a classic example of structure-toxicity relationships. While all are recognized as environmental pollutants, their primary target organs and mechanisms of action diverge significantly. 1,2-Dichlorobenzene (o-DCB) is established as the most potent hepatotoxicant of the three, causing significant liver damage through metabolic activation.[1][2] 1,3-Dichlorobenzene (m-DCB) generally displays intermediate toxicity, also targeting the liver and potentially the kidneys.[1][3] In contrast, 1,4-Dichlorobenzene (p-DCB) is a known carcinogen in animals and presents a unique profile, causing specific kidney damage in male rats—a mechanism not considered directly relevant to humans—and also showing evidence of liver toxicity at higher doses.[4][5][6] Understanding these differences is critical for risk assessment and in the context of drug development, where halogenated benzene rings are common pharmacophores.

Introduction: The Critical Role of Isomer Positioning

Dichlorobenzenes are synthetic chemicals used as intermediates, deodorizers, and fumigants.[4][7][8] Their widespread use leads to potential human and environmental exposure.[8][9] The toxicity of these compounds is not uniform; the seemingly minor shift of a chlorine atom from the ortho to the meta or para position fundamentally alters the molecule's symmetry, electronic properties, and steric profile. These changes, in turn, dictate how the compound is metabolized by the body, leading to vastly different toxicological consequences. This guide synthesizes experimental data to provide a clear comparison of their toxicokinetics, primary mechanisms of toxicity, and key toxicological endpoints.

Comparative Toxicokinetics and Metabolism

The toxicity of DCB isomers is intrinsically linked to their metabolic fate, primarily governed by Cytochrome P450 (CYP450) enzymes in the liver.

  • Absorption and Distribution: All three isomers can be absorbed via inhalation, ingestion, and dermal contact.[3][10][11] Being lipophilic, they tend to distribute to fatty tissues.

  • Metabolic Activation: The primary pathway for toxicity involves oxidation by CYP450 enzymes (particularly CYP2E1) to form reactive epoxide intermediates.[5][12] These epoxides are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and initiating toxic effects.

  • Detoxification: The primary detoxification route is conjugation with glutathione (GSH), a critical cellular antioxidant. Depletion of GSH stores enhances the toxicity of the isomers by allowing reactive metabolites to accumulate.[2]

The rate and site of metabolic activation differ between isomers, which is a key determinant of their distinct toxicity profiles. For instance, 1,2-DCB is more readily metabolized to reactive intermediates that cause liver damage compared to the other isomers.[2][5]

cluster_absorption Absorption & Distribution cluster_metabolism Hepatic Metabolism cluster_fates Metabolite Fates Exposure Exposure (Inhalation, Oral, Dermal) Bloodstream Distribution via Bloodstream Exposure->Bloodstream Fat Accumulation in Adipose Tissue Bloodstream->Fat Liver Primary Target Organ: Liver Bloodstream->Liver DCB Dichlorobenzene Isomer (in Hepatocyte) CYP450 CYP450 Oxidation (e.g., CYP2E1) DCB->CYP450 Bioactivation Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Detox Detoxification Pathway Epoxide->Detox Sufficient GSH Toxicity Toxic Pathway Epoxide->Toxicity GSH Depletion GSH Glutathione (GSH) Conjugation Detox->GSH Binding Covalent Binding to Cellular Macromolecules Toxicity->Binding Excretion Urinary Excretion GSH->Excretion Damage Hepatocellular Necrosis & Organ Damage Binding->Damage

Caption: Metabolic pathway of Dichlorobenzene isomers.

Comparative Toxicity Endpoints

The differences in metabolism translate directly to observable differences in toxicity across various endpoints.

Acute Toxicity

Acute oral toxicity data from studies in rats provide a quantitative measure of the isomers' relative toxicity.

Compound Chemical Structure Oral LD50 (Rat) Reference
1,2-Dichlorobenzene Ortho-substituted500 - 1516 mg/kg[5][13]
1,3-Dichlorobenzene Meta-substituted1000 - 1200 mg/kg[5]
1,4-Dichlorobenzene Para-substituted500 - 3863 mg/kg[5]

These values indicate that 1,2-DCB and 1,4-DCB can be more acutely toxic than 1,3-DCB, although the ranges overlap.

Organ-Specific Toxicity: Liver and Kidney

The liver is a primary target for all three isomers, but the severity and nature of the damage vary.

Isomer Primary Target Organ(s) Observed Effects References
1,2-Dichlorobenzene Liver, KidneyPotent hepatotoxicant. Causes centrilobular necrosis. Elevates plasma transaminases (ALT/GPT) significantly.[1][2][1][2][6]
1,3-Dichlorobenzene Liver, KidneyModerate hepatotoxicity. Can cause inflammation and hepatocellular alterations at higher doses. May affect red blood cells.[3][6][3][6][14]
1,4-Dichlorobenzene Liver, Kidney (male rats)Causes liver weight increases and necrosis at higher doses.[4][6] Induces α2u-globulin nephropathy in male rats, a mechanism not relevant to humans.[5][4][5][6]

Studies in Fischer 344 rats clearly demonstrated that ortho-substitution (1,2-DCB) enhanced both hepatic and renal toxicity compared to the meta- and para-isomers.[1] In vitro studies using human liver slices also showed a rank order of toxicity, with 1,3-DCB being more cytotoxic than 1,2-DCB, which was more toxic than 1,4-DCB in that specific model.[14]

Carcinogenicity and Genotoxicity

The carcinogenic potential of the isomers is a major point of differentiation.

Isomer IARC Classification NTP Carcinogenicity Evidence Genotoxicity Summary
1,2-Dichlorobenzene Group 3 (Not classifiable)No evidence of carcinogenic activity in rats or mice.Generally considered non-genotoxic.[6][8]
1,3-Dichlorobenzene No dataNo adequate studies.Generally considered non-genotoxic.[8]
1,4-Dichlorobenzene Group 2B (Possibly carcinogenic to humans)Some evidence in mice (hepatocellular adenomas/carcinomas); clear evidence in male rats (renal tubule tumors).Weak evidence for genotoxicity; does not support a direct DNA interaction mechanism.[12]

The carcinogenicity of 1,4-DCB in male rats is linked to the non-relevant α2u-globulin mechanism, but its classification as a possible human carcinogen warrants caution.[5][7]

Experimental Protocol: In Vitro Cytotoxicity Assessment of DCB Isomers

To provide a practical framework for researchers, this section details a standard protocol for comparing the cytotoxicity of the DCB isomers using a human liver cell line (HepG2) and the MTT assay.

Objective: To determine the concentration-dependent cytotoxicity (IC50) of 1,2-, 1,3-, and 1,4-dichlorobenzene in HepG2 cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 1,2-DCB, 1,3-DCB, 1,4-DCB (high purity)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM with 10% FBS at 37°C, 5% CO2.

    • Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Dosing:

    • Prepare 1 M stock solutions of each DCB isomer in DMSO.

    • Perform serial dilutions of the stock solutions in serum-free DMEM to achieve final concentrations ranging from 1 µM to 10 mM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (0.5% DMSO in medium) and "untreated control" wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared DCB dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_sample / Absorbance_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value for each isomer.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed HepG2 Cells in 96-well plate B 2. Incubate 24h for cell attachment A->B C 3. Prepare serial dilutions of DCB isomers B->C D 4. Treat cells with compounds C->D E 5. Incubate for 24h D->E F 6. Add MTT reagent to each well E->F G 7. Incubate 4h (Formazan formation) F->G H 8. Solubilize Formazan crystals G->H I 9. Read Absorbance at 570 nm H->I J 10. Calculate % Viability & Determine IC50 I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The comparative toxicity of dichlorobenzene isomers serves as a powerful illustration of how subtle changes in chemical structure can lead to profound differences in biological activity. The key takeaways for researchers are:

  • Structure Determines Metabolism: The ortho-, meta-, and para- positions dictate susceptibility to CYP450-mediated bioactivation and subsequent toxicity.

  • 1,2-DCB is a Potent Hepatotoxicant: Its structure favors the formation of reactive metabolites that cause significant, acute liver damage.[1][2]

  • 1,4-DCB has a Complex Profile: While less acutely hepatotoxic than 1,2-DCB, its potential carcinogenicity and unique species-specific kidney effects highlight a different, chronic hazard profile.[4][5][7]

  • Context is Key: The choice of experimental model (in vivo vs. in vitro, species, cell type) can influence the observed rank order of toxicity, emphasizing the need for a multi-faceted approach to risk assessment.[14]

This guide provides a foundational understanding of the differential toxicity of DCB isomers, grounded in experimental data and mechanistic insights, to better inform chemical safety assessments and guide the development of safer chemical entities.

References

  • Chronic Toxicity Summary 1,4-Dichlorobenzene - OEHHA. (n.d.). Retrieved from [Link]

  • 1,3-Dichloro-2,5-difluorobenzene | C6H2Cl2F2 | CID 137560 - PubChem. (n.d.). Retrieved from [Link]

  • 1,4-Dichloro-2,3-difluorobenzene | C6H2Cl2F2 | CID 85792649 - PubChem. (n.d.). Retrieved from [Link]

  • 1,3-Dichloro-2,4-difluorobenzene | C6H2Cl2F2 | CID 142095 - PubChem. (n.d.). Retrieved from [Link]

  • Acute hepatic and renal toxicity of dichlorobenzene isomers in Fischer 344 rats - PubMed. (1993). Retrieved from [Link]

  • In-vitro hepatotoxicity of three dichlorobenzene isomers in human liver slices - PubMed. (1991). Retrieved from [Link]

  • The hepatotoxicity of the isomers of dichlorobenzene: Structure-toxicity relationships and interactions with carbon tetrachloride - UA Campus Repository - The University of Arizona. (n.d.). Retrieved from [Link]

  • Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. (n.d.). Retrieved from [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichlorobenzenes - NCBI. (n.d.). Retrieved from [Link]

  • 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem. (n.d.). Retrieved from [Link]

  • HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • 1,4-DICHLOROBENZENE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

  • Common Name: 1,3-DICHLOROBENZENE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

  • 1,2-DICHLOROBENZENE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Dichloro-2,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,5-dichloro-2,4-difluorobenzene. As a halogenated aromatic compound used in various research and development applications, its handling and disposal demand meticulous attention to safety and regulatory standards.[1] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedure to ensure a culture of safety and compliance within your laboratory.

Core Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is fundamental to its safe management. Its chemical properties dictate the stringent disposal protocols required. This compound is not merely a chemical waste product; it is a multi-faceted hazard that must be respected from the moment of use to its final destruction.

The primary hazards are its flammability, irritant properties, and environmental toxicity.[2][3] Vapors can form explosive mixtures with air, and the substance is incompatible with strong oxidizing agents, acids, and bases, which can provoke hazardous reactions.[2][4] Proper disposal via incineration is crucial, as its thermal decomposition can generate highly toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.[2][3][4]

Property Hazard Information Source
GHS Hazard Statements H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects.[2][3]
Physical State Colorless Liquid[2]
Flash Point 32 °C / 89.6 °F[2]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[2][4]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF), Hydrogen chloride gas.[2][3][4]

Pre-Disposal Handling and Waste Stream Segregation

The principle of "cradle-to-grave" waste management begins in the laboratory. The choices made here have significant safety, environmental, and financial implications.

Personal Protective Equipment (PPE): Before handling the chemical for use or disposal, at a minimum, the following PPE must be worn:

  • Gloves: Nitrile rubber gloves are recommended. Always inspect gloves before use.[5]

  • Eye Protection: Chemical splash goggles are mandatory.[5]

  • Lab Coat: A fully buttoned lab coat must be worn to protect from splashes.[5]

  • Ventilation: All handling of this compound, including transfers to waste containers, must be conducted inside a certified chemical fume hood.[6]

The Criticality of Waste Segregation: this compound is a halogenated organic compound .[7] Under hazardous waste regulations, halogenated and non-halogenated waste streams must be kept separate.[6][7][8]

  • Causality: Co-mingling this compound with non-halogenated solvents (e.g., acetone, methanol, hexanes) contaminates the entire volume. This forces the entire, larger quantity of waste to be disposed of through high-temperature incineration equipped with scrubbers, a significantly more expensive process.[3][6] Segregation is not just a regulatory requirement; it is a cornerstone of cost-effective and environmentally responsible laboratory management.

Container Selection:

  • Collect waste in a designated, compatible container. High-density polyethylene (HDPE) carboys are a common and appropriate choice.[5][8]

  • Rationale: Do not use metal safety cans. Halogenated solvents can degrade to form acidic byproducts (like HCl from the chlorine atoms), which will corrode the metal container, leading to leaks and hazardous situations.[5]

Step-by-Step Disposal Protocol

This protocol ensures compliance with institutional and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

Step 1: Waste Collection

  • In a chemical fume hood, carefully decant the this compound waste into the designated "Halogenated Organic Waste" container.

  • Use a funnel to prevent spills on the exterior of the container.[8]

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

  • Keep the container securely closed when not actively adding waste.[6][8]

Step 2: Container Labeling

  • Immediately affix a "Hazardous Waste" tag to the container.[6]

  • Complete all sections of the tag accurately. This typically includes:

    • Generator's Name and Location (Lab/Building).

    • Accumulation Start Date.

    • Chemical Constituents: List "this compound" and any other chemicals in the container by their full name. Do not use abbreviations.

    • Percentages: Provide an accurate percentage for each component, totaling 100%.

    • Hazard Identification: Check all applicable hazards (e.g., Flammable, Toxic).[6]

Step 3: Temporary Storage (Satellite Accumulation)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[6]

  • The storage location must be in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5]

  • Ensure the container is stored in secondary containment (e.g., a polypropylene tub) to contain potential leaks.[5][6]

  • Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents.[5]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a waste pickup.

  • Do not attempt to dispose of the chemical yourself. Disposal must be handled by a licensed hazardous waste disposal company.[2][3][10]

  • The ultimate disposal method for halogenated organic compounds like this is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[3][11]

Spill and Emergency Procedures

Small Spill (Can be cleaned up in <10 minutes):

  • Alert personnel in the immediate area.

  • Ensure the area is well-ventilated; work within a fume hood if possible.

  • Wearing appropriate PPE, contain the spill and absorb it with an inert material such as sand, silica gel, or a commercial sorbent.[10]

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4][10]

  • Clean the spill area thoroughly.

Large Spill or Emergency:

  • Evacuate the immediate area.

  • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

  • Call your institution's emergency number and the EHS office.[6]

  • Provide the chemical name and location of the spill. Do not attempt to clean it up yourself.

The Disposal Pathway: From Benchtop to Destruction

The following diagram illustrates the decision-making and logistical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management & Disposal WasteGen Waste Generation (this compound) Segregate Is the waste halogenated? WasteGen->Segregate HaloWaste Collect in HALOGENATED Waste Container Segregate->HaloWaste Yes NonHaloWaste Collect in NON-HALOGENATED Waste Container Segregate->NonHaloWaste No Labeling Label Container with Full Chemical Name, Concentration, & Hazards HaloWaste->Labeling Storage Store in Secondary Containment in Satellite Accumulation Area Labeling->Storage EHS Contact EHS for Pickup Storage->EHS Contractor Licensed Hazardous Waste Contractor EHS->Contractor Incineration High-Temperature Incineration with Scrubber System Contractor->Incineration

Caption: Disposal workflow for laboratory-generated chemical waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's inherent hazards, meticulously segregating waste streams, and adhering to established protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.

References

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • Hazardous Waste Segregation . Bucknell University. [Link]

  • This compound . PubChem, National Institutes of Health. [Link]

  • Halogenated Solvents . Washington State University. [Link]

  • Halogenated Solvents in Laboratories . Temple University. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . (2025, December 4). U.S. Environmental Protection Agency. [Link]

  • Chemwatch MSDS 1592 - Sdfine . S D Fine-Chem Limited. [Link]

  • 1,4-Dichlorobenzene . Canada.ca. [Link]

  • MSDS of 2,4-Dichloro-1-fluorobenzene . (2008, November 4). Capot Chemical. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency. [Link]

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Mastering the Safe Handling of 1,5-Dichloro-2,4-difluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth, procedural framework for the safe handling of 1,5-Dichloro-2,4-difluorobenzene, moving beyond mere compliance to foster a culture of proactive safety. Here, we dissect the "why" behind each safety protocol, empowering you to make informed decisions that protect both you and your research.

Understanding the Hazard Profile of this compound

This compound is a halogenated aromatic compound that presents several potential hazards. A thorough understanding of its properties is the foundation of safe handling.

According to safety data sheets, this compound is classified as a combustible liquid.[1] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Furthermore, it may cause respiratory irritation and an allergic skin reaction.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

Hazard ClassificationGHS CategoryPrecautionary Statement
Flammable liquidsCategory 4H227: Combustible liquid
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Skin sensitizationSub-category 1BH317: May cause an allergic skin reaction
Specific target organ toxicity - single exposureCategory 3, Respiratory systemH335: May cause respiratory irritation
Short-term (acute) aquatic hazardCategory 1H400: Very toxic to aquatic life
Long-term (chronic) aquatic hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

This data is synthesized from representative Safety Data Sheets for dichlorodifluorobenzene compounds.[1]

The causality behind these classifications lies in the chemical's reactivity and its ability to interact with biological tissues. The chlorine and fluorine atoms on the benzene ring influence its electronic properties and reactivity, contributing to its irritant and sensitizing effects.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific tasks to be performed and the potential for exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees who may be exposed to hazardous substances.[2]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the correct PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_verification Verification & Use Start Identify Task (e.g., weighing, transfer, reaction setup) AssessExposure Assess Potential Exposure (inhalation, skin contact, eye splash) Start->AssessExposure SelectRespirator Respiratory Protection (Fume Hood or Respirator) AssessExposure->SelectRespirator Inhalation Risk SelectGloves Hand Protection (Chemical-Resistant Gloves) AssessExposure->SelectGloves Skin Contact Risk SelectEyeFace Eye & Face Protection (Goggles & Face Shield) AssessExposure->SelectEyeFace Splash Risk SelectBody Body Protection (Lab Coat, Apron, Coveralls) AssessExposure->SelectBody Splash/Spill Risk InspectPPE Inspect PPE for Damage Before Use SelectRespirator->InspectPPE SelectGloves->InspectPPE SelectEyeFace->InspectPPE SelectBody->InspectPPE InspectPPE->Start PPE is Damaged DonDofficProtocol Follow Proper Donning & Doffing Procedures InspectPPE->DonDofficProtocol PPE is Intact End Proceed with Task DonDofficProtocol->End

Caption: A workflow for risk-based PPE selection for handling hazardous chemicals.

Detailed PPE Recommendations
  • Respiratory Protection: Due to the risk of respiratory irritation and harm from inhalation, all work with this compound should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if there is a potential for exposure to exceed permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][4] A full-face respirator offers the added benefit of eye and face protection.[5]

  • Hand Protection: Chemical-resistant gloves are mandatory.[6] The choice of glove material is critical and should be based on chemical compatibility and breakthrough time. While specific data for this compound may not be readily available, guidance for similar halogenated aromatic compounds suggests that butyl rubber or Viton® gloves would be a suitable choice.[7] Nitrile gloves may offer some protection for short-duration tasks but should be double-gloved and changed immediately upon any sign of contamination.[7] Always consult the glove manufacturer's chemical resistance guide.[8]

Glove MaterialGeneral Recommendation for Halogenated AromaticsKey Considerations
Butyl Rubber Very GoodExcellent resistance to a wide range of chemicals.
Viton® Very GoodHigh resistance to aromatic hydrocarbons.
Nitrile Fair to GoodSuitable for incidental contact; requires frequent changes.
Natural Rubber (Latex) PoorNot recommended for use with halogenated solvents.[7]
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes.[3] In situations where there is a higher risk of splashing, such as during transfers of larger quantities, a face shield should be worn in addition to safety goggles.[4][9]

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For tasks with a higher potential for splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[10] Clothing made of natural fibers like cotton is preferable to synthetic fibers, which can melt and adhere to the skin in the event of a fire.[10] Safety footwear that covers the entire foot is also required in the laboratory.[10]

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined operational plan minimizes the risk of exposure and ensures that any incidents are handled effectively.

Standard Operating Procedure for Handling this compound
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined above.

  • Handling:

    • Conduct all manipulations of the chemical within the fume hood.[1]

    • Use spark-proof tools and equipment, as the compound is combustible.[11]

    • Ground and bond containers when transferring the material to prevent static discharge.[11]

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly doff and dispose of single-use PPE. Reusable PPE should be decontaminated according to the manufacturer's instructions.

    • Wash hands thoroughly with soap and water after handling the chemical.

Emergency Response and Spill Cleanup

In the event of a spill, immediate and correct action is crucial.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Laboratory Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires Emergency Response Team) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Respirator, Gloves, etc.) SmallSpill->DonPPE CallEmergency Call Emergency Services LargeSpill->CallEmergency Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Waste Decontaminate->Dispose SecureArea Secure the Area and Wait for Responders CallEmergency->SecureArea

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.